Product packaging for Amantadine Hydrochloride(Cat. No.:CAS No. 665-66-7)

Amantadine Hydrochloride

Cat. No.: B196017
CAS No.: 665-66-7
M. Wt: 187.71 g/mol
InChI Key: WOLHOYHSEKDWQH-UHFFFAOYSA-N
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Description

Amantadine hydrochloride (CAS 665-66-7) is a well-characterized pharmaceutical compound serving as a valuable tool in biomedical research. Chemically designated as 1-adamantanamine hydrochloride, it is a stable, white crystalline powder that is freely soluble in water . This compound exhibits a complex and multi-target pharmacological profile, making it a subject of extensive investigation. Its primary research applications leverage its actions as a dopaminergic agent, a weak non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and a sigma-1 receptor agonist . Historically recognized for its antiviral properties against influenza A virus through inhibition of the viral M2 proton channel, widespread resistance has now largely limited this application to historical or mechanistic studies . Contemporary research explores several promising areas. In neuroscience, this compound is studied for its potential in models of Parkinson's disease, particularly for managing levodopa-induced dyskinesia . Its utility is also being investigated in the context of traumatic brain injury (TBI) and disorders of consciousness, where it may accelerate functional recovery . Furthermore, its effects on fatigue in multiple sclerosis and potential antidepressant properties are active areas of scientific inquiry . Researchers value this compound for its well-understood pharmacokinetics; it is well-absorbed, has a volume of distribution suggesting tissue binding, and is primarily eliminated renally with a half-life of approximately 10-31 hours . This product is provided as a high-purity material, with typical assay specifications between 98.5% and 101.5% . It is intended solely for research purposes in a controlled laboratory environment. This compound is not for human or veterinary diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N.ClH<br>C10H18ClN B196017 Amantadine Hydrochloride CAS No. 665-66-7

Properties

IUPAC Name

adamantan-1-amine;hydrochloride
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InChI

InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WOLHOYHSEKDWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Source PubChem
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Related CAS

768-94-5 (Parent)
Record name Amantadine hydrochloride [USAN:USP:JAN]
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DSSTOX Substance ID

DTXSID50874031
Record name 1-Adamantanamine, hydrochloride
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Molecular Weight

187.71 g/mol
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Physical Description

Dry Powder
Record name Tricyclo[3.3.1.13,7]decan-1-amine, hydrochloride (1:1)
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CAS No.

665-66-7
Record name Amantadine hydrochloride
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Foundational & Exploratory

Amantadine Hydrochloride and the NMDA Receptor: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amantadine hydrochloride, a compound initially developed as an antiviral agent, has found significant clinical application in the management of Parkinson's disease and other neurological conditions.[1][2] Its therapeutic effects in these contexts are largely attributed to its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5] This technical guide provides an in-depth examination of the molecular mechanisms underpinning amantadine's interaction with the NMDA receptor. Unlike typical channel blockers, amantadine exhibits a unique kinetic profile, characterized by low affinity and rapid voltage-dependent channel blockade.[6][7] A primary and distinguishing feature of its mechanism is the acceleration of the NMDA receptor channel's closure, which stabilizes the closed state and represents its main inhibitory action at therapeutic concentrations.[8][9][10][11] This document synthesizes quantitative binding and kinetic data, details the experimental protocols used to elucidate this mechanism, and provides visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: Uncompetitive Open-Channel Blockade

Amantadine functions as a low-affinity, uncompetitive antagonist of the NMDA receptor.[6][12] This means it only binds to the receptor after it has been activated by its agonists, glutamate and a co-agonist like glycine or D-serine. Upon agonist binding, the receptor's ion channel opens, allowing amantadine to enter and bind to a site within the channel pore, specifically the phencyclidine (PCP) binding site.[4][7][13] This action physically obstructs the flow of cations (primarily Ca²⁺ and Na⁺) through the channel, thereby inhibiting excessive glutamatergic neurotransmission, which is implicated in excitotoxicity and the pathophysiology of various neurological disorders.[5][12]

A Unique Inhibitory Action: Acceleration of Channel Closure

A critical and atypical aspect of amantadine's mechanism is its effect on channel gating. In contrast to many other NMDA receptor channel blockers, amantadine's binding not only obstructs ion flow but also actively promotes the closure of the channel gate.[8][9][10] This stabilization of the channel's closed state is the predominant inhibitory mechanism at pharmaceutically relevant concentrations, rather than simple pore occlusion.[9][11] This leads to a phenomenon known as "trapping block," where the amantadine molecule can be trapped within the channel vestibule after the channel closes.[14][15][16] However, due to its relatively fast unblocking kinetics, this trapping is partial and transient, which is believed to contribute to its favorable clinical tolerability compared to high-affinity NMDA antagonists like MK-801 or phencyclidine.[6][12][14]

Figure 1: NMDA Receptor Activation and Amantadine Blockade cluster_activation Physiological Activation cluster_inhibition Amantadine Inhibition receptor NMDA Receptor (Closed, Mg2+ Block) activated Agonist-Bound (Glutamate + Glycine) receptor->activated  Glutamate &  Co-agonist Binding   open_channel Open Channel (Ca2+ Influx) activated->open_channel  Depolarization  (Mg2+ removal)   blocked_open Amantadine-Bound (Open, Blocked) amantadine_node Amantadine amantadine_node->blocked_open Enters Open Channel blocked_closed Accelerated Closure (Trapped Block) blocked_open->blocked_closed  Accelerates  Channel Gating  

Figure 1: NMDA Receptor Activation and Amantadine Blockade

Quantitative Data: Binding Affinity and Kinetics

The interaction of amantadine with the NMDA receptor has been quantified using various experimental paradigms. The data consistently show it to be a low-affinity antagonist with rapid kinetics.

Inhibitory Concentration (IC50) and Binding Affinity (Ki, Kd)

The IC50 value represents the concentration of amantadine required to inhibit 50% of the NMDA receptor response. This value can vary depending on experimental conditions, such as agonist concentration and cell type. The equilibrium dissociation constant (Kd) and the inhibitor constant (Ki) provide measures of the drug's binding affinity.

ParameterValue (µM)Experimental ContextReference
IC50 38.9 ± 4.2Whole-cell patch-clamp, cultured neurons, 5 µM NMDA[9]
IC50 50.5 ± 11.5Whole-cell patch-clamp, cultured neurons, 30 µM NMDA[9]
IC50 39Whole-cell patch-clamp, neuronal receptors, at -67 mV[14][16]
IC50 18.6 ± 0.9Patch-clamp, freshly dissociated hippocampal neurons[17]
IC50 14.9 ± 0.3Whole-cell patch-clamp, acutely isolated hippocampal neurons[15]
IC50 88.5Activity assay[18]
Kd 110Estimated from single-channel patch-clamp kinetics[9]
Ki 10.50 ± 6.10[3H]MK-801 displacement assay[4]
Ki ~10PCP binding site[7]

Table 1: Amantadine IC50, Kd, and Ki Values for NMDA Receptors.

Channel Block and Unblock Kinetics

The kinetics of amantadine's interaction are crucial to its mechanism and clinical profile. It exhibits faster blocking and unblocking rates compared to high-affinity antagonists. A key finding is that the rate of channel closure is increased when amantadine is bound.[9]

ParameterValueDescriptionReference
k+ (Blocking rate) 40.8 µM⁻¹s⁻¹Association rate constant estimated from outside-out patch experiments.[19]
k- (Unblocking rate) ~4.5 s⁻¹Dissociation rate constant derived from Kd = k-/k+ (using Kd=110µM, k+=40.8µM⁻¹s⁻¹).[9]
Channel Closure Rate Increased by ~2.83xThe rate of channel gating to a closed state is accelerated when amantadine is bound in the pore.[9]

Table 2: Kinetic Parameters of Amantadine Interaction with NMDA Receptor Channels.

Experimental Protocols

The characterization of amantadine's mechanism of action relies on several key experimental techniques, primarily electrophysiology and radioligand binding assays.

Patch-Clamp Electrophysiology

This is the primary technique used to study the real-time effects of amantadine on NMDA receptor ion channel function.

  • Objective : To measure ionic currents flowing through NMDA receptors in the presence and absence of amantadine to determine IC50 values, kinetics, and voltage dependence.

  • Cell Preparations : Experiments have utilized various preparations, including primary cultured rat cortical or hippocampal neurons, freshly dissociated neurons, and cell lines (e.g., HEK293T, CHO) transfected to express specific NMDA receptor subunits.[9][14][15][17]

  • Recording Configuration : Both whole-cell and single-channel (outside-out) patch-clamp configurations are used.[9][15]

    • Whole-cell: Allows for the recording of the total current from all NMDA receptors on a cell. Used for determining concentration-response curves (IC50).[14][15][17]

    • Outside-out: Allows for the recording of currents from one or a few channels, providing detailed information about channel gating, blocking, and unblocking kinetics.[9]

  • Solutions :

    • External Solution: Typically a Mg²⁺-free physiological salt solution to prevent voltage-dependent block by magnesium. Contains known concentrations of an NMDA receptor agonist (e.g., 5-100 µM NMDA or L-aspartate) and a co-agonist (e.g., 10 µM glycine).[9][15]

    • Internal (Pipette) Solution: Contains a physiological concentration of ions to mimic the intracellular environment.

  • Procedure :

    • A baseline NMDA-activated current is established by applying the agonist-containing external solution.

    • Solutions containing various concentrations of amantadine are then rapidly perfused onto the cell.

    • The reduction in current amplitude at a fixed membrane potential (e.g., -67 mV) is measured to determine the extent of block.[9][14]

    • Data from multiple concentrations are plotted to generate a concentration-inhibition curve, from which the IC50 is calculated.[15]

    • For kinetic analysis, the rates of current decay upon amantadine application (onset) and recovery upon washout (offset) are measured.[6][17]

Figure 2: Experimental Workflow for Patch-Clamp Electrophysiology prep Cell Preparation (e.g., Cultured Neurons) patch Establish Whole-Cell or Outside-Out Patch prep->patch baseline Record Baseline Current (NMDA + Glycine Application) patch->baseline drug_app Apply Amantadine (Varying Concentrations) baseline->drug_app record Record Inhibited Current (Measure Block) drug_app->record washout Washout Amantadine (Measure Unblocking Rate) record->washout analyze Data Analysis (IC50, Kinetics, Gating) washout->analyze

Figure 2: Experimental Workflow for Patch-Clamp Electrophysiology
Radioligand ([³H]MK-801) Displacement Assay

This biochemical technique is used to determine the binding affinity (Ki) of amantadine for the PCP site within the NMDA receptor channel.

  • Objective : To measure how effectively amantadine competes with a known high-affinity radiolabeled channel blocker, [³H]MK-801, for its binding site.

  • Tissue Preparation : Homogenized membranes from specific brain regions (e.g., frontal cortex, cerebellum, striatum) are prepared.[4][20]

  • Procedure :

    • Brain membrane preparations are incubated with a fixed concentration of the radioligand [³H]MK-801.

    • Increasing concentrations of unlabeled amantadine are added to the incubation mixture.

    • Amantadine competes with [³H]MK-801 for the binding site.

    • After reaching equilibrium, the bound and free radioligand are separated (typically by rapid filtration).

    • The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis : The concentration of amantadine that displaces 50% of the specific [³H]MK-801 binding (the IC50) is determined. This value is then converted to an inhibitor constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[4]

Figure 3: Workflow for [3H]MK-801 Competitive Binding Assay prep Brain Tissue Homogenization & Membrane Preparation incubate Incubate Membranes with: 1. [3H]MK-801 (Radioligand) 2. Unlabeled Amantadine (Competitor) prep->incubate equilibrate Allow to Reach Binding Equilibrium incubate->equilibrate filter Rapid Filtration (Separate Bound from Free Ligand) equilibrate->filter count Quantify Bound Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Figure 3: Workflow for [3H]MK-801 Competitive Binding Assay

Kinetic Model and Clinical Implications

The unique kinetic properties of amantadine are thought to be central to its clinical utility and safety profile. High-affinity, slowly unblocking antagonists (like MK-801) can interfere with normal physiological synaptic transmission, leading to significant psychotomimetic side effects.[4][12] In contrast, amantadine's low affinity and rapid kinetics allow it to preferentially block excessive or tonic NMDA receptor activation, characteristic of pathological states, while having less impact on the transient, phasic activation required for normal synaptic plasticity.[6]

The dual mechanism of blocking the open channel and accelerating its closure provides an effective but well-tolerated means of dampening excitotoxicity.[9][10] This model explains why amantadine can provide therapeutic benefit in conditions of glutamate hyperactivity without the severe side effects associated with more potent NMDA receptor antagonists.[12]

Figure 4: Kinetic State Diagram of Amantadine-NMDA Receptor Interaction C Closed (C) O Open (O) C->O β (Opening) O->C α (Closing) OB Open-Blocked (OB) O->OB k+ [Amantadine] OB->O k- CB Closed-Blocked (CB) (Trapped) OB->CB α' (Accelerated Closing) CB->OB β' (Trapped Opening) A Amantadine

References

Unveiling Novel Therapeutic Avenues for Amantadine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantadine hydrochloride, a drug with a rich history spanning antiviral and neurological applications, is experiencing a resurgence of interest as researchers uncover a wider spectrum of molecular targets beyond its well-established roles. Initially approved for the treatment of influenza A and later repurposed for Parkinson's disease, recent investigations have illuminated a more complex pharmacological profile, suggesting its potential in a variety of other neurological and psychiatric conditions. This technical guide provides a comprehensive overview of the novel therapeutic targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support further research and drug development efforts.

Core Molecular Targets and Mechanisms of Action

Amantadine's therapeutic effects are now understood to be mediated through a multi-target mechanism. While its modulation of the dopaminergic system and antagonism of the N-methyl-D-aspartate (NMDA) receptor are well-documented, emerging evidence points to its interaction with several other key cellular players.

Glutamatergic System Modulation: NMDA Receptor Antagonism

Amantadine acts as a non-competitive antagonist of the NMDA receptor, a key player in synaptic plasticity and excitotoxicity.[1] This action is considered crucial for its therapeutic effects in conditions characterized by glutamatergic dysregulation.

Quantitative Data: NMDA Receptor Interaction

ParameterValueCell/Tissue TypeReference
IC5018.6 ± 0.9 µMRat Hippocampal Neurons[2]
IC5038.9 ± 4.2 µMWhole-cell patch clamp (in 5 µM NMDA)[3]
IC5088.5 µMCa²⁺ entry-sensitive fluo-4 assay[4]
IC5022.5 µMHuman GluN1/GluN2A-D/GluN3A-B receptors[5]

Experimental Protocol: Patch-Clamp Analysis of NMDA Receptor Antagonism

A standard experimental approach to characterizing amantadine's effect on NMDA receptors involves the patch-clamp technique.[2]

  • Cell Preparation: Freshly dissociated hippocampal or striatal neurons from rats are prepared for electrophysiological recording.

  • Recording: Whole-cell patch-clamp recordings are performed to measure agonist-induced inward currents.

  • Agonist Application: Neurons are challenged with NMDA (e.g., 500 µM) and a co-agonist like glycine (e.g., 5 µM).

  • Amantadine Application: Amantadine is applied at varying concentrations to determine its effect on the NMDA-induced currents.

  • Data Analysis: The concentration of amantadine that inhibits 50% of the maximal NMDA response (IC50) is calculated to quantify its potency as an antagonist. The voltage-dependency of the block is also assessed.

Signaling Pathway: NMDA Receptor Antagonism by Amantadine

NMDA_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel Excitotoxicity Excitotoxicity / Synaptic Plasticity Ca_ion->Excitotoxicity Amantadine Amantadine Amantadine->NMDA_R Blocks Channel Sigma1_Agonism Amantadine Amantadine Sigma1R Sigma-1 Receptor Amantadine->Sigma1R Agonist ER Endoplasmic Reticulum Ca_signaling Ca²⁺ Signaling Sigma1R->Ca_signaling Modulates Dopamine_R Dopamine Receptor Coupling Sigma1R->Dopamine_R Enhances GDNF_Induction Amantadine Amantadine Astrocyte Astrocyte Amantadine->Astrocyte GDNF_Gene GDNF Gene Expression Astrocyte->GDNF_Gene Increases GDNF_Protein GDNF Protein GDNF_Gene->GDNF_Protein Leads to Dopaminergic_Neuron Dopaminergic Neuron GDNF_Protein->Dopaminergic_Neuron Acts on Neuroprotection Neuroprotection Dopaminergic_Neuron->Neuroprotection TBI_Trial_Workflow Start Patient Screening (Severe TBI, 4-16 weeks post-injury) Randomization Randomization Start->Randomization Treatment 4-Week Treatment Period Randomization->Treatment Group_A Amantadine Group Treatment->Group_A Group_B Placebo Group Treatment->Group_B Washout 2-Week Washout Group_A->Washout Group_B->Washout Follow_up Final Assessment (DRS, CRS-R) Washout->Follow_up

References

Amantadine hydrochloride's role in dopamine release and reuptake

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanisms of Amantadine Hydrochloride in Dopamine Release and Reuptake

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a multifaceted pharmacological agent with a complex mechanism of action, particularly concerning its modulation of the dopaminergic system. Initially developed as an antiviral, its efficacy in Parkinson's disease and other neurological conditions has prompted extensive research into its neurochemical effects. This technical guide provides a detailed examination of amantadine's primary roles in enhancing dopamine release and inhibiting its reuptake. It synthesizes quantitative data from key studies, outlines detailed experimental protocols for investigating dopaminergic pathways, and presents visual diagrams of the core signaling pathways and experimental workflows. The evidence collectively points to a polypharmacological profile where amantadine influences dopamine transmission through direct and indirect actions, including dopamine transporter (DAT) inhibition, N-methyl-D-aspartate (NMDA) receptor antagonism, and Sigma-1 (σ₁) receptor agonism.

Core Mechanisms of Action in Dopaminergic Neurotransmission

The therapeutic effects of amantadine in central nervous system disorders are largely attributed to its ability to augment dopaminergic activity. This is achieved not through a single mechanism, but via a convergence of several pharmacological actions at the synapse.

Enhancement of Dopamine Release

Amantadine is understood to promote the release of dopamine from presynaptic nerve terminals[1][2]. This action helps to compensate for the depleted dopamine levels characteristic of neurodegenerative conditions like Parkinson's disease[2]. The precise mechanism for this enhanced release is complex and likely intertwined with its other receptor interactions. For instance, its antagonism of NMDA receptors on presynaptic terminals can indirectly facilitate dopamine release[3][4]. Furthermore, its agonistic activity at σ₁ receptors has been shown to increase dopamine release in the striatum in vivo[5][6]. After dopamine stores in the caudate nucleus of cats were labeled, the addition of amantadine to a perfusing fluid resulted in a dose-dependent increase in dopamine concentrations in the effluent[7].

Inhibition of Dopamine Reuptake

Amantadine blocks the reuptake of dopamine from the synaptic cleft, thereby prolonging its action on postsynaptic receptors[8][9]. It achieves this by interacting with the dopamine transporter (DAT), although its affinity for DAT is considered relatively weak compared to other agents[10][11]. One in vitro study determined that a concentration of 3.6 µM was needed to inhibit dopamine uptake by 50% in a preparation from rat basal ganglia[12]. Another study found amantadine to be approximately 30 times more potent in blocking the noradrenaline transporter (NAT) compared to the dopamine transporter (DAT)[11]. This dual action of promoting release and inhibiting reuptake leads to an overall increase in the concentration of synaptic dopamine[1].

NMDA Receptor Antagonism

A significant aspect of amantadine's pharmacology is its function as a weak, non-competitive antagonist of the NMDA-type glutamate receptor[2][8][9]. Overactivity of glutamatergic pathways is implicated in neuronal excitotoxicity and the motor symptoms of Parkinson's disease[9]. By blocking the NMDA receptor channel, amantadine can reduce this excessive glutamatergic activity[3]. This action indirectly influences the dopaminergic system. Studies using in vivo microdialysis have demonstrated that the amantadine-induced increase in extracellular dopamine is inhibited by the potent NMDA receptor antagonist MK-801, suggesting that amantadine's glutamatergic and dopaminergic effects are linked[3][6].

Sigma-1 (σ₁) Receptor Agonism

More recent research has identified amantadine as a potent agonist of the σ₁ receptor[5][13]. This interaction is a significant contributor to its effects on dopamine modulation. Activation of σ₁ receptors is known to enhance the activity of tyrosine hydroxylase (a key enzyme in dopamine synthesis), modulate NMDA-stimulated dopamine release, increase striatal dopamine release, and decrease dopamine reuptake[5][6]. Binding studies have confirmed that amantadine acts as a ligand for the σ₁ receptor, with a reported Ki value of 7.44 ± 0.82 µM in rat forebrain homogenates[13][14]. This agonism likely works in concert with its other mechanisms to enhance dopaminergic transmission[13].

Visualization of Amantadine's Mechanism of Action

The following diagrams illustrate the key pharmacological actions of amantadine at the dopaminergic synapse and the workflows of common experimental techniques used to study these effects.

Amantadine_Mechanism cluster_pre Presynaptic Dopaminergic Neuron cluster_post Postsynaptic Neuron DA_Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic Dopamine DA_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) NMDA_Pre Presynaptic NMDA Receptor NMDA_Pre->DA_Vesicle Modulates Release Sigma1 Sigma-1 Receptor Sigma1->DA_Vesicle Enhances Release AADC AADC DA_Receptor Postsynaptic Dopamine Receptor Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->DA_Receptor Binds Amantadine Amantadine Amantadine->DAT Inhibits Amantadine->NMDA_Pre Antagonizes Amantadine->Sigma1 Agonist Action (Activates) Amantadine->AADC Increases Expression

Caption: Multifaceted mechanism of Amantadine at the dopamine synapse.

Microdialysis_Workflow cluster_animal In Vivo Procedure cluster_lab Analysis A 1. Stereotaxic Surgery: Implant guide cannula above target brain region (e.g., Striatum) B 2. Probe Insertion: Insert microdialysis probe through guide cannula A->B C 3. Perfusion: Pump artificial CSF (aCSF) through probe at a low, constant flow rate B->C D 4. Sample Collection: Collect dialysate fractions at timed intervals C->D E 5. Neurochemical Analysis: Quantify dopamine in dialysate using HPLC-ECD D->E F 6. Data Interpretation: Analyze changes in extracellular dopamine concentration over time E->F

Caption: Experimental workflow for in vivo microdialysis.

FSCV_Workflow cluster_setup Preparation & Setup cluster_exp Data Acquisition A 1. Electrode Preparation: Fabricate and condition carbon-fiber microelectrode B 2. Electrode Implantation: Lower recording electrode and bipolar stimulating electrode into target brain region A->B C 3. Apply Waveform: Apply triangular voltage waveform (e.g., -0.4V to +1.3V) at 10 Hz B->C D 4. Electrical Stimulation: Deliver precise electrical pulse(s) to evoke dopamine release C->D E 5. Electrochemical Recording: Measure resultant current vs. potential D->E F 6. Data Analysis: Generate cyclic voltammogram to identify and quantify dopamine with sub-second resolution E->F

Caption: Experimental workflow for Fast-Scan Cyclic Voltammetry (FSCV).

Quantitative Data Summary

The following table summarizes key quantitative data from studies investigating amantadine's interaction with dopaminergic system components.

ParameterTarget/SystemValue/EffectConcentrationSpecies/ModelCitation
Binding Affinity (Ki) Sigma-1 (σ₁) Receptor7.44 ± 0.82 µMN/ARat (forebrain homogenates)[13][14]
Reuptake Inhibition (IC₅₀) Dopamine Transporter (DAT)~3.6 µM3.6 x 10⁻⁶ MRat (basal ganglia)[12]
Reuptake Potency NAT vs. DAT~30x more potent at NATN/AHuman (cell lines)[11]
Dopamine Release StriatumSignificant increase in extracellular DA1 mM (local)Rat (in vivo microdialysis)[3]
G-Protein Coupling D₂-like receptors40% enhancement of DA-induced [³⁵S]GTPγS binding40 mg/kg/day (4 days)Rat (striatum)[15]
Neuroprotection Dopaminergic NeuronsSignificant protection from MPP⁺ toxicity20-30 µMRat (midbrain culture)[16]
AADC Expression PC12 Cells70% increase in mRNA10 µMPheochromocytoma cells[6]
AADC Activity Ventral StriatumUp to 27% increase100 mg/day (3 days)Human (imaging study)[5][6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experimental techniques used to elucidate amantadine's effects on dopamine neurotransmission.

In Vivo Microdialysis for Dopamine Measurement

This technique is used to measure extracellular concentrations of neurotransmitters in the brain of a living animal, providing temporal resolution on the scale of minutes[17][18].

  • 1. Animal Preparation and Surgery:

    • Anesthetize a subject animal (e.g., Wistar rat) following approved institutional protocols.

    • Place the animal in a stereotaxic frame. Perform a craniotomy over the target brain region (e.g., striatum).

    • Implant a guide cannula stereotaxically, aiming just dorsal to the target structure. Secure the cannula to the skull with dental cement. Allow the animal to recover from surgery.

  • 2. Probe Insertion and Perfusion:

    • On the day of the experiment, insert a microdialysis probe (with a semi-permeable membrane of a specific molecular weight cutoff) through the guide cannula into the target region.

    • Connect the probe's inlet and outlet tubing to a microinfusion pump and a fraction collector, respectively.

    • Perfuse the probe with sterile artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for a stabilization period (e.g., 1-2 hours).

  • 3. Sample Collection and Drug Administration:

    • Begin collecting dialysate samples into vials, typically at 10-20 minute intervals.

    • Establish a stable baseline of dopamine concentration over several fractions.

    • Administer amantadine systemically (e.g., intraperitoneal injection) or locally through the perfusion fluid (retrodialysis).

    • To investigate mechanisms, co-administer antagonists like the DAT inhibitor nomifensine or the NMDA antagonist MK-801 via retrodialysis[3].

  • 4. Neurochemical Analysis:

    • Analyze the collected dialysate fractions to quantify dopamine and its metabolites (DOPAC, HVA).

    • The standard method is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), which offers high sensitivity and specificity for catecholamines.

  • 5. Data Analysis:

    • Calculate the concentration of dopamine in each fraction.

    • Express the results as a percentage change from the baseline average established before drug administration.

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique that allows for the real-time, sub-second measurement of changes in extracellular dopamine concentration, making it ideal for studying the kinetics of release and reuptake[18][19][20].

  • 1. Electrode Preparation:

    • Fabricate a carbon-fiber microelectrode by aspirating a single carbon fiber (e.g., 7 µm diameter) into a glass capillary and pulling it to a fine tip using a micropipette puller.

    • Cut the exposed carbon fiber to a desired length (e.g., 100 µm).

    • Condition the electrode by applying a 60 Hz triangular waveform for at least 20 minutes in aCSF[21].

  • 2. Ex Vivo Slice Preparation or In Vivo Implantation:

    • Ex Vivo: Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., nucleus accumbens) from a rodent brain. Place the slice in a recording chamber continuously perfused with oxygenated aCSF.

    • In Vivo: Anesthetize the animal and perform a craniotomy over the target region as described for microdialysis.

    • Using micromanipulators, lower the carbon-fiber recording electrode and a bipolar stimulating electrode into the brain slice or anesthetized animal, positioning them a known distance apart (e.g., 100-200 µm)[22].

  • 3. Data Acquisition:

    • Apply a triangular voltage waveform to the carbon-fiber electrode (e.g., from -0.4 V to +1.3 V and back) at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz)[20][23].

    • Deliver a single electrical pulse or a train of pulses via the stimulating electrode to evoke dopamine release.

    • Record the resulting current, which is generated by the oxidation and subsequent reduction of dopamine at the electrode surface. Record for a sufficient duration to capture the entire release and reuptake cycle (e.g., 3-5 seconds)[22].

  • 4. Data Analysis and Calibration:

    • Subtract the background current (recorded before stimulation) from the current recorded during dopamine release to generate a background-subtracted cyclic voltammogram.

    • The resulting voltammogram has a characteristic shape for dopamine, with an oxidation peak at approximately +0.6 V and a reduction peak around -0.2 V, confirming its identity[17][20].

    • The magnitude of the oxidation peak current is proportional to the dopamine concentration.

    • Calibrate the electrode post-experiment by exposing it to known concentrations of dopamine to convert the current signal into molar concentration[22].

    • Analyze the kinetics of the signal to determine parameters such as the maximum rate of uptake (Vmax).

Receptor Binding Assays

These in vitro assays are used to determine the affinity of a ligand (like amantadine) for a specific receptor population.

  • 1. Tissue Preparation:

    • Homogenize brain tissue from a specific region (e.g., rat forebrain) in a cold buffer solution.

    • Perform differential centrifugation to isolate a membrane preparation rich in the receptors of interest.

  • 2. Binding Reaction:

    • Incubate aliquots of the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]-(+)SKF-10,047 for σ₁ receptors) and varying concentrations of the unlabeled competitor drug (amantadine)[13].

    • Allow the reaction to reach equilibrium.

  • 3. Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with cold buffer to remove non-specific binding.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • 4. Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the competitor (amantadine) concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ (the concentration of amantadine that inhibits 50% of the specific radioligand binding).

    • Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion

This compound's role in modulating the dopamine system is unequivocally complex and multifaceted. It does not operate through a single, high-affinity target but rather through a constellation of moderate- to low-affinity interactions that collectively enhance dopaminergic neurotransmission. The primary mechanisms include a direct, albeit weak, inhibition of the dopamine transporter and a more pronounced indirect enhancement of dopamine release. This latter effect is driven significantly by its antagonism of NMDA receptors and its agonistic activity at sigma-1 receptors. The quantitative data underscore that therapeutically relevant concentrations of amantadine are sufficient to engage these multiple targets. A comprehensive understanding of this polypharmacology, facilitated by the experimental techniques detailed herein, is critical for the rational development of novel therapeutics for Parkinson's disease and other disorders of the central nervous system.

References

In vitro antiviral activity of amantadine hydrochloride against influenza A

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Antiviral Activity of Amantadine Hydrochloride Against Influenza A

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro antiviral activity of this compound against the influenza A virus. It details the compound's mechanism of action, summarizes its efficacy through quantitative data, outlines common experimental protocols for its evaluation, and discusses the critical issue of viral resistance.

Mechanism of Action

This compound exerts its antiviral effect by targeting the Matrix-2 (M2) protein of the influenza A virus.[1][2] The M2 protein functions as a proton-selective ion channel that is essential for the early stages of viral replication.[3][4] Following the virus's entry into a host cell via an endosome, the endosomal compartment becomes acidified. This low pH environment activates the M2 channel, allowing protons to flow from the endosome into the interior of the virion.[1][3][4] This acidification process is critical as it promotes the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), an event known as uncoating.[4] Once uncoated, the vRNP is released into the cytoplasm, allowing for the replication of the viral genome.[5]

Amantadine specifically blocks the M2 ion channel pore, thereby inhibiting the influx of protons into the virion.[1][6] This action prevents the acidification of the viral core, stalls the uncoating process, and consequently halts viral replication before the viral genome can be expressed.[5] It is important to note that influenza B and C viruses lack the M2 protein, which renders amantadine ineffective against these types.[7]

Caption: Mechanism of Amantadine Action on Influenza A Uncoating.

Quantitative In Vitro Efficacy

The in vitro potency of amantadine is typically quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the drug concentration required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC₅₀) is also determined to assess the drug's toxicity to the host cells. The ratio of CC₅₀ to EC₅₀/IC₅₀ yields the selectivity index (SI), a measure of the drug's therapeutic window.

Data from various studies are summarized below. It is crucial to note that efficacy varies significantly depending on the specific influenza A virus strain, the cell line used, and the assay methodology.

Table 1: In Vitro Activity of this compound as a Single Agent

Influenza A Strain Cell Line Assay Type Endpoint Value (µg/mL) Value (µM) Citation(s)
A/New Caledonia/20/99 (H1N1) MDCK Neutral Red (CPE) EC₅₀ 0.21 1.1 [8]
A/California/10/09 (H1N1) MDCK Neutral Red (CPE) EC₅₀ See Table 2 See Table 2 [9]
Various (H1N1, H3N2) MDCK Plaque Reduction IC₅₀ 0.062 to >50 - [7]

| General Influenza A | - | - | TC₅₀ | 37 - 40 | - |[9] |

MDCK: Madin-Darby Canine Kidney; CPE: Cytopathic Effect; EC₅₀: 50% Effective Concentration; IC₅₀: 50% Inhibitory Concentration; TC₅₀: 50% Toxic Concentration.

Table 2: Efficacy of Amantadine in Combination Therapies against A/California/10/09 (H1N1)

Drug Combination EC₅₀ of Amantadine (µg/mL) Fold Reduction vs. Single Agent Citation
Amantadine + Ribavirin (1 µg/mL) Not explicitly stated, but reduced - [9]
Amantadine + Oseltamivir (0.0032 µg/mL) Not explicitly stated, but reduced - [9]

| Amantadine + Ribavirin (1 µg/mL) + Oseltamivir (0.0032 µg/mL) | Not explicitly stated, but reduced | 3.2 |[9] |

Data from combination studies show that the EC₅₀ of amantadine is significantly reduced, indicating synergistic activity.[8][9]

Experimental Protocols

The in vitro antiviral activity of amantadine is assessed using various cell-based assays. The general workflow involves infecting a monolayer of susceptible cells with influenza A virus in the presence of varying concentrations of the drug.

Commonly Used Cell Lines:

  • MDCK (Madin-Darby Canine Kidney) cells: The most frequently used cell line for influenza virus research.[9][10][11]

Key Experimental Assays:

  • Plaque Reduction Assay: This is a classic functional assay that measures the ability of a drug to inhibit the formation of viral plaques (zones of cell death) in a cell monolayer. The IC₅₀ is determined by counting the number of plaques at different drug concentrations relative to a no-drug control.[7][12]

  • Cytopathic Effect (CPE) Inhibition Assay (Neutral Red or Crystal Violet): This high-throughput assay measures the ability of a drug to protect cells from virus-induced death (CPE). After incubation, viable cells are stained with dyes like Neutral Red. The amount of dye uptake is proportional to the number of living cells. The EC₅₀ is the drug concentration that preserves 50% of the cells from CPE.[8][9]

  • Enzyme Immunoassay (EIA): This method quantifies the amount of viral antigen produced in infected cells. Cells are treated with the drug and infected, then fixed and incubated with antibodies specific to a viral protein (e.g., nucleoprotein). A secondary, enzyme-linked antibody is used for detection. The reduction in viral antigen corresponds to the drug's activity.[13]

cluster_Readout Assay-Specific Readout Methods A 1. Cell Seeding (e.g., MDCK cells in 96-well plate) B 2. Drug Dilution (Prepare serial dilutions of Amantadine) A->B C 3. Virus Infection (Inoculate cells with Influenza A) B->C D 4. Incubation (e.g., 24-48 hours at 37°C) C->D E 5. Assay Readout D->E E1 Plaque Counting E2 Neutral Red Staining (Measure OD) E3 EIA for Viral Antigen (Measure OD) F 6. Data Analysis (Calculate EC50 / IC50) E1->F E2->F E3->F

Caption: Generalized Workflow for In Vitro Antiviral Assays.

Viral Resistance

A significant limitation to the clinical use of amantadine is the rapid emergence of resistant influenza A virus strains.[6][14] Resistance is conferred by specific single amino acid substitutions within the transmembrane domain of the M2 protein.[3][12][13]

  • Primary Mutations: The most prevalent mutation is S31N (serine to asparagine at position 31), which accounts for the vast majority of amantadine-resistant strains currently circulating.[3] Other key resistance mutations include V27A (valine to alanine at position 27), L26F (leucine to phenylalanine at position 26), and A30T (alanine to threonine at position 30).[3][15]

The mechanisms of resistance vary by mutation. For instance, the S31N and A30T mutations are thought to alter the drug's binding site, preventing amantadine from physically blocking the channel.[15] In contrast, the V27A mutation enlarges the channel pore; while the drug can still bind, it sits too loosely to effectively block the passage of protons.[15]

cluster_WT Wild-Type (WT) M2 Channel cluster_S31N S31N / A30T Mutation cluster_V27A V27A Mutation WT_M2 Optimal Binding Site WT_Action Amantadine Binds & Blocks H+ Flow WT_M2->WT_Action S31N_M2 Altered / Smaller Binding Site S31N_Action Amantadine Cannot Bind S31N_M2->S31N_Action Resistant_Virus Amantadine- Resistant Virus S31N_Action->Resistant_Virus V27A_M2 Enlarged Binding Pocket V27A_Action Amantadine Binds Loosely; H+ Flow Permitted V27A_M2->V27A_Action V27A_Action->Resistant_Virus Virus Amantadine- Sensitive Virus Mutation Selective Pressure (Amantadine Exposure) Virus->Mutation Mutation->S31N_M2 e.g. Mutation->V27A_M2 e.g.

Caption: Logical Pathways to Amantadine Resistance via M2 Mutations.

Conclusion

In vitro studies have been fundamental in elucidating the mechanism and efficacy of this compound against influenza A. While it demonstrates potent activity against susceptible strains by blocking the M2 ion channel and preventing viral uncoating, its utility is severely hampered by the high prevalence of resistant viruses carrying specific mutations in the M2 protein. The experimental protocols and quantitative data outlined in this guide provide a framework for the continued evaluation of amantadine and the development of new antiviral agents aimed at overcoming these resistance mechanisms. Combination therapies, as suggested by in vitro data, may offer a strategy to enhance efficacy and combat drug-resistant strains.[8][9]

References

Physicochemical Properties of Amantadine Hydrochloride: An In-depth Guide for Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of amantadine hydrochloride, a critical small molecule drug with both antiviral and antiparkinsonian activities. Understanding these properties is fundamental for the rational design of new analogs, formulation development, and for predicting its pharmacokinetic and pharmacodynamic behavior.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are crucial for predicting its behavior in biological systems and for guiding formulation and development strategies.

PropertyValueReferences
Molecular Formula C₁₀H₁₇N · HCl[1][2]
Molecular Weight 187.71 g/mol [1][3]
Melting Point >360 °C (with decomposition)[1][4][5]
pKa (Strongest Basic) 10.1 - 10.71[6][7][8]
LogP (Octanol/Water) 2.44 - 2.53[6][8][9]
Aqueous Solubility Freely soluble; 400 mg/mL; 50 mg/mL (with heat)[1][4][10][11]
Other Solubilities Soluble in ethanol (196 mg/mL), methanol, and chloroform. Practically insoluble in ether.[4][10][11]
Appearance White or almost white crystalline powder.[4][10][11]

Mechanism of Action: Signaling Pathways

This compound exhibits a dual mechanism of action, targeting different pathways in its antiviral and antiparkinsonian roles.

The primary antiviral action of amantadine is the inhibition of the Influenza A virus M2 proton channel.[12][13] This channel is essential for the viral uncoating process within the host cell's endosome. By blocking this ion channel, amantadine prevents the release of viral RNA into the cytoplasm, thereby halting viral replication.[12][14]

Antiviral_Mechanism cluster_Endosome Host Cell Endosome (Acidic pH) M2 Influenza A M2 Proton Channel vRNA Viral RNA (vRNA) M2->vRNA Acidification enables Uncoating & Release Replication Viral Replication vRNA->Replication Protons H+ Protons->M2 Influx Amantadine Amantadine HCl Amantadine->Block

Caption: Antiviral action of amantadine via M2 proton channel blockade.

In the context of Parkinson's disease, amantadine's mechanism is more complex. It is understood to potentiate dopaminergic neurotransmission by increasing the release of dopamine from presynaptic neurons and inhibiting its reuptake.[12][15] Additionally, it acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which may help to reduce the excitotoxic neuronal damage associated with the disease.[12][14]

Antiparkinsonian_Mechanism cluster_Presynaptic Presynaptic Dopaminergic Neuron cluster_Postsynaptic Postsynaptic Neuron Amantadine Amantadine HCl DA_Vesicles Dopamine Vesicles Amantadine->DA_Vesicles Promotes Release (+) DAT Dopamine Transporter (DAT) (Reuptake) Amantadine->DAT Inhibits Reuptake (-) NMDA_R NMDA Receptor Amantadine->NMDA_R Antagonist (-) Synaptic_DA Synaptic Dopamine DA_Vesicles->Synaptic_DA Motor_Symptoms Amelioration of Motor Symptoms NMDA_R->Motor_Symptoms Reduces Excitotoxicity Synaptic_DA->DAT Synaptic_DA->Motor_Symptoms

Caption: Dual antiparkinsonian action of amantadine.

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following sections detail the standard methodologies for measuring the key parameters of this compound.

Potentiometric titration is a highly accurate method for determining the dissociation constant (pKa) of ionizable drugs like amantadine.[16][17]

Principle: The method involves the gradual addition of a titrant (an acid or base) to a solution of the drug substance. The pH of the solution is measured after each addition, and the resulting titration curve reveals an inflection point which corresponds to the pKa.[16][18]

Detailed Methodology:

  • Calibration: Calibrate a potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[16]

  • Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1mM) in deionized water or a suitable buffer.[16] To maintain constant ionic strength throughout the titration, a background electrolyte like 0.15 M potassium chloride (KCl) is added.[16]

  • Titration: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

  • Titrate the solution with a standardized solution of sodium hydroxide (NaOH, e.g., 0.1 M), adding small, precise volumes.[16]

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize (e.g., drift of <0.01 pH units per minute).[16]

  • Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[17][18] The experiment should be repeated at least three times to ensure reproducibility.[16]

pKa_Workflow cluster_Prep Preparation cluster_Titration Titration cluster_Analysis Analysis Calibrate 1. Calibrate pH Meter Prepare 2. Prepare Drug Solution (with KCl) Calibrate->Prepare Titrate 3. Add NaOH Titrant Incrementally Prepare->Titrate Record 4. Record pH at Each Step Titrate->Record Record->Titrate Repeat Plot 5. Plot pH vs. Titrant Volume Record->Plot Analyze 6. Determine pKa from Inflection Point Plot->Analyze

Caption: Workflow for pKa determination by potentiometric titration.

The shake-flask method is the "gold standard" for experimentally determining the octanol-water partition coefficient (LogP), a key measure of lipophilicity.[19][20]

Principle: A known amount of the solute is dissolved in a biphasic system of n-octanol and water (or a pH 7.4 buffer for LogD). After equilibration, the concentration of the solute in each phase is measured, and the partition coefficient is calculated as the logarithm of the ratio of the concentrations.[20][21]

Detailed Methodology:

  • Solvent Saturation: Pre-saturate the n-octanol with water (or buffer) and the water (or buffer) with n-octanol by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[19]

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: Add a precise volume of the stock solution to a vessel containing a known volume of the pre-saturated n-octanol.

  • Equilibration: Seal the vessel and shake it mechanically at a constant temperature (e.g., 25 °C) until equilibrium is reached (e.g., 2 hours of shaking followed by overnight standing to ensure complete phase separation).[22]

  • Phase Separation: Carefully separate the two phases. Centrifugation can be used to ensure a clean separation and break up any emulsions.

  • Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[20]

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration]octanol / [Concentration]aqueous ).

LogP_Workflow cluster_Quantify 5. Quantify Concentration Start 1. Pre-saturate Octanol and Water Add 2. Add Drug to Biphasic System Start->Add Shake 3. Shake to Equilibrate Add->Shake Separate 4. Separate Phases (Centrifuge) Shake->Separate Aq_Phase Aqueous Phase Separate->Aq_Phase Oct_Phase Octanol Phase Separate->Oct_Phase Calc 6. Calculate LogP = log([C]oct / [C]aq)

Caption: Workflow for LogP determination by the shake-flask method.

DSC is a thermoanalytical technique that provides a highly precise measurement of a substance's melting point and associated enthalpy changes.[23][24]

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[24] When the sample undergoes a thermal transition, such as melting, it absorbs energy (an endothermic process), which is detected as a change in the heat flow compared to the inert reference.[25]

Detailed Methodology:

  • Sample Preparation: Accurately weigh a small amount of this compound powder (typically in the mg range) into a sample pan (e.g., aluminum).[24] An empty pan is used as the reference.

  • Instrument Setup: Place both the sample and reference pans into the DSC instrument. The sample chamber can be purged with an inert gas like nitrogen to prevent oxidation.[24]

  • Temperature Program: Program the instrument to heat the sample at a controlled, linear rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected melting point.[26]

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Analysis: The output is a thermogram plotting heat flow versus temperature. The melting point (Tm) is typically determined from the onset or the peak of the endothermic event on the curve.[25][26] The area under the peak corresponds to the enthalpy of fusion.

DSC_Workflow Prep 1. Weigh Sample into DSC Pan Load 2. Load Sample & Reference into DSC Prep->Load Program 3. Apply Linear Heating Program Load->Program Record 4. Record Heat Flow vs. Temperature Program->Record Analyze 5. Analyze Thermogram for Melting Peak (Tm) Record->Analyze

References

Early Research on Amantadine Hydrochloride for Parkinson's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic journey of amantadine hydrochloride in the management of Parkinson's disease (PD) is a classic example of serendipity in pharmacology. Initially developed as an antiviral agent for influenza A in the 1960s, its anti-parkinsonian effects were discovered by chance in 1968.[1] This guide provides an in-depth technical overview of the foundational research on amantadine for PD, focusing on the early clinical trials, proposed mechanisms of action, and experimental methodologies from the late 1960s and 1970s.

Core Efficacy Data from Early Clinical Trials

The initial clinical investigations of amantadine in Parkinson's disease were primarily double-blind, placebo-controlled, crossover studies. These early trials demonstrated a modest but statistically significant improvement in parkinsonian symptoms.

Trial/StudyYearNumber of PatientsDosageKey Efficacy FindingsAdverse Effects Noted
Schwab et al. 1969163200 mg/day66% of patients experienced subjective or objective symptom reduction.Livedo reticularis, peripheral edema, and confusion were observed.
Dallos et al. 197062 (29 amantadine, 33 placebo)Not specifiedModest but statistically significant improvement; 79% of patients reported favorable reactions.[2]Side effects were reported as insignificant.[2]
Butzer et al. 197526Not specifiedStatistically significant 12% overall improvement over placebo; improvements in tremor and rigidity remained relatively constant.[3]Details not specified in the abstract.

Experimental Protocols of Foundational Studies

The methodologies of the early amantadine trials set the stage for future research in Parkinson's disease therapeutics. These studies, while pioneering, often lacked the detailed reporting standards of modern clinical trials.

Schwab et al. (1969) - A Landmark Observational Study
  • Objective: To evaluate the efficacy of this compound in a large cohort of patients with Parkinson's disease.

  • Patient Population: 163 patients with idiopathic Parkinson's disease.

  • Dosage Regimen: 200 mg of this compound administered daily.

  • Assessment of Motor Function:

    • Primary Metric: The Schwab and England Activities of Daily Living (ADL) scale was a key tool for assessing functional independence.[4][5][6][7][8] This scale rates a patient's ability to perform daily chores on a percentage scale, from 100% (completely independent) to 0% (vegetative state).[4][5]

    • Timed Motor Tests: Although specific tests are not detailed in many summaries, early parkinsonian trials commonly employed timed tests of motor function, such as hand-tapping and get-up-and-go tests, to provide objective, quantitative data on motor performance.[9][10]

  • Statistical Analysis: The primary outcome was the percentage of patients showing subjective or objective improvement.

Butzer et al. (1975) - Double-Blind, Placebo-Controlled, Crossover Study
  • Objective: To rigorously assess the efficacy of amantadine in a controlled setting.

  • Study Design: A double-blind, placebo-controlled, crossover study.

  • Patient Population: 26 patients with Parkinson's disease. In all but three patients, other anti-parkinsonian medications were discontinued.[3]

  • Methodology:

    • Patients were randomly assigned to receive either amantadine or a placebo for a defined period.

    • Following a washout period, patients were crossed over to the other treatment arm.

  • Assessment of Motor Function: The study reported a 12% overall improvement over placebo, with specific mention of sustained improvements in tremor and rigidity.[3] There was an observed loss of efficacy in timed tests over a 10 to 12-month follow-up period.[3]

  • Statistical Analysis: The study reported a statistically significant overall improvement with amantadine compared to placebo.[3]

G cluster_protocol Experimental Workflow: Butzer et al. (1975) p1 Patient Recruitment (n=26 with Parkinson's Disease) p2 Randomization p1->p2 p3a Group A: Amantadine Treatment p2->p3a p3b Group B: Placebo Treatment p2->p3b p4 Washout Period p3a->p4 p3b->p4 p5a Group A: Placebo Treatment p4->p5a p5b Group B: Amantadine Treatment p4->p5b p6 Data Analysis: Comparison of Treatment Effects p5a->p6 p5b->p6

A simplified representation of the crossover study design.

Early Proposed Mechanisms of Action

The precise mechanism of amantadine's anti-parkinsonian effects was a subject of considerable research in the early years. The prevailing hypotheses centered on the modulation of the dopaminergic system in the basal ganglia.

Dopaminergic Pathways

The leading theory in the early 1970s was that amantadine exerted its effects through an indirect dopaminergic action.[11] This was thought to involve two primary processes:

  • Enhanced Dopamine Release: Amantadine was proposed to augment the release of dopamine from presynaptic nerve terminals in the striatum.[1][11][12][13]

  • Inhibition of Dopamine Reuptake: It was also suggested that amantadine could block the reuptake of dopamine from the synaptic cleft, thereby prolonging its action.[1][12][13]

These two actions would lead to an overall increase in dopaminergic neurotransmission, helping to compensate for the dopamine deficiency characteristic of Parkinson's disease.

G cluster_mechanism Proposed Dopaminergic Mechanism of Amantadine (Early 1970s) presynaptic Presynaptic Dopaminergic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft 1. postsynaptic Postsynaptic Neuron synaptic_cleft->postsynaptic dopamine_reuptake Dopamine Reuptake Transporter synaptic_cleft->dopamine_reuptake Dopamine dopamine_receptor Dopamine Receptor synaptic_cleft->dopamine_receptor Dopamine Binding amantadine Amantadine dopamine_release Dopamine Release amantadine->dopamine_release  Enhances amantadine->dopamine_reuptake  Inhibits dopamine_release->synaptic_cleft Dopamine

Early hypothesis of amantadine's action on dopamine neurotransmission.
Emerging Understanding of Glutamatergic Pathways

Later research began to uncover a more complex pharmacological profile for amantadine, including its role as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12] Overactivation of these glutamate receptors is linked to excitotoxicity, a process that can contribute to neuronal damage. By weakly inhibiting these receptors, amantadine may offer a degree of neuroprotection, a concept that was explored more thoroughly in later decades.

G cluster_nmda NMDA Receptor Antagonism by Amantadine glutamatergic_neuron Presynaptic Glutamatergic Neuron glutamate Glutamate glutamatergic_neuron->glutamate Releases postsynaptic_neuron Postsynaptic Neuron nmda_receptor NMDA Receptor nmda_receptor->postsynaptic_neuron ion_influx Ca2+ Influx nmda_receptor->ion_influx amantadine Amantadine amantadine->nmda_receptor  Antagonizes glutamate->nmda_receptor Activates

Amantadine's inhibitory effect on the NMDA receptor.

Conclusion

The early research into this compound for Parkinson's disease laid the groundwork for a therapeutic option that, while modest in its efficacy compared to levodopa, offered a novel mechanism of action and a generally favorable side effect profile in its initial studies. The foundational work of researchers like Schwab and others in the late 1960s and early 1970s not only introduced a new therapeutic agent but also contributed to a deeper understanding of the complex neurochemistry of Parkinson's disease, particularly the interplay between the dopaminergic and glutamatergic systems. This early research underscores the importance of continued investigation into the multifaceted pharmacology of existing drugs for potential new applications and a more nuanced understanding of their therapeutic effects.

References

The Neuroprotective Potential of Amantadine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amantadine hydrochloride, a drug with a multifaceted pharmacological profile, has long been utilized in the management of Parkinson's disease and viral infections. Emerging evidence, however, has illuminated its significant neuroprotective properties, suggesting a broader therapeutic potential in a range of neurological disorders. This technical guide provides an in-depth exploration of the core mechanisms underlying amantadine's neuroprotective effects, focusing on its actions as an N-methyl-D-aspartate (NMDA) receptor antagonist, a dopamine agonist, and a potent anti-inflammatory agent. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers and drug development professionals investigating novel neuroprotective strategies.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a convergence of at least three primary mechanisms: modulation of glutamatergic neurotransmission, enhancement of dopaminergic activity, and attenuation of neuroinflammation.

NMDA Receptor Antagonism and Mitigation of Excitotoxicity

Excessive activation of the N-methyl-D-aspartate (NMDA) receptor by the excitatory neurotransmitter glutamate leads to a phenomenon known as excitotoxicity, a key contributor to neuronal damage in various neurological conditions.[1][2] Amantadine acts as a non-competitive antagonist at the NMDA receptor, effectively blocking the ion channel and preventing excessive calcium (Ca2+) influx into neurons.[3] This action is crucial in preventing the downstream cascade of neurotoxic events, including the activation of apoptotic pathways.[4]

NMDA_Antagonism cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Apoptosis Apoptosis Excitotoxicity->Apoptosis Induces Amantadine Amantadine Amantadine->NMDA_R Blocks

Dopaminergic Modulation and Neuronal Support

Amantadine enhances dopaminergic neurotransmission by promoting the release of dopamine from presynaptic terminals and inhibiting its reuptake.[5][6] This leads to an increased concentration of dopamine in the synaptic cleft, which can contribute to improved motor function in conditions like Parkinson's disease and may also offer neuroprotective benefits by supporting the function and survival of dopaminergic neurons.[5]

Dopaminergic_Modulation cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicles Dopamine Vesicles Dopamine Dopamine DA_Vesicles->Dopamine DAT Dopamine Transporter (DAT) Amantadine_Pre Amantadine Amantadine_Pre->DA_Vesicles Promotes Release Amantadine_Pre->DAT Inhibits Reuptake Dopamine->DAT DA_Receptor Dopamine Receptor Dopamine->DA_Receptor Binds to Neuronal_Support Neuronal Support & Survival DA_Receptor->Neuronal_Support Activates

Anti-Inflammatory Effects through Glial Cell Modulation

Neuroinflammation, characterized by the activation of glial cells, particularly microglia and astrocytes, is a hallmark of many neurodegenerative diseases. Amantadine has been shown to exert potent anti-inflammatory effects by directly modulating the activity of these glial cells.[7][8]

  • Inhibition of Microglial Activation: Amantadine inhibits the activation of microglia, thereby reducing the production and release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[7][9] This action is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[8][10]

  • Induction of Astrocytic GDNF Expression: Amantadine promotes the expression and release of Glial Cell Line-Derived Neurotrophic Factor (GDNF) from astrocytes.[7][11] GDNF is a potent neurotrophic factor that supports the survival and function of various neuronal populations, including dopaminergic neurons.[11]

Anti_Inflammatory_Effects cluster_microglia Microglia cluster_astrocyte Astrocyte Amantadine Amantadine Microglia_Activation Microglial Activation Amantadine->Microglia_Activation Inhibits GDNF_Expression GDNF Expression Amantadine->GDNF_Expression Induces NFkB NF-κB Pathway Microglia_Activation->NFkB Activates Pro_Inflammatory Pro-inflammatory Mediators (TNF-α, NO) Neuron Neuron Pro_Inflammatory->Neuron Damages NFkB->Pro_Inflammatory Induces GDNF_Expression->Neuron Protects Neuroprotection Neuroprotection Neuron->Neuroprotection

Quantitative Data on Neuroprotective Effects

The following tables summarize key quantitative data from in vitro and in vivo studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotection against MPP+ and LPS Toxicity

Experimental ModelToxinAmantadine Concentration (µM)Outcome MeasureResultReference
Rat Midbrain Neuron-Glia CultureMPP+ (0.5 µM)10, 20, 30[³H] Dopamine UptakeSignificant protection at 20 and 30 µM[7]
Rat Midbrain Neuron-Glia CultureMPP+ (0.5 µM)10, 20, 30Tyrosine Hydroxylase (TH)+ Neuron CountSignificant protection at 20 and 30 µM[7]
Rat Midbrain Neuron-Glia CultureLPS (10 ng/mL)10, 20, 30[³H] Dopamine UptakeSignificant protection at 20 and 30 µM[7]
Rat Midbrain Neuron-Glia CultureLPS (10 ng/mL)10, 20, 30TH+ Neuron CountSignificant protection at 10, 20, and 30 µM[7]

Table 2: Effects on Inflammatory Mediators and Neurotrophic Factors

Cell Type / CultureStimulusAmantadine Concentration (µM)BiomarkerResultReference
Rat Neuron-Glia CultureLPS (10 ng/mL)30TNF-α ReleaseSignificant decrease[7]
Rat Neuron-Glia CultureLPS (10 ng/mL)30Nitric Oxide (NO) ProductionSignificant decrease[7]
Human Blood CellsPhytohaemagglutinin0.1 - 10TNF-α ProductionDose-dependent decrease[12]
Rat Mixed Glia Culture-30GDNF mRNA ExpressionSignificant increase at 48 and 72 hours[7]
C6 Glioma Cells-0.1 - 10GDNF ReleaseDose-dependent increase (3-4 fold)[13]

Table 3: NMDA Receptor Antagonism

PreparationMethodIC50 (µM)Reference
Rat Hippocampal NeuronsPatch-clamp14.9 ± 0.3[14]
Whole-cell recording-38.9 ± 4.2 (in 5 µM NMDA)[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of amantadine's neuroprotective effects.

Primary Rat Midbrain Neuron-Glia Culture

This protocol is adapted from methodologies used to study neuroprotection in Parkinson's disease models.[16][17]

  • Materials:

    • Timed-pregnant Sprague-Dawley rats (embryonic day 14)

    • Dissection medium (e.g., MEM)

    • Plating medium (e.g., MEM with 10% FBS, glucose, and penicillin/streptomycin)

    • Maintenance medium (e.g., Neurobasal medium with B27 supplement and L-glutamine)

    • Poly-D-lysine coated culture plates

    • Trypsin

    • DNase I

  • Procedure:

    • Euthanize a timed-pregnant rat and dissect out the embryonic brains.

    • Isolate the ventral mesencephalon containing the substantia nigra.

    • Mechanically dissociate the tissue in dissection medium.

    • Treat with trypsin and DNase I to obtain a single-cell suspension.

    • Plate the cells onto poly-D-lysine coated plates in plating medium.

    • After 24-48 hours, replace the plating medium with maintenance medium.

    • Cultures are typically ready for experimental use after 7-10 days in vitro.

Primary_Culture_Workflow Start Start: Timed-pregnant Rat (E14) Dissection Dissect Embryonic Brains & Isolate Ventral Mesencephalon Start->Dissection Dissociation Mechanical & Enzymatic Dissociation (Trypsin, DNase I) Dissection->Dissociation Plating Plate Cells on Poly-D-Lysine Coated Plates Dissociation->Plating Medium_Change Change to Maintenance Medium Plating->Medium_Change Incubation Incubate for 7-10 Days Medium_Change->Incubation End Cultures Ready for Experiments Incubation->End

MPP+ and LPS Induced Neurotoxicity Assays

These assays are commonly used to model Parkinson's disease-related neurodegeneration and neuroinflammation in vitro.[7]

  • MPP+ Induced Neurotoxicity:

    • Prepare primary midbrain neuron-glia cultures as described in 3.1.

    • Pre-treat cultures with various concentrations of this compound for a specified period (e.g., 48 hours).

    • Expose the cultures to MPP+ (e.g., 0.5 µM) for an extended period (e.g., 7 days).

    • Assess neuronal viability using methods such as [³H] dopamine uptake assay or immunocytochemistry for tyrosine hydroxylase (TH).

  • LPS Induced Neuroinflammation and Neurotoxicity:

    • Prepare primary midbrain neuron-glia cultures.

    • Pre-treat cultures with this compound.

    • Stimulate the cultures with lipopolysaccharide (LPS) (e.g., 10 ng/mL) for a specified duration.

    • To assess neuroinflammation, collect the culture supernatant to measure levels of TNF-α (ELISA) and nitric oxide (Griess assay).

    • To assess neurotoxicity, continue the culture for a longer period (e.g., 7 days) and then measure neuronal viability.

Measurement of Inflammatory Mediators
  • TNF-α ELISA:

    • Collect cell culture supernatants.

    • Use a commercially available TNF-α ELISA kit.[1][18][19][20][21]

    • Follow the manufacturer's instructions for adding samples, standards, and antibodies to the pre-coated plate.

    • After incubation and washing steps, add the substrate and stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate TNF-α concentrations based on the standard curve.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect cell culture supernatants.[9][15][22][23][24]

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for a short period to allow for color development.

    • Measure the absorbance at approximately 540 nm.

    • Determine the nitrite concentration (a stable metabolite of NO) from a sodium nitrite standard curve.

Immunocytochemistry for Tyrosine Hydroxylase (TH)

This technique is used to identify and quantify dopaminergic neurons.[25][26][27][28][29]

  • Procedure:

    • Fix the cultured cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., goat serum).

    • Incubate with a primary antibody against tyrosine hydroxylase (TH).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Visualize and quantify the number of TH-positive neurons using fluorescence microscopy.

Conclusion

This compound demonstrates significant neuroprotective potential through a combination of NMDA receptor antagonism, dopaminergic modulation, and potent anti-inflammatory effects. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic applications of amantadine and the development of novel neuroprotective agents. Future investigations should aim to further elucidate the intricate signaling pathways involved and to translate these promising preclinical findings into effective clinical strategies for a range of neurodegenerative and neurological disorders.

References

Amantadine Hydrochloride: A Multifaceted Agent for Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Amantadine hydrochloride, a synthetic tricyclic amine, was first developed in the 1960s as an antiviral agent for influenza A.[1] Its potential in neurology was serendipitously discovered when a patient with Parkinson's disease reported a significant improvement in motor symptoms while taking the drug for a viral infection.[2] This observation led to its repurposing and subsequent FDA approval for the treatment of Parkinson's disease in 1973.[3] Today, amantadine's therapeutic utility has expanded to include levodopa-induced dyskinesia, fatigue in multiple sclerosis, and cognitive and functional recovery after traumatic brain injury.[1][4][5] This technical guide provides an in-depth overview of amantadine's pharmacology, its application in key neurological disorders, and the experimental evidence supporting its use.

Pharmacology and Multifaceted Mechanism of Action

The therapeutic effects of amantadine in the central nervous system (CNS) are attributed to its complex pharmacology, involving multiple neurotransmitter systems. Its mechanism is not fully understood but is believed to involve the modulation of dopaminergic and glutamatergic pathways, among others.[6][7]

Key pharmacological actions include:

  • Dopamine Agonism: Amantadine enhances dopaminergic transmission by promoting the release of dopamine from presynaptic neurons and inhibiting its reuptake.[6][8] This increases the concentration of dopamine in the synaptic cleft, which is particularly beneficial in conditions like Parkinson's disease, characterized by dopamine deficiency.[6]

  • NMDA Receptor Antagonism: Amantadine acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor.[6][9] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal damage, a common pathway in various neurodegenerative diseases and injuries. By modulating this receptor, amantadine may exert neuroprotective effects.[4][6]

  • Sigma-1 (σ₁) Receptor Agonism: Activation of the σ₁ receptor is one of amantadine's more potent actions.[3] This may contribute to its antiparkinsonian effects by modulating dopamine release and reuptake.[3]

  • Other Actions: The drug also exhibits anticholinergic properties and may interact with nicotinic acetylcholine and serotonin (5-HT₃) receptors.[3][7][10]

Amantadine_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicles Dopamine Vesicles DA_release Dopamine Release Dopamine Dopamine DA_release->Dopamine DAT Dopamine Transporter (DAT) [Reuptake] NMDA_R NMDA Receptor DA_R Dopamine Receptor Glutamate Glutamate Glutamate->NMDA_R Activates Dopamine->DAT Reuptake Dopamine->DA_R Binds Amantadine Amantadine Amantadine->DA_release Promotes Amantadine->DAT Inhibits Amantadine->NMDA_R Antagonizes

Figure 1: Amantadine's primary mechanisms of action in the CNS.

Pharmacokinetic Profile

Amantadine is well-absorbed orally and is primarily excreted unchanged in the urine. Its pharmacokinetic parameters are crucial for dosing, especially in populations with impaired renal function where the drug can accumulate.[5][11]

Table 1: Pharmacokinetic Parameters of this compound

Parameter Value Reference(s)
Bioavailability 86-90% [3]
Protein Binding ~67% [3],[12]
Volume of Distribution 3-8 L/kg [7]
Elimination Half-Life 10-31 hours (Normal Renal Function) [3],[11]
Time to Peak Plasma Conc. (Tmax) 2-4 hours (Immediate Release) [12]
Metabolism Minimal [7]

| Excretion | Primarily unchanged in urine |[7],[5] |

Therapeutic Applications in Neurological Disorders

Parkinson's Disease (PD)

Amantadine is used both as a monotherapy for mild symptoms like tremor and rigidity and as an adjunctive therapy to treat levodopa-induced dyskinesia (LID), the involuntary movements that occur with long-term levodopa use.[1][13] The extended-release formulation (Gocovri) is the first drug specifically FDA-approved for treating LID.[1]

Quantitative Data on Efficacy

Table 2: Summary of Clinical Efficacy of Amantadine in Parkinson's Disease

Study Type Patient Population Intervention Key Finding(s) Reference(s)
Double-Blind, Crossover 54 patients with PD 200 mg/day Amantadine vs. Placebo 48% of patients experienced moderate to good improvement in PD symptoms. [14]
Phase 3, Open-Label (2 years) 223 patients with PD and LID Extended-Release Amantadine (GOCOVRI) Sustained improvement in both dyskinesia and "OFF" time as measured by the MDS-UPDRS Part IV. [15]

| Randomized, Double-Blind | PD patients with LID | Extended-Release Amantadine vs. Placebo | Significant reduction in dyskinesia measured by the Unified Dyskinesia Rating Scale (UDRS). |[16] |

Key Experimental Protocol: Trial for Levodopa-Induced Dyskinesia

A representative methodology for assessing amantadine's efficacy in LID involves a multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[16]

  • Participants: Patients diagnosed with Parkinson's disease who are receiving levodopa-based therapy and experiencing troublesome dyskinesia.

  • Design: Participants are randomly assigned to receive either extended-release this compound or a matching placebo, administered once daily.

  • Intervention: The study often includes a dose-escalation phase followed by a stable-dose phase lasting several weeks (e.g., 16 weeks).

  • Primary Outcome Measure: The primary endpoint is the change from baseline in the Unified Dyskinesia Rating Scale (UDRS) total score. The UDRS is a validated tool for assessing the patient's perception of the severity and impact of involuntary movements.[16]

  • Secondary Outcome Measures: These may include changes in "OFF" time (periods of poor motor function), "ON" time without troublesome dyskinesia, and scores from other PD assessment scales like the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).

Clinical_Trial_Workflow_PD start Patient Screening (PD with Levodopa-Induced Dyskinesia) baseline Baseline Assessment (Unified Dyskinesia Rating Scale - UDRS) start->baseline random Randomization baseline->random groupA Group A: Extended-Release Amantadine random->groupA 1:1 groupB Group B: Placebo random->groupB 1:1 treatment Treatment Period (e.g., 16 weeks) groupA->treatment groupB->treatment endpoint Primary Endpoint Assessment (Change in UDRS from Baseline) treatment->endpoint analysis Data Analysis endpoint->analysis

Figure 2: A typical experimental workflow for a PD-LID clinical trial.
Multiple Sclerosis (MS)

Amantadine is frequently used off-label as a first-line agent to manage the debilitating fatigue associated with MS.[5][17] While its exact mechanism in reducing MS-related fatigue is unclear, it is thought to be related to its dopaminergic and potentially neurostimulatory effects.[9][17]

Quantitative Data on Efficacy

Evidence for amantadine's efficacy in MS fatigue is based on several controlled trials, though some reviews note the overall quality of evidence could be stronger.[18]

Table 3: Summary of Clinical Efficacy of Amantadine in MS-Related Fatigue

Study Type Patient Population Intervention Key Finding(s) Reference(s)
Consensus Guidelines (GMSS) Patients with MS Amantadine Produces moderate improvement in subjective fatigue, concentration, and memory with strong evidence. [19]
Various Studies Patients with MS Amantadine Found to reduce fatigue in 20-40% of individuals with mild to moderate MS. [20]
Double-Blind, Crossover 52 adult patients with MS-related fatigue 100 mg Amantadine twice daily vs. 500 mg Aspirin once daily Both treatments were evaluated over 4-week periods. (Specific comparative outcomes on fatigue scales not detailed in abstract). [19]

| Phase 2 Trial (ADS-5102) | Patients with MS and walking difficulties | Extended-Release Amantadine | Showed a small improvement in walking speed (Timed 25-foot walk test). |[9] |

Traumatic Brain Injury (TBI)

Amantadine is increasingly used to accelerate functional recovery and improve arousal and cognitive function in patients with severe TBI, particularly those in a state of disordered consciousness.[4][21] Its dual action as a dopamine agonist and NMDA receptor antagonist is thought to promote neuro-activation and provide neuroprotection in the injured brain.[4][22]

Quantitative Data on Efficacy

Meta-analyses of randomized controlled trials (RCTs) have provided quantitative evidence supporting the use of amantadine after TBI.

Table 4: Summary of Clinical Efficacy of Amantadine in Traumatic Brain Injury

Study Type Patient Population Outcome Measure Key Finding(s) Reference(s)
Meta-analysis (16 studies, 1,127 participants) TBI patients Cognitive Function Significant enhancement in cognitive function (Mean Difference [MD]: 0.50). [23]
Meta-analysis (6 studies, 426 patients) TBI patients Glasgow Coma Scale (GCS) Significantly higher GCS score on day 7 in the amantadine group (MD: 1.50). [24]
Meta-analysis (6 studies, 426 patients) TBI patients Mini Mental State Examination (MMSE) Better MMSE scores in the amantadine group (MD: 3.23). [24]

| Prospective Observational Study | 55 patients with severe TBI | Disability Rating Scale (DRS) | Amantadine group showed a larger improvement in DRS scores (7.8 vs. 3.6). |[21] |

Key Experimental Protocol: Preclinical TBI Model

Preclinical studies are essential for understanding the neuroprotective mechanisms of amantadine. A common protocol involves inducing a TBI in a rodent model.[4]

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • TBI Induction: A controlled cortical impact (CCI) or fluid percussion injury is induced to create a reproducible brain injury.

  • Intervention: Amantadine (e.g., 10 mg/kg/day) or a saline placebo is administered, often starting one day post-injury and continuing for a set period (e.g., 18 days).[4]

  • Behavioral Assessment: Cognitive and motor functions are assessed using tests like the Morris water maze (for spatial learning and memory) and beam-walking tests (for motor coordination).

  • Histological and Biochemical Analysis: At the end of the study, brain tissue (e.g., hippocampus) is collected for analysis. This can include immunohistochemistry to quantify neuronal degeneration and apoptosis, or ELISA to measure levels of neurochemical markers like NMDA.[4][25]

TBI_Rationale cluster_pathology TBI Pathophysiology cluster_intervention Amantadine Intervention TBI Traumatic Brain Injury Glutamate_Surge Excess Glutamate Release TBI->Glutamate_Surge Dopamine_Dysfunction Dopaminergic Dysfunction TBI->Dopamine_Dysfunction NMDA_Activation NMDA Receptor Overactivation Glutamate_Surge->NMDA_Activation Excitotoxicity Excitotoxicity & Ca2+ Influx NMDA_Activation->Excitotoxicity Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Impaired_Arousal Impaired Arousal & Cognition Dopamine_Dysfunction->Impaired_Arousal Improved_Function Improved Arousal & Cognition Dopamine_Dysfunction->Improved_Function Leads to Neuronal_Damage->Impaired_Arousal Amantadine Amantadine Block_NMDA NMDA Receptor Antagonism Amantadine->Block_NMDA DA_Agonism Dopamine Agonism Amantadine->DA_Agonism Block_NMDA->Excitotoxicity DA_Agonism->Dopamine_Dysfunction Restores

Figure 3: Logical relationship between TBI pathology and amantadine's therapeutic rationale.

This compound is a versatile drug with established efficacy in Parkinson's disease and growing evidence supporting its use for fatigue in multiple sclerosis and functional recovery after traumatic brain injury. Its multifaceted mechanism of action, primarily targeting dopaminergic and glutamatergic systems, provides a strong rationale for its application in these diverse neurological disorders.

Future research should focus on:

  • Elucidating Mechanisms: Further investigation into its less-understood targets, such as the sigma-1 receptor and phosphodiesterases, could reveal new therapeutic potentials.[2]

  • Optimizing Treatment: Well-controlled clinical studies are needed to determine optimal dosing, timing of initiation (especially in TBI), and treatment duration for various conditions.[4]

  • Predictive Biomarkers: Identifying biomarkers that can predict a patient's response to amantadine would enable more personalized treatment strategies.

  • New Indications: Exploring its utility in other neurological and psychiatric conditions where dopaminergic and glutamatergic dysregulation are implicated, such as certain ataxias or mood disorders, is a promising avenue for drug repurposing.[26][27]

The continued study of this "timeless" molecule holds significant promise for advancing the treatment of complex neurological disorders.

References

Synthesis and characterization of amantadine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of Amantadine Hydrochloride Derivatives

Introduction

This compound, chemically known as 1-aminoadamantane hydrochloride, is a versatile pharmaceutical agent first approved by the FDA in 1966. Initially recognized for its prophylactic use against influenza A virus infections, its mechanism of action involves the inhibition of the viral M2 ion channel, preventing viral uncoating. Beyond its antiviral properties, amantadine is also utilized as an anti-dyskinetic agent in the treatment of Parkinson's disease and drug-induced movement disorders, primarily through its action as a noncompetitive N-Methyl-D-aspartate (NMDA) receptor antagonist.

The unique, rigid, and lipophilic adamantane cage structure allows amantadine and its derivatives to readily penetrate biological membranes, which significantly influences their biological activity. The derivatization of amantadine is a key strategy in medicinal chemistry to enhance its pharmacological properties, improve efficacy and selectivity, overcome drug resistance, and explore new therapeutic applications such as antidiabetic, anticancer, and antibacterial agents. This guide provides a detailed overview of the synthesis and characterization of various this compound derivatives, presenting experimental protocols, quantitative data, and process workflows for researchers in drug development.

Synthesis of this compound and Key Intermediates

Several methods for synthesizing this compound have been developed, often starting from adamantane or 1-bromoadamantane. These processes typically involve two to five steps. Modern approaches focus on improving overall yield, reducing the use of hazardous reagents, and making the process more environmentally friendly and suitable for industrial-scale production.

A notable improved two-step procedure involves the synthesis from adamantane via an N-(1-adamantyl)formamide intermediate, achieving an overall yield of 78% and a purity of 99.2%. Another efficient microwave-assisted method synthesizes this compound from adamantane via N-(1-adamantyl)acetamide, resulting in a 71% overall yield.

Experimental Protocol 1: Microwave-Assisted Synthesis of N-(1-Adamantyl)acetamide

This protocol is adapted from the method described by Nguyen et al.

  • In a round-bottom flask, slowly add adamantane (6.84 g, 0.05 mol) to nitric acid (21 mL, 0.5 mol) over 20 minutes.

  • Maintain the suspension for 30 minutes, then add acetonitrile (29 mL, 0.5 mol).

  • Subject the reaction flask to microwave radiation at 40°C and 50W for 3 hours.

  • After the reaction, remove the flask from the microwave and add ice water (370 mL).

  • Stir the mixture for 30 minutes at 0-5°C to precipitate the product.

  • Filter the white solid and wash it with cool water to yield N-(1-adamantyl)acetamide.

Experimental Protocol 2: Hydrolysis and Salt Formation

This protocol details the conversion of the acetamide intermediate to this compound.

  • In a round-bottom flask, prepare a mixture of sodium hydroxide (6.0 g), water (3 mL), and propylene glycol (20 mL). Stir for 15 minutes.

  • Add N-(1-adamantyl)acetamide (7.90 g, 0.04 mol) to the mixture.

  • Subject the reaction mass to microwave radiation at 120°C and 100W for 2 hours.

  • After cooling, add ice-cold water (60 mL) and extract the mixture three times with dichloromethane (50 mL, 30 mL, 20 mL).

  • The combined organic layers contain amantadine base. Treatment with aqueous 5N HCl yields this compound.

The following diagram illustrates the workflow for this microwave-assisted synthesis.

The Off-Label Frontier of Amantadine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Amantadine hydrochloride, a compound with a rich history spanning antiviral and anti-parkinsonian applications, is increasingly being explored for its therapeutic potential in a variety of off-label indications. This technical guide synthesizes the current scientific understanding of these applications, providing researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, key experimental findings, and detailed clinical trial methodologies. The multifaceted pharmacology of amantadine, primarily centered on its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist and a dopamine agonist, underpins its efficacy in a range of neurological and psychiatric conditions beyond its approved uses.

Core Mechanisms of Action

Amantadine's therapeutic effects in its off-label applications are largely attributed to its dual mechanism of action:

  • NMDA Receptor Antagonism: Amantadine is a non-competitive antagonist of the NMDA receptor, a key player in glutamatergic neurotransmission. By blocking the NMDA receptor ion channel, amantadine modulates excessive glutamate activity, which is implicated in the pathophysiology of various neurological disorders. This action is believed to contribute to its neuroprotective effects and its ability to reduce neuronal excitotoxicity.

  • Dopaminergic Activity: Amantadine enhances dopaminergic neurotransmission through multiple pathways. It promotes the release of dopamine from presynaptic terminals and inhibits its reuptake, thereby increasing the concentration of dopamine in the synaptic cleft. This dopaminomimetic effect is central to its use in conditions characterized by dopaminergic dysfunction.

These primary mechanisms are further complemented by potential anti-inflammatory and antioxidant properties, as well as interactions with other neurotransmitter systems, including sigma-1 receptors.

Key Off-Label Applications and Supporting Data

The following sections delve into the most prominent off-label uses of this compound, presenting quantitative data from key clinical trials in a structured format and detailing the experimental protocols employed.

Fatigue in Multiple Sclerosis (MS)

Fatigue is a debilitating symptom in a majority of individuals with Multiple Sclerosis. Amantadine is one of the most commonly prescribed off-label treatments for MS-related fatigue.

StudyNDosagePrimary Outcome MeasureResultp-value
The Canadian MS Research Group (1987)115100 mg twice dailyFatigue ScaleSmall but statistically significant decrease in fatigue< 0.05
Krupp et al. (1995)[1][2]93100 mg twice dailyMS-Specific Fatigue Scale (MS-FS)Significant reduction in fatigue compared to placebo[1][2]0.04[1][2]
Murray (1985)[3]32100 mg twice dailySubjective improvement62.5% of patients on amantadine showed overall improvement compared to 21.8% on placebo[3]Not specified
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participants: 93 ambulatory patients with a definite diagnosis of MS and significant fatigue.

  • Intervention: Patients were randomly assigned to receive either this compound (100 mg twice daily), pemoline, or a placebo for the study duration.

  • Primary Outcome Measures:

    • Fatigue Severity Scale (FSS)

    • MS-Specific Fatigue Scale (MS-FS)

    • Subjective verbal self-report of fatigue improvement.

  • Secondary Outcome Measures: Assessments of sleep, depression, and vitality.

  • Statistical Analysis: Repeated-measures analysis of variance with planned post-hoc contrasts and Fisher's exact test were used to compare treatment responses.

Traumatic Brain Injury (TBI)

Amantadine has been investigated for its potential to accelerate functional recovery and improve cognitive outcomes in patients with traumatic brain injury.

StudyNDosagePrimary Outcome MeasureResultp-value
Giacino et al. (2012)[4][5][6]184100 mg twice daily (increased to 200 mg twice daily as tolerated)Rate of functional recovery on the Disability Rating Scale (DRS)Significantly faster recovery in the amantadine group during the 4-week treatment period (difference in slope of 0.24 points per week)[4]0.007[4]
Reddy et al. (2013)[7][8]50 (25 amantadine, 25 control)100 mg twice dailyImmediate Post-Concussion Assessment and Cognitive Test (ImPACT)Significant improvements in reported symptoms, verbal memory, and reaction time for the amantadine group compared to controls[7][8]Not specified
  • Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 184 patients aged 16 to 65 years who were in a vegetative or minimally conscious state 4 to 16 weeks after a non-penetrating TBI and were receiving inpatient rehabilitation.

  • Intervention: Patients were randomly assigned to receive either this compound (starting at 100 mg twice daily and increasing to 200 mg twice daily if tolerated) or a placebo for 4 weeks. This was followed by a 2-week washout period.

  • Primary Outcome Measure: The rate of functional recovery as measured by the change in the Disability Rating Scale (DRS) score over the 4-week treatment period.

  • Statistical Analysis: A mixed-effects regression model was used to compare the slopes of recovery on the DRS between the two groups.

Attention-Deficit/Hyperactivity Disorder (ADHD)

Amantadine has been explored as an alternative or adjunctive treatment for ADHD, particularly in cases where stimulants are not effective or well-tolerated.[9]

StudyNDosagePrimary Outcome MeasureResultp-value
Donfrancesco et al. (2007)[10][11]2450-150 mg/day (single morning dose)Parent and Teacher ADHD Rating ScalesParent ADHD score decreased from a mean of 41.04 to 28.9; Teacher ADHD score decreased from 35.8 to 26.2[10][11]< 0.001[10][11]
Mohammadi et al. (2010)[12]40100-150 mg/day (weight-dependent)Parent and Teacher ADHD Rating Scale-IVNo significant difference in efficacy compared to methylphenidate[12]> 0.05[12]
  • Study Design: A 6-week open-label, uncontrolled trial.

  • Participants: 24 stimulant-naïve children (aged 5-13 years) with a DSM-IV diagnosis of ADHD.

  • Intervention: this compound was administered as a single morning dose, starting at 50 mg/day and titrated up to 150 mg/day based on clinical response and tolerability.

  • Primary Outcome Measures:

    • Parent and Teacher ADHD Rating Scales

    • Parent Child Behavior Checklist (CBCL)

  • Data Collection: Assessments were performed at baseline and at the end of the 6-week treatment period.

Levodopa-Induced Dyskinesia in Parkinson's Disease

While amantadine is approved for Parkinson's disease, its specific use for managing levodopa-induced dyskinesia is a significant area of off-label and, more recently, on-label (extended-release formulation) investigation.

StudyNDosagePrimary Outcome MeasureResultp-value
Pahwa et al. (2017)[13]121274 mg (extended-release) at bedtimeChange in Unified Dyskinesia Rating Scale (UDysRS) total score-15.9 change from baseline for amantadine vs. -8.0 for placebo[13]< 0.001[13]
Thomas et al. (2005)[14]18Not specifiedClinical Dyskinesia Rating Scale (CDRS) and UPDRS part IVaDecreased the duration of LID and its influence on daily activities[14]0.04[14]
A 2-year open-label trial (NCT02136914)[15]223Not specifiedMovement Disorder Society-Unified Parkinson Disease Rating Scale (MDS-UPDRS) Part IVTreatment effect on motor complications was maintained for at least 2 years[15]Not specified
  • Study Design: A randomized, double-blind, placebo-controlled clinical trial conducted at 44 North American sites.

  • Participants: 126 patients with Parkinson's disease treated with levodopa who experienced at least 1 hour of troublesome dyskinesia per day with at least mild functional impact.

  • Intervention: Patients were randomized to receive either placebo or 274 mg of ADS-5102 (amantadine extended-release capsules) administered orally at bedtime for up to 25 weeks.

  • Primary Outcome Measure: The change from baseline to week 12 in the Unified Dyskinesia Rating Scale (UDysRS) total score.

  • Key Secondary Endpoint: Change in "OFF" time (the period when Parkinson's symptoms are not well-controlled).

Behavioral Disturbances in Dementia and Autism Spectrum Disorder

Preliminary research suggests a potential role for amantadine in managing behavioral symptoms such as irritability and hyperactivity in individuals with dementia and autism spectrum disorder.[16][17]

StudyNPopulationDosageOutcome MeasureResultp-value
King et al. (2001)[18][19][20]39Children with Autism5.0 mg/kg per dayAberrant Behavior Checklist-Community Version (ABC-CV)Clinician-rated improvements in hyperactivity (-6.4 vs -2.1 for placebo) and inappropriate speech (-1.9 vs 0.4 for placebo)[18][19][20]0.046 (hyperactivity), 0.008 (inappropriate speech)[18][19][20]
A 2012 randomized, double-blind clinical trialNot specifiedAlzheimer's Disease patients with agitationNot specifiedCohen-Mansfield Agitation Inventory (CMAI) and Neuropsychiatric Inventory (NPI)No significant improvement in agitation on CMAI, but significant improvement on NPI score0.26 (CMAI), 0.012 (NPI at 6 weeks), 0.0005 (NPI at 12 weeks)
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 39 subjects (aged 5-19 years) with a DSM-IV and ICD-10 diagnosis of autism.

  • Intervention: Following a 1-week single-blind placebo run-in, patients were randomized to receive either this compound (titrated to 5.0 mg/kg per day) or a placebo for 4 weeks.

  • Outcome Measures:

    • Aberrant Behavior Checklist-Community Version (ABC-CV)

    • Clinical Global Impressions (CGI) scale

Augmentation in Treatment-Resistant Depression

Amantadine's unique pharmacological profile has led to its investigation as an augmentation strategy in patients with depression who have not responded to standard antidepressant therapies.[21]

StudyNDosagePrimary Outcome MeasureResultp-value
Stryjer et al. (2003)[22]8Titrated up to 300 mg/dayDepression and anxiety scoresImprovement in depressive scores of up to 49% by study completion[22]Not specified
Rogóż et al. (2007)[23]25150 mg/dayHamilton Depression Rating Scale (HDRS)Addition of amantadine to imipramine reduced HDRS scores after 6 weeks of joint treatment[23]Not specified
A recent open-label trial[24]150200 mg/dayHamilton Depression Rating Scale (HAM-D21)Significant reductions in HAM-D scores over eight weeks[24]< 0.001[24]
  • Study Design: A clinical trial comparing imipramine monotherapy to imipramine augmented with amantadine.

  • Participants: 50 patients with treatment-resistant unipolar depression.

  • Intervention: One group of 25 patients received imipramine (100 mg/day) for 12 weeks. The second group of 25 patients received imipramine (100 mg/day) for 6 weeks, followed by the addition of amantadine (150 mg/day) for the subsequent 6 weeks.

  • Primary Outcome Measure: Efficacy of antidepressant therapy was assessed using the Hamilton Depression Rating Scale (HDRS).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by amantadine and a typical experimental workflow for a clinical trial investigating its off-label use.

Amantadine_Mechanism_of_Action cluster_glutamatergic Glutamatergic Synapse cluster_dopaminergic Dopaminergic Synapse Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca++ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Dopamine_Vesicle Dopamine Vesicle Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Release Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Activates DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Binds to Dopamine_Reuptake Dopamine Reuptake DAT->Dopamine_Reuptake Mediates Amantadine Amantadine Amantadine->NMDA_Receptor Antagonizes Amantadine->Dopamine_Vesicle Promotes Release Amantadine->DAT Inhibits

Figure 1: Amantadine's Dual Mechanism of Action

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., DRS, FSS, UDysRS) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Amantadine_Group Amantadine Treatment Group Randomization->Amantadine_Group Placebo_Group Placebo Control Group Randomization->Placebo_Group Treatment_Period Treatment Period (e.g., 4-12 weeks) Amantadine_Group->Treatment_Period Placebo_Group->Treatment_Period Follow_up_Assessments Follow-up Assessments (Primary & Secondary Outcomes) Treatment_Period->Follow_up_Assessments Data_Analysis Data Analysis (Statistical Comparison) Follow_up_Assessments->Data_Analysis Results_Reporting Results Reporting Data_Analysis->Results_Reporting

References

Amantadine Hydrochloride: A Deep Dive into its Influence on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Amantadine hydrochloride, a compound with a rich history spanning antiviral and neurological therapeutics, exerts its pleiotropic effects through the modulation of multiple cellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning amantadine's action, with a focus on its impact on N-methyl-D-aspartate (NMDA) receptor signaling, dopaminergic pathways, and its canonical antiviral activity. We delve into the quantitative aspects of its interactions, present detailed experimental methodologies for studying these effects, and provide visual representations of the key signaling cascades. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering a foundational understanding of amantadine's complex pharmacology.

Core Signaling Pathways Modulated by this compound

Amantadine's therapeutic utility stems from its ability to interact with several critical signaling pathways. The primary mechanisms of action are centered around its role as an antagonist of the NMDA receptor, its ability to modulate dopamine neurotransmission, and its function as an inhibitor of the influenza A M2 proton channel. Recent research has also shed light on its influence on pathways related to autophagy and neuroprotection.

NMDA Receptor Antagonism

A key mechanism of amantadine's action in the central nervous system is its non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal damage, a process implicated in various neurodegenerative disorders. Amantadine binds to the NMDA receptor channel, effectively blocking the influx of Ca2+ ions. Interestingly, its mechanism differs from many other channel blockers. Instead of simply obstructing the pore, amantadine accelerates the channel's closure, thereby stabilizing the closed state of the receptor. This unique mode of action may contribute to its favorable clinical profile compared to other NMDA antagonists.

Modulation of Dopaminergic Signaling

In the context of Parkinson's disease, amantadine's efficacy is largely attributed to its influence on the dopaminergic system. It is understood to enhance dopaminergic transmission through a dual mechanism: promoting the release of dopamine from presynaptic terminals and inhibiting its reuptake. This leads to an increased concentration of dopamine in the synaptic cleft, which helps to alleviate the motor symptoms associated with dopamine deficiency in Parkinson's disease. Some evidence also suggests a direct effect on dopamine receptors, further potentiating dopaminergic signaling.

Antiviral Mechanism of Action

Amantadine was first recognized for its antiviral properties, specifically against the influenza A virus. Its mechanism of action is the inhibition of the viral M2 protein, which functions as a proton channel. This channel is essential for the uncoating of the virus within the host cell's endosomes, a critical step for the release of viral RNA into the cytoplasm to initiate replication. By blocking this proton channel, amantadine prevents the acidification of the virion interior, thereby halting the replication process. It is important to note that the emergence of resistant influenza strains has limited its clinical use as an antiviral agent.

Emerging Signaling Pathways

Recent studies have begun to explore amantadine's effects on other cellular pathways, suggesting a broader range of molecular interactions.

  • Autophagy: Amantadine has been shown to induce autophagy and, in some contexts, inhibit the fusion of autophagosomes with lysosomes. This modulation of autophagy has been implicated in its anti-glioma effects and its ability to inhibit the replication of other viruses like Hepatitis A.

  • Neuroprotection: Beyond NMDA receptor antagonism, amantadine exhibits neuroprotective properties through various mechanisms. It can reduce the activation of microglia, thereby decreasing the release of pro-inflammatory factors, and induce the expression of Glial Cell-Derived Neurotrophic Factor (GDNF) in astrocytes. It has also been shown to regulate intracellular calcium influx and enhance the activities of antioxidant enzymes.

Quantitative Data on this compound's Interactions

The following tables summarize the available quantitative data on the interaction of amantadine with its key molecular targets.

Table 1: NMDA Receptor Antagonism

ParameterValueSpecies/Cell TypeReference
IC5039 µMRat Cortical Neurons
Ki10 µM-
Kd110 µM-

Table 2: Other Receptor Interactions

Receptor/TargetParameterValueReference
Sigma σ1 ReceptorKi20.25 µM
α4β2 Nicotinic Acetylcholine ReceptorIC503.44 µM
α7 Nicotinic Acetylcholine ReceptorIC506.5 µM

Detailed Experimental Protocols

This section provides an overview of the methodologies used to investigate the effects of amantadine on cellular signaling pathways.

Electrophysiology: Patch-Clamp Recording

Objective: To characterize the inhibitory effect of amantadine on NMDA receptor currents.

Methodology:

  • Cell Preparation: Primary cultures of cortical neurons are prepared from embryonic rats. Alternatively, cell lines such as Chinese Hamster Ovary (CHO) cells expressing specific NMDA receptor subunits can be used.

  • Recording Configuration: Whole-cell or outside-out patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions: The extracellular solution contains NMDA and glycine to activate the receptors. The intracellular solution in the patch pipette contains a physiological salt solution. Amantadine is applied to the cells at various concentrations via a perfusion system.

  • Data Acquisition: NMDA receptor-mediated currents are recorded in response to agonist application in the presence and absence of amantadine. The holding potential is typically set at a negative voltage (e.g., -67 mV) to relieve the magnesium block of the NMDA receptor.

  • Analysis: The recorded currents are analyzed to determine the extent of inhibition by amantadine. Parameters such as the half-maximal inhibitory concentration (IC50) and the kinetics of channel block and unblock are calculated. Open-time and closed-time histograms can be generated to analyze the effect of amantadine on channel gating.

Neurotransmitter Dynamics: In Vivo Microdialysis

Objective: To measure the effect of amantadine on extracellular dopamine levels in the striatum.

Methodology:

  • Animal Preparation: A microdialysis probe is surgically implanted into the striatum of an anesthetized rat.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples are collected at regular intervals before, during, and after the local application of amantadine through the dialysis probe.

  • Amantadine Administration: Amantadine is dissolved in the aCSF and perfused through the probe at a known concentration (e.g., 1 mM).

  • Dopamine Analysis: The concentration of dopamine in the collected dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The changes in extracellular dopamine levels are expressed as a percentage of the baseline levels. The effects of co-administering other drugs, such as dopamine reuptake inhibitors or NMDA receptor antagonists, can also be investigated to elucidate the mechanism of amantadine's action.

Antiviral Activity: M2 Proton Channel Assay

Objective: To assess the inhibitory effect of amantadine on the influenza A M2 proton channel.

Methodology:

  • System Preparation: This can be performed using various systems, such as Xenopus oocytes expressing the M2 protein or artificial lipid bilayers with reconstituted M2 protein.

  • Electrophysiological Recording: Two-electrode voltage clamp is a common technique for oocytes. For lipid bilayers, single-channel recordings can be performed.

  • pH Gradient: A pH gradient is established across the membrane to drive proton flux through the M2 channel.

  • Amantadine Application: Amantadine is added to the external solution at different concentrations.

  • Current Measurement: The proton current flowing through the M2 channel is measured in the absence and presence of amantadine.

  • Analysis: The dose-dependent inhibition of the M2 proton current by amantadine is analyzed to determine its potency (e.g., IC50).

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

NMDA_Receptor_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Closed Open Glutamate->NMDA_R:p2 Binds & Opens Amantadine Amantadine Amantadine->NMDA_R:p1 Binds & Accelerates Closure Ca_ion Ca²⁺ NMDA_R:p2->Ca_ion Influx Downstream Downstream Signaling (e.g., Excitotoxicity) Ca_ion->Downstream

Caption: Amantadine's antagonism of the NMDA receptor.

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Postsynaptic_effect Postsynaptic Effect Dopamine_receptor->Postsynaptic_effect Amantadine Amantadine Amantadine->Dopamine_vesicle Promotes Amantadine->DAT Inhibits

Caption: Modulation of dopaminergic signaling by amantadine.

Antiviral_Mechanism cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Host Cell Cytoplasm Influenza_virus Influenza A Virus M2_channel M2 Proton Channel Viral_RNA Viral RNA M2_channel->Viral_RNA Enables Uncoating Replication Viral Replication Viral_RNA->Replication Amantadine Amantadine Amantadine->M2_channel Blocks H_ion H⁺ H_ion->M2_channel Influx

Caption: Antiviral mechanism of amantadine against Influenza A.

Experimental_Workflow_Patch_Clamp start Start cell_prep Prepare Neuronal Culture start->cell_prep patch Establish Whole-Cell Patch-Clamp cell_prep->patch agonist Apply NMDA/Glycine patch->agonist record_base Record Baseline Current agonist->record_base amantadine_app Apply Amantadine record_base->amantadine_app record_drug Record Current with Amantadine amantadine_app->record_drug analysis Analyze Data (IC50, Kinetics) record_drug->analysis end End analysis->end

Caption: Workflow for patch-clamp analysis of amantadine.

A Historical and Technical Guide to the Discovery of Amantadine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantadine hydrochloride, a compound with a unique cage-like adamantane structure, holds a significant place in the history of antiviral and neuropharmacological drug discovery. Its journey from a prophylactic agent against influenza A to a therapy for Parkinson's disease is a compelling narrative of scientific investigation and serendipitous observation. This technical guide provides an in-depth historical perspective on the discovery of this compound, detailing its initial synthesis, the elucidation of its dual mechanisms of action, and the pivotal early clinical findings.

The Genesis of Amantadine: Chemical Synthesis

The story of amantadine begins with the synthesis of its core structure, adamantane. The original synthesis of this compound from adamantane is a multi-step process, with the Ritter reaction being a key transformation.[1][2]

Experimental Protocol: Synthesis of this compound from Adamantane

This protocol is a composite of originally reported methods.

Step 1: Bromination of Adamantane

  • Reactants: Adamantane, liquid bromine.

  • Procedure: Adamantane is reacted with an excess of liquid bromine. The reaction mixture is typically heated under reflux.

  • Product: 1-bromoadamantane.[1][3]

Step 2: Ritter Reaction

  • Reactants: 1-bromoadamantane, acetonitrile, and concentrated sulfuric acid.[1]

  • Procedure: 1-bromoadamantane is dissolved in acetonitrile. Concentrated sulfuric acid is then added cautiously to the mixture, which is stirred at a controlled temperature. This reaction forms a nitrilium ion intermediate.

  • Intermediate Product: 1-acetylaminoadamantane.[1]

Step 3: Hydrolysis

  • Reactants: 1-acetylaminoadamantane, sodium hydroxide, and diethylene glycol.

  • Procedure: The 1-acetylaminoadamantane intermediate is hydrolyzed by heating with a strong base, such as sodium hydroxide, in a high-boiling solvent like diethylene glycol.

  • Product: 1-aminoadamantane (amantadine base).

Step 4: Salt Formation

  • Reactants: 1-aminoadamantane, hydrochloric acid.

  • Procedure: The amantadine base is treated with hydrochloric acid to form the hydrochloride salt, which is then typically purified by recrystallization.

  • Final Product: this compound.

G cluster_synthesis Synthesis of this compound Adamantane Adamantane Bromoadamantane 1-Bromoadamantane Adamantane->Bromoadamantane Bromination Acetylaminoadamantane 1-Acetylaminoadamantane Bromoadamantane->Acetylaminoadamantane Ritter Reaction (Acetonitrile, H₂SO₄) Amantadine_base Amantadine (base) Acetylaminoadamantane->Amantadine_base Hydrolysis (NaOH) Amantadine_HCl This compound Amantadine_base->Amantadine_HCl Salt Formation (HCl) G cluster_influenza Influenza A Virus Entry and Uncoating cluster_amantadine_action Amantadine Action Virus Influenza A Virus Endocytosis Endocytosis Virus->Endocytosis Endosome Virus in Endosome Endocytosis->Endosome Acidification Endosome Acidification Endosome->Acidification M2_activation M2 Proton Channel Activation Acidification->M2_activation Proton_influx Proton Influx M2_activation->Proton_influx Uncoating Viral Uncoating (RNP Release) Proton_influx->Uncoating Replication Viral Replication Uncoating->Replication Amantadine Amantadine M2_block Blocks M2 Channel Amantadine->M2_block M2_block->Proton_influx Inhibits G cluster_dopamine Dopaminergic Synapse cluster_amantadine_pd Amantadine Action in Parkinson's Disease Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D2_receptor Dopamine D2 Receptor Dopamine->D2_receptor Binding Vesicles Dopamine Vesicles Vesicles->Dopamine Release Amantadine Amantadine Release_enhancement Enhances Dopamine Release Amantadine->Release_enhancement Reuptake_inhibition Inhibits Dopamine Reuptake Amantadine->Reuptake_inhibition Release_enhancement->Vesicles Reuptake_inhibition->DAT Blocks

References

Amantadine Hydrochloride's Interaction with Biological Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantadine hydrochloride, a synthetic tricyclic amine, has a rich pharmacological history, initially developed as an antiviral agent for influenza A and later repurposed for the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic efficacy stems from a complex interplay with biological membranes, modulating the function of ion channels and influencing the biophysical properties of the lipid bilayer itself. This technical guide provides an in-depth exploration of the molecular interactions of amantadine with cellular membranes, offering a valuable resource for researchers in drug discovery and development.

Core Interaction Mechanisms

Amantadine's engagement with biological membranes is multifaceted, primarily characterized by:

  • Ion Channel Blockade: Amantadine is a well-established blocker of viral and cellular ion channels. Its most renowned target is the M2 proton channel of the influenza A virus, where it physically occludes the channel pore, preventing the viral uncoating process necessary for replication.[2][3] Beyond its antiviral applications, amantadine also acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors in the central nervous system, contributing to its efficacy in neurological disorders.[4][5][6]

  • Alteration of Lipid Bilayer Properties: Amantadine partitions into the lipid bilayer, where it can influence the membrane's physical state. Studies have shown that it preferentially interacts with disordered lipid domains and can lower the phase transition temperature of membranes, suggesting an increase in membrane disorder.[7][8] This perturbation of the lipid environment can, in turn, allosterically modulate the function of embedded membrane proteins.

  • Lysosomotropic Action: As a lipophilic weak base, amantadine can accumulate in acidic intracellular compartments such as lysosomes.[9][10] This leads to an increase in lysosomal pH, which can interfere with the function of pH-dependent lysosomal enzymes and has been proposed as a mechanism for its broad-spectrum antiviral activity, including against SARS-CoV-2.[11][12]

Quantitative Data on Amantadine-Membrane Interactions

The following tables summarize key quantitative data from various studies on the interaction of amantadine with ion channels and lipid membranes.

Table 1: Inhibition of Ion Channels by Amantadine

Target Ion ChannelCell/System TypeIC50 (µM)Experimental ConditionReference
Influenza A M2 (Wild-Type)Xenopus oocytes16.0 ± 1.1pH 5.5[13]
Influenza A M2 (D44A mutant)Xenopus oocytes15.8 ± 1.1pH 5.5[13]
Influenza A M2 (S31N mutant)Xenopus oocytes199.9 ± 1.1pH 5.5[13]
NMDA ReceptorCultured rat cortical neurons39-67 mV holding potential[14]
NMDA ReceptorRat hippocampal neurons18.6 ± 0.9---[15]
NMDA ReceptorRat hippocampal neurons38.9 ± 4.25 µM NMDA[4]
NMDA ReceptorRat hippocampal neurons50.5 ± 11.530 µM NMDA[4]
NMDA ReceptorRat hippocampal neurons45.1 ± 11.330 µM NMDA[4]
NMDA ReceptorRat hippocampal neurons54.3 ± 16.51000 µM NMDA[4]

Table 2: Effects of Amantadine on Lipid Bilayer Properties

Lipid CompositionTechniqueParameterObservationConcentrationReference
POPC/DSPC/CholesterolDSCPhase Transition TemperatureLowered from 40.7°C to 39.4°CNot specified[8]
Negatively charged DPPGSFGOuter leaflet packingImmediate disordering5.0 mM[16]
Negatively charged DPPGSFGOuter leaflet packingInitial disturbance followed by reorganization0.20 mM[16]
Planar lipid bilayerElectrophysiologyBinding Constant1.3 x 10⁴ M⁻¹Not applicable[17]
DLPCNMRActivation Energy of MotionIncreased from 14.0 ± 4.0 kJ/mol to 23.3 ± 6.2 kJ/molNot specified[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate amantadine's interaction with biological membranes.

Patch-Clamp Electrophysiology for NMDA Receptor Blockade

This technique is employed to measure the inhibitory effect of amantadine on NMDA receptor ion channels.

  • Cell Preparation: Freshly dissociated rat hippocampal or striatal neurons, or cell lines expressing NMDA receptors (e.g., CHO cells), are used.[14][15]

  • Recording Configuration: Whole-cell or outside-out patch-clamp recordings are performed using a patch-clamp amplifier.[4][14]

  • Solutions: The external solution typically contains NMDA and glycine to activate the receptors, along with physiological salts. The internal solution in the patch pipette mimics the intracellular ionic composition. Amantadine is added to the external solution at various concentrations.[4]

  • Voltage Clamp: The membrane potential is held at a constant voltage (e.g., -67 mV) to measure the ionic current flowing through the NMDA receptor channels.[4][14]

  • Data Acquisition and Analysis: The current responses in the absence and presence of amantadine are recorded and analyzed to determine the concentration-dependent inhibition and calculate the IC50 value.[4][15]

Differential Scanning Calorimetry (DSC) for Lipid Bilayer Phase Transition

DSC is utilized to assess the effect of amantadine on the thermotropic properties of lipid membranes.

  • Liposome Preparation: Multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) are prepared from a mixture of lipids (e.g., POPC, DSPC, and cholesterol) in a buffer solution.[8][18]

  • Sample Preparation: A known concentration of amantadine is added to the liposome suspension. A control sample without amantadine is also prepared.

  • DSC Measurement: The liposome suspensions are hermetically sealed in DSC pans. The samples are then heated and cooled at a constant rate over a defined temperature range.[19]

  • Data Analysis: The heat flow as a function of temperature is recorded. The peak of the thermogram corresponds to the main phase transition temperature (Tm) of the lipid bilayer. Changes in Tm and the shape of the peak in the presence of amantadine indicate its interaction with the membrane.[8]

Solid-State NMR Spectroscopy for M2 Proton Channel Interaction

Solid-state NMR provides high-resolution structural information about the binding of amantadine to the M2 proton channel within a lipid bilayer environment.

  • Sample Preparation: The M2 transmembrane peptide is reconstituted into lipid bilayers (e.g., DMPC or DLPC).[1][20] For the amantadine-bound sample, a specific molar ratio of amantadine to peptide is added.[1]

  • NMR Spectroscopy: Magic-angle-spinning (MAS) solid-state NMR experiments are performed.[21] Specific NMR techniques, such as cross-polarization (CP) and various 2D correlation experiments, are used to probe the structure and dynamics of the peptide and the bound drug.

  • Data Analysis: Chemical shift perturbations in the M2 peptide upon amantadine binding are analyzed to identify the binding site.[21] The orientation and dynamics of amantadine within the channel can also be determined.[2]

Visualizing Amantadine's Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate key interactions and experimental workflows.

G Mechanism of Amantadine on Influenza A M2 Proton Channel cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome M2 M2 Proton Channel (tetramer) Uncoating Viral Uncoating M2->Uncoating Acidification triggers H_ion Protons (H+) H_ion->M2 Influx into virus Viral_RNA Viral RNA Amantadine Amantadine Amantadine->M2 Blocks channel Uncoating->Viral_RNA Release into cytoplasm

Caption: Amantadine blocks the M2 proton channel, inhibiting viral uncoating.

G Experimental Workflow: Patch-Clamp Electrophysiology A Prepare Neurons or Transfected Cells B Establish Whole-Cell or Outside-Out Patch A->B C Apply NMDA/Glycine (Channel Agonists) B->C D Record Baseline Ion Current C->D E Apply Amantadine + NMDA/Glycine D->E F Record Inhibited Ion Current E->F G Analyze Data (Calculate IC50) F->G

Caption: Workflow for assessing amantadine's effect on NMDA receptors.

G Amantadine's Lysosomotropic Action and Downstream Effects Amantadine Amantadine Lysosome_mem Lysosomal Membrane Amantadine->Lysosome_mem Crosses membrane Gene_exp Downregulation of Lysosomal Pathway Genes Amantadine->Gene_exp Alters expression Lysosome Lysosome (Acidic pH) Lysosome_mem->Lysosome Accumulates in pH_increase Increased Lysosomal pH Lysosome->pH_increase Alkalinizes Enzyme_inhibition Inhibition of pH-dependent Lysosomal Enzymes (e.g., Cathepsins) pH_increase->Enzyme_inhibition Viral_rep Inhibition of Viral Replication (e.g., SARS-CoV-2) Enzyme_inhibition->Viral_rep Gene_exp->Viral_rep

Caption: Lysosomotropic action of amantadine and its antiviral consequences.

Conclusion

This compound's interaction with biological membranes is a cornerstone of its diverse pharmacological profile. By directly blocking ion channels, altering the biophysical properties of the lipid bilayer, and accumulating in lysosomes to disrupt their function, amantadine exerts a range of therapeutic effects. A thorough understanding of these membrane-centric mechanisms is paramount for the rational design of novel therapeutics that target membrane proteins and for exploring new indications for this well-established drug. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to further investigate the intricate relationship between amantadine and biological membranes.

References

Unraveling the Molecular Basis of Amantadine Hydrochloride Resistance: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying amantadine hydrochloride resistance in influenza A viruses. It delves into the drug's mode of action, the genetic basis of resistance, and the experimental methodologies used to characterize this phenomenon.

Introduction: Amantadine and the M2 Proton Channel

This compound is an antiviral agent that has been used for the prophylaxis and treatment of influenza A virus infections.[1][2][3][4][5] Its primary target is the M2 protein, a proton-selective ion channel embedded in the viral envelope.[6][7] The M2 protein forms a homotetramer and plays a crucial role in the viral life cycle, specifically in the uncoating process.[8][9] After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 proton channel.[10][11] This leads to an influx of protons into the virion, which in turn facilitates the dissociation of the viral ribonucleoprotein (vRNP) complexes from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm and subsequent replication.[8][10][11] Amantadine inhibits this process by blocking the M2 proton channel, thus preventing viral uncoating.[6][7][11]

Mechanism of Action and Drug Binding

Solid-state NMR spectroscopy has revealed the existence of two binding sites for amantadine on the M2 protein.[12][13][14] The high-affinity binding site is located within the N-terminal lumen of the M2 channel and is the primary site of inhibitory action.[12][13][14] Amantadine physically occludes the channel pore, preventing the passage of protons.[12][13][14] A second, low-affinity binding site has been identified on the C-terminal surface of the protein.[12][13][14] The luminal binding of amantadine is consistent with its inhibitory effect being a physical blockage of the proton conduction pathway.[12][13]

cluster_virus_entry Viral Entry and Uncoating cluster_amantadine_action Amantadine Inhibition Influenza_A_Virus Influenza A Virus Endosome Host Cell Endosome Influenza_A_Virus->Endosome Endocytosis Acidification Endosome Acidification (Low pH) Endosome->Acidification M2_Channel_Open M2 Proton Channel (Open) Acidification->M2_Channel_Open Activates M2_Channel_Closed M2 Proton Channel (Closed) Proton_Influx Proton (H+) Influx M2_Channel_Open->Proton_Influx M2_Channel_Blocked M2 Proton Channel (Blocked) vRNP_Release vRNP Release into Cytoplasm Proton_Influx->vRNP_Release Facilitates Viral_Replication Viral Replication vRNP_Release->Viral_Replication Amantadine Amantadine Amantadine->M2_Channel_Open Binds to Pore M2_Channel_Blocked->Proton_Influx Prevents

Mechanism of Amantadine Action on Influenza A Virus.

The Molecular Basis of Resistance

Widespread resistance to amantadine has rendered it largely ineffective against circulating influenza A strains.[6] This resistance is primarily caused by single amino acid substitutions within the transmembrane domain of the M2 protein.[15][16] These mutations alter the drug-binding pocket, thereby reducing the affinity of amantadine for the M2 channel and preventing its inhibitory action.

Key Resistance Mutations

Mutations conferring amantadine resistance are predominantly found at five key positions within the M2 transmembrane domain: 26, 27, 30, 31, and 34.[15] The most frequently observed mutation is a serine-to-asparagine substitution at position 31 (S31N).[16][17]

cluster_m2_protein M2 Protein Transmembrane Domain cluster_drug_interaction Drug-Channel Interaction cluster_channel_function Proton Channel Function cluster_outcome Antiviral Outcome M2_WT Wild-Type M2 Protein M2_Mutant Mutant M2 Protein (e.g., S31N) M2_WT->M2_Mutant Single Amino Acid Substitution High_Affinity_Binding High-Affinity Binding M2_WT->High_Affinity_Binding Low_Affinity_Binding Reduced/No Binding M2_Mutant->Low_Affinity_Binding Amantadine Amantadine Amantadine->M2_WT Binds with High Affinity Amantadine->M2_Mutant Binds with Low Affinity Channel_Blocked Proton Channel Blocked High_Affinity_Binding->Channel_Blocked Channel_Open Proton Channel Remains Open Low_Affinity_Binding->Channel_Open Replication_Inhibited Viral Replication Inhibited Channel_Blocked->Replication_Inhibited Replication_Continues Viral Replication Continues Channel_Open->Replication_Continues

Molecular Basis of Amantadine Resistance.

Quantitative Data on Amantadine Resistance

The following table summarizes the 50% inhibitory concentrations (IC50) of amantadine against wild-type and mutant influenza A viruses, demonstrating the significant increase in drug concentration required to inhibit resistant strains.

M2 GenotypeAmantadine IC50 (µM)Fold Increase in ResistanceReference Strain/Assay
Wild-Type (A/M2)15.76 ± 1.24-Xenopus Oocyte TEVC
L26F164.46 ± 14.40~10.4Xenopus Oocyte TEVC
V27A1840~116.7Xenopus Oocyte TEVC
S31N237.01 ± 22.14~15.0Xenopus Oocyte TEVC

Data sourced from electrophysiological measurements in Xenopus oocytes expressing M2 channels.[18]

The prevalence of amantadine resistance mutations has been monitored globally. The S31N mutation is the most common, accounting for the vast majority of resistance in circulating influenza A viruses.

MutationFrequency in Resistant Viruses
S31N>95%
V27A~1%
L26F~1%
A30T~1%
G34E~1%

Frequencies are approximate and can vary by season and geographical location.[16]

Experimental Protocols for Characterizing Resistance

Several key experimental techniques are employed to identify and characterize amantadine resistance.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the M2 gene to study their effect on amantadine susceptibility.

Protocol Outline:

  • Plasmid Preparation: An expression plasmid containing the wild-type M2 cDNA is prepared.

  • Primer Design: Primers containing the desired mutation are designed.

  • PCR Amplification: Overlap extension PCR or a kit-based method (e.g., QuikChange) is used to amplify the plasmid with the mutagenic primers.[8]

  • Template Removal: The parental, non-mutated plasmid is digested using a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.

  • Sequence Verification: The plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.[8]

Plaque Reduction Assay

This assay is a functional method to determine the antiviral activity of a compound by measuring the inhibition of viral plaque formation in cell culture.

Protocol Outline:

  • Cell Seeding: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known amount of influenza virus (wild-type or mutant).

  • Drug Treatment: After a brief incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of amantadine.

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques (zones of cell death).

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques at each drug concentration is counted, and the IC50 value is calculated as the concentration of amantadine that reduces the number of plaques by 50% compared to the untreated control.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique directly measures the function of the M2 ion channel and its inhibition by amantadine.

Protocol Outline:

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated.

  • cRNA Injection: cRNA encoding the wild-type or mutant M2 protein is injected into the oocytes.

  • Incubation: The oocytes are incubated for 1-3 days to allow for protein expression and insertion into the cell membrane.

  • Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

  • pH Activation: The oocyte is perfused with a low pH buffer (e.g., pH 6.2) to activate the M2 proton channels, and the resulting current is measured.

  • Inhibitor Application: Amantadine at various concentrations is added to the perfusion solution, and the inhibition of the pH-activated current is recorded.

  • Data Analysis: The dose-response curve is plotted, and the IC50 value is determined.

cluster_phenotypic Phenotypic Assays Start Isolate Viral RNA or Use M2 Plasmid RT_PCR RT-PCR Amplification of M2 Gene Start->RT_PCR Sequencing Sequence M2 Gene RT_PCR->Sequencing Identify_Mutations Identify Resistance Mutations (e.g., S31N, V27A) Sequencing->Identify_Mutations Functional_Assay Characterize Phenotype (Functional Assays) Identify_Mutations->Functional_Assay Plaque_Assay Plaque Reduction Assay (in Cell Culture) Functional_Assay->Plaque_Assay Electrophysiology Electrophysiology (e.g., Xenopus Oocytes) Functional_Assay->Electrophysiology End Resistance Confirmed Plaque_Assay->End Electrophysiology->End

Workflow for Identification and Characterization of Amantadine Resistance.

Conclusion and Future Directions

The molecular basis of amantadine resistance is well-established and serves as a classic example of drug resistance development through target modification. The high frequency of resistance mutations, particularly S31N, has necessitated the development of new antiviral strategies. While amantadine is no longer recommended for the treatment of influenza A, understanding its mechanism of action and the evolution of resistance provides a valuable framework for the development of novel M2 channel inhibitors that are effective against both wild-type and amantadine-resistant viral strains. Future research in this area should focus on structure-based drug design to develop inhibitors that can accommodate the structural changes introduced by resistance mutations or target alternative sites on the M2 protein.

References

Methodological & Application

Application Note: Quantification of Amantadine Hydrochloride using a Validated RP-HPLC Method with Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of amantadine hydrochloride in bulk and pharmaceutical dosage forms. Due to the lack of a significant chromophore in the amantadine molecule, a pre-column derivatization step using phenylisothiocyanate (PITC) is employed to enable sensitive and reliable UV detection. The method is demonstrated to be linear, accurate, precise, and specific, making it suitable for routine quality control and research applications.

Introduction

This compound is an antiviral and anti-parkinsonian agent.[1] Accurate and reliable quantification of amantadine is crucial for ensuring the quality and efficacy of pharmaceutical products. A significant challenge in the HPLC analysis of amantadine is its lack of a UV-absorbing chromophore, which hinders direct detection using standard UV detectors.[1] To overcome this, a pre-column derivatization technique is often employed to introduce a chromophoric tag to the amantadine molecule. This application note describes a validated RP-HPLC method utilizing phenylisothiocyanate (PITC) as the derivatizing agent for the quantification of this compound.

Experimental Protocol

Materials and Reagents
  • This compound Reference Standard

  • Phenylisothiocyanate (PITC)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

  • Sodium Bicarbonate

  • This compound tablets

  • 0.45 µm Nylon Disc Filter

Equipment
  • HPLC system with a UV or PDA detector

  • Phenomenex C18 column (250 x 4.6 mm, 5 µm) or equivalent[1][2]

  • Sonicator

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC ColumnPhenomenex C18 (250 x 4.6 mm, 5 µm)[1][2]
Mobile PhaseAcetonitrile : Water (60:40 v/v)[1][2]
Flow Rate1.0 mL/min[1]
Injection Volume10 µL[1]
Detection Wavelength273 nm[1] or 250 nm[2]
Column TemperatureAmbient[1][2]
Run Time10 minutes[1]
Preparation of Solutions

Standard Stock Solution (1 mg/mL of Amantadine HCl): Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[1]

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with a mixture of water and methanol (70:30 v/v) to achieve concentrations in the range of 10-50 µg/mL.[1]

Phenylisothiocyanate (PITC) Solution (4% v/v): Transfer 0.4 mL of PITC into a 10 mL volumetric flask, add 5 mL of acetonitrile, vortex for 1 minute, and then dilute to volume with acetonitrile.[1]

Sodium Bicarbonate Solution (5% w/v): Dissolve 0.5 g of sodium bicarbonate in 5 mL of HPLC grade water in a 10 mL volumetric flask and make up to the mark with water.[1]

Sample Preparation (from Tablets): Weigh and finely powder twenty tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add 5 mL of methanol, vortex for 5 minutes, and then sonicate for a few minutes to ensure complete dissolution. Make up the volume with methanol. Centrifuge the solution at 3000 rpm for 3 minutes and filter the supernatant through a 0.45 µm nylon syringe filter.[1]

Derivatization Procedure
  • Take 1.0 mL of each working standard solution or the prepared sample solution into separate centrifuge tubes.

  • To each tube, add 100 µL of 4% v/v PITC solution and 100 µL of 5% w/v sodium bicarbonate solution.[1]

  • Cap the tubes, shake well, and heat at 40°C in a water bath for 10 minutes.[1]

  • After cooling, the derivatized solutions are ready for injection into the HPLC system.

Method Validation Summary

The developed method was validated according to ICH guidelines, and the key performance parameters are summarized in the tables below.

Linearity

The linearity of the method was evaluated by analyzing a series of amantadine-PITC derivative solutions at different concentrations. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area
10(Data to be filled from experimental results)
20(Data to be filled from experimental results)
30(Data to be filled from experimental results)
40(Data to be filled from experimental results)
50(Data to be filled from experimental results)
Correlation Coefficient (r²) > 0.998 [1]
Accuracy (Recovery)

The accuracy of the method was determined by the standard addition method. A known amount of standard drug was added to the pre-analyzed sample solution at three different levels (80%, 100%, and 120%), and the recovery was calculated.

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%(Data)(Data)95-105%[1]
100%(Data)(Data)95-105%[1]
120%(Data)(Data)95-105%[1]
Precision

The precision of the method was evaluated by analyzing six replicate injections of the standard solution on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (% RSD).

Table 4: Precision Data

Parameter% RSD
Intra-day Precision< 2%[1]
Inter-day Precision< 2%[1]
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ

ParameterValue (µg/mL)
LOD1.534[1] or 0.1[2]
LOQ4.649[1] or 0.5[2]

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_results Data Processing & Results start Start prep_std Prepare Standard Stock Solution start->prep_std prep_sample Prepare Sample Solution (from Tablets) start->prep_sample prep_work_std Prepare Working Standard Solutions prep_std->prep_work_std derivatization Add PITC & NaHCO3 Heat at 40°C prep_work_std->derivatization prep_sample->derivatization hplc_injection Inject into HPLC System derivatization->hplc_injection data_acquisition Data Acquisition (273 nm) hplc_injection->data_acquisition quantification Quantification (Peak Area Analysis) data_acquisition->quantification end End quantification->end

Caption: Workflow for Amantadine HCl analysis by RP-HPLC.

Conclusion

The described RP-HPLC method with pre-column derivatization using phenylisothiocyanate is a reliable and validated approach for the quantification of this compound in pharmaceutical formulations. The method is specific, linear, accurate, and precise, making it a valuable tool for quality control and research purposes. The provided protocol offers a detailed guide for the successful implementation of this analytical technique.

References

Application Note: High-Throughput Analysis of Amantadine Hydrochloride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of amantadine hydrochloride in human plasma. The described protocol is optimized for high-throughput analysis, making it suitable for clinical research and pharmacokinetic studies. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection by a triple quadrupole mass spectrometer. This document provides comprehensive experimental protocols, validation data, and visual workflows to aid researchers, scientists, and drug development professionals in the implementation of this analytical method.

Introduction

Amantadine is an antiviral and antiparkinsonian drug that requires therapeutic drug monitoring to ensure optimal efficacy and safety.[1][2] Traditional analytical methods for amantadine often involve laborious derivatization steps due to its lack of a strong chromophore.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a direct, highly selective, and sensitive alternative for the quantification of amantadine in biological matrices. This application note presents a validated LC-MS/MS method for the analysis of amantadine in human plasma, designed for efficiency and reliability in a research setting.

Experimental

Materials and Reagents
  • This compound (Reference Standard)

  • Amantadine-d15 or Amantadine-d6 (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Human Plasma (K2-EDTA)

  • Ultrapure Water

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu UFLC XR system or equivalent)[4]

  • Triple Quadrupole Mass Spectrometer (e.g., QTRAP 5500 or equivalent)[4][5]

Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of amantadine and the internal standard (IS), amantadine-d15 or amantadine-d6, in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the amantadine stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate amantadine working solutions to prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high).

Sample Preparation Protocol

A simple and efficient protein precipitation method is employed for plasma sample preparation.[4][5]

  • Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Alternatively, a solid-phase extraction (SPE) method can be utilized for cleaner samples.[6][7]

  • Condition a Phenomenex Strata-X-C 33 µm SPE cartridge.[6]

  • Load 200 µL of plasma sample.[6]

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

A "dilute-and-shoot" method offers the highest throughput by minimizing sample handling.[1][2]

  • To 50 µL of serum sample, add 50 µL of internal standard solution (e.g., 0.4 mg/L 1-(1-adamantyl)pyridinium bromide in water).[1][2]

  • Add 1000 µL of water.[1][2]

  • Mix and inject a small volume (e.g., 2 µL) directly into the LC-MS/MS system.[1][2]

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of amantadine.

Table 1: Chromatographic Conditions [4][5][6]

ParameterCondition
HPLC ColumnAgilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm) or Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)
Mobile Phase A0.1% Formic Acid in Water or 10 mM Ammonium Formate, pH 3.0
Mobile Phase BAcetonitrile
Elution ModeIsocratic (e.g., 70% A and 30% B) or Gradient
Flow Rate0.8 mL/min
Column Temperature40 °C
Injection Volume1-5 µL
Run TimeApproximately 3 minutes

Table 2: Mass Spectrometric Conditions [4][6][7]

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Amantadine Transitionm/z 152.2 → 135.3 (or 152.1 → 135.1)
Amantadine-d15 Transitionm/z 167.0 → 150.3
Amantadine-d6 Transitionm/z 158.0 → 141.1
Dwell Time100-200 ms
Source Temperature500-600 °C
IonSpray Voltage5000-5500 V

Quantitative Data Summary

The described method has been validated according to regulatory guidelines. A summary of the quantitative performance is provided in the tables below.

Table 3: Method Validation Parameters [4][6][7]

ParameterResult
Linearity Range0.5 - 1500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 - 50 ng/mL
Intra-day Precision (%RSD)< 10.7%
Inter-day Precision (%RSD)< 10.7%
Accuracy (%RE)90.4% to 105.72%
Recovery97.2% to 100.28%
Matrix EffectMinimal (98.1% to 102.9%)

Visualizations

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Overview of the analytical workflow for amantadine in plasma.

Logical Relationship of Method Components

The interplay between the different stages of the analytical method is crucial for achieving accurate and reproducible results.

G sample Sample Integrity extraction Extraction Efficiency sample->extraction influences separation Chromatographic Separation extraction->separation impacts detection Mass Spectrometric Detection separation->detection enables quant Accurate Quantification detection->quant provides data for

Caption: Key components influencing the analytical method's success.

Conclusion

The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and fast chromatography make it highly suitable for high-throughput analysis in a research or clinical laboratory setting. The presented protocols and validation data demonstrate the robustness and accuracy of the method, ensuring high-quality results for pharmacokinetic and therapeutic drug monitoring studies.

References

Application Notes and Protocols for Studying the Effects of Amantadine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the multifaceted effects of amantadine hydrochloride in a cell culture setting. Amantadine, initially developed as an antiviral agent for influenza A, also exhibits significant neurological effects, making it a subject of interest in both virology and neuroscience research. This document outlines detailed protocols for assessing its antiviral efficacy, cytotoxicity, and its impact on neuronal cell signaling and inflammatory pathways.

Key Applications:

  • Antiviral Research: Investigating the inhibitory effects of amantadine on influenza A virus replication and elucidating the mechanisms of drug resistance.

  • Neuropharmacology: Exploring the neuroprotective and neuromodulatory properties of amantadine, particularly its influence on dopaminergic systems and glial cell function.

  • Drug Discovery: Screening and characterizing novel antiviral or neuroactive compounds using amantadine as a reference standard.

  • Toxicology: Assessing the cytotoxic potential of amantadine and related adamantane derivatives in various cell lines.

Experimental Protocols

Antiviral Activity Assessment: Influenza A Plaque Reduction Assay

This protocol details the methodology for determining the antiviral activity of this compound against influenza A virus by quantifying the reduction in viral plaque formation in Madin-Darby Canine Kidney (MDCK) cells.

Materials:

  • MDCK cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Penicillin-Streptomycin solution

  • Influenza A virus stock (e.g., A/WSN/33)

  • This compound stock solution (1 mg/mL in sterile water)

  • Avicel RC-591 or Agarose

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate). Incubate overnight.

  • Virus Dilution and Infection:

    • On the day of the experiment, wash the confluent cell monolayer twice with sterile PBS.

    • Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.

    • Inoculate the cells with 200 µL (for 12-well) or 400 µL (for 6-well) of the virus dilutions.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Amantadine Treatment and Overlay:

    • Prepare different concentrations of this compound in the overlay medium (e.g., 2X DMEM mixed with 2.4% Avicel or 1.2% agarose). Commonly used concentrations range from 0.1 µM to 10 µM.

    • After the 1-hour incubation, aspirate the virus inoculum from the wells.

    • Gently add 2 mL (for 6-well) or 1 mL (for 12-well) of the amantadine-containing overlay medium to each well.

    • Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubation and Plaque Visualization:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

    • Fix the cells by adding 1 mL of 4% formaldehyde to each well and incubating for at least 1 hour.

    • Carefully remove the overlay and the formaldehyde solution.

    • Stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each amantadine concentration compared to the untreated virus control.

    • The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of plaque reduction against the log of the amantadine concentration.

Cytotoxicity Assessment: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound on a given cell line.

Materials:

  • Cell line of interest (e.g., MDCK, SH-SY5Y)

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well). Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of amantadine. Include untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The 50% cytotoxic concentration (CC50) can be determined from the dose-response curve.

Neuroprotective Effects: Dopamine Release Assay

This protocol outlines a method to measure dopamine release from a neuronal cell line, such as SH-SY5Y or PC12, following treatment with this compound, using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Materials:

  • SH-SY5Y or PC12 cells

  • Complete culture medium

  • Ringer's Buffer (for tonic or evoked release)

  • This compound

  • Perchloric acid (PCA)

  • HPLC system with an electrochemical detector

  • C18 reverse-phase column

Procedure:

  • Cell Culture and Differentiation (if necessary):

    • Culture SH-SY5Y or PC12 cells in their recommended medium. For some applications, differentiation into a more neuronal phenotype may be required (e.g., using retinoic acid for SH-SY5Y cells).

  • Amantadine Treatment:

    • Plate the cells in a suitable format (e.g., 24-well plate).

    • Wash the cells once with PBS.

    • Add Ringer's buffer containing the desired concentration of amantadine (and/or a secretagogue like high potassium to evoke release). Incubate for a defined period (e.g., 5-15 minutes).

  • Sample Collection:

    • Collect the supernatant (containing the released dopamine) into pre-chilled tubes containing perchloric acid to stabilize the dopamine.

  • Sample Preparation:

    • Centrifuge the samples to pellet any cellular debris.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the catecholamines on a C18 column using an appropriate mobile phase.

    • Detect dopamine using an electrochemical detector set at an oxidizing potential.

  • Data Analysis:

    • Quantify the dopamine concentration in each sample by comparing the peak area to a standard curve of known dopamine concentrations.

    • Express the results as the amount of dopamine released per well or normalized to the total protein content of the cells in the well.

Anti-inflammatory Effects: Measurement of Nitric Oxide (NO) Production in Microglia

This protocol describes the Griess assay to measure the production of nitric oxide, a key inflammatory mediator, by microglial cells (e.g., BV-2 cell line or primary microglia) in response to an inflammatory stimulus and the modulatory effect of amantadine.

Materials:

  • Microglial cells (BV-2 or primary)

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed microglial cells into a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of amantadine for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include untreated and LPS-only controls.

    • Incubate for 24-48 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using the sodium nitrite standard solution.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production by amantadine compared to the LPS-only control.

Data Presentation

Table 1: Antiviral Activity of this compound against Influenza A Strains
Influenza A StrainCell LineAssay TypeIC50 (µM)Reference
A/WSN/33 (H1N1)MDCKPlaque Reduction0.3Fictional Data
A/Udorn/72 (H3N2)MDCKPlaque Reduction0.5Fictional Data
A/PR/8/34 (H1N1)MDCKPlaque Reduction0.4Fictional Data
H1N1pdm09MDCKCPE Reduction1.2Fictional Data
Amantadine-Resistant Strain (S31N)MDCKPlaque Reduction>50Fictional Data
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound
Effect MeasuredCell ModelTreatment ConditionsResultReference
Dopamine Neuron SurvivalPrimary Rat Midbrain Culture30 µM Amantadine + MPP+Significant protection against MPP+-induced toxicity[1]
Dopamine UptakePrimary Rat Midbrain Culture30 µM Amantadine + LPSSignificant protection against LPS-induced toxicity[1]
Nitric Oxide (NO) ReleaseBV-2 MicrogliaAmantadine + LPSDose-dependent reduction in NO production[2]
TNF-α ReleasePrimary MicrogliaAmantadine + LPSSignificant decrease in TNF-α release[1]
GDNF ExpressionPrimary Astrocytes30 µM AmantadineIncreased GDNF mRNA and protein expression[3]

Visualizations of Signaling Pathways and Workflows

Antiviral Mechanism of Amantadine

antiviral_mechanism cluster_virus Influenza A Virus cluster_cell Host Cell vRNA Viral RNA M2 M2 Proton Channel endosome Endosome (Acidic pH) M2->endosome Fusion & Entry cytoplasm Cytoplasm endosome->cytoplasm Uncoating (H+ influx) nucleus Nucleus cytoplasm->nucleus vRNA transport replication Viral Replication nucleus->replication amantadine Amantadine amantadine->M2

Caption: Amantadine blocks the M2 proton channel of Influenza A virus.

Neuroprotective Workflow for Amantadine

neuroprotective_workflow cluster_assays Assessments start Start: Neuronal Cell Culture (e.g., SH-SY5Y) treatment Treat with Amantadine and/or Neurotoxin (e.g., MPP+, LPS) start->treatment incubation Incubate (24-72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability dopamine Dopamine Release (HPLC) incubation->dopamine inflammation Inflammatory Markers (Griess, ELISA) incubation->inflammation analysis Data Analysis: Compare Treated vs. Control viability->analysis dopamine->analysis inflammation->analysis end Conclusion: Neuroprotective Potential analysis->end

Caption: Experimental workflow to assess amantadine's neuroprotection.

Amantadine's Dual Action on Glial Cells

glial_cell_action cluster_microglia Microglia cluster_astrocyte Astrocyte amantadine Amantadine nfkb NF-κB Pathway amantadine->nfkb Inhibits gdnf_expression GDNF Gene Expression amantadine->gdnf_expression Induces lps LPS Stimulation activation Microglial Activation lps->activation activation->nfkb pro_inflammatory Pro-inflammatory Factors (NO, TNF-α) nfkb->pro_inflammatory dopamine_neuron Dopaminergic Neuron pro_inflammatory->dopamine_neuron Neurotoxicity gdnf_release GDNF Release gdnf_expression->gdnf_release gdnf_release->dopamine_neuron Promotes Survival neuroprotection Neuroprotection & Survival dopamine_neuron->neuroprotection

Caption: Amantadine's dual protective role via microglia and astrocytes.

References

Application Notes: Amantadine Hydrochloride as a Pharmacological Tool in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amantadine hydrochloride, initially developed as an antiviral agent for influenza A, has become a valuable pharmacological tool in neuroscience research due to its multifaceted mechanism of action within the central nervous system (CNS).[1][2] Its ability to modulate key neurotransmitter systems makes it particularly useful for investigating the pathophysiology of various neurological and psychiatric disorders. Amantadine is primarily known for its role in managing symptoms of Parkinson's disease (PD) and levodopa-induced dyskinesia.[2][3][4] Its utility extends to research on traumatic brain injury (TBI), multiple sclerosis-related fatigue, and other conditions involving dopaminergic and glutamatergic pathway dysfunction.[5][6]

Mechanism of Action

Amantadine's pharmacological profile is complex, primarily involving the modulation of dopamine and glutamate systems.[1] Its key mechanisms include:

  • NMDA Receptor Antagonism : Amantadine acts as a weak, non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor.[7][8][9] By blocking the NMDA receptor channel, it can reduce excessive glutamatergic activity, which is implicated in excitotoxicity and neuronal damage in conditions like TBI and PD.[1][10]

  • Dopamine Release and Reuptake Inhibition : It enhances dopaminergic transmission by promoting the release of dopamine from presynaptic terminals and modestly inhibiting its reuptake.[1][3][11] This increases the concentration of dopamine in the synaptic cleft, which is the primary mechanism for its therapeutic effects in Parkinson's disease.[12]

  • Other Potential Actions : Some studies suggest amantadine may also interact with other targets, including nicotinic acetylcholine receptors and sigma-1 receptors, and may have anti-inflammatory effects by inhibiting microglial activation.[8][13][14]

These combined actions make amantadine a unique tool for dissecting the interplay between dopaminergic and glutamatergic signaling in both healthy and diseased states.

Quantitative Data

The following tables summarize key quantitative parameters for the use of this compound in experimental neuroscience.

Table 1: Pharmacokinetic and Physicochemical Properties of Amantadine

ParameterValueReference
Bioavailability~86% (Oral)[7]
Half-life~10–17 hours (prolonged by renal impairment)[7]
Time to Peak (Tmax)~2–4 hours (Oral)[7]
Protein Binding~67%[7][8]
MetabolismMinimal hepatic metabolism[8]
ExcretionPrimarily unchanged in urine[7][8]

Table 2: Effective Doses and Concentrations of Amantadine in Preclinical Models

Model SystemApplicationDose / ConcentrationObserved EffectReference
In Vitro (Rat Brain Slices)NMDA Receptor AntagonismIC₅₀: 47.8 ± 7.3 µMInhibition of NMDA-induced currents[9]
In Vitro (Isolated Ventricular Muscle)Electrophysiology100–300 µMIncreased action potential duration[15]
In Vivo (Rat Striatum)Microdialysis1 mM (local perfusion)Increased extracellular dopamine levels[11]
In Vivo (6-OHDA Mouse Model of PD)Behavioral Assay60 mg/kg (i.p.)Improved bradykinesia and reduced dyskinesia[16]
In Vivo (Rat TBI Model)Cognitive Assay (MWM)135 mg/kg/day (i.p. for 16 days)Improved learning and memory, increased neuronal survival[10]
In Vivo (Rat TBI Model)Dopamine Release3.6 mg/kg/day (s.c. infusion)Ameliorated dopamine-release deficits[17][18]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action and common experimental workflows for using amantadine.

// Pathways Tyrosine -> L_DOPA; L_DOPA -> Dopamine; Dopamine -> Vesicle [label="Packaging"]; Vesicle -> Synaptic_Cleft [label="Release", arrowhead=vee]; Synaptic_Cleft -> DA_R [label="Binding"]; DA_R -> Signal; Synaptic_Cleft -> DAT [label="Reuptake", arrowhead=vee];

// Amantadine Actions Amantadine -> Vesicle [label=" Enhances Release", style=dashed, color="#34A853", arrowhead=tee, dir=back]; Amantadine -> DAT [label=" Inhibits Reuptake", style=dashed, color="#EA4335", arrowhead=tee]; Amantadine -> NMDA_R [label=" Blocks Channel", style=dashed, color="#EA4335", arrowhead=tee];

// NMDA Receptor activation Glutamate [label="Glutamate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", style=filled]; Glutamate -> NMDA_R [label="Binding"]; } caption="Figure 1: Amantadine's mechanism of action at the synapse."

Microdialysis_Workflow

TBI_Workflow

Experimental Protocols

The following protocols provide detailed methodologies for key experiments using this compound.

Protocol 1: In Vivo Microdialysis to Measure Amantadine-Induced Dopamine Release in the Rat Striatum

This protocol is designed to measure changes in extracellular dopamine concentrations in the striatum of anesthetized rats following the local application of amantadine.[11][19]

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Urethane or other suitable anesthetic

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Syringe pump and liquid switch

  • Fraction collector

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system

  • Male Wistar or Sprague-Dawley rats (250-300g)

Procedure:

  • Animal Preparation: Anesthetize the rat (e.g., with urethane, 1.25 g/kg, i.p.) and place it in a stereotaxic frame. Maintain body temperature at 37°C with a heating pad.

  • Probe Implantation: Drill a burr hole over the striatum. Slowly lower a microdialysis probe into the target region (coordinates relative to bregma: AP +1.0 mm, ML +2.5 mm, DV -5.5 mm).

  • Perfusion and Equilibration: Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60-90 minutes.

  • Baseline Collection: Collect 3-4 consecutive baseline dialysate samples (e.g., 20 minutes each) in vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

  • Amantadine Administration: Switch the perfusion medium to aCSF containing this compound (e.g., 1 mM).[11] Continue to collect dialysate samples for the duration of the drug application (e.g., 40-60 minutes) and for a washout period afterward.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using an HPLC-ECD system.

  • Data Analysis: Express dopamine concentrations as a percentage of the mean baseline concentration. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of changes from baseline.

Protocol 2: Assessment of Amantadine's Effect on Motor Function in a 6-OHDA Mouse Model of Parkinson's Disease

This protocol evaluates the ability of amantadine to improve motor deficits (bradykinesia) and reduce L-DOPA-induced dyskinesias in a unilateral 6-hydroxydopamine (6-OHDA) lesion model of PD.[16]

Materials:

  • 6-hydroxydopamine (6-OHDA)

  • Desipramine and pargyline

  • This compound (60 mg/kg)

  • L-DOPA (10 mg/kg) with benserazide

  • Saline (vehicle)

  • Apparatus for behavioral testing (e.g., automated running wheel, rotarod)

  • Male C57BL/6 mice

Procedure:

  • Unilateral 6-OHDA Lesion: Pre-treat mice with desipramine (to protect noradrenergic neurons) and pargyline (a MAO inhibitor). Anesthetize the mice and inject 6-OHDA into the substantia nigra pars compacta (SNc) or medial forebrain bundle to induce unilateral dopamine depletion. Allow 2-3 weeks for the lesion to develop and stabilize.

  • Behavioral Testing - Bradykinesia:

    • Place the lesioned mouse in the behavioral apparatus (e.g., running wheel).

    • Administer an intraperitoneal (i.p.) injection of amantadine (60 mg/kg) or saline.

    • Record motor activity (e.g., maximum running speed, distance traveled) for a set duration (e.g., 30-60 minutes).[16]

  • Behavioral Testing - L-DOPA-Induced Dyskinesia (LID):

    • On a separate day, administer a high dose of L-DOPA (e.g., 10 mg/kg, i.p.) to induce dyskinetic movements in the lesioned mice.

    • To test the effect of amantadine, co-administer amantadine (60 mg/kg, i.p.) with the L-DOPA injection.

    • Score the severity of abnormal involuntary movements (AIMs) at regular intervals for 2-3 hours post-injection.

  • Data Analysis: Compare the behavioral scores (running speed for bradykinesia, AIMs scores for dyskinesia) between treatment groups (Saline, Amantadine, L-DOPA, L-DOPA + Amantadine) using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: Evaluation of Neuroprotective and Cognitive-Enhancing Effects of Amantadine in a Rat Model of Traumatic Brain Injury (TBI)

This protocol assesses whether chronic amantadine treatment can improve cognitive outcomes and reduce neuronal loss following experimental TBI.[10]

Materials:

  • Lateral fluid percussion injury device

  • This compound (e.g., 135 mg/kg/day)

  • Saline (vehicle)

  • Morris Water Maze (MWM) apparatus

  • Histology supplies (formalin, cresyl violet stain)

  • Adult male Sprague-Dawley rats

Procedure:

  • TBI Induction: Anesthetize the rat and perform a craniotomy. Induce a moderate TBI using a lateral fluid percussion device. Sham-operated animals undergo surgery without the fluid pulse.

  • Drug Administration:

    • Begin treatment 1 hour post-injury.[10]

    • Administer amantadine (e.g., 135 mg/kg/day, i.p.) or saline vehicle. The daily dose can be divided into multiple administrations (e.g., three times daily).

    • Continue treatment for a specified period (e.g., 16 consecutive days).[10]

  • Cognitive Assessment (Morris Water Maze):

    • Begin MWM testing on day 12 post-TBI.

    • Acquisition Phase (Days 12-15): Conduct multiple trials per day where the rat must find a hidden platform in a pool of opaque water. Record the escape latency (time to find the platform).

    • Probe Trial (Day 16): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located to assess memory retention.

  • Histological Analysis:

    • At the end of the experiment (e.g., day 16), euthanize the animals and perfuse with formalin.

    • Collect the brains and process for histology.

    • Stain brain sections with cresyl violet to visualize surviving neurons.

    • Quantify the number of surviving neurons in specific regions of interest (e.g., hippocampal CA2-CA3 subfields).[10]

  • Data Analysis: Analyze escape latencies in the MWM using a repeated-measures ANOVA. Compare probe trial performance and neuronal counts between the amantadine and vehicle groups using a t-test or one-way ANOVA.

References

Application Notes and Protocols for Evaluating Amantadine Hydrochloride Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models used to assess the efficacy of amantadine hydrochloride. Detailed protocols for model induction, drug administration, and endpoint analysis are provided to facilitate study design and execution.

Introduction

This compound, initially developed as an antiviral agent for influenza A, has demonstrated therapeutic potential across a range of neurological conditions, including Parkinson's disease and traumatic brain injury (TBI).[1][2] Its complex mechanism of action, which involves the modulation of dopaminergic and glutamatergic neurotransmission, makes it a compelling candidate for various therapeutic applications.[1][3][4][5] Evaluating its efficacy in relevant animal models is a critical step in preclinical drug development. This document outlines key animal models and experimental protocols for assessing the therapeutic effects of this compound.

Mechanism of Action Overview

Amantadine's therapeutic effects are attributed to its multifaceted mechanism of action. In Parkinson's disease, it is thought to enhance dopaminergic transmission by promoting the release of dopamine from presynaptic neurons and inhibiting its reuptake.[1] Additionally, amantadine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective effects and its ability to reduce levodopa-induced dyskinesia.[1][6][7][8][9] In influenza A, it inhibits the M2 protein ion channel, preventing viral uncoating and replication.[3]

Signaling Pathway of Amantadine's Action

Amantadine_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Synaptic_cleft Synaptic Cleft Dopamine_release->Synaptic_cleft Synaptic_dopamine Dopamine Dopamine_release->Synaptic_dopamine DAT Dopamine Transporter (DAT) Dopamine_reuptake Dopamine Reuptake Amantadine_pre Amantadine Amantadine_pre->Dopamine_vesicle Promotes Amantadine_pre->DAT Inhibits NMDA_receptor NMDA Receptor Ca_ion Ca²⁺ Influx NMDA_receptor->Ca_ion Dopamine_receptor Dopamine Receptor Cellular_response Cellular Response Dopamine_receptor->Cellular_response Amantadine_post Amantadine Amantadine_post->NMDA_receptor Antagonizes Synaptic_dopamine->DAT Synaptic_dopamine->Dopamine_receptor Synaptic_dopamine->Dopamine_receptor

Caption: Amantadine's dual mechanism in the synapse.

I. Parkinson's Disease Animal Models

Rodent models of Parkinson's disease are essential for evaluating the efficacy of amantadine in alleviating motor symptoms and dyskinesias. The most common models involve the neurotoxic induction of dopamine neuron degeneration.

A. 6-Hydroxydopamine (6-OHDA) Rat Model

The unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or striatum of rats leads to a progressive and significant loss of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[10][11]

Experimental Protocol: 6-OHDA Lesion Induction

  • Animal Preparation: Anesthetize adult male Sprague-Dawley or Wistar rats (200-250g) with isoflurane. Secure the animal in a stereotaxic frame.

  • Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda.

  • Injection Coordinates: For a medial forebrain bundle (MFB) lesion, use the following coordinates relative to bregma: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.[12]

  • Neurotoxin Preparation: Prepare a fresh solution of 6-OHDA hydrochloride in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 µg/µl.

  • Injection: Slowly infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min using a Hamilton syringe. Leave the needle in place for 5 minutes post-injection to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide post-operative analgesia. Monitor the animal's recovery. Behavioral testing can typically commence 2-3 weeks post-lesioning.

Amantadine Administration Protocol:

  • Dosage: this compound can be administered intraperitoneally (i.p.) or orally. A common dose for evaluating anti-dyskinetic effects is 40 mg/kg, i.p.[11]

  • Treatment Regimen: For studies on levodopa-induced dyskinesia, amantadine is typically administered 30 minutes prior to levodopa injection in 6-OHDA lesioned rats that have been primed with levodopa to induce dyskinesias.

B. MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model

The systemic administration of MPTP in mice selectively destroys dopaminergic neurons in the substantia nigra, providing a widely used model of Parkinsonism.[13][14][15][16]

Experimental Protocol: MPTP Induction

  • Animal Selection: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.

  • MPTP Preparation: Dissolve MPTP hydrochloride in sterile saline.

  • Administration: Several dosing regimens can be used. A common sub-acute protocol involves four intraperitoneal (i.p.) injections of 20 mg/kg MPTP at 2-hour intervals. A chronic regimen may involve injections of 25 mg/kg MPTP with 250 mg/kg probenecid (to inhibit peripheral metabolism of MPTP) twice a week for 5 weeks.[17]

  • Post-injection Monitoring: House animals in a well-ventilated area and monitor for any adverse effects. Behavioral and neurochemical analyses are typically performed 7-21 days after the last injection.

Amantadine Administration Protocol:

  • Dosage: Amantadine can be administered at doses ranging from 10 to 60 mg/kg, i.p.

  • Treatment Regimen: Amantadine can be given daily for a specified period following MPTP administration to assess its neuroprotective or symptomatic effects.

Experimental Workflow for Parkinson's Disease Models

PD_Workflow Animal_Prep Animal Preparation (Rat or Mouse) Lesion Neurotoxin-induced Lesion (6-OHDA or MPTP) Animal_Prep->Lesion Recovery Post-Lesion Recovery (2-3 weeks) Lesion->Recovery Behavioral_Baseline Baseline Behavioral Testing Recovery->Behavioral_Baseline Treatment Amantadine Administration Behavioral_Baseline->Treatment Behavioral_Post Post-Treatment Behavioral Testing Treatment->Behavioral_Post Neurochemical Neurochemical Analysis (e.g., HPLC for Dopamine) Behavioral_Post->Neurochemical Histological Histological Analysis (e.g., Tyrosine Hydroxylase Staining) Behavioral_Post->Histological

Caption: Workflow for amantadine efficacy testing in PD models.

Data Presentation: Efficacy of Amantadine in Parkinson's Disease Models
Animal ModelAmantadine DoseOutcome MeasureResultReference
6-OHDA Rat40 mg/kg, i.p.Levodopa-induced Abnormal Involuntary Movements (AIMs)~50% reduction in AIMs[11]
6-OHDA Rat40 mg/kg, i.p.GABA release in substantia nigra reticulataPrevented levodopa-induced increase[11]
6-OHDA Rat30 mg/kgL-DOPA conversion in striatumIncreased[18]
MPTP Mouse60 mg/kg, i.p.Bradykinesia (running speed)Increased maximum running speed[5]
MPTP Mouse60 mg/kg, i.p. (with L-DOPA)DyskinesiaReduced time spent with dyskinetic movements[5]

II. Influenza A Animal Models

Mouse models of influenza A infection are crucial for evaluating the antiviral efficacy of amantadine, particularly against susceptible strains.

Experimental Protocol: Influenza A Infection in Mice

  • Virus Propagation: Propagate influenza A virus strains (e.g., A/Puerto Rico/8/1934 (H1N1)) in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs.[19]

  • Animal Preparation: Use 6-8 week old female C57BL/6 or BALB/c mice. Anesthetize the mice lightly with isoflurane.

  • Inoculation: Intranasally inoculate the mice with a specific dose of the virus (e.g., 150 Plaque Forming Units (PFU)) in a small volume (e.g., 20-50 µL) of sterile saline.[19]

  • Monitoring: Monitor the mice daily for weight loss and signs of illness. Euthanize mice that lose more than 20-25% of their initial body weight.[20]

Amantadine Administration Protocol:

  • Dosage: Amantadine can be administered via oral gavage. Doses can range from 1.5 to 46 mg/kg/day.[19][21]

  • Treatment Regimen: Treatment can be prophylactic (starting 24 hours before infection) or therapeutic (starting 24-48 hours after infection).[2] Treatment is typically continued for 5-7 days.

Experimental Workflow for Influenza A Models

Influenza_Workflow Animal_Prep Mouse Preparation (e.g., C57BL/6) Infection Influenza A Virus Inoculation (Intranasal) Animal_Prep->Infection Treatment Amantadine Administration (Oral Gavage) Infection->Treatment Monitoring Daily Monitoring (Weight Loss, Survival) Treatment->Monitoring Viral_Load Viral Load Determination (Lungs, Plaque Assay) Monitoring->Viral_Load Histopathology Lung Histopathology Monitoring->Histopathology

Caption: Workflow for amantadine efficacy testing in influenza models.

Data Presentation: Efficacy of Amantadine in Influenza A Models
Animal ModelVirus StrainAmantadine DoseOutcome MeasureResultReference
BALB/c MouseA/Vietnam/1203/04 (H5N1) - Amantadine Sensitive15 mg/kg/day (with Oseltamivir)Survival Rate60% survival[21]
BALB/c MouseA/Vietnam/1203/04 (H5N1) - Amantadine Sensitive30 mg/kg/day (with Oseltamivir)Survival Rate90% survival[21]
C57BL/6 MouseA/PR/8/1934 (H1N1)46 mg/kg/day (with Hypothiocyanite)Survival RateCured lethal infection[19]
Weanling MouseType A/NJ InfluenzaProphylactic administrationSurvival RateIncreased survival to 80-90%[22]

III. Traumatic Brain Injury (TBI) Animal Models

The lateral fluid percussion injury (LFPI) model in rats is a widely used and reproducible model of TBI that mimics many of the features of human head injury.[23][24][25]

Experimental Protocol: Lateral Fluid Percussion Injury (LFPI)

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats (350-400g) with isoflurane and place them in a stereotaxic frame.

  • Surgical Procedure: Create a 4-5 mm craniotomy over the parietal cortex, midway between the bregma and lambda, and lateral to the sagittal suture.

  • Injury Hub Placement: Securely attach a Luer-Lok hub over the craniotomy using dental cement.

  • Injury Induction: Connect the hub to the fluid percussion device. A pressure pulse of a specific magnitude (e.g., 2.0-2.5 atm) is delivered to the intact dura.

  • Post-operative Care: Remove the hub, clean the area, and suture the scalp. Provide post-operative care and monitoring.

Amantadine Administration Protocol:

  • Dosage: Doses ranging from 15 to 135 mg/kg/day, administered intraperitoneally, have been evaluated.[26] A continuous subcutaneous infusion of 86.4 mg/kg/day has also been used.[27]

  • Treatment Regimen: Treatment can be initiated as early as 1 hour post-TBI and continued for several weeks (e.g., 16 days to 8 weeks).[26][27]

Experimental Workflow for TBI Models

TBI_Workflow Animal_Prep Rat Preparation TBI Lateral Fluid Percussion Injury Animal_Prep->TBI Treatment Amantadine Administration TBI->Treatment Cognitive_Testing Cognitive Assessment (e.g., Morris Water Maze) Treatment->Cognitive_Testing Motor_Testing Motor Function Assessment (e.g., Rotarod) Treatment->Motor_Testing Histological Histological Analysis (e.g., Neuronal Survival) Cognitive_Testing->Histological Motor_Testing->Histological

Caption: Workflow for amantadine efficacy testing in TBI models.

Data Presentation: Efficacy of Amantadine in TBI Models
Animal ModelAmantadine DoseOutcome MeasureResultReference
Rat (LFPI)135 mg/kg/day, i.p. for 16 daysMorris Water Maze (Latency to find platform)Significant improvement in learning and memory[26]
Rat (LFPI)135 mg/kg/day, i.p. for 16 daysCA2-CA3 Pyramidal Neuron SurvivalIncreased number of surviving neurons[26]
Rat (Cortical Impact)20 mg/kg for 19 daysMotor and Learning DisabilitiesImprovement observed[27]
Rat (Fluid Percussion)86.4 mg/kg/day infusion for 8 weeksDopamine DeficitReversed dopamine deficit[27]
Rat (Fluid Percussion)86.4 mg/kg/day infusion for 8 weeksMotor Impairment (Rotarod)Decreased motor impairment[27]

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound. The choice of model and specific experimental design should be tailored to the therapeutic indication and the specific research questions being addressed. Careful consideration of dosing, timing of administration, and relevant behavioral and neurobiological endpoints is essential for generating reliable and translatable data.

References

Application Notes and Protocols: Patch-Clamp Recording of Ion Channels Modulated by Amantadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the interaction of amantadine with various ion channels using the patch-clamp technique. Amantadine, initially developed as an antiviral drug, has shown therapeutic utility in neurological disorders like Parkinson's disease, highlighting its complex pharmacology as an ion channel modulator.[1] This document outlines the effects of amantadine on key ion channels, presents quantitative data for comparative analysis, and offers detailed protocols for experimental investigation.

Overview of Ion Channels Modulated by Amantadine

Amantadine interacts with a range of ion channels, with the most well-characterized interactions being with the NMDA receptor and the influenza A virus M2 proton channel. Its clinical effects are largely attributed to these interactions.[1]

  • NMDA Receptors: Amantadine is a non-competitive antagonist of NMDA receptors, acting as an open-channel blocker.[2][3] This action is voltage-dependent and is believed to contribute to its therapeutic effects in Parkinson's disease and other neurological conditions by modulating glutamatergic neurotransmission.[2] Unlike many other NMDA receptor blockers, amantadine accelerates channel closure, which is a key aspect of its inhibitory mechanism.[1][4]

  • Influenza A M2 Proton Channel: Amantadine's antiviral activity stems from its ability to block the M2 proton channel of the influenza A virus.[5] This channel is essential for viral replication, and its inhibition by amantadine prevents the uncoating of the virus within the host cell.[6]

  • Other Viral Ion Channels (Viroporins): Research has shown that amantadine can also inhibit the ion channel activity of viroporins from other viruses, including SARS-CoV-2 (Protein E and ORF10) and the Chikungunya virus (6K protein), suggesting a broader antiviral potential.[7][8][9]

  • Potassium Channels: Amantadine has been shown to inhibit ATP-sensitive potassium channels (K-ATP) in insulin-secreting beta-cells, suggesting a potential role in modulating insulin release.[10]

  • Nicotinic Acetylcholine Receptors (nAChRs): Studies have indicated that amantadine and its analogues can interact with the ionic channels of nAChRs.[11]

Data Presentation: Quantitative Effects of Amantadine on Ion Channels

The following tables summarize the quantitative data from patch-clamp studies on the effects of amantadine on various ion channels.

Ion ChannelCell TypeAmantadine ConcentrationEffectReference
NMDA ReceptorRat Hippocampal Neurons100 µMVoltage-dependent antagonism of NMDA-induced currents.[2]
NMDA ReceptorRat Hippocampal Neurons-IC50: 18.6 ± 0.9 µM[2]
NMDA ReceptorRat Striatal Neurons-More potent than on hippocampal neurons.[2]
NMDA ReceptorCultured Rat Cortical Neurons-IC50: 39 µM at -67 mV[12]
NMDA ReceptorCultured Neurons / HEK 293T cells5 µM NMDAIC50: 38.9 ± 4.2 µM[1]
NMDA ReceptorOutside-out patches3-100 µMInduces brief, flickering closures of the channel.[1]
NMDA ReceptorOutside-out patches-Equilibrium dissociation constant (Kd): 110 µM[1]
ATP-regulated K-currents (K-ATP)HIT-T15 (insulin-secreting beta-cell line)-Ki: 120 µM (whole-cell and single-channel)[10]
Influenza A M2 Proton ChannelXenopus laevis Oocytes100 µM94.0% ± 0.9% inhibition of current.[5]
SARS-CoV-2 ORF10 ViroporinXenopus laevis Oocytes-61% reduction in current.[9]
Nicotinic Acetylcholine Receptor Ionic ChannelFrog Sartorius Muscles64 µMDepression of peak end-plate current (EPC) amplitude.[11]
Nicotinic Acetylcholine Receptor Ionic ChannelTorpedo Electroplax60 µMKi for inhibition of [3H]H12-HTX binding.[11]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

This protocol is designed for recording NMDA receptor-mediated currents from cultured neurons (e.g., rat hippocampal or cortical neurons).

A. Cell Preparation:

  • Plate freshly dissociated neurons on coverslips a few days prior to recording.

  • Ensure healthy neuronal morphology before starting the experiment.

B. Solutions:

  • External Solution (ACSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2. For NMDA receptor recordings, a Mg2+-free external solution is often used to prevent voltage-dependent block by magnesium. Add 5 µM glycine as a co-agonist for the NMDA receptor.

  • Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270-280 mOsm.[13][14]

C. Recording Procedure:

  • Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull glass micropipettes with a resistance of 4-8 MΩ when filled with the internal solution.

  • Approach a neuron with the micropipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV to -70 mV.

  • Apply NMDA (e.g., 100 µM) and glycine (e.g., 5 µM) to elicit inward currents.

  • After establishing a stable baseline, co-apply different concentrations of amantadine with the agonists to determine its inhibitory effect.

  • Record and analyze the current responses to determine parameters like IC50.

Single-Channel Recording of NMDA Receptors (Outside-Out Patch)

This protocol allows for the detailed study of amantadine's effect on the gating kinetics of individual NMDA receptor channels.

A. Cell and Pipette Preparation:

  • Prepare cells and patch pipettes as described for whole-cell recording.

B. Solutions:

  • Use the same external and internal solutions as for whole-cell recording. The external solution should contain NMDA and glycine.

C. Recording Procedure:

  • Establish a whole-cell configuration as described above.

  • Slowly pull the pipette away from the cell. The membrane will reseal, forming an "outside-out" patch with the extracellular side of the membrane facing the bath solution.

  • Hold the patch at a negative potential (e.g., -67 mV).

  • Record single-channel currents in the presence of NMDA and glycine.

  • Perfuse the patch with solutions containing different concentrations of amantadine to observe its effect on channel open time, closed time, and flickering behavior.[1]

  • Analyze the single-channel data to determine the kinetics of block and unblock.

Visualizations

Signaling and Experimental Workflow Diagrams

Amantadine_NMDA_Receptor_Block cluster_channel NMDA Receptor Channel Open Open State Closed Closed State Open->Closed Channel Gating Blocked Amantadine-Blocked State Open->Blocked Enters Open Channel Blocked->Open Unbinds Glutamate Glutamate/NMDA Glutamate->Open Binds Glycine Glycine Glycine->Open Binds Amantadine Amantadine

Caption: Amantadine's open-channel block of the NMDA receptor.

Patch_Clamp_Workflow Start Start: Cell Preparation Pipette Prepare Patch Pipette & Internal Solution Start->Pipette Seal Approach Cell & Form Gigaohm Seal Pipette->Seal Config Establish Recording Configuration Seal->Config WholeCell Whole-Cell Recording Config->WholeCell Rupture Membrane OutsideOut Outside-Out Patch Config->OutsideOut Pull Pipette Away DataAcq Data Acquisition: Record Baseline Currents WholeCell->DataAcq OutsideOut->DataAcq DrugApp Apply Amantadine DataAcq->DrugApp RecordEffect Record Amantadine-Modulated Currents DrugApp->RecordEffect Analysis Data Analysis (IC50, Kinetics, etc.) RecordEffect->Analysis

Caption: General workflow for patch-clamp experiments with amantadine.

Amantadine_Influenza_M2_Inhibition cluster_virion Influenza A Virion in Endosome M2_Channel M2 Proton Channel Viral_Core Viral Core M2_Channel->Viral_Core Acidifies Core Uncoating_Blocked Viral Uncoating Blocked M2_Channel->Uncoating_Blocked Leads to Protons H+ Protons->M2_Channel Influx into Virion Amantadine Amantadine Amantadine->M2_Channel Blocks Pore

Caption: Mechanism of influenza A M2 channel inhibition by amantadine.

References

Application Notes and Protocols for Crystallization of Amantadine Hydrochloride Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the crystallization of amantadine hydrochloride (ATHC) complexes. The formation of co-crystals is a key strategy in pharmaceutical development to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, and bioavailability. This document outlines various techniques for preparing ATHC co-crystals and summarizes their improved properties.

Introduction to this compound Co-crystals

This compound is an antiviral and anti-parkinsonian drug.[1] Co-crystallization of ATHC with pharmaceutically acceptable co-formers can modulate its physical properties. This approach involves the formation of a crystalline structure in which ATHC and a co-former are present in a specific stoichiometric ratio.[2][3][4] The resulting co-crystals can exhibit different and often improved properties compared to the parent API.

Common co-formers for this compound include:

  • Nutraceuticals: Resveratrol[5][6][7], p-Coumaric acid[8], Ferulic acid[4]

  • Active Pharmaceutical Ingredients: Sulfathiazole[3]

The selection of a suitable co-former is crucial and is often guided by principles of crystal engineering, considering the potential for hydrogen bonding and other non-covalent interactions between the API and the co-former.

Crystallization Techniques

Several techniques can be employed to prepare this compound co-crystals. The choice of method depends on the specific properties of the API and co-former, the desired crystal form, and the scale of production.

Slow Solvent Evaporation

This is a widely used and effective method for obtaining high-quality single crystals suitable for X-ray diffraction analysis.[9] The principle involves dissolving the API and co-former in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.

General Workflow for Slow Solvent Evaporation:

A Dissolve Amantadine HCl and Co-former in a Suitable Solvent B Filter the Solution to Remove Insoluble Impurities A->B C Allow Solvent to Evaporate Slowly at a Controlled Temperature B->C D Harvest Crystals C->D E Wash and Dry Crystals D->E

Figure 1: Workflow for Slow Solvent Evaporation.

Liquid-Assisted Grinding (LAG)

LAG is a mechanochemical method that involves grinding the API and co-former together with a small amount of liquid.[10][11] This technique is often faster than solution-based methods and can sometimes produce different polymorphic forms.

General Workflow for Liquid-Assisted Grinding:

A Place Amantadine HCl, Co-former, and Grinding Balls in a Mill Jar B Add a Small Amount of a Suitable Liquid A->B C Grind at a Specific Frequency and Duration B->C D Collect the Resulting Powder C->D E Characterize the Product D->E

Figure 2: Workflow for Liquid-Assisted Grinding.

Slurry Crystallization

In this method, a suspension of the API and co-former is stirred in a solvent in which they have limited solubility.[12] Over time, the initial solid phases can convert to the more stable co-crystal form.

General Workflow for Slurry Crystallization:

A Suspend Amantadine HCl and Co-former in a Solvent B Stir the Slurry at a Constant Temperature for an Extended Period A->B C Filter the Solid B->C D Wash the Solid with the Solvent C->D E Dry and Characterize the Crystals D->E

Figure 3: Workflow for Slurry Crystallization.

Vapor Diffusion

Vapor diffusion is a technique where an antisolvent vapor is slowly introduced into a solution of the API and co-former, reducing their solubility and inducing crystallization.[13][14][15] This method is particularly useful for growing high-quality single crystals from small amounts of material.

General Workflow for Vapor Diffusion:

A Prepare a Concentrated Solution of Amantadine HCl and Co-former B Place the Solution in a Small, Open Vial A->B C Place the Small Vial inside a Larger, Sealed Vessel Containing an Antisolvent B->C D Allow Vapor to Diffuse from the Antisolvent to the Solution C->D E Crystals Form as Solubility Decreases D->E F Harvest and Dry Crystals E->F

Figure 4: Workflow for Vapor Diffusion.

Cooling Crystallization

General Workflow for Cooling Crystallization:

A Prepare a Saturated Solution at an Elevated Temperature B Filter the Hot Solution A->B C Allow the Solution to Cool Slowly and Undisturbed B->C D Crystals Form as the Solution Cools C->D E Isolate Crystals by Filtration D->E F Wash with Cold Solvent and Dry E->F

Figure 5: Workflow for Cooling Crystallization.

Experimental Protocols

The following are detailed protocols for the crystallization of this compound complexes.

Protocol 1: Slow Solvent Evaporation for this compound-Resveratrol (ATHC-RVA) Co-crystals

Materials:

  • This compound (ATHC)

  • Resveratrol (RVA)

  • Methanol

  • Glass vial

  • Filter paper

Procedure:

  • Weigh stoichiometric amounts of ATHC and RVA (e.g., 2:1 molar ratio).[5]

  • Dissolve the mixture in a minimal amount of methanol in a clean glass vial.

  • Cover the vial with a lid or paraffin film with a few pinholes to allow for slow evaporation.

  • Place the vial in a location with stable temperature and minimal vibration.

  • Allow the solvent to evaporate over several days to a week.

  • Once crystals have formed, carefully decant the remaining solvent.

  • Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.

  • Dry the crystals under vacuum or in a desiccator.

Protocol 2: Liquid-Assisted Grinding for this compound-Sulfathiazole (ATHC-SUZ) Co-crystals

Materials:

  • This compound (ATHC)

  • Sulfathiazole (SUZ)

  • Methanol

  • Ball mill with stainless steel grinding jars and balls

Procedure:

  • Place stoichiometric amounts of ATHC and SUZ (e.g., 1:1 molar ratio) into a stainless steel grinding jar.[3]

  • Add one or two stainless steel balls to the jar.

  • Add a few drops of methanol to the powder mixture (typically 10-20 µL per 100 mg of solid).

  • Seal the jar and place it in the ball mill.

  • Grind the mixture at a specified frequency (e.g., 20-30 Hz) for a set duration (e.g., 30-60 minutes).

  • Open the jar and collect the resulting powder.

  • Characterize the product using techniques such as Powder X-ray Diffraction (PXRD) to confirm co-crystal formation.

Protocol 3: Slurry Crystallization for this compound-p-Coumaric Acid (ATHC-COA) Co-crystals

Materials:

  • This compound (ATHC)

  • p-Coumaric Acid (COA)

  • Ethanol

  • Magnetic stirrer and stir bar

  • Vial

Procedure:

  • Add stoichiometric amounts of ATHC and COA (e.g., 2:1 molar ratio) to a vial.[8]

  • Add a sufficient amount of ethanol to create a stirrable slurry.

  • Place a magnetic stir bar in the vial and seal it.

  • Stir the slurry at a constant speed at room temperature for an extended period (e.g., 24-72 hours).

  • After the designated time, stop stirring and filter the solid.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the solid under vacuum.

Data Presentation: Physicochemical Properties of this compound Co-crystals

The formation of co-crystals can significantly alter the physicochemical properties of this compound. The following tables summarize the reported data for various ATHC co-crystals.

Table 1: Stoichiometry and Crystallization Methods of this compound Complexes

Co-formerStoichiometric Ratio (ATHC:Co-former)Crystallization Method(s)Reference(s)
Resveratrol2:1Liquid-Assisted Grinding, Slow Evaporation[5][6]
p-Coumaric Acid2:1Slurry Crystallization[8]
Sulfathiazole1:1Liquid-Assisted Grinding, Slow Evaporation[3]
Ferulic Acid3:1Not specified in detail[4]

Table 2: Solubility and Bioavailability of this compound Co-crystals

Co-crystalSolubility ChangeBioavailability ChangeReference(s)
ATHC-Resveratrol152-fold increase for Resveratrol9.64-fold increase in relative bioavailability for Resveratrol[5][7]
ATHC-p-Coumaric Acid37.11% - 41.39% decrease for ATHC1.45-fold increase for ATHC[8]
ATHC-Sulfathiazole1.83 - 5.23-fold increase for SulfathiazoleNot Reported[3]
ATHC-Ferulic AcidDown-regulated by two-thirds for ATHCNot Reported[4]

Characterization of this compound Co-crystals

To confirm the formation of a co-crystal and to determine its properties, a variety of analytical techniques are employed.

Logical Flow for Co-crystal Characterization:

cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Property Evaluation A Powder X-ray Diffraction (PXRD) E Single-Crystal X-ray Diffraction (SCXRD) A->E Confirms new crystalline phase B Differential Scanning Calorimetry (DSC) F Solubility Studies B->F Determines melting point and thermal events C Thermogravimetric Analysis (TGA) C->F Assesses thermal stability D Fourier-Transform Infrared (FTIR) Spectroscopy D->E Identifies intermolecular interactions E->F Provides definitive crystal structure G Dissolution Rate Measurement F->G H In Vivo Pharmacokinetic Studies G->H

Figure 6: Logical workflow for the characterization of co-crystals.

  • Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and to distinguish the co-crystal from the individual components.[2]

  • Single-Crystal X-ray Diffraction (SCXRD): Provides the definitive crystal structure, including the stoichiometric ratio and the details of the intermolecular interactions.[2]

  • Differential Scanning Calorimetry (DSC): Determines the melting point of the co-crystal, which is typically different from the melting points of the individual components.[2]

  • Thermogravimetric Analysis (TGA): Assesses the thermal stability of the co-crystal.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can reveal changes in vibrational frequencies that indicate the formation of new intermolecular interactions, such as hydrogen bonds.[2]

By following these protocols and characterization methods, researchers can successfully prepare and evaluate this compound co-crystals with potentially enhanced pharmaceutical properties.

References

Application Note: Spectroscopic Analysis of Amantadine Hydrochloride Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantadine hydrochloride is a versatile therapeutic agent with both antiviral and antiparkinsonian properties.[1][2] Its mechanism of action involves binding to specific biological targets, including the M2 proton channel of the influenza A virus and the N-methyl-D-aspartate (NMDA) receptor in the brain.[2][3][4] Understanding the binding characteristics of this compound with its target proteins is crucial for drug development, optimization, and the design of new therapeutic strategies. This application note provides an overview of various spectroscopic techniques employed for the analysis of this compound binding, complete with detailed experimental protocols and data presentation.

Spectroscopic Techniques for Binding Analysis

Due to the absence of a significant chromophore in its native structure, direct UV-Vis and fluorescence spectroscopic analysis of this compound is challenging.[5][6][7] Consequently, many spectroscopic methods rely on derivatization or indirect methods to probe its binding interactions. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for studying amantadine binding without the need for chemical modification.

Data Presentation: Summary of Quantitative Binding Data

The following table summarizes quantitative data obtained from various spectroscopic studies on the binding of amantadine and its derivatives. It is important to note that binding affinities are highly dependent on the specific biological target and experimental conditions.

Target ProteinLigandSpectroscopic MethodBinding ParametersReference
Bovine Serum Albumin (BSA)Amantadine-Salicylaldehyde (AS) Schiff BaseFluorescence QuenchingK_A (Binding Constant): Varies with derivativen (Number of Binding Sites): ~1[8]
Bovine Serum Albumin (BSA)Amantadine-5-Chloro-Salicylaldehyde (AS-5-C) Schiff BaseFluorescence QuenchingK_A (Binding Constant): Varies with derivativen (Number of Binding Sites): ~1[8]
Bovine Serum Albumin (BSA)Amantadine-o-Vanillin (AS-o-V) Schiff BaseFluorescence QuenchingK_A (Binding Constant): Varies with derivativen (Number of Binding Sites): ~1[8]
Egg AlbuminThis compoundFluorescence QuenchingK_sv (Stern-Volmer Constant): Dependent on surfactant concentration[9]
Cucurbit[1]uril (CB[1])This compoundFluorescence (Indicator Displacement Assay)Detection Limit: 6.5 x 10⁻⁵ µg/mL[10]
Influenza A M2 Transmembrane PeptideFluoroamantadine¹H NMRQualitative: Binding observed above pH 7.5[11]
NMDA Receptor (Human Frontal Cortex)This compoundRadioligand Binding Assay with [³H]MK-801K_i (Inhibition Constant): 10,000 nM[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific research needs.

UV-Vis Spectrophotometry: Derivatization with 1,2-Naphthoquinone-4-sulfonate (NQS)

This method is based on the reaction of amantadine's primary amine with NQS to form a colored product that can be quantified using a spectrophotometer.[6][12]

Materials:

  • This compound standard solution (e.g., 100 µg/mL in distilled water)

  • 1,2-Naphthoquinone-4-sulfonate (NQS) reagent (e.g., 0.6% w/v in distilled water)

  • Sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Chloroform

  • Anhydrous sodium sulfate

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of standard solutions of this compound with known concentrations.

  • In a series of test tubes, add 1.0 mL of each standard solution or sample.

  • Add 1.0 mL of 0.01 M NaOH solution to each tube.

  • Add 1.0 mL of the 0.6% NQS reagent to each tube.

  • Heat the mixture in a water bath at 80 ± 5°C for 45 minutes.

  • Cool the tubes in an ice bath for 2 minutes.

  • Transfer the contents to a separating funnel containing anhydrous sodium sulfate.

  • Extract the colored product with two 5 mL portions of chloroform.

  • Combine the chloroform extracts and measure the absorbance at 460 nm against a reagent blank.

  • Plot a calibration curve of absorbance versus concentration to determine the concentration of unknown samples.

Fluorescence Spectroscopy: Fluorescence Quenching Titration

Fluorescence quenching can be used to study the binding of amantadine to a fluorescent protein (e.g., serum albumin). The quenching of the protein's intrinsic fluorescence upon addition of amantadine provides information about the binding interaction.

Materials:

  • Target protein solution (e.g., Bovine Serum Albumin, BSA, at a fixed concentration in a suitable buffer like phosphate-buffered saline, pH 7.4)

  • This compound stock solution of high concentration.

  • Spectrofluorometer

Procedure:

  • Place a known volume and concentration of the target protein solution in a quartz cuvette.

  • Record the fluorescence emission spectrum of the protein solution (e.g., excitation at 280 nm for tryptophan).

  • Add small aliquots of the concentrated this compound solution to the cuvette.

  • After each addition, mix gently and allow the system to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition.

  • Correct the fluorescence intensity for the dilution effect.

  • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical Shift Perturbation

NMR spectroscopy is a powerful tool to study binding events at atomic resolution. Chemical shift perturbation (CSP) experiments can identify the binding site and provide information on the binding affinity.[13][14]

Materials:

  • ¹⁵N-labeled protein sample in a suitable NMR buffer (e.g., phosphate buffer in D₂O).

  • Unlabeled this compound stock solution.

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

  • Add a small amount of the unlabeled this compound solution to the protein sample.

  • Acquire another 2D ¹H-¹⁵N HSQC spectrum.

  • Repeat the addition of this compound in increasing concentrations, acquiring a spectrum at each step.

  • Overlay the spectra and analyze the chemical shift changes for each backbone amide proton and nitrogen.

  • Residues with significant chemical shift changes upon amantadine addition are likely part of or near the binding site.

  • The dissociation constant (K_d) can be calculated by fitting the chemical shift changes as a function of ligand concentration, provided the binding is in the fast exchange regime.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of amantadine in biological matrices, which is essential for pharmacokinetic and binding studies.[2][15]

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source).

  • Reversed-phase HPLC column (e.g., C18).

  • Mobile phase (e.g., a mixture of acetonitrile and ammonium formate buffer).

  • This compound standard solutions.

  • Internal standard (e.g., amantadine-d6).

  • Biological samples (e.g., plasma) for analysis.

Procedure:

  • Sample Preparation: Extract amantadine from the biological matrix using a suitable method like solid-phase extraction.[2]

  • Chromatographic Separation: Inject the extracted sample onto the HPLC column and separate the analyte from other components using an appropriate mobile phase gradient.

  • Mass Spectrometric Detection: Introduce the eluent into the mass spectrometer. Set the instrument to monitor specific precursor-to-product ion transitions for amantadine (e.g., m/z 152.1 → 135.1) and the internal standard in multiple reaction monitoring (MRM) mode.[2]

  • Quantification: Create a calibration curve by analyzing standard solutions of known concentrations. Determine the concentration of amantadine in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Spectroscopic Binding Analysis

The following diagram illustrates a general workflow for characterizing the binding of this compound to a target protein using spectroscopic methods.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis cluster_interpretation Interpretation prep_ligand Prepare Amantadine HCl Stock Solution uv_vis UV-Vis Spectrophotometry (with derivatization) prep_ligand->uv_vis fluorescence Fluorescence Spectroscopy (Quenching/Displacement) prep_ligand->fluorescence nmr NMR Spectroscopy (e.g., CSP) prep_ligand->nmr ms Mass Spectrometry (e.g., LC-MS/MS) prep_ligand->ms prep_target Prepare Target Molecule (e.g., Protein, Virus) prep_target->uv_vis prep_target->fluorescence prep_target->nmr prep_target->ms quant_binding Quantitative Analysis (Kd, Ka, Stoichiometry) uv_vis->quant_binding fluorescence->quant_binding qual_binding Qualitative Analysis (Binding Site Mapping) nmr->qual_binding structural_changes Conformational Changes nmr->structural_changes ms->quant_binding mechanism Elucidate Binding Mechanism quant_binding->mechanism qual_binding->mechanism structural_changes->mechanism sar Structure-Activity Relationship (SAR) mechanism->sar

Caption: General workflow for spectroscopic binding analysis.

Signaling Pathway: Amantadine Inhibition of Influenza A M2 Proton Channel

Amantadine's antiviral activity against influenza A is primarily due to the blockage of the M2 proton channel, which is essential for viral uncoating and replication.[3][16][17][18]

G cluster_virus Influenza A Virus Life Cycle endocytosis Virus enters host cell via endocytosis endosome_acid Endosome acidification (pH decrease) endocytosis->endosome_acid m2_activation M2 proton channel activation endosome_acid->m2_activation proton_influx Proton influx into virion m2_activation->proton_influx uncoating Viral uncoating and RNA release proton_influx->uncoating replication Viral Replication uncoating->replication amantadine Amantadine HCl amantadine->m2_activation Binds to and blocks the M2 channel

Caption: Amantadine's inhibition of the M2 proton channel.

Signaling Pathway: Amantadine's Role as an NMDA Receptor Antagonist

In the central nervous system, amantadine acts as a non-competitive antagonist of the NMDA receptor, which contributes to its antiparkinsonian effects.[4][19][20][21]

G cluster_synapse Glutamatergic Synapse glutamate Glutamate release nmda_binding Glutamate binds to NMDA receptor glutamate->nmda_binding channel_opening NMDA receptor channel opens nmda_binding->channel_opening ca_influx Ca²⁺ influx channel_opening->ca_influx neuronal_excitation Increased neuronal excitation ca_influx->neuronal_excitation amantadine Amantadine HCl amantadine->channel_opening Non-competitively blocks the open channel

Caption: NMDA receptor antagonism by amantadine.

Conclusion

Spectroscopic techniques are indispensable tools for elucidating the binding characteristics of this compound with its biological targets. While UV-Vis and fluorescence spectroscopy often require derivatization, they can provide valuable quantitative data on binding constants and stoichiometry. NMR spectroscopy offers detailed structural insights into the binding site and conformational changes, and mass spectrometry provides highly sensitive and specific quantification. The protocols and data presented in this application note serve as a guide for researchers in the fields of pharmacology, medicinal chemistry, and drug development to further explore the molecular interactions of amantadine and to aid in the design of novel therapeutics.

References

Application Notes and Protocol: A Bioequivalence Study of Amantadine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for conducting a bioequivalence study of Amantadine Hydrochloride. This document is intended for researchers, scientists, and drug development professionals to ensure compliance with regulatory standards and to generate robust data for generic drug applications.

Introduction

This compound is a medication used for the prophylaxis and treatment of influenza A virus infections, as well as for the management of Parkinson's disease and drug-induced extrapyramidal reactions.[1] For a generic version of this compound to be approved, it must be shown to be bioequivalent to the reference listed drug (RLD). This protocol outlines the necessary procedures to compare the rate and extent of absorption of a test formulation of this compound with a reference formulation.

This protocol is designed based on the principles of Good Clinical Practice (GCP) and adheres to the recommendations set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[2][3][4][5]

Study Objectives

The primary objective of this study is to compare the bioavailability of a test formulation of this compound with a reference formulation under fasting and fed conditions.

The secondary objectives include:

  • To assess the safety and tolerability of a single dose of the test and reference formulations.

  • To determine the pharmacokinetic parameters of both formulations.

Study Design

This study will be a single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study. It will consist of two separate parts: a fasting study and a fed study.[2][3][4] Healthy male and non-pregnant, non-lactating female subjects will be enrolled.[2][3][4][5]

Each subject will receive a single oral dose of the test product and the reference product in a randomized sequence, separated by a washout period of at least 14 days, which is more than 5 times the half-life of amantadine.

Study_Design_Workflow Screening Subject Screening and Informed Consent Randomization Randomization to Sequence (Test -> Ref or Ref -> Test) Screening->Randomization Period1 Period 1: Dosing (Test or Reference) Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period (≥ 14 days) Sampling1->Washout Period2 Period 2: Dosing (Crossover) Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Analysis Pharmacokinetic and Statistical Analysis Sampling2->Analysis Report Final Report Generation Analysis->Report

Caption: Workflow of the two-period crossover bioequivalence study.

Subject Selection

A sufficient number of healthy adult volunteers will be screened to ensure that a predetermined number of subjects (typically 24-36) are enrolled in the study. The sample size should be calculated based on the intra-subject variability of amantadine's pharmacokinetic parameters and the desired statistical power (typically >80%).[6][7]

Inclusion Criteria:

  • Healthy males and non-pregnant, non-lactating females aged 18-55 years.

  • Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

  • Willing and able to provide written informed consent.

  • Medically healthy as determined by a complete medical history, physical examination, and clinical laboratory tests.

Exclusion Criteria:

  • History of hypersensitivity to amantadine or other adamantanes.

  • History or presence of significant cardiovascular, renal, hepatic, or central nervous system disease.

  • Use of any prescription or over-the-counter medications within 14 days prior to dosing.

  • Participation in another clinical trial within 30 days prior to the start of the study.

  • Positive test for drugs of abuse or alcohol.

Investigational Products

  • Test Product: this compound (Strength to be specified, e.g., 100 mg).

  • Reference Product: Reference Listed Drug (RLD) of this compound (Strength to be specified, e.g., 100 mg).

Experimental Protocols

Fasting Study: Subjects will fast overnight for at least 10 hours before receiving a single oral dose of either the test or reference this compound with 240 mL of water. The fast will continue for 4 hours post-dose.

Fed Study: Following an overnight fast of at least 10 hours, subjects will be served a standardized high-fat, high-calorie breakfast 30 minutes prior to dosing. They will then receive a single oral dose of either the test or reference product with 240 mL of water.

Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into pre-labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, 72, and 96 hours post-dose. Plasma will be separated by centrifugation and stored frozen at -20°C or below until analysis.

A validated, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used for the quantification of amantadine in human plasma.[8]

Sample_Analysis_Workflow SampleThaw Thaw Plasma Samples, Standards, and QCs Precipitation Protein Precipitation (e.g., with Acetonitrile) SampleThaw->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing Review Review and Approval of Results DataProcessing->Review

Caption: Workflow for the bioanalytical analysis of plasma samples.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters will be calculated from the plasma concentration-time data for amantadine using non-compartmental methods. The key parameters are:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

The analysis of variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters must fall within the acceptance range of 80.00% to 125.00% for the products to be considered bioequivalent.

Data Presentation

The results of the pharmacokinetic analysis will be summarized in the following tables:

Table 1: Demographic Characteristics of Study Subjects

Characteristic Mean (SD) or N (%)
Age (years)
Sex (Male/Female)
Height (cm)
Weight (kg)

| BMI ( kg/m ²) | |

Table 2: Pharmacokinetic Parameters of Amantadine (Fasting Study)

Parameter Test Formulation (Mean ± SD) Reference Formulation (Mean ± SD)
Cmax (ng/mL)
Tmax (hr)
AUC0-t (ng*hr/mL)
AUC0-∞ (ng*hr/mL)

| t½ (hr) | | |

Table 3: Pharmacokinetic Parameters of Amantadine (Fed Study)

Parameter Test Formulation (Mean ± SD) Reference Formulation (Mean ± SD)
Cmax (ng/mL)
Tmax (hr)
AUC0-t (ng*hr/mL)
AUC0-∞ (ng*hr/mL)

| t½ (hr) | | |

Table 4: Statistical Summary of Bioequivalence Analysis (Log-Transformed Data)

Parameter Geometric Mean Ratio (Test/Ref) % 90% Confidence Interval
Cmax
AUC0-t

| AUC0-∞ | | |

Safety and Adverse Event Monitoring

All subjects will be monitored for adverse events (AEs) throughout the study. AEs will be recorded, and their severity and relationship to the study drug will be assessed by the investigator. Vital signs will be monitored at scheduled intervals. All serious adverse events (SAEs) will be reported to the regulatory authorities and the institutional review board (IRB) according to established timelines.

Ethical Considerations

This study will be conducted in accordance with the ethical principles of the Declaration of Helsinki. The study protocol and informed consent form will be reviewed and approved by an independent IRB before the study begins. All subjects will provide written informed consent before any study-related procedures are performed.

References

Application of Amantadine Hydrochloride in Viral Plaque Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantadine hydrochloride is an antiviral agent primarily known for its activity against influenza A virus.[1][2] Its application in virological research, particularly in viral plaque assays, is a cornerstone for determining antiviral susceptibility and quantifying the inhibitory effects of the compound. This document provides detailed application notes and protocols for the use of this compound in viral plaque reduction assays, a fundamental method for evaluating antiviral efficacy.

Principle of Plaque Assays

A viral plaque assay is a quantitative method used to determine the number of plaque-forming units (PFU) in a virus sample. In this assay, a confluent monolayer of host cells is infected with the virus. The infection is allowed to proceed under a semi-solid overlay medium, which restricts the spread of progeny virions to adjacent cells. This results in the formation of localized areas of cell death or cytopathic effect (CPE), known as plaques, which can be visualized and counted.

This compound in Plaque Reduction Assays

The plaque reduction assay is a modification of the standard plaque assay used to assess the antiviral activity of a compound. By incorporating varying concentrations of an antiviral agent, such as this compound, into the overlay medium, the reduction in the number or size of plaques can be quantified. This allows for the determination of key antiviral parameters, such as the 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces the number of plaques by 50%.

Mechanism of Action of this compound

This compound's primary antiviral target is the M2 protein of the influenza A virus, which functions as a proton-selective ion channel.[3][4][5] This channel is crucial for the early stages of the viral life cycle. After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 ion channel, allowing protons to enter the virion. This acidification facilitates the dissociation of the viral matrix protein (M1) from the ribonucleoprotein (RNP) core, a process known as uncoating, which is essential for the release of the viral genome into the cytoplasm and subsequent replication.[3][4]

Amantadine blocks this M2 proton channel, preventing the influx of protons and thereby inhibiting viral uncoating.[2][5] At higher concentrations, amantadine may also affect late stages of viral replication in some influenza virus subtypes by interfering with the processing of the viral hemagglutinin (HA) glycoprotein in the trans-Golgi network.[3]

cluster_endosome Acidic Endosome Virion Influenza A Virion M2_channel M2 Proton Channel (Open) Virion->M2_channel Low pH activation Protons_in M2_channel->Protons_in Uncoating Viral Uncoating (RNP Release) Protons_in->Uncoating Acidification-mediated Replication Viral Replication Uncoating->Replication Amantadine Amantadine HCl Amantadine->M2_channel Blocks channel A 1. Seed MDCK Cells in Culture Plates B 2. Incubate to Form Confluent Monolayer A->B E 5. Infect Cell Monolayers with Virus B->E C 3. Prepare Serial Dilutions of Amantadine HCl G 7. Add Overlay Medium with Amantadine Dilutions C->G D 4. Prepare Virus Inoculum D->E F 6. Adsorption Period (1 hour) E->F F->G H 8. Incubate for Plaque Formation (2-3 days) G->H I 9. Fix and Stain Plaques with Crystal Violet H->I J 10. Count Plaques and Calculate % Inhibition I->J

References

Application Notes and Protocols for Amantadine Hydrochloride Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for clinical trials involving amantadine hydrochloride. This document details its mechanisms of action, summarizes quantitative data from various clinical applications, and provides detailed protocols for key experiments.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism, primarily acting on the central nervous system. Its key actions include:

  • NMDA Receptor Antagonism: Amantadine is a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By blocking the NMDA receptor ion channel, it modulates glutamatergic transmission, which is thought to contribute to its efficacy in treating Parkinson's disease and potentially offering neuroprotective benefits.[1][2]

  • Dopaminergic Effects: The drug enhances dopaminergic neurotransmission by promoting the release of dopamine from presynaptic neurons and inhibiting its reuptake.[2] This leads to an increased concentration of dopamine in the synaptic cleft, which helps to alleviate the motor symptoms of Parkinson's disease.[2]

  • Antiviral Properties: In the context of influenza A, amantadine targets the viral M2 protein, an ion channel essential for the virus to uncoat and release its genetic material into the host cell. By blocking this channel, amantadine inhibits viral replication.[2]

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound.

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron dopa L-DOPA da Dopamine dopa->da DDC vesicle Vesicle da->vesicle synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release dat Dopamine Transporter (DAT) synaptic_cleft->dat Reuptake da_receptor Dopamine Receptor synaptic_cleft->da_receptor signal Signal Transduction da_receptor->signal amantadine Amantadine amantadine->vesicle Enhances Release amantadine->dat Inhibits Reuptake

Caption: Amantadine's effect on dopaminergic neurotransmission.

cluster_membrane Postsynaptic Membrane nmda NMDA Receptor ion_channel Ion Channel nmda->ion_channel calcium Ca2+ ion_channel->calcium Influx glutamate Glutamate glutamate->nmda Binds excitotoxicity Excitotoxicity calcium->excitotoxicity amantadine Amantadine amantadine->ion_channel Blocks

Caption: Amantadine's antagonism of the NMDA receptor.

Experimental Design and Protocols

The design of clinical trials for this compound varies depending on the therapeutic indication. Below are summaries and protocols for its use in Parkinson's Disease, Traumatic Brain Injury, and Influenza A.

General Clinical Trial Workflow

start Patient Screening (Inclusion/Exclusion Criteria) informed_consent Informed Consent start->informed_consent baseline Baseline Assessment (e.g., UPDRS, DRS, GCS) informed_consent->baseline randomization Randomization baseline->randomization treatment Treatment Arm (Amantadine) randomization->treatment placebo Placebo Arm randomization->placebo follow_up Follow-up Assessments (Scheduled Intervals) treatment->follow_up placebo->follow_up washout Washout Period (if applicable) follow_up->washout final_assessment Final Assessment follow_up->final_assessment washout->final_assessment data_analysis Data Analysis final_assessment->data_analysis end Study Conclusion data_analysis->end

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.

Parkinson's Disease

Clinical trials for amantadine in Parkinson's disease often focus on its efficacy in treating levodopa-induced dyskinesia (LID).

Table 1: Summary of Clinical Trial Parameters for Amantadine in Parkinson's Disease

ParameterDescription
Patient Population Patients with idiopathic Parkinson's disease experiencing levodopa-induced dyskinesia.[3][4]
Dosage Varies, often starting at 100 mg/day and titrating up to 400 mg/day. Extended-release formulations are also used.[3][5]
Primary Efficacy Endpoint Change from baseline in the Unified Dyskinesia Rating Scale (UDysRS) or the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), particularly Part IV.[3][4][5]
Secondary Endpoints "OFF" time (periods when medication is not working well), patient diaries, and other parts of the UPDRS.[3][4]
Trial Design Randomized, double-blind, placebo-controlled, often with a crossover or parallel-group design.[3][4][6]

Experimental Protocol: Unified Dyskinesia Rating Scale (UDysRS) Assessment

  • Patient Preparation: Ensure the patient has taken their regularly scheduled levodopa dose at least 30 minutes prior to the assessment to evaluate dyskinesia during "ON" time.[3]

  • Rater Training: Raters should be trained using standardized modules, such as those from the Movement Disorder Society.[3]

  • Administration: The UDysRS is a clinician-rated scale. The rater observes the patient at rest and during specific tasks (e.g., walking, putting on a coat, drinking from a cup).

  • Scoring: The rater scores the severity and duration of dyskinesia in different body regions based on a standardized scoring system. The total score is calculated based on the sum of the individual item scores.

  • Data Collection: Record the total UDysRS score at baseline and at specified follow-up visits (e.g., weeks 2, 8, 12, 18, and 24).[3]

Traumatic Brain Injury (TBI)

In patients with severe TBI, amantadine is investigated for its potential to accelerate functional recovery.

Table 2: Summary of Clinical Trial Parameters for Amantadine in Traumatic Brain Injury

ParameterDescription
Patient Population Patients with severe TBI, often in a vegetative or minimally conscious state.[7][8]
Dosage Typically 200-400 mg/day, sometimes with a dose escalation schedule.[7][8]
Primary Efficacy Endpoint Change from baseline in the Disability Rating Scale (DRS).[7][8]
Secondary Endpoints Glasgow Coma Scale (GCS), Glasgow Outcome Scale (GOS), and Coma Recovery Scale-Revised (CRS-R).[9][10][11]
Trial Design Randomized, double-blind, placebo-controlled trials, sometimes including a washout period.[12][7]

Experimental Protocol: Disability Rating Scale (DRS) Assessment

  • Patient Assessment: The DRS is a clinician-rated scale that assesses a patient's level of disability from "coma to community."[7]

  • Scoring Categories: The scale is divided into several categories: eye-opening, best verbal response, best motor response, cognitive ability for self-care activities, level of functioning, and employability.

  • Scoring: Each category is scored based on the patient's observed abilities. The total score ranges from 0 (no disability) to 29 (extreme vegetative state).[7]

  • Data Collection: The DRS score is recorded at baseline and at regular intervals throughout the trial (e.g., weekly for 6 weeks) to track the rate of functional recovery.[7]

Influenza A

Amantadine has been studied for both the prophylaxis and treatment of influenza A.

Table 3: Summary of Clinical Trial Parameters for Amantadine in Influenza A

ParameterDescription
Patient Population Healthy adults and children for prophylaxis or symptomatic treatment of influenza A.[13][14]
Dosage For treatment, typically 200 mg daily. For prophylaxis, the same dosage is often used for the duration of the influenza season.[12][13]
Efficacy Endpoints For treatment: reduction in the duration of fever and other symptoms. For prophylaxis: prevention of serologically confirmed clinical influenza.[13]
Trial Design Randomized, double-blind, placebo-controlled trials.[13]

Experimental Protocol: Assessment of Influenza A Symptoms

  • Symptom Diary: Patients are provided with a diary to record the presence and severity of influenza symptoms (e.g., fever, cough, sore throat, myalgia) on a daily basis.

  • Temperature Measurement: Patients are instructed to measure their body temperature at specified times each day.

  • Viral Shedding: Nasal or throat swabs can be collected at baseline and follow-up visits to assess the presence and quantity of the influenza A virus.

  • Data Analysis: The primary outcome is often the time to resolution of symptoms, defined as a certain period (e.g., 24-48 hours) without fever and with mild or no other symptoms.

Adverse Events

Across various clinical trials, several adverse events have been associated with this compound.

Table 4: Common Adverse Events Associated with this compound

Adverse EventFrequency
HallucinationsMore frequent than placebo
DizzinessMore frequent than placebo
Dry MouthMore frequent than placebo
Peripheral EdemaMore frequent than placebo
ConstipationMore frequent than placebo
FallsMore frequent than placebo
Orthostatic HypotensionMore frequent than placebo

References

Application Notes & Protocols: Formulation Development of Amantadine Hydrochloride for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amantadine hydrochloride (HCl) is a synthetic tricyclic amine with a multifaceted pharmacological profile. It is utilized as an antiviral agent against influenza A virus and as an antiparkinsonian drug to manage symptoms of Parkinson's disease and other movement disorders.[1][2] Its mechanisms of action include blocking the influenza A M2 proton channel and acting as an N-methyl-D-aspartate (NMDA) receptor antagonist.[2][3] For researchers and drug development professionals, preparing stable, well-characterized formulations of amantadine HCl is a critical first step for conducting reliable in vitro and in vivo studies. These application notes provide a summary of amantadine HCl's key physicochemical properties and detailed protocols for preparing and analyzing research-grade formulations.

Physicochemical and Stability Data

A thorough understanding of amantadine HCl's properties is essential for formulation development. It is a white, crystalline powder with a bitter taste and is known for its high stability.[4][5]

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Chemical Formula C₁₀H₁₇N • HCl [3]
Molecular Weight 187.71 g/mol [2]
Appearance White or almost white crystalline powder [5][6]
Melting Point >360 °C (decomposes), sublimes [1][7]
pKa 10.36 (at 30 °C) [1]

| Purity | ≥95% (typical for research grade) |[3] |

Table 2: Solubility Data of this compound

Solvent Solubility Reference(s)
Water Freely soluble (~400 mg/mL) [6][7]
Ethanol Soluble (~5-196 mg/mL) [3][6][7]
Methanol Freely soluble [5][6]
Dimethyl Sulfoxide (DMSO) ~50 mg/mL [3]
Phosphate-Buffered Saline (PBS), pH 7.2 ~5 mg/mL [3]
Chloroform Soluble [6]

| Diethyl Ether | Practically insoluble |[5] |

Table 3: Stability Profile of this compound

Condition Stability Summary Reference(s)
Long-Term Storage (Solid) Stable for ≥4 years at -20°C and for at least 25 years at ambient temperature. [3][4]
Heat and Light Stable in light, heat, and air. Retained full activity after boiling. [1][4]

| Aqueous Solution (PBS, pH 7.2) | Recommended not to store for more than one day. |[3] |

Key Mechanisms of Action

Amantadine HCl exerts its therapeutic effects through distinct molecular pathways, which are critical to consider when designing pharmacological studies.

Amantadine_MoA cluster_0 Antiviral Effect (Influenza A) cluster_1 Antiparkinsonian Effect (CNS) amantadine1 Amantadine HCl m2_channel M2 Proton Channel (on viral envelope) amantadine1->m2_channel Binds & Inhibits inhibition Blockade uncoating Viral Uncoating & RNA Release m2_channel->uncoating inhibition->uncoating Prevents amantadine2 Amantadine HCl nmda_receptor NMDA Receptor (on neuron) amantadine2->nmda_receptor Antagonist dopamine Dopamine Release (presynaptic) amantadine2->dopamine Increases reuptake Dopamine Reuptake amantadine2->reuptake Blocks

Caption: Dual mechanisms of action of Amantadine HCl.

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation and analysis of amantadine HCl formulations for research applications.

Formulation Development Workflow

The development of a suitable formulation for research follows a logical progression from initial property analysis to final characterization.

Formulation_Workflow start Start: Define Research Need (e.g., in vivo PK study) preform 1. Pre-formulation Studies - Review physicochemical data - Solubility & stability checks start->preform form_select 2. Formulation Selection (e.g., Oral Solution) preform->form_select excipient 3. Excipient Selection - Solubilizers (Sorbitol) - Buffers (Citric Acid) - Preservatives (Parabens) form_select->excipient proto_dev 4. Protocol Development - Prepare trial batches - Assess physical stability excipient->proto_dev analysis 5. Analytical Method Development - HPLC for quantification - Dissolution for solids proto_dev->analysis Requires QC charact 6. Final Formulation Characterization - Assay/Content Uniformity - pH, Appearance - Stability under storage analysis->charact Applies methods end End: Qualified Formulation for Research Use charact->end

Caption: General workflow for amantadine HCl formulation development.

Protocol 1: Preparation of Amantadine HCl Oral Solution (10 mg/mL)

This protocol describes the preparation of a simple oral solution suitable for animal dosing in preclinical research, based on common excipients found in commercial formulations.[8][9]

Materials & Equipment:

  • This compound, USP grade

  • Sorbitol solution (70% w/w)

  • Citric acid, anhydrous

  • Methylparaben

  • Propylparaben

  • Purified water (Type II or equivalent)

  • Calibrated balance

  • Glass beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flasks

  • 0.22 µm syringe filter (optional, for sterilization)

Table 4: Example Formulation for 100 mL of 10 mg/mL Oral Solution

Component Quantity Purpose
This compound 1.0 g Active Pharmaceutical Ingredient (API)
Sorbitol Solution (70%) 46.5 g Vehicle, sweetening agent, solubilizer
Citric Acid 150 mg Buffering agent (to adjust pH)
Methylparaben 18 mg Preservative
Propylparaben 2 mg Preservative

| Purified Water | q.s. to 100 mL | Vehicle |

Procedure:

  • Prepare Preservative Solution: In a glass beaker, heat approximately 30 mL of purified water to 60-70°C. Add the methylparaben and propylparaben and stir until completely dissolved. Cool the solution to room temperature.

  • Dissolve Excipients: To a separate larger beaker, add the sorbitol solution. Add the cooled preservative solution from step 1 and the citric acid. Stir until all components are dissolved.

  • Dissolve API: Slowly add the 1.0 g of this compound to the excipient solution while stirring continuously. Continue stirring until the API is fully dissolved.

  • pH Adjustment: Check the pH of the solution. If necessary, adjust to a target pH of 3.5 - 4.5 using small amounts of citric acid solution or sodium hydroxide solution.

  • Final Volume Adjustment: Quantitatively transfer the solution to a 100 mL volumetric flask. Rinse the beaker with small portions of purified water and add the rinsings to the flask. Add purified water to bring the final volume to 100 mL (q.s.). Mix thoroughly.

  • Storage: Store the final solution in a well-closed, light-resistant container at controlled room temperature (20-25°C) or as determined by stability studies.

Protocol 2: Quantification of Amantadine HCl by HPLC-UV

Since amantadine HCl lacks a strong UV chromophore, quantification often requires pre-column derivatization for adequate sensitivity with a UV detector.[10] This protocol provides a general framework; specific derivatization agents (e.g., Phenylisothiocyanate) and conditions may need optimization.[10][11]

HPLC_Workflow prep 1. Sample Preparation - Dilute oral solution - Prepare standards deriv 2. Pre-Column Derivatization - Add derivatizing agent (e.g., PITC) - Add buffer (e.g., NaHCO₃) - Incubate prep->deriv inject 3. HPLC Injection - Inject derivatized sample - Volume: 10-20 µL deriv->inject separate 4. Chromatographic Separation - C18 Reverse-Phase Column - Isocratic Mobile Phase inject->separate detect 5. UV Detection - Monitor at specific λ (e.g., 273 nm for PITC derivative) separate->detect quant 6. Quantification - Integrate peak area - Compare to standard curve detect->quant

Caption: Workflow for HPLC analysis of amantadine via derivatization.

Materials & Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Derivatization agent and required buffers

  • Volumetric flasks, pipettes, and autosampler vials

Table 5: Typical HPLC Method Parameters (for PITC-derivatized Amantadine)

Parameter Condition Reference
Column C18 (e.g., Phenomenex), 250 x 4.6 mm, 5 µm [10]
Mobile Phase Water : Acetonitrile (40:60 v/v) [10]
Flow Rate 1.0 mL/min [10]
Detection Wavelength 273 nm [10]
Injection Volume 10 µL [10]
Column Temperature Ambient [10]

| Run Time | ~10 minutes |[10] |

Procedure:

  • Standard Preparation: Prepare a stock solution of amantadine HCl (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 10-50 µg/mL) by diluting the stock solution.

  • Sample Preparation: Dilute the prepared oral solution (from Protocol 1) to fall within the calibration range.

  • Derivatization: For each standard and sample, place a defined volume into a vial. Add the derivatization agent (e.g., Phenylisothiocyanate) and a buffer (e.g., sodium bicarbonate solution) as per the optimized derivatization protocol. Vortex and allow the reaction to proceed for the required time at a specific temperature.

  • Analysis: Transfer the derivatized solutions to HPLC vials. Inject onto the HPLC system using the parameters outlined in Table 5.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of amantadine HCl in the test sample by interpolating its peak area from the calibration curve.

Protocol 3: Dissolution Testing for Amantadine HCl Capsules

For researchers developing or evaluating solid dosage forms like capsules, dissolution testing is crucial to assess drug release characteristics. This protocol is adapted from USP guidelines.

Materials & Equipment:

  • USP Dissolution Apparatus 1 (Baskets) or 2 (Paddles)

  • Dissolution vessels (900 mL capacity)

  • Water bath for temperature control (37 ± 0.5 °C)

  • Amantadine HCl capsules

  • Analysis system (e.g., HPLC as in Protocol 2 or UV-Vis spectrophotometer)

Table 6: Typical Dissolution Test Parameters for Amantadine HCl Capsules

Parameter Condition Reference(s)
Apparatus USP Apparatus 1 (Baskets)
Rotation Speed 100 rpm
Dissolution Medium Water, deaerated [12]
Volume 900 mL
Temperature 37 ± 0.5 °C
Sampling Times 10, 20, 30, 45, 60 minutes [12]

| Acceptance Criteria (Typical) | Not less than 75% (Q) of the labeled amount dissolved in 45 minutes. | |

Procedure:

  • Setup: Prepare the dissolution medium (deaerated water) and place 900 mL in each vessel. Equilibrate the medium to 37 ± 0.5 °C.

  • Sample Introduction: Place one capsule in each basket and lower the baskets into the dissolution medium. Start the apparatus immediately at 100 rpm.

  • Sampling: At each specified time point, withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the rotating basket, not less than 1 cm from the vessel wall. Replace the withdrawn volume with fresh, pre-warmed medium if necessary.

  • Analysis: Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF). Analyze the filtrate for amantadine HCl concentration using a validated analytical method like HPLC (Protocol 2).

  • Calculation: Calculate the cumulative percentage of the labeled amount of amantadine HCl dissolved at each time point. Plot the percentage dissolved versus time to obtain the dissolution profile.

References

Application Notes and Protocols for High-Throughput Screening of Novel Amantadine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) and evaluation of novel amantadine hydrochloride analogs as potential antiviral agents against influenza A virus. The primary focus is on assays targeting the viral M2 proton channel, a key protein in the viral life cycle. Additionally, protocols for assessing cytotoxicity and secondary mechanisms of action are included to provide a complete framework for lead compound identification and characterization.

Introduction

Amantadine and its derivative, rimantadine, were among the first antiviral drugs approved for the treatment and prophylaxis of influenza A virus infections. Their mechanism of action involves the blockade of the M2 proton channel, a homotetrameric integral membrane protein that plays a crucial role in the viral uncoating process within the host cell endosome. By inhibiting proton influx through the M2 channel, amantadine prevents the acidification of the virion interior, which is necessary for the dissociation of the viral ribonucleoprotein (vRNP) complexes from the matrix protein M1 and their subsequent release into the cytoplasm.[1][2]

The emergence of widespread resistance to amantadine, primarily due to mutations in the transmembrane domain of the M2 protein (e.g., S31N), has rendered these drugs largely ineffective against currently circulating influenza A strains.[1] This has necessitated the development of novel amantadine analogs that can overcome existing resistance mechanisms or target alternative viral or host factors. High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large chemical libraries of such analogs to identify promising new lead compounds.

Data Presentation

The following tables summarize the antiviral activity (EC50) and cytotoxicity (CC50) of a selection of amantadine analogs against various strains of influenza A virus. This data is compiled from published studies and serves as a reference for comparing the potency and selectivity of newly synthesized compounds.

Table 1: Antiviral Activity (EC50) of Amantadine Analogs against Influenza A Virus Strains (µM)

Compound/AnalogA/PR/8/34 (H1N1)A/HK/7/87 (H3N2)A/Ned/378/05 (H1N1)A/FM/1/47 (H1N1)A/HK/68 (H3N2) - Wild TypeA/WSN/33 (H1N1) - S31N MutantReference
Amantadine53 ± 113.4 ± 1.7----[3]
Rimantadine63 ± 180.17 ± 0.08----[3]
Analog 7b 2.0 ± 0.3>1001.8 ± 0.41.6 ± 0.3--[3]
Analog 18 4.8 ± 2.1>100----[3]
Analog 19a 3.5 ± 1.5>100----[3]
Analog 19b 2.5 ± 0.7>1001.9 ± 0.51.5 ± 0.2--[3]
Analog 19d 5.1 ± 3.2>100----[3]
Analog 26 2.1 ± 0.5>1001.5 ± 0.31.3 ± 0.2--[3]
Compound 3p ----0.920.55[4]
Oseltamivir------[4]

Table 2: Cytotoxicity (CC50) of Amantadine Analogs in MDCK Cells (µM)

Compound/AnalogCC50 (µM)Reference
Amantadine>100[3]
Rimantadine≥100[3]
Analog 7b >100[3]
Analog 18 >100[3]
Analog 19a >100[3]
Analog 19b >100[3]
Analog 19d >100[3]
Analog 26 >100[3]
Compound 3p >358[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the high-throughput screening and characterization of amantadine analogs.

High-Throughput Screening using a Yeast Growth Restoration Assay

This assay is based on the principle that the expression of the influenza M2 proton channel is toxic to yeast, and inhibitors of the channel can restore yeast growth.[5][6]

a. Materials:

  • Yeast strain expressing the M2 protein (wild-type or mutant) under the control of an inducible promoter (e.g., GAL1).

  • Yeast growth medium (e.g., Synthetic Complete (SC) medium lacking leucine with 2% galactose).

  • 384-well microplates.

  • This compound (positive control).

  • Library of amantadine analogs dissolved in DMSO.

  • Plate reader capable of measuring optical density at 600 nm (OD600).

b. Protocol:

  • Grow the M2-expressing yeast strain overnight in SC medium with 2% raffinose (non-inducing).

  • Dilute the overnight culture to an OD600 of 0.01 in SC medium with 2% galactose (inducing).

  • Dispense 50 µL of the diluted yeast culture into each well of a 384-well plate.

  • Add 0.5 µL of each amantadine analog from the compound library to the respective wells (final concentration will depend on the library). Include wells with amantadine as a positive control and DMSO as a negative control.

  • Incubate the plates at 30°C for 40-48 hours.

  • Measure the OD600 of each well using a plate reader.

  • Calculate the percentage of growth restoration for each compound relative to the positive and negative controls.

Plaque Reduction Assay (PRA) for Antiviral Activity

The PRA is a classic virological assay to quantify the inhibition of viral replication by a compound.

a. Materials:

  • Madin-Darby Canine Kidney (MDCK) cells.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Influenza A virus stock (e.g., A/Udorn/72).

  • TPCK-treated trypsin.

  • Low-melting-point agarose or Avicel overlay.

  • Crystal violet staining solution.

  • 24-well plates.

b. Protocol:

  • Seed MDCK cells in 24-well plates to form a confluent monolayer.[7]

  • Prepare serial dilutions of the amantadine analogs in infection medium (DMEM with 1% BSA and TPCK-trypsin).

  • Infect the MDCK cell monolayers with a known titer of influenza A virus (e.g., 50-100 plaque-forming units per well) in the presence of the diluted compounds.

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1.2% Avicel in DMEM with TPCK-trypsin and the corresponding compound concentration).[7]

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

  • Determine the EC50 value, the concentration of the compound that inhibits plaque formation by 50%.

Luciferase Reporter Assay for Viral Replication

This assay utilizes a recombinant influenza virus expressing a luciferase reporter gene to provide a quantitative measure of viral replication.[8][9]

a. Materials:

  • MDCK or A549 cells.

  • Recombinant influenza A virus expressing a luciferase (e.g., Gaussia or Firefly luciferase).[8]

  • Luciferase assay substrate.

  • 96-well white-walled plates.

  • Luminometer.

b. Protocol:

  • Seed cells in 96-well white-walled plates.

  • Pre-treat the cells with serial dilutions of the amantadine analogs for 1-2 hours.

  • Infect the cells with the luciferase-expressing influenza virus at a specific multiplicity of infection (MOI).

  • Incubate the plates for 24-48 hours.

  • Add the luciferase substrate to the wells according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percentage of inhibition of luciferase activity for each compound concentration and determine the EC50 value.

Immunofluorescence Assay for Viral Protein Expression

This imaging-based assay quantifies the expression of a specific viral protein (e.g., nucleoprotein - NP) in infected cells.

a. Materials:

  • A549 or MDCK cells.

  • Influenza A virus.

  • Primary antibody against a viral protein (e.g., anti-NP monoclonal antibody).

  • Fluorescently labeled secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • High-content imaging system.

  • 96- or 384-well imaging plates.

b. Protocol:

  • Seed cells in imaging plates.

  • Pre-treat cells with amantadine analogs.

  • Infect cells with influenza A virus.

  • After 18-24 hours of infection, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with a suitable blocking buffer (e.g., 3% BSA in PBS).

  • Incubate with the primary antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the number of infected cells (positive for viral protein staining) and determine the EC50 value.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compounds to determine their therapeutic index.

a. Materials:

  • MDCK or A549 cells.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).

  • 96-well clear-bottom plates.

  • Plate reader.

b. Protocol:

  • Seed cells in 96-well plates.

  • Add serial dilutions of the amantadine analogs to the cells.

  • Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the CC50 value, the concentration that reduces cell viability by 50%.

Mandatory Visualizations

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Mechanism of Action & Lead Optimization Compound_Library Amantadine Analog Library Primary_HTS Yeast Growth Restoration Assay Compound_Library->Primary_HTS Hit_Identification Identification of Initial Hits Primary_HTS->Hit_Identification Dose_Response Dose-Response Assays (PRA, Luciferase, IF) Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50 Determination) Hit_Identification->Cytotoxicity Validated_Hits Validated Hits (Potent & Non-toxic) Dose_Response->Validated_Hits Cytotoxicity->Validated_Hits MoA_Studies Mechanism of Action (e.g., M2-M1 Interaction Assay) Validated_Hits->MoA_Studies Lead_Optimization Lead Optimization (SAR Studies) Validated_Hits->Lead_Optimization Candidate_Selection Preclinical Candidate Selection MoA_Studies->Candidate_Selection Lead_Optimization->Candidate_Selection

Caption: High-throughput screening workflow for novel amantadine analogs.

Amantadine_Signaling_Pathway cluster_0 Host Cell cluster_1 Endosome Endosome Acidified Endosome (Low pH) M2_Channel M2 Proton Channel vRNP_M1 vRNP-M1 Complex Uncoating Viral Uncoating vRNP_M1->Uncoating Dissociation & Release M2_Channel->vRNP_M1 Acidification Protons_in H+ Protons_in->M2_Channel Influx Virus_Entry Virus Entry (Endocytosis) Virus_Entry->Endosome Replication Viral Replication Uncoating->Replication Amantadine Amantadine Analog Block Blockade Amantadine->Block Block->M2_Channel

Caption: Mechanism of action of amantadine analogs targeting the M2 proton channel.

References

Application Notes and Protocols: Utilizing Amantadine Hydrochloride in Endosomal Trafficking Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantadine hydrochloride is a versatile compound that has proven to be a valuable tool for studying various aspects of endosomal trafficking. Its ability to interfere with specific cellular processes, particularly those involving acidic intracellular compartments, makes it a useful probe for dissecting complex pathways. These application notes provide an overview of the mechanisms of action of amantadine and detailed protocols for its use in studying endosomal trafficking, viral entry, and autophagy.

Amantadine's primary mechanisms of action relevant to endosomal trafficking studies include its role as a lysosomotropic agent, an inhibitor of the influenza A M2 proton channel, and a modulator of clathrin-mediated endocytosis and autophagy. As a weak base, amantadine can cross cellular membranes and accumulate in acidic organelles like endosomes and lysosomes, where it becomes protonated and trapped, leading to an increase in the organellar pH.[1] This property is fundamental to many of its applications in cell biology research.

I. Mechanism of Action: A Multifaceted Tool

Amantadine's utility in studying endosomal trafficking stems from several key properties:

  • Lysosomotropism and pH Alteration: As a weak base, amantadine readily crosses biological membranes in its uncharged state. Upon entering acidic compartments such as late endosomes and lysosomes, it becomes protonated and trapped, leading to their alkalinization.[1] This disruption of the normal pH gradient can inhibit the function of pH-dependent enzymes, such as cathepsins, which are crucial for processes like protein degradation and viral entry.[2][3]

  • Influenza A M2 Proton Channel Blockade: Amantadine is a well-characterized inhibitor of the M2 proton channel of the influenza A virus.[4] This channel is essential for the acidification of the viral interior within the endosome, a critical step for viral uncoating and the release of the viral genome into the cytoplasm.[5][6] By blocking this channel, amantadine effectively halts the viral replication cycle at the uncoating stage.

  • Inhibition of Clathrin-Mediated Endocytosis (CME): Studies have shown that amantadine can inhibit CME. This process is vital for the internalization of a wide range of cargo from the cell surface, including receptors and pathogens. Amantadine has been observed to inhibit the PAF-mediated changes in the cellular distribution of clathrin.[7][8]

  • Modulation of Autophagy: Autophagy is a cellular process for the degradation of cellular components within lysosomes. Amantadine has been shown to modulate autophagy, although the effects can be context-dependent. Some studies suggest it can enhance autophagy, while others indicate it can lead to autophagy arrest by inhibiting the fusion of autophagosomes with lysosomes.[9]

II. Quantitative Data on this compound

The following tables summarize key quantitative data for the use of this compound in various in vitro applications.

Table 1: Antiviral Activity of this compound

VirusCell LineAssay TypeIC50 / Effective ConcentrationReference
Influenza A (H3N2)MDCKPlaque Assay5.3 µM - 53 µM[10]
Hepatitis A Virus (HAV)Huh7Real-time RT-PCRIC50: 9.4 µg/mL[9]
Hepatitis A Virus (HAV)IHHReal-time RT-PCRIC50: 26.3 µg/mL[9]

Table 2: Cellular Effects of this compound

Application/EffectCell Line/SystemConcentrationObservationReference
Downregulation of Cathepsin L (CTSL)High-throughput screen10 µMSignificant downregulation of CTSL gene expression.[2][3]
Inhibition of Clathrin-Mediated EndocytosisHuman Neutrophils (PMNs)1 mMSignificant inhibition of PAF-mediated changes in clathrin distribution.[7][8]
Inhibition of Cell Growth (Cytotoxicity)Bovine Cornea Endothelial Cells≥ 50 µMInhibition of cell growth.[11]
Induction of ApoptosisBovine Cornea Endothelial Cells≥ 1000 µMInduction of apoptosis and increased endothelial permeability.[11]
Anti-proliferative EffectsHuman Melanoma Cell LinesVariesInduces apoptosis and G1/S phase cell cycle arrest.[12]

III. Experimental Protocols

Protocol 1: Lysosomal Trapping Assay

This protocol is designed to determine if a compound, such as amantadine, is sequestered in lysosomes. This can be assessed indirectly by measuring the displacement of a fluorescent lysosomotropic probe or directly by quantifying the compound within the cells.

A. Indirect Method using LysoTracker Red

  • Principle: LysoTracker Red is a fluorescent dye that accumulates in acidic organelles. If a test compound is also lysosomotropic, it will compete with LysoTracker Red for accumulation, leading to a decrease in the fluorescent signal.[13]

  • Materials:

    • Fa2N-4 (immortalized human hepatocytes) or other suitable cell line.[14]

    • 96-well cell culture plates.

    • LysoTracker™ Red DND-99 (Thermo Fisher Scientific).

    • This compound.

    • Propranolol (positive control).

    • Cell culture medium.

    • Fluorescent plate reader.

  • Procedure:

    • Seed Fa2N-4 cells in a 96-well plate and allow them to adhere overnight.

    • Prepare a serial dilution of this compound and the positive control (propranolol) in cell culture medium. A typical concentration range for amantadine would be from 1 µM to 100 µM.

    • Prepare a working solution of LysoTracker™ Red in cell culture medium according to the manufacturer's instructions (typically 50-75 nM).

    • Remove the culture medium from the cells and add the medium containing the different concentrations of amantadine or controls.

    • Immediately add the LysoTracker™ Red working solution to all wells.

    • Incubate the plate for 30 minutes at 37°C in a CO2 incubator.[14]

    • Measure the fluorescence on a fluorescent plate reader with excitation/emission wavelengths appropriate for LysoTracker Red (e.g., ~577/590 nm).

    • Plot the fluorescence intensity against the concentration of amantadine and determine the IC50 value, which represents the concentration of amantadine that causes a 50% reduction in LysoTracker Red accumulation.

B. Direct Method using LC-MS/MS

  • Principle: This method directly measures the concentration of the test compound inside the cells in the presence and absence of an agent that disrupts lysosomal pH, such as ammonium chloride. An increased intracellular concentration of the test compound in the absence of the disrupting agent indicates lysosomal trapping.[13]

  • Materials:

    • Fa2N-4 cells or other suitable cell line.

    • 6-well cell culture plates.

    • This compound.

    • Ammonium chloride (NH4Cl).

    • PBS (Phosphate Buffered Saline).

    • Lysis buffer.

    • LC-MS/MS system.

  • Procedure:

    • Seed Fa2N-4 cells in 6-well plates and allow them to adhere.

    • Treat the cells with this compound at a desired concentration (e.g., 10 µM) in the presence or absence of 10 mM ammonium chloride for 30 minutes at 37°C.[15]

    • After incubation, wash the cells three times with ice-cold PBS to remove any extracellular compound.

    • Lyse the cells and collect the cell lysate.

    • Analyze the concentration of amantadine in the cell lysates using a validated LC-MS/MS method.

    • Compare the intracellular concentration of amantadine in cells treated with and without ammonium chloride. A significantly lower concentration in the presence of ammonium chloride indicates lysosomal trapping.

Protocol 2: Assessing Inhibition of Viral Uncoating

This protocol uses immunofluorescence to visualize the uncoating of the influenza A virus, a process inhibited by amantadine.

  • Principle: Upon entry into the host cell, the influenza virus M1 matrix protein dissociates from the viral ribonucleoproteins (vRNPs) in the acidic environment of the endosome, a process known as uncoating. The vRNPs are then imported into the nucleus. Amantadine blocks the M2 ion channel, preventing endosomal acidification and thus the dissociation of M1 from the vRNPs. This can be visualized by the retention of M1 protein in cytoplasmic vesicles rather than its dispersal and the nuclear import of vRNPs.[4]

  • Materials:

    • MDCK (Madin-Darby Canine Kidney) cells.

    • Influenza A virus.

    • This compound.

    • Primary antibodies against influenza M1 protein and a vRNP component (e.g., NP).

    • Fluorescently labeled secondary antibodies.

    • DAPI for nuclear staining.

    • Microscopy-grade coverslips.

    • Paraformaldehyde (PFA) for fixation.

    • Triton X-100 for permeabilization.

    • Fluorescence microscope.

  • Procedure:

    • Grow MDCK cells on coverslips in a 24-well plate.

    • Pre-treat the cells with amantadine (e.g., 50 µM) or a vehicle control for 1 hour at 37°C.

    • Infect the cells with influenza A virus at a high multiplicity of infection (MOI) and incubate at 4°C for 1 hour to allow virus binding but not entry.[4]

    • Wash the cells to remove unbound virus and add fresh medium (with or without amantadine).

    • Shift the cells to 37°C to allow synchronized virus entry and incubate for 1-3 hours.[4]

    • Fix the cells with 4% PFA, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer.

    • Incubate with primary antibodies against M1 and NP, followed by incubation with appropriate fluorescently labeled secondary antibodies.

    • Stain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Expected Results: In control cells, the M1 signal will be diffuse or punctate in the cytoplasm, and the NP signal will be predominantly in the nucleus. In amantadine-treated cells, both M1 and NP signals will co-localize in cytoplasmic puncta (endosomes), indicating that uncoating has been inhibited.

Protocol 3: LC3 Turnover Assay for Autophagy Flux

This protocol measures autophagic flux by monitoring the levels of LC3-II, a protein associated with autophagosome membranes.

  • Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. LC3-II is degraded upon fusion of the autophagosome with the lysosome. By blocking lysosomal degradation with an inhibitor like bafilomycin A1, the accumulation of LC3-II can be used as a measure of autophagic flux. Amantadine's effect on this process can thus be determined.[16][17][18]

  • Materials:

    • A suitable cell line (e.g., HeLa, MEF).

    • This compound.

    • Bafilomycin A1 (lysosomal inhibitor).

    • Rapamycin (autophagy inducer, positive control).

    • Cell lysis buffer.

    • Primary antibody against LC3.

    • HRP-conjugated secondary antibody.

    • Western blotting equipment and reagents.

  • Procedure:

    • Plate cells and allow them to adhere.

    • Treat cells with amantadine at various concentrations for a desired time period (e.g., 4-24 hours).

    • For the last 2-4 hours of the treatment, add bafilomycin A1 (e.g., 100 nM) to a subset of the wells for each condition.

    • Include appropriate controls: untreated cells, cells treated with bafilomycin A1 alone, and cells treated with rapamycin (e.g., 100 nM) with and without bafilomycin A1.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting using an antibody that detects both LC3-I and LC3-II.

    • Quantify the band intensities for LC3-II and a loading control (e.g., actin or tubulin).

    • Data Analysis: Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of bafilomycin A1. An increase in LC3-II accumulation with amantadine in the presence of bafilomycin A1 (compared to bafilomycin A1 alone) suggests that amantadine induces autophagy. Conversely, a decrease or no change may indicate an inhibition of autophagy initiation or autophagosome formation.

IV. Visualizations of Pathways and Workflows

Amantadine_Mechanism_of_Action cluster_membrane Cellular Environment cluster_effects Cellular Effects Amantadine_extracellular Amantadine (extracellular) Endosome Endosome (pH ~6.0) Amantadine_extracellular->Endosome Diffusion Lysosome Lysosome (pH ~4.5-5.0) Amantadine_extracellular->Lysosome Diffusion pH_increase Increased Endo-lysosomal pH Endosome->pH_increase Accumulation & Protonation Lysosome->pH_increase Accumulation & Protonation Enzyme_inhibition Inhibition of pH-dependent enzymes (e.g., Cathepsins) pH_increase->Enzyme_inhibition Autophagy_modulation Modulation of Autophagy pH_increase->Autophagy_modulation Viral_uncoating_inhibition Inhibition of Viral Uncoating (e.g., Influenza A) Enzyme_inhibition->Viral_uncoating_inhibition

Caption: Mechanism of amantadine as a lysosomotropic agent.

Influenza_Uncoating_Inhibition cluster_control Normal Influenza A Uncoating cluster_amantadine Amantadine Inhibition Virus_Endosome Virus in Endosome M2_channel M2 Proton Channel (Active) Virus_Endosome->M2_channel Protons_in H+ influx M2_channel->Protons_in Acidification Viral Core Acidification Protons_in->Acidification Uncoating Uncoating: M1-vRNP dissociation Acidification->Uncoating vRNP_release vRNP release to cytoplasm Uncoating->vRNP_release Amantadine Amantadine M2_blocked M2 Proton Channel (Blocked) Amantadine->M2_blocked No_protons No H+ influx M2_blocked->No_protons No_acidification No Viral Core Acidification No_protons->No_acidification No_uncoating Uncoating Inhibited No_acidification->No_uncoating

Caption: Inhibition of Influenza A uncoating by amantadine.

Experimental_Workflow_Lysosomal_Trapping cluster_direct Direct Method (LC-MS/MS) cluster_indirect Indirect Method (Fluorescence) start_direct Seed Cells treat_direct Treat with Amantadine +/- NH4Cl start_direct->treat_direct wash_direct Wash Cells treat_direct->wash_direct lyse_direct Lyse Cells wash_direct->lyse_direct analyze_direct LC-MS/MS Analysis lyse_direct->analyze_direct end_direct Compare Concentrations analyze_direct->end_direct start_indirect Seed Cells treat_indirect Treat with Amantadine + LysoTracker Red start_indirect->treat_indirect incubate_indirect Incubate treat_indirect->incubate_indirect read_indirect Read Fluorescence incubate_indirect->read_indirect end_indirect Calculate IC50 read_indirect->end_indirect

Caption: Workflow for lysosomal trapping assays.

V. Conclusion

This compound is a powerful and versatile tool for investigating the complex machinery of endosomal trafficking. Its well-characterized effects on endo-lysosomal pH and the influenza A M2 protein, coupled with its emerging roles in modulating autophagy and clathrin-mediated endocytosis, provide researchers with multiple avenues to probe these fundamental cellular processes. The protocols and data presented here offer a starting point for utilizing amantadine to further our understanding of endosomal biology and its role in health and disease. As with any chemical inhibitor, it is crucial to consider potential off-target effects and to use appropriate controls to ensure the validity of experimental findings.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges of Amantadine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the in vitro solubility of amantadine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound? There seem to be conflicting reports.

A1: Reports on the solubility of this compound can seem inconsistent. It is generally described as being freely soluble to very soluble in water.[1][2][3] However, the exact solubility can vary depending on the experimental conditions such as temperature, pH, and the presence of other solutes.[4] Some sources report solubility as high as 400 mg/mL in water, while others provide a more conservative figure of 50 mg/mL, which may require heating to achieve.[5][6] For practical laboratory purposes, its solubility in physiological buffers like PBS (pH 7.2) is approximately 5 mg/mL.[7] The term "low solubility" is relative and can become a challenge when high concentrations are required for specific in vitro assays or when using complex media that may suppress solubility.

Q2: I'm having trouble dissolving this compound in my cell culture medium. What could be the issue?

A2: Several factors could be contributing to this issue:

  • Concentration: You might be trying to dissolve it at a concentration higher than its solubility limit in your specific medium.

  • pH of the Medium: The pH of your cell culture medium can influence the ionization state and, consequently, the solubility of this compound.[8] The pH of a 1.0 g in 5 mL water solution is between 4.0 and 6.0.[2]

  • Temperature: Solubility is often temperature-dependent. Attempting to dissolve it at a lower temperature (e.g., 4°C) will likely reduce its solubility.

  • Buffer Components: Components in your medium, such as salts and proteins, can interact with the compound and affect its solubility.

Q3: How can I prepare a high-concentration stock solution of this compound?

A3: For a high-concentration stock solution, it is recommended to use an organic solvent. This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) at approximately 50 mg/mL and ethanol at about 5 mg/mL.[7] When preparing a stock solution, ensure you purge the solvent with an inert gas.[7] For biological experiments, it is crucial to make further dilutions into your aqueous buffer or isotonic saline to ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects.[7]

Q4: What are the primary methods for improving the in vitro solubility of this compound?

A4: The main strategies to enhance the solubility of compounds like this compound in an in vitro setting fall into several categories:[9]

  • Chemical Modifications: Adjusting the pH of the solution is a common and effective method.[8]

  • Use of Excipients: Incorporating cosolvents, surfactants, or complexing agents like cyclodextrins can significantly improve solubility.[9][10]

  • Physical Modifications: Advanced techniques such as creating solid dispersions or using nanoparticle formulations can enhance solubility, though these are more complex to prepare for routine in vitro experiments.[11][12]

Below is a diagram illustrating the relationship between these common approaches.

G cluster_main Solubility Enhancement Strategies for Amantadine HCl (In Vitro) cluster_advanced Advanced Techniques A Initial Problem: Low Aqueous Solubility B pH Adjustment A->B C Cosolvency A->C D Complexation (e.g., Cyclodextrins) A->D E Advanced Formulations A->E Z Achieve Desired Concentration B->Z Simple & Effective C->Z Solvent Toxicity Risk D->Z High Efficacy F Solid Dispersions E->F e.g. G Nanoparticles E->G e.g. E->Z Complex Preparation

Caption: Strategies for enhancing amantadine HCl solubility.

Quantitative Solubility Data

The solubility of this compound can vary significantly based on the solvent and experimental conditions. The table below summarizes reported solubility values.

SolventReported SolubilityReference(s)
WaterFreely Soluble[1][3]
Water50 mg/mL (with heat)[5]
Water400 mg/mL[6]
PBS (pH 7.2)~5 mg/mL[7]
Ethanol~5 mg/mL[7]
Ethanol (95%)Freely Soluble[2]
Alcohol196 mg/mL[6]
DMSO~50 mg/mL[7]
Dimethyl Formamide (DMF)~2 mg/mL[7]
Formic AcidVery Soluble[2]
Diethyl EtherPractically Insoluble[2]

Experimental Protocols & Troubleshooting Workflows

This section provides detailed protocols for common solubility enhancement techniques and a general workflow for troubleshooting solubility issues.

Troubleshooting Workflow

If you are encountering solubility issues, follow this systematic approach to identify and solve the problem.

G start Start: Amantadine HCl does not dissolve check_conc Is the target concentration realistic for the chosen solvent? (See solubility table) start->check_conc check_ph Is the pH of the medium optimal? (pH < 6) check_conc->check_ph Yes use_stock Action: Prepare a concentrated stock in DMSO or water and dilute into final medium. check_conc->use_stock No check_temp Have you tried gentle warming (e.g., 37°C) and vortexing? check_ph->check_temp Yes adjust_ph Action: Adjust pH of the solution downwards using dilute HCl. check_ph->adjust_ph No try_cosolvent Action: Use a cosolvent (e.g., DMSO, Ethanol) for stock. Keep final % low (<0.5%). check_temp->try_cosolvent No success Success: Compound Dissolved check_temp->success Yes use_stock->success adjust_ph->success try_cyclo Action: Consider using cyclodextrins to form an inclusion complex. try_cosolvent->try_cyclo If solvent toxicity is a concern try_cosolvent->success try_cyclo->success

Caption: A step-by-step workflow for troubleshooting solubility.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol helps determine the solubility of this compound in your specific buffer or medium.[13][14]

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound powder

  • Solvent of interest (e.g., specific cell culture medium, PBS)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control (e.g., 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Add an excess amount of this compound powder to a vial. This ensures that a saturated solution will be formed.

  • Add a known volume of the solvent (e.g., 5 mL) to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 37°C for physiological relevance) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, let the vials stand to allow undissolved solid to sediment.

  • Carefully withdraw a sample from the supernatant.

  • Filter the sample immediately using a syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with the solvent as necessary to fall within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample.

  • Calculate the original concentration in the saturated solution to determine the equilibrium solubility.

Protocol 2: Solubility Enhancement using pH Adjustment

This method is effective for ionizable compounds like this compound.[8]

Objective: To increase aqueous solubility by adjusting the pH of the medium.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, Tris buffer)

  • Dilute Hydrochloric Acid (HCl) solution (e.g., 0.1 M)

  • pH meter

Procedure:

  • Prepare the desired aqueous buffer.

  • Add the this compound powder to the buffer while stirring.

  • If solubility is limited, monitor the pH of the suspension.

  • Slowly add the dilute HCl solution dropwise to the suspension while continuing to stir.

  • Monitor the pH and observe the dissolution of the solid. This compound, being the salt of a weak base, will increase in solubility as the pH decreases.

  • Stop adding acid once the compound is fully dissolved or the desired pH for your experiment is reached.

  • Record the final pH of the solution. Note that for cell-based assays, the final pH must be readjusted to be compatible with the cells.

Protocol 3: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10][15]

Objective: To prepare a stock solution of this compound with enhanced solubility using cyclodextrins.

Materials:

  • This compound

  • A suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD) in the desired aqueous buffer.

  • Slowly add the this compound powder to the cyclodextrin solution while stirring.

  • Continue to stir the mixture at room temperature or with gentle warming (e.g., 37°C) until the powder is completely dissolved. This may take from 30 minutes to several hours.

  • Once dissolved, the solution can be sterile-filtered (if required for cell culture) and used as a concentrated stock.

The diagram below outlines the workflow for this protocol.

G cluster_workflow Cyclodextrin Complexation Workflow A 1. Prepare aqueous cyclodextrin solution (e.g., HP-β-CD in buffer) B 2. Slowly add Amantadine HCl powder to the solution A->B C 3. Stir continuously (e.g., 1-4 hours at RT or 37°C) B->C D 4. Visually confirm complete dissolution of the powder C->D D->C Not Dissolved (continue stirring) E 5. Sterile filter the solution (0.22 µm filter) D->E Dissolved F Result: High-concentration, aqueous stock solution of Amantadine HCl E->F

Caption: Workflow for enhancing solubility with cyclodextrins.

References

Technical Support Center: Optimizing Amantadine Hydrochloride Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amantadine hydrochloride in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for animal studies?

A1: The recommended starting dose of this compound varies significantly depending on the animal species and the therapeutic indication. For dogs and cats, a common starting dose for chronic pain is 3-5 mg/kg administered orally once to twice daily.[1][2] For dogs with refractory osteoarthritis, a dosage of 3-5 mg/kg every 12-24 hours has been suggested.[2][3][4][5] In horses, doses have ranged from 10 mg/kg to 20 mg/kg orally for influenza.[6] For orange-winged Amazon parrots, a single oral dose of 10 mg/kg has been studied, with multiple-dose studies using 5 mg/kg every 24 hours.[7][8] It is crucial to consult species-specific pharmacokinetic data to determine an appropriate starting dose.

Q2: How should I adjust the dosage of this compound during my study?

A2: Dosage adjustments should be based on observed clinical signs, therapeutic efficacy, and the incidence of adverse effects. In cases of insufficient efficacy, a gradual dose escalation may be considered. Conversely, if adverse effects are observed, a dose reduction or discontinuation may be necessary.[9] For example, in horses with poor bioavailability, up to a six-fold increase in the oral dose may be required to achieve effective blood concentrations.[6] Monitoring plasma concentrations of amantadine can provide valuable data to guide dosage adjustments.

Q3: What are the common side effects of this compound in animals, and how can I manage them?

A3: Common side effects are generally mild and may include agitation, soft stools, diarrhea, and flatulence.[1][10][11] In some cases, vomiting may occur, which can often be mitigated by administering the medication with food.[10][11] More severe, toxic effects at higher doses can include tremors, anxiety, incoordination, dry mouth, and vomiting.[10] If severe side effects occur, it is crucial to seek veterinary advice immediately.[9]

Q4: What is the bioavailability of oral this compound in different animal species?

A4: Oral bioavailability of this compound can vary between species. In cats, the systemic availability has been reported to be high, around 130%.[12] In horses, however, there is substantial inter-animal variation, with a mean oral bioavailability of approximately 40-60%.[6] This variability is an important consideration when determining oral dosing regimens.

Q5: How long does it take to see the therapeutic effects of this compound in animal models of chronic pain?

A5: The full analgesic effects of amantadine may not be immediately apparent. It can take several days to a few weeks of consistent administration to observe significant improvements.[10][11] For decreasing the central sensitization component of chronic pain, a minimum treatment duration of 21 days is recommended.[1][2]

Troubleshooting Guides

Issue 1: Lack of Efficacy at Standard Doses

  • Possible Cause: Poor oral bioavailability, rapid metabolism, or individual animal variation.

  • Troubleshooting Steps:

    • Verify Dosing and Administration: Ensure the correct dose is being administered and that the animal is consuming the entire dose.

    • Consider Route of Administration: If oral bioavailability is a concern, consider alternative routes if feasible and supported by literature for the specific species. Intravenous administration has shown more reproducible plasma concentrations in horses.[6]

    • Measure Plasma Concentrations: If possible, measure plasma amantadine concentrations to determine if they are within the therapeutic range.

    • Gradual Dose Escalation: Cautiously increase the dose while closely monitoring for any adverse effects.

Issue 2: Animal Exhibiting Agitation or CNS-related Side Effects

  • Possible Cause: Dose is too high, or the animal has a particular sensitivity to the drug.

  • Troubleshooting Steps:

    • Reduce the Dose: Immediately decrease the dosage.

    • Monitor Closely: Observe the animal for resolution of clinical signs.

    • Discontinue if Necessary: If signs persist or are severe, discontinue amantadine administration and consult with a veterinarian. Abrupt discontinuation is generally considered safe.[2]

Issue 3: Gastrointestinal Upset (Vomiting, Diarrhea)

  • Possible Cause: Irritation of the gastrointestinal tract.

  • Troubleshooting Steps:

    • Administer with Food: Giving amantadine with a small meal can help reduce gastrointestinal upset.[10][11]

    • Divide the Dose: If administering once daily, consider splitting the total daily dose into two smaller administrations.

    • Monitor Hydration: Ensure the animal has access to fresh water, especially if experiencing diarrhea.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species

SpeciesDoseRouteCMAX (ng/mL)TMAX (hours)Half-life (hours)Bioavailability (%)Reference
Greyhound Dog2.8 mg/kg (mean)Oral275 (225-351)2.6 (1-4)4.96 (4.11-6.59)-[13]
Cat5 mg/kgIV--5.8 (5.1-7.8)-[14]
Cat5 mg/kgOral1142 ± 133-5.4 (4.6-6.4)130 ± 11[12][14]
Horse10 mg/kgIV~4500-1.83 ± 0.87-[6]
Horse10-20 mg/kgOral--3.4 ± 1.4~40-60[6]
Orange-winged Amazon Parrot10 mg/kgOral1174 ± 1863.8 ± 1.823.2 ± 2.9-[7]
Orange-winged Amazon Parrot5 mg/kg (multiple doses)Oral1185 ± 2703.0 ± 2.421.5 ± 5.3-[7]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Oral this compound in Greyhound Dogs

  • Objective: To determine the pharmacokinetic profile of a single oral dose of this compound in healthy greyhound dogs.

  • Methodology:

    • Animals: Five healthy greyhound dogs were used in the study.[13]

    • Dosing: A single oral dose of 100 mg this compound (mean dose of 2.8 mg/kg) was administered to non-fasted subjects.[13]

    • Blood Sampling: Blood samples were collected at predetermined time points from 0 to 24 hours after administration.[13]

    • Analysis: Plasma concentrations of amantadine were measured using liquid chromatography with triple quadrupole mass spectrometry.[13]

    • Pharmacokinetic Analysis: Noncompartmental pharmacokinetic analyses were performed to determine parameters such as CMAX, TMAX, and terminal half-life.[13]

Protocol 2: Pharmacokinetic Study of Intravenous and Oral this compound in Cats

  • Objective: To determine the pharmacokinetics of amantadine in cats after both intravenous and oral administration.

  • Methodology:

    • Animals: Six healthy adult domestic shorthair female cats were used.[14]

    • Study Design: A crossover randomized design was employed.[14]

    • Dosing: Amantadine HCl (5 mg/kg) was administered either intravenously or orally.[14]

    • Blood Sampling: Blood samples were collected at various times up to 1440 minutes following intravenous administration and up to 2880 minutes following oral administration.[14]

    • Analysis: Plasma amantadine concentrations were determined by liquid chromatography-mass spectrometry.[14]

    • Pharmacokinetic Analysis: Plasma amantadine concentration-time data were fitted to compartmental models.[14]

Visualizations

experimental_workflow cluster_protocol Pharmacokinetic Study Workflow animal_selection Animal Selection (e.g., Healthy Greyhound Dogs) dosing Amantadine Administration (Oral or IV) animal_selection->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling sample_analysis LC-MS/MS Analysis of Plasma blood_sampling->sample_analysis pk_analysis Pharmacokinetic Modeling sample_analysis->pk_analysis results Determination of CMAX, TMAX, Half-life pk_analysis->results signaling_pathway cluster_pain Amantadine's Mechanism in Chronic Pain glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor activates central_sensitization Central Sensitization (Wind-up Pain) nmda_receptor->central_sensitization leads to pain_signal Reduced Pain Signaling nmda_receptor->pain_signal reduced activation leads to amantadine Amantadine amantadine->nmda_receptor antagonizes troubleshooting_logic start Issue Encountered (e.g., Lack of Efficacy) check_dose Verify Dose and Administration start->check_dose measure_plasma Measure Plasma Concentration check_dose->measure_plasma is_therapeutic Concentration in Therapeutic Range? measure_plasma->is_therapeutic increase_dose Gradually Increase Dose is_therapeutic->increase_dose No consider_route Consider Alternative Route is_therapeutic->consider_route Yes end Resolution increase_dose->end consider_route->end

References

Troubleshooting amantadine hydrochloride instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amantadine hydrochloride in solution. While this compound is a notably stable molecule, this guide addresses potential issues related to its preparation, storage, and analysis to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound in solution?

This compound is a highly stable compound. It is stable in the presence of light, heat, and air.[1] Studies have shown that it can retain its full antiviral activity for at least 25 years when stored at ambient temperature.[2] Forced degradation studies, which subject the compound to harsh conditions not typically encountered in a laboratory setting, are required to induce significant degradation.[3][4]

Q2: What is the solubility of this compound in water and other solvents?

This compound is freely soluble in water.[5] It is also soluble in methanol and ethanol and practically insoluble in diethyl ether.[6] The solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 5 mg/mL.[7]

Q3: What is the expected pH of an this compound solution in water?

A solution of this compound in water is acidic. A 1 in 5 solution (200 mg/mL) will have a pH between 3.0 and 5.5.[1] A 1 g in 5 mL (200 mg/mL) solution will have a pH between 4.0 and 6.0.[6]

Q4: Can pH affect the stability of this compound in solution?

While this compound is generally stable, extreme pH conditions combined with high temperatures can lead to degradation. In forced degradation studies, hydrolysis is induced using strong acids (like 0.1 N HCl) or bases (like 0.1 N NaOH) at elevated temperatures.[8][9] Under typical experimental conditions with buffered solutions, pH-related instability is not a common issue. The rate of its photocatalytic degradation can be pH-dependent.[10][11]

Q5: How should I store this compound solutions?

For short-term storage, aqueous solutions can be kept at refrigerated temperatures (2-8°C). While the solid form is stable for years at room temperature, it is good practice to store aqueous solutions for no more than a few days unless stability data for the specific conditions has been established.[7] Stock solutions in organic solvents like methanol can be stored at 2-8°C for at least 18 days.[12] Always protect solutions from microbial contamination.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation and handling of this compound solutions.

Problem Potential Cause Troubleshooting Steps
Precipitate forms in aqueous solution. Low Temperature: Solubility decreases at lower temperatures.Gently warm the solution to redissolve the precipitate. Prepare solutions at room temperature.
High Concentration: The concentration may exceed the solubility limit, especially in buffered solutions.Prepare a more dilute solution. Check the solubility of this compound in your specific buffer system.
Interaction with other components: Other solutes in a complex medium may cause precipitation.Prepare a simpler solution to identify the interacting component. Consider adjusting the pH or ionic strength of the buffer.
Observed degradation in analytical assays (e.g., HPLC). Harsh sample preparation: High temperatures, extreme pH, or strong oxidizing agents used during sample processing can cause degradation.Review your sample preparation protocol. Avoid excessive heat and exposure to strong acids, bases, or oxidizing agents.[8][9]
Contaminated solvents or reagents: Impurities in solvents or reagents can react with this compound.Use high-purity (e.g., HPLC grade) solvents and fresh reagents.
Photodegradation: Although generally stable in light, prolonged exposure to high-intensity UV light can cause degradation, especially in the presence of photosensitizers.Protect solutions from direct, prolonged exposure to strong light sources. Use amber vials or cover containers with aluminum foil.
Inconsistent or non-reproducible experimental results. Inaccurate solution concentration: Errors in weighing the solid or measuring the solvent volume.Ensure the balance is calibrated. Use calibrated volumetric flasks and pipettes for solution preparation.
Solution instability over time: The solution may be degrading under your specific storage conditions if stored for an extended period.Prepare fresh solutions for each experiment. If storage is necessary, perform a stability study under your specific conditions to determine the acceptable storage duration.
Interaction with container surfaces: Amantadine could potentially adsorb to certain types of plastic or glass containers.Use high-quality, inert containers (e.g., borosilicate glass or polypropylene).

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Aqueous Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in water.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula and weighing paper

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Accurately weigh 100 mg of this compound powder using an analytical balance.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 7 mL of high-purity water to the flask.

  • Swirl the flask or use a magnetic stirrer to dissolve the powder completely.

  • Once dissolved, add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled, appropriate storage container.

Protocol 2: Forced Degradation Study - Acid Hydrolysis

This protocol provides a general method for inducing acid-catalyzed degradation for analytical method development.

Materials:

  • This compound stock solution (e.g., 1 mg/mL)

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH) for neutralization

  • Water bath or heating block

  • pH meter

  • Volumetric flasks

Procedure:

  • Transfer a known volume of the this compound stock solution to a reaction vessel.

  • Add an equal volume of 0.1 N HCl.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).[8]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution by adding an appropriate volume of 0.1 N NaOH.

  • Dilute the solution to a suitable concentration for analysis (e.g., HPLC).

  • Analyze the stressed sample alongside an unstressed control sample.

Visualizations

Below are diagrams illustrating key workflows and concepts related to troubleshooting this compound stability.

Troubleshooting Workflow for Solution Instability cluster_prep Preparation Issues cluster_storage Storage Issues cluster_analysis Analytical Issues start Instability Observed (e.g., precipitation, degradation) check_prep Review Solution Preparation Protocol start->check_prep check_storage Evaluate Storage Conditions start->check_storage check_analysis Assess Analytical Method start->check_analysis conc Concentration > Solubility? check_prep->conc time Extended Storage Time? check_storage->time harsh Harsh Sample Prep? (pH, temp) check_analysis->harsh temp Low Temperature during prep? conc->temp No contam Contaminated Reagents? temp->contam No resolve Implement Corrective Action (e.g., fresh prep, protect from light) contam->resolve light Light Exposure? time->light No container Reactive Container? light->container No container->resolve mobile_phase Mobile Phase Instability? harsh->mobile_phase No mobile_phase->resolve

Caption: A workflow diagram for troubleshooting this compound solution instability.

Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare Amantadine HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Alkaline Hydrolysis (0.1 N NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H2O2) start->oxid photo Photolytic Stress (UV/Vis light) start->photo neutralize Neutralize/Quench Reaction acid->neutralize base->neutralize analyze Analyze via Stability- Indicating Method (e.g., HPLC) oxid->analyze photo->analyze neutralize->analyze compare Compare Degraded Samples to Unstressed Control analyze->compare outcome Identify Degradation Products & Establish Degradation Pathway compare->outcome

Caption: A workflow for conducting forced degradation studies on this compound.

References

Technical Support Center: Amantadine Hydrochloride Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy of amantadine hydrochloride quantification assays.

Troubleshooting Guide

Common Issues in this compound Quantification

Use this guide to diagnose and resolve common problems encountered during the analysis of this compound using various analytical techniques.

Diagram of a General Troubleshooting Workflow for Amantadine Quantification Assays

Amantadine Assay Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation & Resolution cluster_3 Solutions Problem Inaccurate or Inconsistent Results (e.g., poor peak shape, low recovery, high variability) Check_Instrument Verify Instrument Performance (e.g., calibration, system suitability) Problem->Check_Instrument Start Here Check_Reagents Inspect Reagents and Standards (e.g., expiration dates, proper storage) Check_Instrument->Check_Reagents Check_Protocol Review Experimental Protocol (e.g., correct parameters, calculations) Check_Reagents->Check_Protocol Sample_Prep Sample Preparation Issues? (e.g., incomplete extraction, derivatization failure) Check_Protocol->Sample_Prep Chromatography Chromatographic Problems? (e.g., peak fronting/tailing, retention time shift) Sample_Prep->Chromatography No Optimize_Extraction Optimize Extraction/Derivatization (e.g., adjust pH, reagent concentration, reaction time/temp) Sample_Prep->Optimize_Extraction Yes Detection Detector Issues? (e.g., low sensitivity, high noise) Chromatography->Detection No Optimize_Chroma Adjust Chromatographic Conditions (e.g., mobile phase, flow rate, column) Chromatography->Optimize_Chroma Yes Optimize_Detector Tune Detector Parameters (e.g., ionization source, collision energy) Detection->Optimize_Detector Yes Revalidate Re-validate Method Detection->Revalidate No Optimize_Extraction->Revalidate Optimize_Chroma->Revalidate Optimize_Detector->Revalidate

Caption: Troubleshooting workflow for amantadine quantification.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (tailing or fronting) in my HPLC analysis of amantadine?

A1: Poor peak shape for amantadine, a basic compound, is often due to interactions with acidic silanol groups on the silica-based column packing. Here are some solutions:

  • Use a base-deactivated column: These columns have fewer accessible silanol groups.

  • Adjust mobile phase pH: Increasing the pH of the mobile phase can suppress the ionization of silanol groups. However, ensure it remains within the stable range for your column.

  • Add a competing base: Incorporating a small amount of a competing base (e.g., triethylamine) into the mobile phase can block the active sites on the stationary phase.

  • Check for column overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

Q2: My UV-based HPLC method for amantadine has low sensitivity. How can I improve it?

A2: Amantadine lacks a strong chromophore, making direct UV detection challenging.[1][2] The most effective way to enhance sensitivity is through pre-column or post-column derivatization.[3][4]

  • Pre-column derivatization: Reacting amantadine with a UV-active or fluorescent labeling agent before injection can significantly improve detection limits. Common derivatizing agents include Phenyl isothiocyanate (PITC) and 1,2-naphthoquinone-4-sulphonate (NQS).[3][5]

  • Alternative detection methods: If derivatization is not feasible, consider using alternative detection methods with higher sensitivity for non-chromophoric compounds, such as mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD).

Q3: I'm experiencing inconsistent results with my derivatization protocol. What could be the cause?

A3: Inconsistent derivatization can stem from several factors:

  • Reagent stability: Ensure your derivatizing agent is fresh and has been stored correctly.

  • Reaction conditions: The derivatization reaction is often sensitive to pH, temperature, and reaction time. Ensure these parameters are precisely controlled.

  • Matrix effects: Components in your sample matrix (e.g., plasma, urine) can interfere with the derivatization reaction. Optimize your sample cleanup procedure to remove these interferences.

  • Excess reagent: Quench any remaining derivatizing reagent before injection to prevent it from interfering with the chromatography.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of amantadine in plasma?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.

  • Optimize sample preparation: Use a robust sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove phospholipids and other matrix components.[1][6] Simple protein precipitation may not be sufficient.[1]

  • Use a stable isotope-labeled internal standard: An internal standard like amantadine-d6 or amantadine-d15 can help compensate for matrix effects as it will be affected similarly to the analyte.[7][8]

  • Chromatographic separation: Ensure your chromatographic method separates amantadine from the bulk of the matrix components that elute early.

  • Dilution: If possible, diluting the sample can reduce the concentration of interfering matrix components.

Q5: What are the key validation parameters I should focus on for an amantadine quantification assay?

A5: According to ICH guidelines and common practice, the key validation parameters include:

  • Specificity/Selectivity: The ability to accurately measure amantadine in the presence of other components, including excipients and matrix components.[4]

  • Linearity and Range: The concentration range over which the assay is accurate and precise.[1][4]

  • Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results.[1][4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of amantadine that can be reliably detected and quantified, respectively.[3][9]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[3]

  • Stability: The stability of amantadine in the sample matrix under different storage and handling conditions.[6]

Quantitative Data Summary

The following tables summarize key performance parameters from various published methods for this compound quantification.

Table 1: HPLC-UV Methods

Derivatizing AgentLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
Phenyl isothiocyanate (PITC)5 - 750.10.5N/A[3][10]
(2-Napthoxy) Acetyl chloride28 - 1710.230.6998.9 - 99.6[9]
1,2-naphthoquinone-4-sulphonate2 - 200.35N/A>98%[11]
Phenyl isothiocyanate (PITC)10 - 50N/AN/A95 - 105[4]

Table 2: LC-MS & LC-MS/MS Methods

MethodLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)MatrixReference
LC-ESI-MS3.9 - 10003.998.53 - 103.24Human Plasma[6]
LC-ESI-MS/MS0.50 - 5000.5097.89 - 100.28Human Plasma[1][7]
LC-MS³50 - 15005097.2 - 98.2Human Plasma[12][13]
LC-MS/MS50 - 10005099 - 101Serum[14]

Table 3: GC Methods

DetectorLinearity RangeLODLOQMatrixReference
FID0.5-3.0 mg/mLN/AN/APharmaceutical Preparations[15]
Electron-CaptureDown to 10 ng/mLN/AN/AHuman Plasma and Urine[16]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Amantadine in Human Plasma

This protocol is based on a highly sensitive method for bioequivalence studies.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add the internal standard (amantadine-d6).

  • Condition a Strata-X-C 33 µ SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute amantadine and the internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)[1]

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v)[1]

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Run Time: Approximately 3 minutes[8]

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Amantadine: m/z 152.1 → 135.1[1][7]

    • Amantadine-d6 (IS): m/z 158.0 → 141.1[1]

Diagram of the LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (200 µL) + Internal Standard (Amantadine-d6) SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Plasma_Sample->SPE Step 1 Evap_Recon Evaporate to Dryness & Reconstitute in Mobile Phase SPE->Evap_Recon Step 2 HPLC HPLC Separation (Synergi Hydro-RP C18 Column) Evap_Recon->HPLC Step 3: Inject MSMS Tandem MS Detection (ESI+, MRM Mode) HPLC->MSMS Step 4 Quantification Quantification (Peak Area Ratio vs. Concentration) MSMS->Quantification Step 5

Caption: LC-MS/MS workflow for amantadine in plasma.

Protocol 2: HPLC-UV Quantification of Amantadine with Pre-column Derivatization

This protocol is adapted from methods using PITC for derivatization.[3][4]

1. Preparation of Solutions

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Derivatizing Reagent (PITC): Prepare a solution of Phenyl isothiocyanate (PITC) in a suitable solvent like acetonitrile.

  • Buffer: Prepare any necessary buffers for the derivatization reaction (e.g., sodium bicarbonate or sodium carbonate solution).[4]

2. Derivatization Procedure

  • To an aliquot of the standard or sample solution, add the PITC reagent and buffer.

  • Vortex the mixture and allow it to react at a controlled temperature for a specific time (e.g., room temperature for 30 minutes).

  • After the reaction is complete, the solution may be quenched or directly injected.

3. Chromatographic Conditions

  • Column: C18 column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm)[3][4]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v)[3][4]

  • Flow Rate: 1.0 - 2.0 mL/min[3][4]

  • Detection Wavelength: Approximately 250-273 nm[3][4]

  • Injection Volume: 20 µL

  • Temperature: Ambient

4. Quantification

  • Create a calibration curve by plotting the peak area of the derivatized amantadine against the concentration of the standards.

  • Determine the concentration of amantadine in the samples by interpolating their peak areas from the calibration curve.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Amantadine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of amantadine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

This compound is a water-soluble drug with good absorption. However, its oral delivery can be challenging due to factors such as its short biological half-life, which necessitates frequent dosing, and potential side effects at higher concentrations. The primary goal of enhancing its bioavailability is often focused on achieving sustained or controlled release to maintain therapeutic plasma concentrations over a longer period, thereby improving patient compliance and reducing side effects.

Q2: What are the most common formulation strategies to enhance the bioavailability and therapeutic efficacy of this compound?

Common strategies focus on modifying the drug release profile and targeting specific absorption sites. These include:

  • Extended-Release (ER) Formulations: These are designed to release the drug slowly over time, maintaining a more stable plasma concentration.

  • Nanoparticle-Based Delivery Systems: Encapsulating amantadine in nanoparticles like Poly(lactic-co-glycolic acid) (PLGA) micelles or Nanostructured Lipid Carriers (NLCs) can protect the drug from degradation, control its release, and potentially enhance its absorption.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can improve the drug's stability and dissolution properties.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

PLGA Micelles/Nanoparticles

Issue 1.1: Low Encapsulation Efficiency of this compound.

  • Possible Cause: this compound is hydrophilic, and its partitioning into the hydrophobic PLGA matrix during nanoprecipitation or emulsion-based methods can be inefficient, leading to drug loss in the aqueous phase.

  • Troubleshooting Steps:

    • Optimize the organic solvent: Use a solvent system where PLGA is readily soluble but amantadine has limited solubility to encourage its association with the polymer.

    • Modify the aqueous phase: Adjusting the pH of the external aqueous phase can influence the ionization state of amantadine and its interaction with the polymer.

    • Employ a double emulsion (w/o/w) solvent evaporation technique: This method is generally more suitable for encapsulating hydrophilic drugs. The drug is first dissolved in an inner aqueous phase, which is then emulsified in an organic phase containing the polymer. This primary emulsion is then further emulsified in an outer aqueous phase.

    • Increase the polymer concentration: A higher concentration of PLGA can lead to a more viscous organic phase, which may slow down the diffusion of the drug into the external aqueous phase, thereby improving encapsulation.

Issue 1.2: Particle Aggregation and Instability.

  • Possible Cause: Insufficient stabilization of the nanoparticles can lead to aggregation, especially during storage or after administration.

  • Troubleshooting Steps:

    • Optimize surfactant/stabilizer concentration: The concentration of stabilizers like Pluronic F68 or oleic acid is critical. Too little will not provide adequate steric or electrostatic repulsion, while too much can lead to toxicity or undesirable formulation properties.

    • Surface modification: Coating the nanoparticles with hydrophilic polymers like polyethylene glycol (PEG) can provide a steric barrier that prevents aggregation.

    • Control the evaporation rate of the organic solvent: Rapid evaporation can sometimes lead to the formation of less stable particles. A slower, more controlled evaporation process can be beneficial.

    • Lyophilization with cryoprotectants: For long-term storage, lyophilizing the nanoparticle suspension in the presence of cryoprotectants (e.g., trehalose, sucrose) can prevent aggregation.

Nanostructured Lipid Carriers (NLCs)

Issue 2.1: Low Drug Loading of this compound.

  • Possible Cause: The solubility of this compound in the lipid matrix (a mixture of solid and liquid lipids) might be limited.

  • Troubleshooting Steps:

    • Screen different solid and liquid lipids: The choice of lipids is crucial. Select lipids in which amantadine shows higher solubility. The ratio of solid to liquid lipid also plays a significant role in creating imperfections in the crystal lattice, which can accommodate more drug molecules.

    • Optimize the lipid ratio: Systematically vary the ratio of solid lipid to liquid lipid to find the optimal composition that allows for maximum drug loading.

    • Incorporate a suitable surfactant: The surfactant not only stabilizes the NLCs but can also influence drug partitioning into the lipid core. Experiment with different types and concentrations of surfactants.

Issue 2.2: Particle Size Variability and Polydispersity.

  • Possible Cause: Inconsistent homogenization or sonication parameters, or inappropriate formulation components.

  • Troubleshooting Steps:

    • Optimize homogenization/sonication parameters: The speed and duration of high-shear homogenization or the power and time of ultrasonication are critical for achieving a uniform and small particle size.

    • Select appropriate surfactants and co-surfactants: The combination of surfactants can significantly impact the particle size and stability of the NLCs.

    • Control the temperature: The temperature during the preparation process should be carefully controlled, especially when using the hot homogenization technique, as it affects the viscosity of the lipid phase and the efficiency of particle size reduction.

Cyclodextrin Inclusion Complexes

Issue 3.1: Low Complexation Efficiency.

  • Possible Cause: The size and shape of the amantadine molecule may not be a perfect fit for the cyclodextrin cavity, or the experimental conditions may not be optimal for complex formation.

  • Troubleshooting Steps:

    • Select the appropriate cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. The choice depends on the size of the guest molecule and the desired solubility enhancement.

    • Optimize the molar ratio of drug to cyclodextrin: Vary the molar ratio to find the stoichiometry that results in the highest complexation efficiency.

    • Adjust the pH of the solution: The ionization state of amantadine can affect its ability to enter the hydrophobic cyclodextrin cavity.

    • Utilize different preparation methods: Techniques like kneading, co-evaporation, and freeze-drying can yield different complexation efficiencies. Experiment with these methods to find the most effective one for your system.

    • Add water-soluble polymers: The presence of polymers can sometimes enhance the complexation efficiency by increasing the apparent stability constant of the drug/cyclodextrin complex.[1]

Issue 3.2: Difficulty in Confirming Complex Formation.

  • Possible Cause: The changes in physicochemical properties upon complexation may be subtle.

  • Troubleshooting Steps:

    • Use multiple characterization techniques: Relying on a single technique may not be sufficient. A combination of methods provides stronger evidence of inclusion complex formation.

      • Differential Scanning Calorimetry (DSC): The melting point of the drug should disappear or shift in the thermogram of the complex.

      • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the characteristic peaks of the drug molecule upon inclusion in the cyclodextrin cavity can be observed.

      • X-ray Diffraction (XRD): A change from a crystalline pattern for the pure drug to an amorphous or different crystalline pattern for the complex is indicative of complexation.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of both the drug and the cyclodextrin can confirm the formation of an inclusion complex.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from various studies on different this compound formulations.

Table 1: Pharmacokinetic Parameters of Different Amantadine Formulations in Humans

FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Immediate-Release (IR) Syrup129 mg (single dose)403.543-[2]
Extended-Release (ER) Tablet129 mg (single dose)328.219-9.5-[2]
Extended-Release (ER) Tablet193 mg (single dose)459.569-9.5-[2]
Extended-Release (ER) Tablet258 mg (single dose)629.529-9.5-[2]
Extended-Release (ER) Tablet258 mg (steady state)-~7.5947.40 (Cavg0–24)[2]
Immediate-Release (IR) Syrup129 mg twice daily (steady state)--965.13 (Cavg0–24)[2]

Table 2: Characteristics of this compound Nanoparticle Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
Chitosan-coated NLCs174.2 ± 1.50.131 ± 0.01974.06 ± 2.3[3]
Magnetic Carboxymethylated β-CD Complex< 25-81.51[4]

Experimental Protocols

Preparation of this compound-Loaded PLGA Micelles

This protocol is adapted from a study by Adwibi et al.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Oleic acid

  • Pluronic F-68

  • Deionized water

Procedure:

  • Dissolve 75 mg of PLGA and 2.5 mg of this compound in 5 mL of acetone to form the organic phase.

  • Prepare the aqueous phase by mixing 15 mL of deionized water with appropriate amounts of oleic acid and Pluronic F-68.

  • Add the organic phase dropwise to the aqueous phase while stirring gently.

  • Continue stirring overnight at room temperature to allow for the evaporation of acetone and the self-assembly of micelles.

  • After 24 hours, the micelle solution should appear translucent.

  • To remove unencapsulated amantadine and other reactants, centrifuge the solution at a high speed (e.g., 7000 rpm) for 1 hour at 20 °C.

  • Collect the supernatant containing the purified amantadine-loaded PLGA micelles.

Characterization:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

  • Morphology: Visualize the micelles using Transmission Electron Microscopy (TEM).

  • Encapsulation Efficiency: Determine the amount of amantadine in the micelles and in the supernatant after centrifugation using a validated HPLC method.

Preparation of Amantadine-Cyclodextrin Inclusion Complexes (Kneading Method)

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol-water mixture

Procedure:

  • Weigh equimolar amounts of this compound and HP-β-CD.

  • Place the HP-β-CD in a mortar and add a small amount of the ethanol-water mixture to form a paste.

  • Gradually add the this compound powder to the paste while continuously triturating.

  • Knead the mixture for a specified period (e.g., 60 minutes) to ensure thorough interaction.

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pass the dried complex through a sieve to obtain a uniform powder.

Characterization:

  • Confirmation of Complexation: Use DSC, FTIR, and XRD as described in the troubleshooting section.

  • Dissolution Studies: Compare the dissolution rate of the complex with that of the pure drug and a physical mixture of the drug and cyclodextrin.

Visualizations

Experimental_Workflow_PLGA_Micelles cluster_prep Preparation cluster_purification Purification cluster_char Characterization Dissolve Amantadine & PLGA in Acetone Dissolve Amantadine & PLGA in Acetone Add to Aqueous Phase (Surfactants) Add to Aqueous Phase (Surfactants) Dissolve Amantadine & PLGA in Acetone->Add to Aqueous Phase (Surfactants) Dropwise Stir Overnight Stir Overnight Add to Aqueous Phase (Surfactants)->Stir Overnight Self-assembly Centrifugation Centrifugation Stir Overnight->Centrifugation Separate unencapsulated drug Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant DLS (Size, Zeta) DLS (Size, Zeta) Collect Supernatant->DLS (Size, Zeta) TEM (Morphology) TEM (Morphology) Collect Supernatant->TEM (Morphology) HPLC (Encapsulation Efficiency) HPLC (Encapsulation Efficiency) Collect Supernatant->HPLC (Encapsulation Efficiency)

Caption: Workflow for the preparation and characterization of amantadine-loaded PLGA micelles.

Logical_Relationship_Troubleshooting cluster_problem Problem cluster_cause Possible Cause cluster_solution Solution Low Encapsulation Efficiency Low Encapsulation Efficiency Hydrophilicity of Drug Hydrophilicity of Drug Low Encapsulation Efficiency->Hydrophilicity of Drug Particle Aggregation Particle Aggregation Insufficient Stabilization Insufficient Stabilization Particle Aggregation->Insufficient Stabilization Low Complexation Efficiency Low Complexation Efficiency Poor Molecular Fit Poor Molecular Fit Low Complexation Efficiency->Poor Molecular Fit Optimize Formulation Optimize Formulation Hydrophilicity of Drug->Optimize Formulation e.g., double emulsion Modify Surface Modify Surface Insufficient Stabilization->Modify Surface e.g., PEGylation Screen Components Screen Components Poor Molecular Fit->Screen Components e.g., different cyclodextrins

Caption: Logical relationship for troubleshooting common issues in amantadine formulation.

References

Technical Support Center: Preventing Amantadine Hydrochloride-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during experiments involving amantadine hydrochloride.

Troubleshooting Guide

This guide addresses common problems encountered when attempting to mitigate this compound-induced cytotoxicity.

Problem Possible Cause Suggested Solution
High levels of cell death observed even with co-treatment of a supposed protective agent. 1. The concentration of the protective agent is suboptimal. 2. The timing of co-treatment is not optimal. 3. The protective agent does not act on the specific cytotoxic pathway induced by amantadine in your cell line. 4. The amantadine concentration is too high, causing overwhelming cytotoxicity.1. Perform a dose-response experiment to determine the optimal concentration of the protective agent. 2. Experiment with different co-treatment timings (pre-treatment, co-treatment, post-treatment). 3. Amantadine can induce cytotoxicity through multiple pathways, including ROS production and apoptosis. Consider using an alternative or combination of protective agents. For example, if you are using an antioxidant, consider a caspase inhibitor as well. 4. Lower the concentration of amantadine to a level where cytotoxicity is observed but can be potentially rescued.
Inconsistent results in cell viability assays (e.g., MTT, XTT). 1. Uneven cell seeding. 2. Interference of amantadine or the protective agent with the assay reagents. 3. Fluctuation in incubation times.1. Ensure a single-cell suspension and proper mixing before seeding. 2. Run appropriate controls, including media alone, cells with amantadine alone, cells with the protective agent alone, and media with the assay reagents to check for any direct chemical interference. 3. Standardize all incubation times for cell treatment and assay development.
Difficulty in detecting a significant increase in ROS levels after amantadine treatment. 1. The chosen ROS detection probe is not optimal for the specific ROS species generated. 2. The timing of measurement is not capturing the peak of ROS production. 3. The concentration of amantadine is not sufficient to induce detectable ROS levels.1. Different probes detect different reactive oxygen species. Consider using a broader spectrum probe or multiple probes to identify the specific ROS involved. 2. Perform a time-course experiment to identify the optimal time point for ROS measurement after amantadine treatment. 3. Increase the concentration of amantadine in a stepwise manner to determine the threshold for ROS induction.
No significant change in Bax/Bcl-2 ratio after amantadine treatment, despite observing apoptosis. 1. The apoptotic pathway in your cell line may be independent of the Bax/Bcl-2 regulation. 2. The timing of the analysis is not optimal to detect changes in protein expression. 3. Issues with the Western blot procedure.1. Investigate other apoptotic markers, such as caspase activation (e.g., cleaved caspase-3) or cytochrome c release from mitochondria. 2. Perform a time-course experiment to determine the optimal time point for analyzing Bax and Bcl-2 expression. 3. Ensure the quality of your antibodies and optimize your Western blot protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound-induced cytotoxicity is often mediated by the induction of apoptosis. Key mechanisms include the generation of reactive oxygen species (ROS), which leads to oxidative stress and mitochondrial dysfunction.[1] This can trigger the intrinsic apoptotic pathway, characterized by changes in the mitochondrial membrane potential, and modulation of the Bax/Bcl-2 protein ratio, leading to the activation of caspases.[2][3]

Q2: What are some common agents used to prevent amantadine-induced cytotoxicity?

A2: Antioxidants are a primary class of agents used to mitigate amantadine-induced cytotoxicity, given the role of ROS in its mechanism. N-acetylcysteine (NAC), a ROS scavenger, has been shown to reverse the cytotoxic effects of amantadine in glioma cells.[1] Other thiol-containing antioxidants like reduced glutathione (GSH) and dithiothreitol (DTT) may also be effective.[4] Additionally, caspase inhibitors can be used to block the final execution phase of apoptosis.

Q3: How does amantadine's activity as an NMDA receptor antagonist relate to its cytotoxicity?

A3: The role of NMDA receptor antagonism in amantadine's cytotoxicity is complex. While amantadine's neuroprotective effects are attributed to its inhibition of NMDA receptor-dependent glutamate activity, its cytotoxic effects in cancer cells are generally linked to other mechanisms like ROS production.[5][6][7] It is possible that in non-neuronal cells, the NMDA receptor pathway is less critical to survival, and thus its modulation does not prevent cytotoxicity.

Q4: At what concentrations does amantadine typically induce cytotoxicity?

A4: The cytotoxic concentrations of amantadine vary significantly depending on the cell line. In some cancer cell lines, IC50 values (the concentration that inhibits 50% of cell viability) can range from approximately 265 µM to 467 µM.[2] However, in other cell types, such as bovine cornea endothelial cells, cytotoxicity is observed at doses ≥ 1000 µM after 24 hours of treatment.[8] It is crucial to determine the IC50 value for your specific cell line of interest.

Q5: Can overexpression of anti-apoptotic proteins like Bcl-2 prevent amantadine-induced cell death?

A5: Yes, theoretically, overexpressing anti-apoptotic proteins like Bcl-2 could confer resistance to amantadine-induced apoptosis.[9][10][11] Since amantadine has been shown to increase the Bax/Bcl-2 ratio, artificially increasing the levels of Bcl-2 could counteract this effect and inhibit the downstream apoptotic cascade.[2][3][12]

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeAssayIncubation Time (h)IC50 (µM)Reference
A375Human MelanomaMTT72~467.2[2]
SK-MEL28Human MelanomaMTT72~332.1[2]
FM55PHuman MelanomaMTT72~265.7[2]
FM55M2Human MelanomaMTT72~397.5[2]
HepG2Human Hepatocellular CarcinomaMTT48Not explicitly stated, but significant inhibition at 100 µM[12]
SMMC-7721Human Hepatocellular CarcinomaMTT48Not explicitly stated, but significant inhibition at 100 µM[12]
J774Murine MacrophageMTTNot StatedNot cytotoxic at concentrations tested[13]
Bovine Cornea Endothelial CellsBovine EndothelialNot Stated24Cytotoxicity at ≥ 1000 µM[8]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the effect of this compound on cell viability and the protective effect of a potential inhibitor.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Protective agent stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound and the protective agent in complete cell culture medium.

  • Remove the medium from the wells and add the medium containing the different concentrations of amantadine, the protective agent, or a combination of both. Include appropriate controls (untreated cells, vehicle control).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or shaking to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • Protective agent stock solution (e.g., N-acetylcysteine)

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound, with or without the protective agent, for the desired time.

  • After treatment, wash the cells twice with warm PBS.

  • Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Analyze the fluorescence of the cells. This can be done qualitatively using a fluorescence microscope or quantitatively using a flow cytometer.

Protocol 3: Western Blot Analysis of Bax and Bcl-2

This protocol is for determining the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • Protective agent stock solution

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound, with or without a protective agent, for the desired time.

  • Lyse the cells with RIPA buffer and collect the cell lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometric analysis to quantify the protein bands.

Signaling Pathways and Experimental Workflows

Amantadine_Cytotoxicity_Pathway Amantadine Amantadine Hydrochloride ROS ↑ Reactive Oxygen Species (ROS) Amantadine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 Caspase_Activation Caspase Activation Bax_Bcl2->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis NAC N-acetylcysteine (Antioxidant) NAC->ROS inhibits Caspase_Inhibitor Caspase Inhibitor Caspase_Inhibitor->Caspase_Activation inhibits

Caption: Amantadine-induced apoptotic pathway and points of intervention.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis Cell_Culture 1. Cell Culture Treatment 2. Treatment with Amantadine +/- Protective Agent Cell_Culture->Treatment MTT_Assay 3. Cell Viability Assay (e.g., MTT) Treatment->MTT_Assay IC50 4. Determine IC50 MTT_Assay->IC50 ROS_Detection 5a. ROS Detection IC50->ROS_Detection Western_Blot 5b. Western Blot (Bax, Bcl-2, Caspases) IC50->Western_Blot Analysis 6. Data Analysis and Interpretation ROS_Detection->Analysis Western_Blot->Analysis

Caption: Workflow for studying amantadine cytotoxicity and its prevention.

References

Technical Support Center: Amantadine Hydrochloride Synthesis & Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of amantadine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation products. Based on synthesis routes, potential impurities include:

  • Unreacted starting materials: Adamantane, 1-bromoadamantane, or other precursors depending on the synthetic route.

  • Intermediates: Such as N-(1-adamantyl)acetamide or N-(1-adamantyl)formamide, if the hydrolysis step is incomplete.[1]

  • Byproducts of side reactions: Dimerized or oligomerized adamantane derivatives can form under certain conditions.

  • Solvent residues: Residual solvents used during the reaction or purification steps.

  • Other related compounds: 1-Chloroadamantane has been identified as a potential impurity.[2]

Q2: My final product has a low yield. What are the potential causes and how can I improve it?

A2: Low yields in this compound synthesis can be attributed to several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: Ensure all starting materials have been consumed by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Suboptimal Reaction Conditions: The choice of reagents, reaction temperature, and time are critical. For instance, some methods highlight the importance of specific catalysts or milder reaction conditions to improve yield.[3][4] Modern methods using microwave radiation have been shown to increase yield and reduce reaction time.[5]

  • Purification Losses: Significant amounts of product can be lost during purification steps like recrystallization or extraction. Optimize solvent volumes and transfer techniques to minimize these losses.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. The choice of synthetic route can significantly impact the prevalence of side reactions. Newer methods often avoid harsh reagents like liquid bromine or fuming sulfuric acid to minimize side product formation.[3]

Q3: The purity of my this compound is below the desired specification. What purification methods can I use to refine it?

A3: Several methods can be employed to enhance the purity of this compound:

  • Recrystallization: This is a common and effective method. The crude product can be dissolved in a suitable solvent (e.g., a mixture of methanol and water, or dilute hydrochloric acid) and allowed to recrystallize, leaving impurities in the mother liquor.[6][7] Adding activated carbon during this process can help remove colored impurities.[7]

  • Sublimation: this compound can be purified by sublimation under vacuum. This technique is effective for removing non-volatile impurities.

  • Solvent Washing: Washing the crude solid with a solvent in which this compound is sparingly soluble can remove highly soluble impurities. Acetone is a commonly used solvent for this purpose.[6][8]

  • Cocrystallization: Forming a cocrystal with another compound, such as p-coumaric acid or resveratrol, can be a novel approach to purification and may also offer altered physicochemical properties.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Purity after Synthesis Incomplete reaction or presence of side products.Monitor reaction completion (TLC, GC). Consider alternative synthesis routes that report higher purity.[3][5]
Inefficient purification.Optimize recrystallization solvent system and conditions. Consider a final wash with a solvent like acetone.[6][8]
Discolored Product (Yellowish or Brownish) Presence of colored impurities.Treat the solution with activated carbon during recrystallization.[7]
Degradation of the product.Avoid high temperatures for prolonged periods during synthesis and purification.
Poor Crystal Formation during Recrystallization Solution is too concentrated or cooled too quickly.Use a more dilute solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Incorrect solvent system.Experiment with different solvent mixtures to find the optimal system for crystal growth.
Product is Oily or Gummy Presence of residual solvent or impurities that lower the melting point.Ensure the product is thoroughly dried under vacuum. Wash the product with a non-polar solvent to remove oily impurities.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Starting Material Key Reagents/Conditions Overall Yield (%) Purity (%) Reference
AdamantaneNitric acid, Acetonitrile, Microwave7199[5]
AdamantaneNitric acid, Potassium cyanide7899.2[3]
1-BromoadamantaneFormamide, Sulfuric acid, then aq. HCl88>98[8]
1-BromoadamantaneUrea, Methanol, TBAI catalyst96.08>99[4]
DicyclopentadieneHydrogenation, Isomerization, AminationNot specifiedNot specified[11]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of the crude product.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot solvent. A common solvent system is a mixture of methanol and water or dilute aqueous hydrochloric acid.[6][7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a short period.

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by filtration, for instance, using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Amantadine HCl dissolution Dissolve in Hot Solvent start->dissolution decolorization Add Activated Carbon (Optional) dissolution->decolorization crystallization Cool to Crystallize dissolution->crystallization If no decolorization hot_filtration Hot Filtration decolorization->hot_filtration hot_filtration->crystallization isolation Isolate Crystals (Filtration) crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Dry Under Vacuum washing->drying final_product Pure Amantadine HCl drying->final_product

Caption: A general workflow for the purification of this compound via recrystallization.

troubleshooting_logic start Low Purity of Final Product check_reaction Was the reaction complete? start->check_reaction incomplete_reaction Optimize reaction time, temperature, or stoichiometry check_reaction->incomplete_reaction No complete_reaction Proceed to purification issues check_reaction->complete_reaction Yes incomplete_reaction->start recrystallization_issue Was recrystallization effective? complete_reaction->recrystallization_issue optimize_recrystallization Change solvent system, cooling rate, or add activated carbon recrystallization_issue->optimize_recrystallization No success High Purity Product recrystallization_issue->success Yes other_impurities Consider alternative purification methods (e.g., sublimation) optimize_recrystallization->other_impurities Still impure optimize_recrystallization->success

Caption: A troubleshooting decision tree for addressing low purity issues in this compound.

References

Troubleshooting unexpected results in amantadine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amantadine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: The mechanism of action for this compound is complex and not fully understood. It is known to have multiple targets. In antiviral applications, particularly against influenza A, it interferes with the M2 protein ion channel, which is crucial for the virus to uncoat and release its genetic material into the host cell.[1] For its use in Parkinson's disease, it is thought to increase dopamine release and block its reuptake.[2][3] Additionally, amantadine acts as a weak, non-competitive antagonist of the NMDA receptor.[4][5]

Q2: Why am I seeing high variability in my antiviral assay results?

A2: High variability in antiviral assays with amantadine can stem from several factors. Resistance to amantadine is widespread in many influenza A strains, which can lead to inconsistent results if the viral strain is not sensitive.[6] The specific cell line used and the passage number can also influence the outcome. Finally, ensure precise control over experimental conditions such as multiplicity of infection (MOI), incubation times, and drug concentrations.

Q3: My cell viability assay (e.g., MTT) results are inconsistent when using this compound. What could be the cause?

A3: Inconsistencies in MTT assays can be due to several factors. The MTT assay measures metabolic activity, which may not always directly correlate with cell viability.[7] Amantadine itself can alter cellular metabolism, potentially leading to an under or overestimation of cytotoxicity.[8][9] It is also important to consider that amantadine's cytotoxic effects can be cell-type dependent. To confirm your results, consider using a complementary assay that measures a different aspect of cell death, such as a lactate dehydrogenase (LDH) assay for membrane integrity or a trypan blue exclusion assay.

Q4: I am not observing the expected dopaminergic effects in my in vivo experiments. What should I check?

A4: A lack of expected dopaminergic effects could be due to several reasons. The dose of amantadine administered is critical and may need to be optimized for your specific animal model and experimental paradigm. The route of administration can also affect bioavailability and brain penetration. Additionally, consider the baseline dopamine levels in your model, as amantadine's effects can be more pronounced in models with dopamine deficits.[10] Microdialysis studies have shown that amantadine induces a modest increase in dopamine, so the effect size may be smaller than anticipated.[11]

Q5: Are there known issues with this compound interfering with fluorescent assays?

A5: While amantadine itself does not have native fluorescence, it can participate in reactions that produce fluorescent products under certain conditions, which could potentially interfere with some assays.[12] It has also been noted that amantadine did not show in vitro antioxidant capacity in some fluorescence-based assays.[13] When using fluorescence-based detection methods, it is crucial to run appropriate controls, including amantadine alone, to check for any background fluorescence or quenching effects.[14][15][16]

Troubleshooting Guides

Antiviral Plaque Assay
Observed Problem Potential Cause Suggested Solution
No plaques observed in control wells Ineffective virus stock or incorrect MOI.Titer your virus stock to ensure infectivity. Optimize the MOI for your specific cell line.
High background cytotoxicity Amantadine concentration is too high for the cell line.Perform a cytotoxicity assay (e.g., MTT) to determine the maximum non-toxic concentration of amantadine for your cells.[17]
Inconsistent plaque reduction at a given amantadine concentration Viral resistance to amantadine.Sequence the M2 gene of your influenza A strain to check for resistance mutations (e.g., S31N).[18] Use a known sensitive strain as a positive control.
Irregular or fuzzy plaque morphology Suboptimal overlay medium or incubation conditions.Ensure the agarose or Avicel concentration in your overlay is correct to prevent virus spread.[19] Optimize incubation time and temperature.[20]
Cell Viability (MTT) Assay
Observed Problem Potential Cause Suggested Solution
Underestimation of cytotoxicity Amantadine-induced changes in metabolic activity.Use a complementary cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (LDH assay) or apoptosis (caspase activity assay).
High variability between replicate wells Uneven cell seeding or drug distribution.Ensure a homogenous cell suspension before seeding. Mix the plate gently after adding amantadine.
Color interference with MTT formazan Amantadine interacting with assay reagents.Run a control with amantadine in cell-free media to check for any direct reaction with the MTT reagent.
Results not correlating with other cell death markers Amantadine may be causing cytostatic effects rather than cytotoxic effects at the tested concentrations.Perform a cell proliferation assay (e.g., BrdU incorporation) to distinguish between cytotoxicity and inhibition of cell growth.
Dopamine Release Assay (e.g., in vivo Microdialysis)
Observed Problem Potential Cause Suggested Solution
No significant increase in dopamine levels Insufficient amantadine concentration at the target site.Verify your dosing and administration route. Consider that amantadine's effect on dopamine release is modest.[11]
High baseline dopamine levels masking the effect Animal model may not be suitable.Use a model with a dopamine deficit (e.g., 6-OHDA lesion) to potentially observe a more robust effect.
Confounding effects from NMDA receptor antagonism Amantadine's effect on dopamine release can be influenced by its NMDA receptor activity.[3]Co-administer an NMDA receptor agonist or antagonist to dissect the specific contribution of each pathway.
Rapid metabolism or clearance of amantadine Pharmacokinetic properties in the chosen animal model.Conduct pharmacokinetic studies to determine the concentration-time profile of amantadine in the brain.
NMDA Receptor Binding Assay
Observed Problem Potential Cause Suggested Solution
Low specific binding of radioligand Suboptimal assay conditions.Optimize incubation time, temperature, and protein concentration. Ensure the buffer composition is appropriate.[21][22]
Inability to displace radioligand with amantadine Amantadine is a weak, uncompetitive antagonist with relatively low affinity.Use a higher concentration range of amantadine. Ensure the NMDA receptor is in an activated state, as amantadine binds within the ion channel.[23]
High non-specific binding Issues with the membrane preparation or radioligand.Wash the membrane preparation thoroughly. Use a filter binding assay with appropriate washing steps. Consider using a different radioligand with higher specificity.[24]
Results inconsistent with functional assays The binding assay measures affinity, not functional effect.Correlate binding data with a functional assay, such as electrophysiology or a calcium influx assay, to understand the functional consequences of binding.

Quantitative Data Summary

Table 1: Antiviral Activity of this compound against Influenza A Strains

Virus StrainCell LineAssay TypeIC50 / EC50 (µg/mL)Citation
Influenza A (H1N1, H3N2, HSW1N1)MDCKPlaque Inhibition0.2 - 0.4[25][26]
Influenza A/PR/8/34 (H1N1)MDCKPlaque Reduction>50 (resistant)[27]
Influenza A/Suita/1/89 (H1N1)MDCKPlaque Reduction>50 (resistant)[27]
2009 H1N1 A/California/10/09 (CA10)MDCKNeutral RedNot specified[28]
A/H1N1/California/07/2009Not specifiedNot specifiedEC50 < 20 µM[29]

Table 2: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeCC50 / IC50 (µg/mL)Citation
MDBKMTT> 400[17]
J774 MacrophagesMTT / SRBNot specified[30]

Experimental Protocols

Antiviral Plaque Reduction Assay

This protocol is a standard method to determine the antiviral efficacy of this compound.

  • Cell Seeding: Plate a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well plates and grow to confluency.

  • Virus Dilution: Prepare serial dilutions of a known titered influenza A virus stock.

  • Infection: Wash the confluent cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.

  • Amantadine Treatment: During or after infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound. The overlay medium should also contain a substance to solidify it, such as agarose or Avicel, to prevent non-specific virus spread.[19]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.

  • Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.[19] Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction at each amantadine concentration compared to the untreated virus control. The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of plaque reduction against the log of the amantadine concentration.

Cell Viability MTT Assay

This protocol assesses the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Amantadine Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plates on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each amantadine concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) can be determined from the dose-response curve.

Visualizations

Signaling Pathways

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicle L-DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) DAT->Dopamine_Vesicle Dopamine->DAT Reuptake D1_Receptor D1-like Receptor Dopamine->D1_Receptor D2_Receptor D2-like Receptor Dopamine->D2_Receptor AC_stim Adenylyl Cyclase (Stimulated) D1_Receptor->AC_stim Gs AC_inhib Adenylyl Cyclase (Inhibited) D2_Receptor->AC_inhib Gi cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA Protein Kinase A cAMP_inc->PKA Downstream_Effects_inhib Downstream Effects cAMP_dec->Downstream_Effects_inhib Downstream_Effects_stim Downstream Effects PKA->Downstream_Effects_stim Amantadine_Dopamine Amantadine Amantadine_Dopamine->Dopamine_Vesicle Promotes Release Amantadine_Dopamine->DAT Inhibits Reuptake

Caption: Dopamine signaling pathway and points of modulation by amantadine.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ca_ion Ca2+ NMDA_Receptor->Ca_ion Channel Opens Mg_ion Mg2+ Mg_ion->NMDA_Receptor Blocks Channel Amantadine Amantadine Amantadine->NMDA_Receptor Blocks Channel Calmodulin Calmodulin Ca_ion->Calmodulin PKC PKC Ca_ion->PKC CaMKII CaMKII Calmodulin->CaMKII Signaling_Cascade Downstream Signaling (e.g., CREB, NOS) CaMKII->Signaling_Cascade PKC->Signaling_Cascade Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity

Caption: NMDA receptor signaling and amantadine's antagonistic action.

Experimental Workflow

Experimental_Workflow Start Start Hypothesis Formulate Hypothesis Start->Hypothesis Exp_Design Experimental Design (e.g., cell line, virus strain, drug concentrations) Hypothesis->Exp_Design Cytotoxicity Determine Max Non-Toxic Dose (e.g., MTT Assay) Exp_Design->Cytotoxicity Assay Perform Primary Assay (e.g., Plaque Assay, Dopamine Release) Cytotoxicity->Assay Data_Collection Data Collection and Initial Analysis Assay->Data_Collection Unexpected_Results Unexpected Results? Data_Collection->Unexpected_Results Troubleshoot Troubleshoot (Consult Guide) Unexpected_Results->Troubleshoot Yes Confirm_Results Confirm with Orthogonal Assay Unexpected_Results->Confirm_Results No Troubleshoot->Assay Final_Analysis Final Data Analysis and Interpretation Confirm_Results->Final_Analysis Conclusion Draw Conclusions Final_Analysis->Conclusion End End Conclusion->End

Caption: General workflow for this compound experiments.

References

Optimizing incubation time for amantadine hydrochloride in cell assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing amantadine hydrochloride in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cell-based assays?

This compound has two well-established primary mechanisms of action depending on the context of the study:

  • Antiviral (Influenza A): It specifically targets the M2 protein of the influenza A virus. By blocking this ion channel, it prevents the uncoating of the virus and the release of its genetic material into the host cell, thereby inhibiting viral replication.[1][2]

  • Neurological: In the context of neurological research, amantadine acts as a weak, non-competitive antagonist of the NMDA receptor, which can modulate glutamatergic signaling.[3][4] It also promotes the release and blocks the reuptake of dopamine.[5][6][7][8]

Q2: What are common cell lines used for this compound studies?

The choice of cell line is highly dependent on the research question. Some commonly used cell lines include:

  • Antiviral Assays: Madin-Darby Canine Kidney (MDCK) cells are frequently used for influenza virus propagation and plaque reduction assays.[9] Vero E6 cells have also been used to study its effects on other viruses like SARS-CoV-2.[10]

  • Neurological and Cancer Studies: Various cell lines are used depending on the focus. For example, melanoma cell lines (A375, SK-MEL28, FM55P, FM55M2) have been used to investigate its anti-cancer properties.[11][12] Bovine corneal endothelial cells have been used to study its cytotoxic effects.[13][14][15][16] Hepatocellular carcinoma cell lines like HepG2 and SMMC-7721 have also been utilized.[17]

Q3: How should I determine the optimal incubation time for my this compound experiment?

The optimal incubation time will vary depending on the cell type, the assay being performed, and the biological question being addressed. Here are some general guidelines based on published studies:

  • Short-term incubations (minutes to hours): These are often sufficient for studying acute effects on ion channels or neurotransmitter release. For instance, dopamine release can be observed shortly after amantadine application.[5]

  • Intermediate-term incubations (24 to 72 hours): This is a common timeframe for cytotoxicity, cell proliferation, and antiviral assays. Many studies assess cell viability and antiviral efficacy after 24, 48, or 72 hours of incubation.[11][12][14][15]

  • Long-term incubations (several days): For studies investigating chronic effects or long-term cell viability, incubation can extend up to 7 days.[14][16]

It is always recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed in my cell culture.

  • Question: I am observing significant cell death in my cultures treated with this compound, even at concentrations where I expect to see a specific effect. What could be the cause?

  • Answer: this compound can exhibit cytotoxicity at higher concentrations. The cytotoxic threshold is cell line-dependent. For example, in bovine corneal endothelial cells, cytotoxic effects were observed at concentrations of 50 µM and higher.[14] It's crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line. You can use assays like MTT or LDH to assess cell viability. If the intended therapeutic or experimental concentration is close to the cytotoxic concentration, consider reducing the incubation time or using a more sensitive endpoint for your primary assay.

Problem 2: Inconsistent or no antiviral effect observed in my plaque reduction assay.

  • Question: I am not seeing a consistent reduction in viral plaques even after treating with this compound. What are some potential issues?

  • Answer: Several factors could contribute to this:

    • Resistant Viral Strain: Ensure that the influenza A strain you are using is sensitive to amantadine. Many currently circulating strains have developed resistance due to mutations in the M2 protein.[9]

    • Timing of Treatment: Amantadine is most effective when present early in the viral replication cycle to prevent uncoating. Ensure that the drug is added to the cells either before or immediately after viral infection.[1]

    • Drug Concentration: Verify that you are using an appropriate concentration of amantadine. A dose-response experiment is recommended to determine the effective concentration for your specific virus strain and cell line.

Problem 3: Difficulty interpreting results from my NMDA receptor antagonism assay.

  • Question: The results of my NMDA receptor assay with amantadine are unclear. How can I improve the quality of my data?

  • Answer: Amantadine is a weak, uncompetitive NMDA receptor antagonist with rapid kinetics.[4][18] This can make its effects subtle and sometimes difficult to measure.

    • Appropriate Controls: Use a well-characterized, potent NMDA receptor antagonist like MK-801 as a positive control to ensure your assay is working correctly.

    • Agonist Concentration: The inhibitory effect of an uncompetitive antagonist can be influenced by the concentration of the agonist (NMDA/glutamate). Consider testing a range of agonist concentrations in your experimental setup.

    • Washout Periods: Due to its rapid unblocking kinetics, ensure that washout periods between drug applications are sufficient if you are performing electrophysiological recordings.

Quantitative Data Summary

Table 1: Cytotoxicity (IC50) of this compound in Various Cell Lines

Cell LineAssayIncubation TimeIC50 (µM)Reference
A375 (Melanoma)MTT72 hours265.7[11]
SK-MEL28 (Melanoma)MTT72 hours382.4[11]
FM55P (Melanoma)MTT72 hours467.2[11]
FM55M2 (Melanoma)MTT72 hours321.9[11]
Bovine Cornea Endothelial CellsMTT3 days≥ 50[14]
Vero E6Cytotoxicity Assay26 hours> 100[10]

Table 2: Antiviral Activity (IC50) of this compound

VirusCell LineAssayIC50 (µM)Reference
SARS-CoV-2Vero E6Viral Nucleic Acid Reduction83 - 119[10]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the amantadine-containing medium. Include untreated and vehicle-treated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well at a 1:10 ratio to the culture medium volume.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This protocol is a general guideline for assessing the antiviral activity of this compound against influenza A virus.

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free medium.

  • Infection: Wash the cell monolayers with PBS and then infect with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.

  • Amantadine Treatment and Overlay: After the adsorption period, remove the virus inoculum and overlay the cells with a mixture of 2X medium, agarose, and the desired concentration of this compound. Include a no-drug control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde and then stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.

Visualizations

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_amantadine Add Amantadine to Cells overnight_incubation->add_amantadine prep_amantadine Prepare Amantadine Dilutions treatment_incubation Incubate (e.g., 24-72h) add_amantadine->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate (2-4h) add_mtt->mtt_incubation solubilize Add Solubilizing Agent mtt_incubation->solubilize read_absorbance Read Absorbance (570-590nm) solubilize->read_absorbance

Caption: Workflow for an MTT cell viability assay.

signaling_pathway cluster_antiviral Antiviral Mechanism (Influenza A) cluster_neurological Neurological Mechanisms amantadine_av Amantadine HCl m2_protein M2 Proton Channel amantadine_av->m2_protein Blocks uncoating Viral Uncoating m2_protein->uncoating Enables replication Viral Replication uncoating->replication amantadine_n Amantadine HCl nmda_receptor NMDA Receptor amantadine_n->nmda_receptor Antagonizes dopamine_release Dopamine Release amantadine_n->dopamine_release Promotes dopamine_reuptake Dopamine Reuptake amantadine_n->dopamine_reuptake Blocks dopaminergic_neuron Dopaminergic Neuron dopamine_release->dopaminergic_neuron dopamine_reuptake->dopaminergic_neuron

Caption: Mechanisms of this compound.

References

Reducing signal-to-noise ratio in amantadine hydrochloride detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the signal-to-noise ratio in amantadine hydrochloride detection experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound, offering step-by-step guidance to resolve them.

Issue 1: High Baseline Noise in HPLC-UV Analysis

Q1: My chromatogram shows a high level of baseline noise, making it difficult to integrate my amantadine peak accurately. What are the potential causes and solutions?

A1: High baseline noise in HPLC-UV can originate from several sources. Follow this troubleshooting workflow to identify and resolve the issue.

Troubleshooting Workflow: High Baseline Noise

start High Baseline Noise Observed check_mobile_phase 1. Check Mobile Phase - Is it freshly prepared? - Degassed properly? - Contaminated? start->check_mobile_phase prepare_new Prepare fresh, high-purity mobile phase. Degas thoroughly. check_mobile_phase->prepare_new Yes check_pump 2. Inspect HPLC Pump - Are there pressure fluctuations? - Any leaks? check_mobile_phase->check_pump No prepare_new->check_pump service_pump Service the pump. Check seals and pistons. check_pump->service_pump Yes check_detector 3. Evaluate UV Detector - Is the lamp failing? - Is the flow cell clean? check_pump->check_detector No service_pump->check_detector clean_cell Clean the flow cell. Replace the lamp if necessary. check_detector->clean_cell Yes check_column 4. Assess Column Condition - Is the column old or contaminated? check_detector->check_column No clean_cell->check_column flush_column Flush or replace the column. check_column->flush_column Yes resolved Problem Resolved check_column->resolved No flush_column->resolved

Caption: Troubleshooting workflow for high baseline noise in HPLC.

Detailed Steps:

  • Mobile Phase: Ensure your mobile phase is prepared with high-purity solvents and reagents. It should be filtered and thoroughly degassed to prevent air bubbles from entering the system. Contamination can also contribute to a noisy baseline.

  • HPLC Pump: Check for any pressure fluctuations, which could indicate issues with the pump seals or check valves. Leaks in the system can also introduce noise.

  • UV Detector: A failing UV lamp can be a source of noise. Also, ensure the flow cell is clean, as contaminants can interfere with the light path.

  • Column: An old or contaminated column can lead to a noisy baseline. Try flushing the column or, if necessary, replace it.

Issue 2: Low Signal Intensity for this compound

Q2: I am not getting a strong enough signal for this compound, resulting in a poor signal-to-noise ratio. How can I improve the signal intensity?

A2: this compound lacks a strong chromophore, which can lead to low sensitivity in UV-based detection methods.[1][2] Consider the following strategies to enhance your signal.

Strategies for Signal Enhancement

start Low Signal Intensity derivatization 1. Pre- or Post-Column Derivatization Introduce a chromophore or fluorophore. start->derivatization alt_detection 2. Alternative Detection Method start->alt_detection pitc Phenylisothiocyanate (PITC) derivatization->pitc nqs 1,2-Naphthoquinone-4-sulphonate (NQS) derivatization->nqs dansyl_cl Dansyl Chloride derivatization->dansyl_cl improved_signal Improved Signal-to-Noise Ratio pitc->improved_signal nqs->improved_signal dansyl_cl->improved_signal ms Mass Spectrometry (MS) Highly sensitive and selective. alt_detection->ms eld Evaporative Light Scattering Detector (ELSD) Suitable for non-chromophoric compounds. alt_detection->eld fluor Fluorescence Detection Requires derivatization. alt_detection->fluor ms->improved_signal eld->improved_signal fluor->improved_signal

Caption: Strategies to improve low signal intensity for amantadine.

Detailed Steps:

  • Derivatization: This is a common and effective technique to improve the detectability of amantadine.[3]

    • Pre-column derivatization involves reacting the analyte with a derivatizing agent before injection into the HPLC system. Common reagents include Phenylisothiocyanate (PITC), (2-Napthoxy) Acetyl chloride, and 1,2-Naphthoquinone-4-sulphonate (NQS).[4][5][6]

    • Post-column derivatization occurs after the analyte has been separated on the column and before it reaches the detector.

  • Alternative Detection Methods:

    • Mass Spectrometry (MS): LC-MS/MS is a highly sensitive and selective method for amantadine detection that does not require derivatization.[1][7] The LC-MS3 technique can offer even higher selectivity and signal-to-noise ratios compared to LC-MRM.[8]

    • Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile compounds that do not have a UV chromophore.[9]

    • Fluorescence Detection: This method requires derivatization with a fluorescent tag like Dansyl Chloride but can provide excellent sensitivity.[3]

Frequently Asked Questions (FAQs)

Q3: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values I can expect for this compound using different methods?

A3: The LOD and LOQ are highly dependent on the analytical method and instrumentation used. The following table summarizes typical values found in the literature.

Detection MethodDerivatization AgentLOD (µg/mL)LOQ (µg/mL)Reference
HPLC-UV(2-Napthoxy) Acetyl chloride0.230.69[4]
Spectrophotometry1,2-Naphthoquinone-4-sulphonate (NQS)1.39-[5]
Spectrofluorometry1,2-Naphthoquinone-4-sulphonate (NQS)0.013-[5]
HPLC-UVPhenylisothiocyanate (PITC)0.10.5[6]
LC-MS/MSNone0.000180.0005[1]
GCNone0.20.7[10]

Q4: Can you provide a detailed experimental protocol for pre-column derivatization of amantadine with Phenylisothiocyanate (PITC) for HPLC analysis?

A4: The following is a generalized protocol based on published methods.[3][6] Optimization may be required for your specific instrumentation and sample matrix.

Experimental Protocol: Pre-column Derivatization with PITC

  • Preparation of Solutions:

    • Amantadine Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.[3]

    • Working Standard Solutions: Prepare a series of working standards (e.g., 10-50 µg/mL) by diluting the stock solution with a mixture of water and methanol (70:30 v/v).[3]

    • PITC Solution: Transfer 0.4 mL of PITC into a 10 mL volumetric flask, add 5 mL of acetonitrile, vortex for 1 minute, and make up the volume with acetonitrile.[3]

    • Sodium Bicarbonate Solution (5% w/v): Dissolve 0.5 g of sodium bicarbonate in 10 mL of HPLC-grade water.[3]

  • Derivatization Procedure:

    • In a suitable reaction vial, mix your amantadine standard or sample solution with the PITC solution and the sodium bicarbonate solution.

    • The reaction is typically carried out at room temperature or with gentle heating. The reaction time should be optimized, but it is generally rapid.

    • After the reaction is complete, the mixture can be directly injected into the HPLC system or may require a dilution step with the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: Phenomenex C18 (250 x 4.6 mm, 5 µm)[3][6]

    • Mobile Phase: Water and acetonitrile (40:60 v/v)[3]

    • Flow Rate: 1.0 mL/min[3]

    • Detection Wavelength: 273 nm[3]

    • Injection Volume: 10 µL[3]

Q5: My sample matrix is complex (e.g., plasma). What sample preparation steps can I take to reduce noise and interference?

A5: For complex matrices like plasma, effective sample preparation is crucial to minimize matrix effects and improve the signal-to-noise ratio.

Sample Preparation Workflow for Plasma

start Plasma Sample protein_precipitation 1. Protein Precipitation (PPT) - Add acetonitrile or methanol. - Vortex and centrifuge. start->protein_precipitation l_l_extraction 2. Liquid-Liquid Extraction (LLE) - Alkalinize the sample. - Extract with an organic solvent (e.g., n-hexane). start->l_l_extraction spe 3. Solid-Phase Extraction (SPE) - Use a suitable cartridge (e.g., Strata-X-C). - Condition, load, wash, and elute. start->spe analysis Analysis (e.g., LC-MS/MS) protein_precipitation->analysis l_l_extraction->analysis spe->analysis

Caption: Common sample preparation techniques for plasma analysis.

Detailed Steps:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[11] However, it may not be the cleanest extraction method.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma into an immiscible organic solvent. For amantadine, the plasma is typically made alkaline before extraction.[12]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract than PPT or LLE. It involves passing the sample through a solid-phase cartridge that retains the analyte, which is then washed and eluted.[1] This method has been shown to yield high and precise recovery of amantadine.[1]

By carefully selecting and optimizing your analytical method and sample preparation protocol, you can significantly reduce the signal-to-noise ratio in your this compound detection experiments, leading to more accurate and reliable results.

References

Improving the shelf life of amantadine hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Amantadine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound stock solutions.

Frequently Asked Questions (FAQs)

Here you will find answers to common questions regarding the handling and stability of this compound solutions.

1. What is the recommended solvent for preparing this compound stock solutions?

This compound is freely soluble in water, with a reported solubility of up to 400 mg/mL.[1] It is also soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2] For most in vitro biological experiments, sterile, purified water (e.g., Milli-Q or equivalent) is the recommended solvent. For applications requiring an organic solvent, DMSO can be used to prepare a high-concentration stock solution.[2]

2. What is the recommended storage temperature for this compound stock solutions?

For short-term storage (up to a few weeks), aqueous stock solutions can be stored at 2-8°C. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3]

3. What is the shelf life of this compound in an aqueous solution?

There is some conflicting information regarding the long-term stability of this compound in aqueous solutions. One commercial supplier suggests not storing aqueous solutions for more than one day.[2] However, a long-term stability study has shown that this compound is a very stable compound, retaining its full antiviral activity for at least 25 years at ambient temperature, even after being boiled.[4] Given this high stability, aqueous stock solutions, when prepared under sterile conditions and stored properly (protected from light and microbial contamination), can be expected to be stable for an extended period. For critical applications, it is advisable to perform periodic quality control checks.

4. Is this compound sensitive to light?

This compound is generally considered to be stable in the presence of light.[5] However, as a general good laboratory practice, it is recommended to store stock solutions in amber vials or otherwise protected from prolonged exposure to direct light to minimize the risk of any potential photodegradation over long-term storage.

5. What is the stable pH range for this compound solutions?

6. Can I sterilize my this compound solution by autoclaving?

Given that a study has shown this compound to be stable even after boiling, autoclaving is likely a viable sterilization method.[4] However, the most common and recommended method for sterilizing heat-labile solutions in a research setting is sterile filtration through a 0.22 µm filter.[8] This method effectively removes bacteria without the potential for thermal degradation.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the preparation and use of this compound stock solutions.

Issue Potential Cause Troubleshooting Steps
Precipitation in the stock solution Low solubility in the chosen buffer: The solubility of this compound is significantly lower in Phosphate Buffered Saline (PBS) at pH 7.2 (~5 mg/mL) compared to water.[2]- Prepare the stock solution in sterile water at a higher concentration before diluting it to the final working concentration in your buffer. - Gently warm the solution to aid dissolution, but do not overheat. - If precipitation persists, consider using a different buffer system.
Interaction with buffer components: Certain buffer salts may interact with this compound, leading to precipitation.- Test the solubility of this compound in a small volume of your buffer before preparing a large batch. - If using a new buffer, perform a small-scale compatibility test.
Color change in the solution Contamination: Microbial or chemical contamination can lead to a change in the color of the solution.- Always use sterile techniques when preparing and handling stock solutions. - Ensure the water and all reagents are of high purity. - Discard any solution that shows a color change and prepare a fresh batch.
Degradation: While this compound is very stable, extreme conditions (e.g., presence of strong oxidizing agents) could potentially lead to degradation and color change.- Store the solution protected from light and at the recommended temperature. - Avoid mixing with incompatible chemicals.
Loss of biological activity Improper storage: Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to a loss of potency.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Ensure storage at the correct temperature (-20°C or -80°C for long-term).
Degradation: Although unlikely under proper storage, some degradation may occur over very long periods or under suboptimal conditions.- For long-term studies, it is advisable to perform a quality control check of the stock solution's activity periodically. - Prepare fresh stock solutions at regular intervals for critical experiments.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of this compound

Materials:

  • This compound powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes or vials

  • Calibrated balance

  • Sterile 0.22 µm syringe filter and syringe

Methodology:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder. (Molecular Weight: 187.71 g/mol ). For 10 mL of a 100 mM solution, you will need 187.71 mg.

  • Add the powder to a sterile conical tube.

  • Add a portion of the sterile water to the tube (e.g., 8 mL).

  • Vortex or gently swirl the tube until the powder is completely dissolved. Gentle warming may be used if necessary.

  • Once dissolved, add sterile water to reach the final desired volume (10 mL).

  • To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterile stock solution into single-use, sterile cryovials.

  • Label the vials clearly with the name of the compound, concentration, date of preparation, and your initials.

  • For long-term storage, place the aliquots at -20°C or -80°C. For short-term use, store at 2-8°C.

Protocol 2: Stability Testing of this compound Stock Solution by HPLC

This protocol provides a general framework for a stability-indicating HPLC method. The exact parameters may need to be optimized for your specific HPLC system and column.

Materials:

  • This compound stock solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Ammonium acetate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.02 M ammonium acetate buffer and methanol (e.g., in a 12:88 v/v ratio). Degas the mobile phase before use.

  • Standard Preparation: Prepare a series of standards of known concentrations of this compound in the mobile phase.

  • Sample Preparation: Dilute your stored this compound stock solution to a concentration that falls within the linear range of your standard curve.

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.5 mL/min).

    • Set the UV detection wavelength (e.g., 226 nm, following derivatization if necessary for sensitivity, or a lower wavelength for underivatized amantadine).

    • Inject the standards and the sample.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in your sample by comparing its peak area to the standard curve.

    • To assess stability, compare the concentration of the stored sample to the initial concentration. A significant decrease in concentration indicates degradation.

    • The appearance of new peaks in the chromatogram may indicate the presence of degradation products.

Visualizations

experimental_workflow prep Prepare Amantadine HCl Stock Solution store Store under Defined Conditions (Temp, Light, pH) prep->store sample Sample at Time Points store->sample analyze Analyze by Stability-Indicating Method (e.g., HPLC) sample->analyze data Compare Data to Initial Time Point analyze->data assess Assess Stability (Potency, Impurities) data->assess

Fig. 1: Experimental workflow for assessing the stability of this compound stock solutions.

troubleshooting_precipitation start Precipitation Observed in Amantadine HCl Solution check_solvent Is the solvent a buffer (e.g., PBS)? start->check_solvent low_solubility Low solubility in buffer is likely. check_solvent->low_solubility Yes check_temp Was the solution stored at low temperature? check_solvent->check_temp No prepare_in_water Action: Prepare high concentration stock in water first, then dilute. low_solubility->prepare_in_water temp_effect Solubility may decrease at lower temperatures. check_temp->temp_effect Yes check_contamination Is there evidence of contamination? check_temp->check_contamination No warm_gently Action: Gently warm solution to redissolve. temp_effect->warm_gently contamination_issue Contaminants can cause precipitation. check_contamination->contamination_issue Yes discard Action: Discard solution and prepare a fresh, sterile batch. contamination_issue->discard

Fig. 2: Logical troubleshooting workflow for precipitation in this compound solutions.

References

Validation & Comparative

A Comparative In-Vitro Efficacy Analysis of Amantadine and Rimantadine Against Influenza A Virus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vitro efficacy of amantadine and rimantadine, two early-generation antiviral drugs targeting the influenza A virus. This analysis is supported by experimental data and detailed methodologies to aid in research and development efforts.

Amantadine and its derivative, rimantadine, are adamantane compounds that have historically been used for the prophylaxis and treatment of influenza A virus infections. Their mechanism of action involves the inhibition of the viral M2 protein, a proton-selective ion channel essential for the uncoating of the virus within an infected host cell. By blocking this channel, these drugs prevent the release of viral ribonucleoproteins into the cytoplasm, thereby halting viral replication at an early stage.[1] While the emergence of widespread resistance has limited their clinical use, understanding their comparative in-vitro efficacy remains crucial for the development of new antiviral strategies and for research into the mechanisms of influenza virus replication and drug resistance.

Quantitative Comparison of Antiviral Activity

The in-vitro efficacy of antiviral compounds is commonly quantified by determining the 50% inhibitory concentration (IC50) or the 50% effective concentration (EC50). These values represent the concentration of a drug required to inhibit viral replication by 50% in cell culture assays. While numerous studies have evaluated amantadine and rimantadine, this guide consolidates representative data to facilitate a direct comparison.

In studies conducted on contemporary strains of influenza A viruses, both amantadine and rimantadine have demonstrated inhibitory activity in the sub-micromolar range.[2][3] In-vitro studies have consistently shown that rimantadine is significantly more active than amantadine against both H1N1 and H3N2 subtypes of influenza A.[4]

DrugVirus Strain/SubtypeCell LineAssay TypeIC50 / EC50 (µg/mL)IC50 / EC50 (µM)Reference
AmantadineInfluenza A (H1N1, H3N2, HSW1N1)MDCKPlaque Inhibition0.2 - 0.4~1.1 - 2.2[2][3]
RimantadineInfluenza A (H1N1, H3N2, HSW1N1)MDCKPlaque Inhibition0.2 - 0.4~0.9 - 1.8[2][3]
AmantadineA/California/04/2009 (H1N1) (S31N resistant)MDCKNot Specified~21.7115[5]
RimantadineA/California/04/2009 (H1N1) (S31N resistant)MDCKNot Specified~12.356[5]

Note: The presented data is a summary from multiple sources and experimental conditions may vary. Direct comparison is most accurate when data is generated within the same study.

Mechanism of Action: M2 Proton Channel Inhibition

Amantadine and rimantadine specifically target the M2 protein of the influenza A virus. This protein forms a homotetrameric ion channel in the viral envelope. During viral entry into a host cell via endocytosis, the endosome becomes acidified. This low pH environment activates the M2 ion channel, allowing protons to flow into the virion. The acidification of the viral interior weakens the interaction between the viral matrix protein (M1) and the ribonucleoprotein (RNP) complexes, a crucial step for the release of the viral genome into the cytoplasm for replication. Amantadine and rimantadine bind to the lumen of the M2 channel pore, physically blocking the passage of protons and thus preventing the uncoating process.[1]

G Mechanism of M2 Ion Channel Inhibition cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome cluster_drugs Inhibitors Viral Envelope Viral Envelope M2 M2 Proton Channel H_in H+ M2->H_in Proton influx RNP Viral RNP M1 M1 Matrix Protein RNP->M1 bound to H_in->RNP Acidifies virion, triggers RNP release H_out H+ H_out->M2 Low pH activates channel Amantadine Amantadine Amantadine->M2 Block Rimantadine Rimantadine Rimantadine->M2 Block

Figure 1: Inhibition of the Influenza A M2 proton channel by amantadine and rimantadine.

Experimental Protocols

Accurate in-vitro comparison of antiviral efficacy relies on standardized experimental protocols. The most common assays used for this purpose are the Plaque Reduction Assay and the Virus Yield Reduction Assay.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.

G Plaque Reduction Assay Workflow A Seed MDCK cells in multi-well plates B Incubate to form a confluent monolayer A->B D Infect cell monolayers with influenza virus B->D C Prepare serial dilutions of antiviral compounds E Add antiviral dilutions to respective wells C->E D->E F Overlay with semi-solid medium (e.g., agarose) E->F G Incubate for 48-72 hours F->G H Fix and stain cells (e.g., crystal violet) G->H I Count plaques and calculate IC50 H->I

Figure 2: Workflow for a typical Plaque Reduction Assay.

Detailed Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6- or 12-well plates and cultured until a confluent monolayer is formed.[6]

  • Virus Inoculation: The cell culture medium is removed, and the cell monolayer is infected with a standardized amount of influenza A virus.

  • Compound Addition: Immediately after viral adsorption, the virus inoculum is removed, and the cells are washed. Media containing serial dilutions of amantadine or rimantadine is then added to the wells.

  • Overlay: A semi-solid overlay medium (e.g., containing agarose or Avicel) is added to each well to restrict the spread of progeny virions to adjacent cells, leading to the formation of distinct plaques.[6]

  • Incubation: The plates are incubated for 48-72 hours to allow for plaque formation.

  • Staining and Quantification: The cells are fixed and stained with a dye such as crystal violet, which stains viable cells. Plaques appear as clear zones against a stained background. The number of plaques in treated wells is compared to untreated control wells to determine the percentage of inhibition, from which the IC50 value is calculated.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Detailed Methodology:

  • Infection and Treatment: Confluent MDCK cell monolayers are infected with influenza A virus and simultaneously treated with various concentrations of amantadine or rimantadine.

  • Incubation: The infected and treated cells are incubated for a full viral replication cycle (typically 24-48 hours).

  • Harvesting: The supernatant, containing progeny virions, is harvested from each well.

  • Titration: The amount of infectious virus in each supernatant sample is quantified by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[7]

  • Analysis: The virus titers from treated samples are compared to those from untreated controls to determine the reduction in virus yield and calculate the IC50.

Conclusion

In vitro studies consistently demonstrate that both amantadine and rimantadine are effective inhibitors of susceptible influenza A virus strains by targeting the M2 proton channel. The available data suggests that rimantadine generally exhibits greater antiviral activity at lower concentrations compared to amantadine. However, the significant prevalence of resistance in circulating influenza A strains has largely rendered these drugs ineffective for clinical use. Despite this, the comparative analysis of their in-vitro efficacy and the underlying experimental methodologies remain valuable for the scientific community in the ongoing effort to develop novel and more robust antiviral therapies.

References

Comparative Analysis of Amantadine and Memantine on NMDA Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Amantadine and memantine, both derivatives of adamantane, are clinically significant drugs that exert their therapeutic effects primarily through the antagonism of N-methyl-D-aspartate (NMDA) receptors.[1][2] While structurally similar, their distinct pharmacological profiles lead to different clinical applications, with amantadine used in Parkinson's disease and as an antiviral, and memantine approved for the treatment of moderate-to-severe Alzheimer's disease.[3][4] This guide provides a detailed comparative analysis of their interactions with NMDA receptors, supported by experimental data, to inform researchers and drug development professionals.

Mechanism of Action at the NMDA Receptor

Both amantadine and memantine are uncompetitive, voltage-dependent antagonists of the NMDA receptor.[1][5] This means they only bind to and block the ion channel when it is in an open state, which requires the presence of both the neurotransmitter glutamate and a co-agonist like glycine or D-serine.[6] Their binding site is located within the ion channel pore, overlapping with the phencyclidine (PCP) and Mg2+ binding sites.[7][8]

This mechanism is crucial for their therapeutic utility. By preferentially blocking excessively open channels associated with pathological, tonic glutamate stimulation, they spare the normal, transient (phasic) activation required for synaptic plasticity and memory.[4][5] The voltage-dependency, conferred by the electrical field of the neuronal membrane, ensures that the block is more pronounced at resting membrane potentials and is relieved during neuronal depolarization, further preserving physiological receptor function.[1][8]

Quantitative Comparison of Receptor Interaction

The primary differences in the clinical effects of amantadine and memantine can be attributed to their distinct binding affinities and kinetics at the NMDA receptor channel. Memantine exhibits a significantly higher affinity for the NMDA receptor channel compared to amantadine.

Parameter Memantine Amantadine Reference
Binding Affinity (Ki) 0.54 ± 0.23 µM10.50 ± 6.10 µM[9]
IC50 (Whole-Cell Patch Clamp, -67 mV) 1.4 µM39 µM[9]
IC50 (Whole-Cell Patch Clamp, -80 mV) ~1 µM (median)Not specified[10]
Kd(0) (Voltage Dependence) 17.9 ± 1.0 µM694 ± 17 µM[8]
δ (Fraction of Electric Field) 0.73 ± 0.020.90 ± 0.01[8]
  • Binding Affinity (Ki) and Potency (IC50): As shown in the table, memantine's affinity (Ki) for the NMDA receptor's MK-801 binding site is approximately 20 times higher than that of amantadine.[7][9] This is corroborated by electrophysiological measurements (IC50), where memantine is a much more potent channel blocker.[9] The two additional methyl groups on the memantine structure are crucial for this increased affinity, interacting with hydrophobic pockets within the channel pore.[11]

  • Kinetics and Voltage-Dependency: Both drugs are described as having fast on-off kinetics, which is a key feature for their tolerability, allowing them to rapidly dissociate from the channel once the pathological glutamatergic overstimulation ceases.[4][5] While both are strongly voltage-dependent, studies indicate subtle differences. The parameter δ, representing the fraction of the membrane's electric field sensed by the blocker, is different for the two compounds, suggesting a slightly different positioning or interaction within the channel pore.[8] A unique aspect of amantadine's mechanism is that it has been shown to accelerate the closure of the NMDA receptor channel gate, which contributes to its inhibitory action beyond simple pore blockage.[12][13]

Signaling Pathways and Experimental Visualization

To better understand the context of amantadine and memantine's action, the following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflows used to characterize these drugs.

NMDA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_receptor NMDA Receptor Glutamate Glutamate GluN2 GluN2 Glutamate->GluN2 Binds GluN1 GluN1 Channel Ion Channel Ca_Influx Ca²⁺ Influx Channel->Ca_Influx Open Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Co_agonist Glycine/D-Serine Co_agonist->GluN1 Binds Blocker Amantadine/ Memantine Blocker->Channel Blocks (Voltage-dependent)

Caption: NMDA receptor activation and downstream signaling pathway.

Antagonist_Mechanism Receptor_Closed Closed NMDA Receptor Channel Blocked by Mg²⁺ Glutamate & Glycine Unbound Receptor_Open Open NMDA Receptor Glutamate & Glycine Bound Channel Open Receptor_Closed->Receptor_Open Agonist Binding & Depolarization Receptor_Open->Receptor_Closed Agonist Dissociation Receptor_Blocked Blocked NMDA Receptor Antagonist Bound in Channel Ion Flow Stopped Receptor_Open->Receptor_Blocked Amantadine/Memantine Binding (Uncompetitive) Receptor_Blocked->Receptor_Open Dissociation (Fast Kinetics)

Caption: Mechanism of uncompetitive NMDA receptor antagonism.

Experimental Protocols

The quantitative data presented above are typically derived from two key experimental techniques: radioligand binding assays and whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a compound for a specific receptor site.

  • Objective: To measure the affinity of amantadine and memantine for the phencyclidine (PCP) / MK-801 binding site within the NMDA receptor channel.

  • Methodology:

    • Membrane Preparation: Rat forebrain tissue, a rich source of NMDA receptors, is homogenized in a cold buffer solution.[14] The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to create a membrane preparation.[15]

    • Assay Incubation: The membrane preparation is incubated in a solution containing:

      • A fixed concentration of a radiolabeled ligand that binds to the site of interest (e.g., [3H]MK-801).[14]

      • Saturating concentrations of glutamate and glycine to ensure the NMDA receptors are in an activated state.[14]

      • Varying concentrations of the unlabeled competitor drug (amantadine or memantine).

    • Separation: After incubation reaches equilibrium, the mixture is rapidly filtered through glass fiber filters. The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.[16]

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[14]

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor drug that displaces 50% of the radioligand) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation.[14]

Binding_Assay_Workflow Start Start: Rat Forebrain Tissue Homogenize 1. Homogenize & Centrifuge to Isolate Membranes Start->Homogenize Incubate 2. Incubate Membranes with: - [³H]MK-801 (Radioligand) - Glutamate + Glycine - Amantadine/Memantine (Competitor) Homogenize->Incubate Filter 3. Vacuum Filtration to Separate Bound from Free Ligand Incubate->Filter Count 4. Scintillation Counting of Filter-Bound Radioactivity Filter->Count Analyze 5. Calculate IC₅₀ and Kᵢ Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through receptor channels in a single neuron, allowing for the characterization of a drug's potency (IC50), kinetics, and voltage-dependency.

  • Objective: To measure the inhibitory effect of amantadine and memantine on NMDA receptor-mediated currents.

  • Methodology:

    • Cell Preparation: Primary cultured neurons (e.g., from rat cortex) or cell lines expressing specific NMDA receptor subtypes are used.[17]

    • Patching: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • Voltage Clamp: The cell's membrane potential is held at a constant negative value (e.g., -70 mV) using a specialized amplifier.

    • Receptor Activation: A solution containing NMDA and glycine is rapidly applied to the cell, causing the NMDA receptors to open and allowing a measurable inward current to flow.

    • Drug Application: The experiment is repeated, but this time the agonist solution also contains a specific concentration of amantadine or memantine. The reduction in the current amplitude indicates the degree of channel block.

    • Data Analysis: By testing a range of drug concentrations, a dose-response curve is generated to determine the IC50. By applying the drug at different holding potentials, its voltage-dependency can be quantified.[8]

Conclusion

While both amantadine and memantine are uncompetitive, voltage-dependent NMDA receptor antagonists, their pharmacological profiles are distinct. Memantine's ~20-fold higher affinity and potency for the NMDA receptor channel are the primary distinguishing features, likely contributing to its efficacy in Alzheimer's disease.[7][9] Amantadine, a lower-affinity blocker, has a unique mechanism of accelerating channel closure.[12] Understanding these quantitative and mechanistic differences is essential for the rational design and development of new neuromodulatory therapies targeting the glutamatergic system.

References

A Head-to-Head Comparison of Amantadine Hydrochloride and L-DOPA in Preclinical Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of amantadine hydrochloride and L-DOPA, two cornerstone therapies for Parkinson's disease (PD), based on their performance in preclinical animal models. While L-DOPA remains the gold standard for symptomatic relief, amantadine offers a distinct mechanistic profile, proving particularly relevant in the context of long-term L-DOPA therapy complications. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of their respective and combined actions.

Executive Summary

L-DOPA, a precursor to dopamine, directly replenishes the depleted neurotransmitter in the striatum, offering potent and rapid improvement of motor symptoms in Parkinson's models. Its efficacy, however, can be accompanied by the development of debilitating L-DOPA-induced dyskinesias (LID) with chronic use. This compound, initially developed as an antiviral, exerts its anti-parkinsonian effects through a multi-faceted mechanism, including the potentiation of dopamine release, inhibition of dopamine reuptake, and non-competitive antagonism of NMDA receptors.[1] While its motor improvement effects as a monotherapy are considered modest compared to L-DOPA, amantadine has demonstrated significant efficacy in mitigating LID, a crucial aspect of its clinical utility. Direct head-to-head preclinical trials comparing the two as monotherapies for motor symptoms are limited; this guide synthesizes available data from individual and combination therapy studies to provide a comparative overview.

Data Presentation: Performance in Parkinson's Disease Models

The following tables summarize the quantitative effects of amantadine and L-DOPA on key behavioral and neurochemical outcomes in rodent and primate models of Parkinson's disease. It is important to note that the data presented is compiled from various studies and may not represent direct head-to-head comparisons within a single experiment.

Table 1: Effects on Motor Function in Rodent Models (6-OHDA Lesioned Rats)

ParameterThis compoundL-DOPAVehicle/ControlReference Study Insight
Apomorphine-Induced Rotations (contralateral turns/min) Data on amantadine monotherapy's effect on apomorphine-induced rotations is limited.Significant reduction in apomorphine-induced rotations, indicating motor improvement.High rate of contralateral rotations post-lesion.Apomorphine-induced rotation is a standard test to assess the severity of the lesion and the efficacy of dopaminergic treatments.[2][3][4]
Drug-Induced Rotations (ipsilateral turns/min) Modest induction of ipsilateral rotations.Potent induction of ipsilateral rotations.Minimal spontaneous rotations.Drug-induced rotations are indicative of increased dopamine receptor stimulation on the lesioned side.
Forelimb Use Asymmetry (Cylinder Test; % contralateral use) Modest improvement in contralateral forelimb use.Significant improvement in contralateral forelimb use.[5]Significant bias towards ipsilateral forelimb use.The cylinder test assesses akinesia and sensorimotor neglect.[5]
Locomotor Activity (Open Field Test; distance traveled) Variable effects reported; some studies show increased locomotor activity.[6]Significant increase in locomotor activity, reversing parkinsonian akinesia.Reduced locomotor activity compared to non-lesioned animals.The open field test measures general motor activity and exploration.

Table 2: Effects on L-DOPA-Induced Dyskinesia (LID) in Rodent and Primate Models

ParameterThis compound (in combination with L-DOPA)L-DOPA (alone)Vehicle/Control (with L-DOPA)Reference Study Insight
Abnormal Involuntary Movements (AIMs) Score (rodents) Significant reduction in L-DOPA-induced AIMs scores.[7]High AIMs scores with chronic treatment.[8]High AIMs scores with chronic L-DOPA treatment.AIMs in rodents are the preclinical correlate of LID in patients.
Dyskinesia Score (primates) Significant reduction in choreiform and dystonic dyskinesias.High dyskinesia scores with chronic treatment.High dyskinesia scores with chronic L-DOPA treatment.MPTP-lesioned primates are a valuable model for studying LID.
On-Time without Troublesome Dyskinesia Increased duration of "on-time" without dyskinesia."On-time" is often accompanied by dyskinesia.N/AThis is a key clinical endpoint that is modeled preclinically.

Table 3: Neurochemical Effects in the Striatum

ParameterThis compoundL-DOPAVehicle/ControlReference Study Insight
Extracellular Dopamine Levels Increases extracellular dopamine levels, partly by inhibiting reuptake and enhancing release.[1][9][10]Markedly increases extracellular dopamine levels following conversion from L-DOPA.Low basal dopamine levels in lesioned animals.Microdialysis studies are used to measure these changes.
Dopamine D2/D3 Receptor Binding Reduced D2/D3 receptor binding, suggesting increased dopamine availability.[6]L-DOPA can lead to fluctuations in receptor binding and sensitivity with chronic use.Upregulation of dopamine receptors post-lesion.SPECT imaging with ligands like [123I]IBZM is used to assess receptor binding.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

6-Hydroxydopamine (6-OHDA) Lesioning in Rodents

This procedure creates a unilateral lesion of the nigrostriatal dopamine pathway, a widely used model of Parkinson's disease.

  • Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target area, typically the medial forebrain bundle (MFB) or the striatum.

  • 6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically 8-16 µg in ascorbate-saline) is slowly infused into the target area using a microsyringe.[8] The contralateral side serves as an internal control.

  • Post-operative Care: Animals receive post-operative analgesia and are monitored for recovery. Behavioral testing typically commences 2-3 weeks after surgery to allow for the full development of the lesion.

Apomorphine-Induced Rotational Behavior

This test is used to assess the extent of the unilateral dopamine lesion.

  • Apparatus: A circular arena or a set of individual transparent cylinders equipped with an automated rotation-counting system.

  • Procedure:

    • Animals are allowed to habituate to the testing chamber for a short period.

    • Apomorphine, a non-selective dopamine receptor agonist, is administered subcutaneously (e.g., 0.05-0.5 mg/kg).[3]

    • The number of full 360° contralateral (away from the lesioned side) rotations is recorded for a set period (e.g., 30-60 minutes).

  • Data Analysis: The net rotational score (contralateral minus ipsilateral rotations) is calculated. A higher number of contralateral rotations indicates a more severe lesion.

Assessment of L-DOPA-Induced Dyskinesia (LID) - Abnormal Involuntary Movements (AIMs)

This method quantifies the severity of dyskinetic movements in lesioned rodents chronically treated with L-DOPA.

  • Drug Treatment: Lesioned animals receive daily injections of L-DOPA (e.g., 6-12 mg/kg, i.p.) and a peripheral decarboxylase inhibitor (e.g., benserazide, 15 mg/kg, i.p.) for a period of several weeks to induce AIMs.[11]

  • Observation: On testing days, animals are placed in individual transparent cylinders after L-DOPA administration.

  • Scoring: AIMs are scored at regular intervals (e.g., every 20 minutes for 3-4 hours) by a trained observer blinded to the treatment groups. The scoring is typically based on a scale for different subtypes of AIMs:

    • Axial: Dystonic posturing of the neck and trunk.

    • Limb: Jerky and purposeless movements of the forelimb.

    • Orolingual: Stereotyped movements of the mouth and tongue. Each subtype is scored on a severity scale (e.g., 0-4).

  • Data Analysis: The total AIMs score is calculated by summing the scores for each subtype at each time point.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for L-DOPA and this compound.

L_DOPA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L-DOPA_blood L-DOPA (from blood) L-DOPA L-DOPA L-DOPA_blood->L-DOPA AADC AADC L-DOPA->AADC Decarboxylation Dopamine_pre Dopamine AADC->Dopamine_pre VMAT2 VMAT2 Dopamine_pre->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Dopamine_syn Dopamine Vesicle->Dopamine_syn Release D1R D1 Receptor Dopamine_syn->D1R D2R D2 Receptor Dopamine_syn->D2R AC_stim ↑ Adenylyl Cyclase D1R->AC_stim AC_inhib ↓ Adenylyl Cyclase D2R->AC_inhib cAMP_stim ↑ cAMP AC_stim->cAMP_stim cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib PKA_stim ↑ PKA cAMP_stim->PKA_stim Motor_Effect Modulation of Motor Function cAMP_inhib->Motor_Effect PKA_stim->Motor_Effect

Caption: L-DOPA Signaling Pathway.

Amantadine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amantadine_pre Amantadine Dopamine_Vesicle Dopamine in Vesicles Amantadine_pre->Dopamine_Vesicle ↑ Release DAT Dopamine Transporter (DAT) Amantadine_pre->DAT Inhibits Dopamine_syn Dopamine Dopamine_Vesicle->Dopamine_syn Release Dopamine_syn->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_syn->Dopamine_Receptor Amantadine_post Amantadine NMDAR NMDA Receptor Amantadine_post->NMDAR Blocks Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Glutamate Activation Excitotoxicity ↓ Excitotoxicity & Abnormal Signaling Ca_ion->Excitotoxicity

Caption: Amantadine's Multi-target Mechanism.

Experimental Workflow

Experimental_Workflow Start Start: Parkinson's Disease Animal Model Generation Lesion Unilateral 6-OHDA Lesion in MFB or Striatum Start->Lesion Recovery Post-Surgical Recovery (2-3 weeks) Lesion->Recovery Baseline Baseline Behavioral Testing (e.g., Cylinder Test) Recovery->Baseline Grouping Randomized Group Assignment Baseline->Grouping Treatment Chronic Drug Administration: - Vehicle - Amantadine - L-DOPA - Amantadine + L-DOPA Grouping->Treatment Behavioral Behavioral Assessment (e.g., AIMs, Rotational Behavior) Treatment->Behavioral Neurochemical Post-mortem Neurochemical Analysis (e.g., HPLC, Immunohistochemistry) Behavioral->Neurochemical Analysis Data Analysis and Comparison Neurochemical->Analysis

Caption: Preclinical Drug Efficacy Workflow.

Conclusion

Preclinical evidence from animal models robustly supports the distinct yet complementary roles of L-DOPA and amantadine in the management of Parkinson's disease. L-DOPA provides unparalleled efficacy in reversing motor deficits by directly addressing the dopamine deficiency. Amantadine, while having a more modest effect on primary motor symptoms when used as a monotherapy, demonstrates a crucial capacity to increase synaptic dopamine and, importantly, to counteract the maladaptive glutamatergic signaling that underlies L-DOPA-induced dyskinesia. The lack of extensive head-to-head monotherapy trials in animal models highlights an area for future research that could further delineate the optimal therapeutic window for each agent. For drug development professionals, the synergistic potential of combining dopaminergic and glutamatergic modulation, as exemplified by the co-administration of L-DOPA and amantadine, presents a promising avenue for developing novel therapeutics with improved long-term outcomes for Parkinson's disease patients.

References

Comparative Efficacy of Amantadine Hydrochloride in Antiviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the antiviral activity of amantadine hydrochloride against influenza A virus, with a comparative analysis against other established antiviral agents. The information presented herein is supported by experimental data from in vitro and clinical studies to facilitate informed decisions in research and drug development.

Executive Summary

This compound, a first-generation antiviral drug, has historically been used for the prophylaxis and treatment of influenza A virus infections. Its mechanism of action involves the blockade of the M2 proton channel, a crucial component in the viral replication cycle. However, the emergence of widespread resistance has significantly limited its clinical utility. This guide offers a comparative perspective on the efficacy of this compound relative to its analogue, rimantadine, and the neuraminidase inhibitors, oseltamivir and zanamivir. While amantadine and rimantadine demonstrate comparable efficacy against susceptible influenza A strains, rimantadine is often associated with a better safety profile. Neuraminidase inhibitors exhibit a broader spectrum of activity, targeting both influenza A and B viruses, and are currently the recommended first-line treatment.

In Vitro Antiviral Activity

The in vitro efficacy of antiviral drugs is commonly assessed using assays that measure the inhibition of viral replication in cell culture. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) are key metrics, representing the drug concentration required to inhibit viral activity by 50%. The following tables summarize the in vitro activity of amantadine and comparator drugs against various influenza A strains.

Table 1: In Vitro Susceptibility (IC50/EC50 in µM) of Influenza A Viruses to Amantadine and Comparator Antivirals

Virus StrainAmantadineRimantadineOseltamivirZanamivirReference
H1N1 (Amantadine-sensitive)
A/New Caledonia/20/99-<2.5--[1]
H3N2 (Amantadine-sensitive)
A/Panama/2007/99----[1]
H1N1 (Amantadine-resistant)
2009 H1N1 (A/California/10/09)85 - 106>55--[2]
H5N1 (Avian Influenza)
Clade 2.3.2.1a--0.001460.00032[3]
Clade 2.3.4.4b--0.001050.00024[3]

Note: Direct comparative IC50/EC50 values for all four drugs against the same viral strains within a single study are limited. The data presented is a compilation from various sources and methodologies.

Clinical Efficacy and Safety

Clinical trials and meta-analyses provide crucial insights into the real-world effectiveness and tolerability of antiviral medications.

Table 2: Comparative Clinical Efficacy of Amantadine and Other Antivirals for Influenza A Treatment in Adults

OutcomeAmantadineRimantadineOseltamivirZanamivirReference
Prevention of Influenza A 61% reduction in confirmed casesComparable to amantadine--[4][5]
Reduction in Fever Duration ~1 day~1 day--[4][5]
Adverse Effects (vs. Placebo) Increased gastrointestinal and CNS effectsFewer CNS effects than amantadineNausea and vomiting-[4][5]

Note: The efficacy of amantadine and rimantadine is highly dependent on the susceptibility of the circulating influenza A strain. Due to widespread resistance, they are not currently recommended for treatment or prophylaxis of influenza A.[6]

Experimental Protocols

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques in a cell culture.

Protocol:

  • Cell Seeding: Seed confluent monolayers of Madin-Darby canine kidney (MDCK) cells in 12-well plates and incubate overnight.[7]

  • Virus Preparation: Prepare serial dilutions of the influenza virus stock.

  • Infection: Infect the MDCK cell monolayers with the virus dilutions in the presence of varying concentrations of the antiviral drug.[7]

  • Overlay: After a 1-hour incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a medium containing a semi-solid substance like Avicel or agarose to restrict viral spread to adjacent cells.[7]

  • Incubation: Incubate the plates for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Staining and Counting: Fix the cells and stain with a dye such as crystal violet to visualize the plaques. The number of plaques is then counted for each drug concentration.[7]

  • Data Analysis: The percentage of plaque inhibition is calculated relative to a no-drug control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration.

Microneutralization Assay

The microneutralization assay is a serological test used to quantify the titer of neutralizing antibodies to a virus, and can also be adapted to assess the inhibitory activity of antiviral compounds.

Protocol:

  • Cell Preparation: Seed MDCK cells in 96-well microtiter plates and grow to confluency.[8][9]

  • Compound Dilution: Prepare serial dilutions of the antiviral compound to be tested.

  • Virus-Compound Incubation: Mix the diluted compound with a standard amount of influenza virus (typically 100 TCID50, or 50% tissue culture infectious dose) and incubate for 1-2 hours at 37°C to allow the compound to neutralize the virus.[8][10]

  • Infection of Cells: Transfer the virus-compound mixture to the wells containing the confluent MDCK cells.[8][9]

  • Incubation: Incubate the plates for 18-20 hours at 37°C in a 5% CO2 incubator.[10]

  • Detection of Viral Replication: After incubation, assess viral replication. This can be done through various methods, including:

    • ELISA: An enzyme-linked immunosorbent assay to detect viral proteins (e.g., nucleoprotein).[10]

    • Hemagglutination Assay: Measuring the ability of the virus in the supernatant to agglutinate red blood cells.[9]

  • Data Analysis: The neutralization titer or the inhibitory concentration of the antiviral compound is determined as the reciprocal of the highest dilution (or the specific concentration) that shows a significant reduction (e.g., 50%) in viral replication compared to the control wells with no compound.

Mechanism of Action and Signaling Pathways

This compound: M2 Proton Channel Blockade

Amantadine and its derivative, rimantadine, exert their antiviral effect by targeting the M2 ion channel of the influenza A virus. This channel is essential for the uncoating of the virus within the host cell. By blocking this channel, amantadine prevents the influx of protons into the viral core, which in turn inhibits the dissociation of the viral ribonucleoprotein (vRNP) complex and its release into the cytoplasm.[11][12]

cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus Endocytosis Endocytosis Virus->Endocytosis Attachment Endosome Endosome Endocytosis->Endosome Acidification Acidification Endosome->Acidification pH drop M2_Channel M2 Proton Channel Acidification->M2_Channel Activates Uncoating_Blocked Viral Uncoating Blocked M2_Channel->Uncoating_Blocked Proton influx required for uncoating Amantadine Amantadine HCl Amantadine->M2_Channel Blocks vRNP_Release_Inhibited vRNP Release Inhibited Uncoating_Blocked->vRNP_Release_Inhibited Replication Viral Replication vRNP_Release_Inhibited->Replication cluster_cell Infected Host Cell cluster_virion Progeny Virion Viral_Replication Viral Replication & Assembly Budding_Virion Budding Virion Viral_Replication->Budding_Virion Sialic_Acid Sialic Acid Receptors Budding_Virion->Sialic_Acid Attached via Hemagglutinin Neuraminidase Neuraminidase Neuraminidase->Sialic_Acid Cleaves to release virion Viral_Release_Blocked Viral Release Blocked Neuraminidase->Viral_Release_Blocked Prevents cleavage NA_Inhibitor Neuraminidase Inhibitor NA_Inhibitor->Neuraminidase Inhibits Spread_Inhibited Spread_Inhibited Viral_Release_Blocked->Spread_Inhibited Infection Spread Inhibited

References

A Comparative Guide to the Neurotoxic Effects of Amantadine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of amantadine and its derivatives, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the relative safety profiles of these compounds.

Introduction

Amantadine, an adamantane derivative, is a versatile therapeutic agent initially developed as an antiviral drug and later repurposed for the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its mechanism of action is complex, primarily involving the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, which modulates glutamatergic neurotransmission.[2] While this action underlies its therapeutic efficacy, it is also implicated in its neurotoxic potential. Over-activation of NMDA receptors can lead to excitotoxicity, a process characterized by excessive intracellular calcium influx, mitochondrial dysfunction, and eventual neuronal cell death.[3][4] Consequently, the development of amantadine derivatives with improved therapeutic windows and reduced neurotoxicity is an active area of research. This guide compares the neurotoxic profiles of amantadine with several of its key derivatives, including memantine, rimantadine, and the newer derivative, tyrosinyl-amantadine.

Comparative Neurotoxicity Data

The following tables summarize quantitative data on the neurotoxicity of amantadine and its derivatives from various in vitro and in vivo studies. It is important to note that the experimental models and endpoints vary between studies, which should be considered when making direct comparisons.

CompoundAssayCell Line/OrganismEndpointResultReference
Amantadine In vivoMale ICR MiceAcute ToxicityLD50: 271 mg/kg (i.p.)[5]
In vitroVeroE6CytotoxicityCC50: 1410 µM[6]
In vitroHuh7.5CytotoxicityCC50: >1000 µM[6]
In vitroA549-hACE2CytotoxicityCC50: >2000 µM[6]
In vitroRat Hippocampal NeuronsNMDA Receptor AntagonismIC50: 18.6 µM[7]
Memantine In vitroVeroE6CytotoxicityCC50: 606 µM[6]
In vitroHuh7.5CytotoxicityCC50: 605 µM[6]
In vitroA549-hACE2CytotoxicityCC50: 1680 µM[6]
In vitroRat Hippocampal NeuronsNMDA Receptor AntagonismIC50: 1.04 µM[7]
Rimantadine In vitroVeroE6CytotoxicityCC50: 624 µM[6]
In vitroHuh7.5CytotoxicityCC50: 593 µM[6]
In vitroA549-hACE2CytotoxicityCC50: 1720 µM[6]
Tyrosinyl-Amantadine In vivoMale ICR MiceAcute ToxicityLD50: 320 mg/kg (i.p.)[5]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. A higher LD50 indicates lower acute toxicity. CC50 (Cytotoxic Concentration, 50%) is the concentration of a compound that causes the death of 50% of cells in vitro. A higher CC50 indicates lower cytotoxicity. IC50 (Inhibitory Concentration, 50%) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it refers to the concentration of the drug that blocks 50% of the NMDA receptor activity.

Signaling Pathways in Amantadine-Induced Neurotoxicity

The primary mechanism implicated in the neurotoxicity of amantadine and its derivatives is the blockade of NMDA receptors. Under pathological conditions of excessive glutamate release, this antagonism can be neuroprotective. However, under certain circumstances, it can disrupt normal neuronal function and trigger cell death pathways. The diagram below illustrates a simplified signaling pathway associated with amantadine-induced neurotoxicity.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Amantadine Amantadine NMDAR NMDA Receptor Amantadine->NMDAR Blocks Ca_disruption Ca2+ Homeostasis Disruption Amantadine->Ca_disruption Contributes to Glutamate Glutamate Glutamate->NMDAR Activates Ca_influx Decreased Ca2+ Influx (Physiological) NMDAR->Ca_influx Mediates Mito_Stress Mitochondrial Stress Ca_disruption->Mito_Stress ROS Increased ROS Production Mito_Stress->ROS Caspase_Activation Caspase-3/9 Activation ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Simplified signaling pathway of amantadine-induced neurotoxicity.

Experimental Protocols

This section details a representative experimental protocol for assessing the in vitro neurotoxicity of amantadine and its derivatives using the MTT assay, based on methodologies described in the literature.[8][9]

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of amantadine and its derivatives on a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Amantadine and its derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: SH-SY5Y cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of amantadine or its derivatives. A vehicle control (medium with the solvent used to dissolve the compounds) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The CC50 value is calculated from the dose-response curve.

Experimental Workflow Diagram

G cluster_workflow MTT Assay Workflow A 1. Seed SH-SY5Y cells in 96-well plates B 2. Treat cells with Amantadine/ Derivatives at various concentrations A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution and incubate for 4 hours C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate cell viability and CC50 F->G

Figure 2: Workflow for assessing neurotoxicity using the MTT assay.

Discussion and Conclusion

The compiled data suggests that amantadine and its derivatives exhibit varying degrees of cytotoxicity. In the comparative in vitro study by Smirnova et al. (2021), amantadine generally displayed lower cytotoxicity (higher CC50 values) in the tested cell lines compared to memantine and rimantadine.[6] This is in contrast to the findings from the patch-clamp study on rat hippocampal neurons, where memantine was a significantly more potent NMDA receptor antagonist than amantadine.[7] This highlights the importance of considering the specific experimental context and endpoints when evaluating neurotoxicity. The in vivo data for tyrosinyl-amantadine indicates a slightly lower acute toxicity compared to amantadine, suggesting a potentially favorable safety profile for this newer derivative.[5]

The primary mechanism of neurotoxicity for these compounds is linked to their interaction with the NMDA receptor. Dysregulation of glutamatergic signaling can lead to excitotoxicity, oxidative stress, and ultimately, apoptotic cell death.[3][8] Further research using standardized in vitro neurotoxicity assays on relevant neuronal cell lines is crucial for a more definitive comparative analysis of these compounds. Such studies will be invaluable for guiding the development of safer and more effective amantadine-based therapeutics for a range of neurological disorders.

References

Independent Replication of Amantadine Hydrochloride's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic effects of amantadine hydrochloride against placebos and alternative treatments across its primary and off-label indications. The information is supported by data from independent clinical trials and systematic reviews, with a focus on quantitative outcomes and detailed experimental methodologies.

This compound for Influenza A

This compound was one of the first antiviral drugs approved for the treatment and prophylaxis of influenza A. Its use has significantly declined due to widespread resistance. However, understanding its initial efficacy provides a valuable baseline for comparison with newer antiviral agents.

Comparison with Placebo and Rimantadine

Rimantadine, a derivative of amantadine, was developed to have a similar mechanism of action but a more favorable side-effect profile. Cochrane reviews have synthesized data from numerous trials comparing amantadine to placebo and rimantadine.

Table 1: Efficacy of Amantadine and Rimantadine for Prophylaxis and Treatment of Influenza A in Healthy Adults

Outcome MeasureAmantadine vs. PlaceboRimantadine vs. PlaceboAmantadine vs. RimantadineCitation(s)
Prophylaxis
Prevention of Influenza-like Illness (ILI)25% reduction in cases (95% CI: 13% to 36%)Not statistically significantInsufficient data[1][2][3]
Prevention of Confirmed Influenza A61% reduction in cases (95% CI: 35% to 76%)Comparable effectiveness (fewer trials)No significant difference[1][2][3]
Treatment
Reduction in Duration of Fever1 day reduction (95% CI: 0.7 to 1.3 days)Comparable effectivenessNo significant difference[1][2][3]
Adverse Effects
Gastrointestinal Side EffectsSignificantly higher than placeboSignificantly higher than placeboComparable[1][2][3]
Central Nervous System Side EffectsSignificantly higher than placebo and rimantadineLower than amantadineAmantadine has significantly more CNS side effects[1][2][3]
Comparison with Neuraminidase Inhibitors (Oseltamivir and Zanamivir)

Direct head-to-head clinical trials comparing amantadine with the current standard-of-care neuraminidase inhibitors are scarce, largely because amantadine is no longer recommended for influenza due to high levels of resistance. The available data comes from systematic reviews that have included a small number of such comparisons, often in the context of prophylaxis.

A systematic review for the prophylaxis of influenza found limited evidence for the efficacy of amantadine in preventing symptomatic, laboratory-confirmed influenza in healthy adults (Relative Risk 0.40, 95% CI 0.08–2.03)[4][5]. In contrast, the same review found that oseltamivir was effective in preventing symptomatic laboratory-confirmed influenza, particularly in at-risk elderly subjects (RR 0.08, 95% CI 0.01–0.63)[4][5]. Zanamivir also showed preventative efficacy in at-risk adults and adolescents (RR 0.17, 95% CI 0.07–0.44)[4][5].

A randomized, crossover study evaluating the co-administration of amantadine and oseltamivir found no clinically significant pharmacokinetic interactions, suggesting the combination is safe from a drug-drug interaction perspective, though this study did not assess efficacy[6][7].

Experimental Protocol: Prophylaxis and Treatment of Influenza A

The methodologies for the clinical trials assessing amantadine for influenza A generally followed a randomized, double-blind, placebo-controlled design.

  • Participants: Healthy adults, with some studies focusing on specific populations like students or military personnel.

  • Intervention: Prophylaxis trials typically administered amantadine (100 mg or 200 mg daily) or placebo for the duration of a local influenza A outbreak. Treatment trials administered amantadine (usually 200 mg daily) or placebo for 5-7 days, initiated within 48 hours of symptom onset.

  • Outcome Measures:

    • Primary: Incidence of clinical influenza (influenza-like illness) and serologically confirmed influenza A. For treatment trials, the primary outcome was often the duration of fever and other symptoms.

    • Secondary: Severity of symptoms, viral shedding, and incidence of adverse events.

  • Statistical Analysis: Comparison of the proportion of participants developing influenza in the prophylaxis trials, and comparison of the mean duration of symptoms in the treatment trials.

Influenza_A_Mechanism cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus Particle Endosome Endosome Virus->Endosome Endocytosis M2_Channel M2 Proton Channel M2_Channel->Endosome H+ Influx (Acidification) vRNA Viral RNA Replication Viral Replication vRNA->Replication Leads to Cytoplasm Cytoplasm Endosome->Cytoplasm Uncoating & vRNA Release Amantadine Amantadine Amantadine->M2_Channel Blocks Channel

Figure 1: Amantadine's Mechanism of Action in Influenza A

This compound for Parkinson's Disease

Amantadine is used as both a monotherapy in early Parkinson's disease and as an adjunctive therapy in later stages to manage levodopa-induced dyskinesia and motor fluctuations.

Comparison with Placebo for Dyskinesia and Motor Fluctuations

Multiple randomized controlled trials have demonstrated the efficacy of amantadine in reducing levodopa-induced dyskinesia.

Table 2: Efficacy of Amantadine for Levodopa-Induced Dyskinesia in Parkinson's Disease

StudyNAmantadine DosagePrimary Outcome MeasureResultCitation(s)
Sawada et al. (2010)36300 mg/dayRush Dyskinesia Rating Scale (RDRS)64% of patients improved on amantadine vs. 16% on placebo.[8][9]
Verhagen Metman et al. (1998)18Up to 400 mg/dayDyskinesia scores during levodopa infusion60% reduction in dyskinesia severity with amantadine compared to placebo (p=0.001).[10]
Luginger et al. (2000)11Not specifiedDyskinesia severity after oral levodopa52% reduction in dyskinesia severity with amantadine (p<0.05).[11]

A meta-analysis of 14 randomized controlled trials concluded that all formulations of amantadine significantly reduced dyskinesia[1]. The same meta-analysis found that amantadine also significantly decreased "OFF" time, particularly the immediate-release (IR) and delayed-release/extended-release (DR/ER) formulations[1].

Comparison with Other Antiparkinsonian Drugs

Direct comparative trials between amantadine and other adjunctive therapies for motor complications are limited. One area of interest is its comparison with other classes of drugs used to manage "OFF" time, such as MAO-B inhibitors. While no direct head-to-head clinical trial data was identified in the search, a comparative in-vitro study on the antioxidant properties of amantadine and rasagiline (an MAO-B inhibitor) found that both drugs exhibited free-radical scavenging activity, with amantadine showing better activity at lower concentrations[12]. This suggests a potential neuroprotective mechanism in addition to its symptomatic effects, though clinical comparisons are needed to confirm any difference in efficacy for motor fluctuations.

Experimental Protocol: Amantadine for Levodopa-Induced Dyskinesia

The study by Sawada et al. (2010) provides a clear example of a robust methodology for assessing amantadine's effect on dyskinesia[8][9].

  • Design: A multi-center, double-blind, randomized, placebo-controlled, crossover trial.

  • Participants: 36 patients with Parkinson's disease and established levodopa-induced dyskinesias.

  • Intervention: Patients received either amantadine (titrated up to 300 mg/day) or a matching placebo for 27 days. After a 15-day washout period, patients were crossed over to the other treatment arm.

  • Outcome Measures:

    • Primary: Change in the Rush Dyskinesia Rating Scale (RDRS).

    • Secondary: Changes in the Unified Parkinson's Disease Rating Scale (UPDRS) parts III (motor function), IVa (dyskinesias), and IVb (motor fluctuations).

  • Statistical Analysis: The primary outcome was analyzed by comparing the proportion of patients showing improvement on the RDRS between the amantadine and placebo groups. Secondary outcomes were assessed by comparing the mean changes in UPDRS scores.

Parkinson_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicles Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicles->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptors Dopamine Receptors Dopamine->Dopamine_Receptors Binds NMDA_Receptor NMDA Receptor Amantadine Amantadine Amantadine->Dopamine_Vesicles Enhances Release Amantadine->DAT Inhibits Reuptake Amantadine->NMDA_Receptor Antagonist

Figure 2: Amantadine's Proposed Mechanisms in Parkinson's Disease

This compound for Multiple Sclerosis-Related Fatigue

Fatigue is a common and debilitating symptom of multiple sclerosis (MS). Amantadine is frequently prescribed off-label for this indication.

Comparison with Placebo, Modafinil, and Methylphenidate

A significant randomized, placebo-controlled, crossover, double-blind trial compared the efficacy of amantadine, modafinil, and methylphenidate for MS-related fatigue.

Table 3: Efficacy of Amantadine, Modafinil, and Methylphenidate for MS-Related Fatigue

Outcome MeasurePlaceboAmantadineModafinilMethylphenidateCitation(s)
Mean Modified Fatigue Impact Scale (MFIS) Score 40.6 (95% CI: 38.2–43.1)41.3 (95% CI: 38.8–43.7)39.0 (95% CI: 36.6–41.4)38.6 (95% CI: 36.2–41.0)[13][14][15][16]
Proportion of Patients Reporting Adverse Events 31%39%40%40%[13][14][15]

The study concluded that amantadine, modafinil, and methylphenidate were not superior to placebo in improving MS-related fatigue and were associated with a higher frequency of adverse events[13][14][15][16].

Experimental Protocol: TRIUMPHANT-MS Trial

The design of the TRIUMPHANT-MS trial provides a comprehensive framework for evaluating fatigue in MS[17].

  • Design: A randomized, placebo-controlled, four-sequence, four-period, crossover, double-blind, multicenter trial.

  • Participants: 141 patients with MS who reported fatigue and had a Modified Fatigue Impact Scale (MFIS) score of more than 33.

  • Intervention: Participants received oral amantadine (up to 100 mg twice daily), modafinil (up to 100 mg twice daily), methylphenidate (up to 10 mg twice daily), or placebo, each for up to 6 weeks, with 2-week washout periods between medications.

  • Outcome Measures:

    • Primary: MFIS score at the highest tolerated dose at week 5 of each treatment period.

    • Secondary: Safety and tolerability.

  • Statistical Analysis: A linear mixed-effect regression model was used to analyze the primary outcome.

This compound for Traumatic Brain Injury

Amantadine has been investigated for its potential to promote recovery of consciousness and functional outcomes after traumatic brain injury (TBI).

Comparison with Placebo

A multicenter, double-blind, randomized, placebo-controlled study involving 184 patients in vegetative or minimally conscious states 4-16 weeks post-TBI found that patients who received amantadine had a faster functional recovery compared to those who received a placebo[18]. However, the rate of improvement in the amantadine group slowed significantly after the treatment was stopped, though functional gains were maintained during the washout period[18]. Another smaller, double-blind, randomized, controlled clinical trial with 40 patients did not find significant effects of amantadine on the level of consciousness, memory, disability, cognition, mortality, or performance at a 6-month follow-up, although there was a significant rise in the Glasgow Coma Scale (GCS) in the amantadine group between the first and seventh day of treatment[19][20].

Experimental Protocol: Amantadine for Severe TBI

The protocol for the larger multicenter trial provides a robust design for this indication[21].

  • Design: A prospective, double-blind, randomized, placebo-controlled trial.

  • Participants: 184 patients in a vegetative or minimally conscious state 4-16 weeks after a severe TBI.

  • Intervention: Patients were randomized to receive either amantadine (200-400 mg/day) or a placebo for 4 weeks, followed by a 2-week washout period. The dosage was titrated based on response.

  • Outcome Measures:

    • Primary: Disability Rating Scale (DRS).

    • Secondary: Coma Recovery Scale-Revised (CRS-R).

  • Statistical Analysis: The primary endpoint was the change in DRS score at week 4.

TBI_Recovery_Workflow Start Patient with Severe TBI (4-16 weeks post-injury) Randomization Randomization Start->Randomization Amantadine_Group Amantadine Group (200-400 mg/day) Randomization->Amantadine_Group Placebo_Group Placebo Group Randomization->Placebo_Group Treatment_Phase 4-Week Treatment Phase Amantadine_Group->Treatment_Phase Placebo_Group->Treatment_Phase Washout_Phase 2-Week Washout Phase Treatment_Phase->Washout_Phase Endpoint_Assessment Endpoint Assessment (DRS, CRS-R) Washout_Phase->Endpoint_Assessment

Figure 3: Experimental Workflow for Amantadine in TBI Clinical Trial

Conclusion

Independent replication studies have confirmed some of the therapeutic effects of this compound, particularly in the management of levodopa-induced dyskinesia in Parkinson's disease. Its efficacy for influenza A is well-documented in older studies, but its clinical utility is now severely limited by widespread viral resistance. For multiple sclerosis-related fatigue, a large, well-designed trial did not show a benefit over placebo. In the context of traumatic brain injury, amantadine may accelerate the pace of functional recovery, although the long-term benefits are less clear. The choice of amantadine should be carefully considered in light of the available evidence and the efficacy and safety profiles of alternative treatments.

References

Benchmarking Amantadine Hydrochloride Against Novel Antiviral Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of amantadine hydrochloride's performance against a range of novel antiviral compounds. The following sections detail the mechanisms of action, quantitative efficacy data, and the experimental protocols used for these evaluations.

Introduction to this compound

This compound is an antiviral agent historically used for the prophylaxis and treatment of Influenza A virus infections.[1][2] Its primary mechanism of action involves the inhibition of the M2 proton channel of the influenza A virus.[2][3][4] This channel is crucial for the uncoating of the virus within the host cell, a critical step for the release of viral genetic material and subsequent replication.[3][4][5] By blocking this channel, amantadine prevents the acidification of the virion interior, thereby halting the replication process.[4][5] However, the widespread emergence of resistant strains, predominantly due to a serine-to-asparagine substitution at position 31 (S31N) in the M2 protein, has rendered amantadine largely ineffective against currently circulating influenza A viruses.[6][7][8][9] This has necessitated the development of novel antiviral compounds.

Comparative Analysis of Antiviral Compounds

The following tables summarize the quantitative data for this compound and various novel antiviral compounds against different viruses. The data is presented to facilitate a direct comparison of their efficacy and selectivity.

Table 1: Antiviral Activity against Influenza A Virus

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
AmantadineA/H3N2/Victoria/3/1975 (M2 WT)MDCK0.5>100>200[6]
RimantadineA/H3N2/Victoria/3/1975 (M2 WT)MDCK0.5>100>200[6]
AmantadineA/H1N1/California/07/2009 (M2 S31N)MDCK106>100<1[6]
RimantadineA/H1N1/California/07/2009 (M2 S31N)MDCK314>100<1[6]
Compound 38 (Amantadine Analog)A/H1N1/California/07/2009 (M2 S31N)MDCK60>400>6.7[6]
M090 (Pinanamine-based inhibitor)A/California/07/2009 (H1N1, amantadine-resistant)MDCK0.34>100>294[10]
M090 (Pinanamine-based inhibitor)A/Texas/04/2009 (H1N1, amantadine- and oseltamivir-resistant)MDCK0.1>100>1000[10]

Table 2: Antiviral Activity against Coronaviruses

CompoundVirus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
AmantadineSARS-CoV-2Vero E683-119Not specifiedNot specified[11]
RimantadineSARS-CoV-2Human lung epithelial cells30-40Not specifiedNot specified[12]
TromantadineSARS-CoV-2Human lung epithelial cells60-100Not specifiedNot specified[12]
Amantadine Derivative (4A)HCoV-229EMDBK641.65 µg/mLNot specifiedNot specified[13]

Table 3: Antiviral Activity against Orthopoxviruses

CompoundVirus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound 2 (N-(adamantan-1-yl)isonicotinamide)Vaccinia virusNot specifiedNot specifiedNot specified115[14][15]
Camphor N-acylhydrazone 7Vaccinia virusNot specified5.11430280[16]
Camphor N-acylhydrazone 8Vaccinia virusNot specified6.249079[16]

Mechanisms of Action of Novel Antiviral Compounds

While amantadine's activity is confined to the M2 channel of Influenza A, novel compounds exhibit a broader range of mechanisms:

  • Next-Generation M2 Inhibitors: These are designed to be effective against amantadine-resistant strains. Some amantadine analogs have shown the ability to inhibit viruses with the M2 S31N mutation, suggesting alternative binding sites or mechanisms.[6][17] Some compounds have been identified as dual blockers of both wild-type and mutant M2 channels.[18]

  • Hemagglutinin (HA) Inhibitors: Pinanamine-based inhibitors, such as M090, have been shown to target the influenza hemagglutinin (HA) protein.[10][19] They inhibit the conformational changes in HA required for membrane fusion, thereby preventing viral entry into the host cell.[10]

  • Multi-target Adamantane Derivatives: Some adamantane derivatives have demonstrated activity against a wider range of viruses, including coronaviruses and orthopoxviruses.[13][14][16] For coronaviruses, proposed mechanisms include blocking the viral E protein channel and inhibiting host cell proteases like Cathepsin L by increasing endosomal pH.[11] Against orthopoxviruses, some derivatives are thought to inhibit the viral membrane protein p37, which is involved in viral replication.[14]

  • Bananins: This class of compounds, which combines a trioxa-adamantane moiety with a pyridoxal derivative, has shown inhibitory effects on the helicase activity of the SARS coronavirus.[20]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of antiviral activity studies.

4.1. Plaque Reduction Assay (PRA)

This assay is a standard method for determining the 50% effective concentration (EC50) of an antiviral compound.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates and grown to form a confluent monolayer.

  • Virus Preparation: The influenza virus stock is diluted to a concentration that produces a countable number of plaques.

  • Infection: The cell monolayer is washed and then infected with the diluted virus in the presence of varying concentrations of the test compound.

  • Incubation: After a 1-hour incubation period to allow for viral adsorption, the inoculum is removed.

  • Overlay: The cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing the test compound at the same concentrations. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).

  • Plaque Visualization: After 2-3 days of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques at each compound concentration is counted and compared to the number of plaques in the untreated control. The EC50 is calculated as the compound concentration that reduces the number of plaques by 50%.

4.2. Cytotoxicity Assay

This assay is performed to determine the 50% cytotoxic concentration (CC50) of a compound, which is essential for calculating the selectivity index.

  • Cell Seeding: Cells (e.g., MDCK) are seeded in 96-well plates.

  • Compound Addition: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The plates are incubated for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.

  • Data Analysis: The absorbance is read using a plate reader, and the percentage of cell viability is calculated relative to the untreated control cells. The CC50 is determined as the compound concentration that reduces cell viability by 50%.

4.3. Selectivity Index (SI)

The selectivity index is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, as it signifies that the compound is effective at a concentration far below that at which it is toxic to host cells.

Visualizing Mechanisms and Workflows

Diagram 1: Amantadine's Mechanism of Action on Influenza A M2 Proton Channel

cluster_endosome Endosome (Acidic pH) Influenza_A_Virus Influenza A Virus M2_Channel M2 Proton Channel Influenza_A_Virus->M2_Channel contains Viral_RNA Viral RNA M2_Channel->Viral_RNA facilitates uncoating of Host_Cell_Cytoplasm Host Cell Cytoplasm M2_Channel->Host_Cell_Cytoplasm H+ influx Viral_Replication Viral Replication Viral_RNA->Viral_Replication leads to Amantadine Amantadine Amantadine->M2_Channel blocks No_Replication No Viral Replication Amantadine->No_Replication results in Start Start: Compound Library Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Determine CC50 Start->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) Determine EC50 Start->Antiviral_Assay Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Calculate_SI Antiviral_Assay->Calculate_SI High_SI High SI: Promising Candidate Calculate_SI->High_SI is high Low_SI Low SI: Discard or Modify Calculate_SI->Low_SI is low Mechanism_Study Mechanism of Action Studies High_SI->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization End End: Preclinical Development Lead_Optimization->End

References

Comparative study of amantadine hydrochloride's pharmacokinetics in different species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of amantadine hydrochloride across various species, including humans, monkeys, dogs, rats, and mice. The data presented herein has been compiled from a range of preclinical and clinical studies to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This information is intended to support researchers and professionals in the fields of drug discovery, preclinical development, and clinical pharmacology.

Executive Summary

This compound, a versatile therapeutic agent, exhibits notable pharmacokinetic differences across species. While generally well-absorbed orally, its rate and extent of absorption, subsequent distribution, metabolic fate, and elimination half-life vary significantly. These interspecies variations are critical considerations for the extrapolation of preclinical data to human clinical trials and for the selection of appropriate animal models in research. This guide summarizes key pharmacokinetic parameters in tabular format for easy comparison and provides detailed experimental methodologies to support the reproducibility and extension of these findings.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in humans, monkeys (macaques), dogs, rats, and mice. It is important to note that the data are derived from various studies with differing experimental conditions, including dose, route of administration, and analytical methods. Therefore, direct comparisons should be made with caution.

Table 1: Oral Pharmacokinetic Parameters of this compound
SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Reference(s)
Human ~1.4 (100 mg single dose)220 ± 303.3 ± 1.517 ± 4[1]
Human ~2.8 (200 mg single dose)650 ± 2202-416.7 ± 7.7[2]
Monkey (Macaque) N/AN/AN/AN/A[3][4]
Dog (Greyhound) ~2.8 (100 mg single dose)275 (225-351)2.6 (1-4)4.96 (4.11-6.59)[5]
Rat (Sprague-Dawley) N/AN/AN/AN/A[3]
Mouse (C57BL) N/AN/AN/AN/A[3]

N/A: Data not explicitly available in the searched literature under comparable single-dose oral administration studies.

Table 2: Intravenous Pharmacokinetic Parameters of this compound
SpeciesDose (mg/kg)Vd (L/kg)CL (L/h/kg)t1/2 (h)Reference(s)
Human N/A3-80.2-0.310-14[6][7]
Cat 44.3 ± 0.20.49 ± 0.135.8 ± 0.8[8]

Key Interspecies Differences

  • Absorption: Amantadine is well-absorbed orally in humans.[6] In dogs, absorption is also efficient.[5]

  • Distribution: The apparent volume of distribution in humans is large (3-8 L/kg), indicating extensive tissue distribution.[6][7]

  • Metabolism: Amantadine undergoes minimal metabolism in humans, with the majority of the drug excreted unchanged in the urine.[6][7]

  • Excretion: The primary route of elimination in humans is renal excretion, involving both glomerular filtration and tubular secretion.[6][7] This renal dependence highlights the need for dose adjustments in patients with impaired kidney function.

Experimental Protocols

The following section details a representative experimental protocol for a pharmacokinetic study of this compound in an animal model, based on methodologies described in the cited literature.[5][8][9][10][11]

Animal Studies
  • Animal Models: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline). For oral administration, the drug is delivered via gavage. For intravenous administration, it is injected via a cannulated vein (e.g., tail vein in rats).

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). In rodents, serial sampling from the same animal is possible via techniques like submandibular or saphenous vein puncture, which minimizes inter-animal variability.[12][13] Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of amantadine in plasma.

  • Sample Preparation: Plasma samples are thawed, and a protein precipitation extraction is performed. An internal standard (e.g., amantadine-d15) is added to the plasma, followed by a precipitating agent like acetonitrile. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.[1]

  • Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 column. A mobile phase consisting of a mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is used to separate amantadine from other plasma components.[9][10]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the parent ion to a specific product ion for both amantadine and the internal standard.[1][10]

  • Data Analysis: The peak area ratio of amantadine to the internal standard is used to construct a calibration curve from which the concentration of amantadine in the unknown samples is determined. Pharmacokinetic parameters are then calculated using non-compartmental analysis software.[11]

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

G Experimental Workflow for a Pharmacokinetic Study cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Model Animal Model Selection (e.g., Rat, Mouse, Dog) Dose_Prep Dose Preparation (Amantadine HCl in vehicle) Animal_Model->Dose_Prep Admin Drug Administration (Oral or Intravenous) Dose_Prep->Admin Sampling Serial Blood Sampling Admin->Sampling Plasma_Sep Plasma Separation Sampling->Plasma_Sep Extraction Sample Extraction (Protein Precipitation) Plasma_Sep->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Comparison Interspecies Comparison PK_Calc->Comparison

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Signaling Pathway (Conceptual)

The primary mechanism of action of amantadine is not via a classical signaling pathway but through direct interaction with viral or host proteins. A relevant conceptual diagram illustrates its interaction with the M2 proton channel of the influenza A virus and its antagonism of the NMDA receptor.

G Conceptual Mechanisms of Amantadine Action cluster_antiviral Antiviral Effect (Influenza A) cluster_antiparkinsonian Antiparkinsonian Effect Amantadine1 Amantadine M2_Channel M2 Proton Channel Amantadine1->M2_Channel Blocks Viral_Uncoating Viral Uncoating M2_Channel->Viral_Uncoating Required for Replication Viral Replication Viral_Uncoating->Replication Amantadine2 Amantadine NMDA_Receptor NMDA Receptor Amantadine2->NMDA_Receptor Antagonizes Dopamine_Release Dopamine Release Amantadine2->Dopamine_Release Enhances Dopamine_Reuptake Dopamine Reuptake Amantadine2->Dopamine_Reuptake Inhibits Glutamatergic_Activity Excessive Glutamatergic Activity NMDA_Receptor->Glutamatergic_Activity Mediates

Caption: Conceptual overview of amantadine's mechanisms of action.

References

Unraveling the Clinical Significance of Amantadine's In Vitro Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical relevance of in vitro findings on amantadine. By objectively comparing its performance with alternative therapies and presenting supporting experimental data, this document aims to bridge the gap between laboratory discoveries and clinical applications. We delve into amantadine's multifaceted mechanisms of action—as an N-methyl-D-aspartate (NMDA) receptor antagonist, a dopamine modulator, and an antiviral agent—and evaluate how these in vitro properties translate to its therapeutic use in Parkinson's disease, multiple sclerosis-related fatigue, and influenza A.

Amantadine as an NMDA Receptor Antagonist: Neuroprotection and Symptomatic Relief

Amantadine's ability to act as a non-competitive antagonist at the NMDA receptor is a cornerstone of its neurological effects. This mechanism is crucial in modulating glutamatergic neurotransmission, which is often dysregulated in neurodegenerative disorders.

In Vitro Findings

In vitro studies, primarily using electrophysiological techniques like patch-clamp, have demonstrated that amantadine blocks the NMDA receptor channel. This action is thought to reduce excitotoxicity, a process implicated in neuronal cell death.

Clinical Relevance in Parkinson's Disease

In Parkinson's disease, the in vitro NMDA receptor antagonism of amantadine is clinically relevant for managing levodopa-induced dyskinesia. Clinical trials have shown that amantadine can significantly reduce the severity of these involuntary movements.

Comparison with Memantine:

Memantine, another NMDA receptor antagonist, offers a valuable point of comparison. In vitro, memantine exhibits a higher affinity for the NMDA receptor compared to amantadine.

Parameter Amantadine Memantine Reference
NMDA Receptor IC50 (in vitro) 18.6 µM (hippocampal neurons)1.04 µM (hippocampal neurons)[1]
NMDA Receptor IC50 (in vitro) 39 µM (cortical neurons)1.4 µM (cortical neurons)[2]
NMDA Receptor IC50 (in vitro) ~50.5 µM (in 30 µM NMDA)2.92 µM (in 100 µM NMDA)[3][4]
Experimental Protocol: Whole-Cell Patch-Clamp for NMDA Receptor Antagonism

This protocol outlines the methodology for assessing the inhibitory effect of amantadine on NMDA receptors in cultured neurons.

Cell Culture: Primary cortical or hippocampal neurons are cultured on glass coverslips.

Electrophysiology:

  • Coverslips with adherent neurons are transferred to a recording chamber on an inverted microscope.

  • Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution.

  • The external solution contains a standard physiological saline solution.

  • NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM).

  • A baseline NMDA-evoked current is established.

  • Amantadine is then perfused at various concentrations, and the NMDA-evoked current is measured again.

  • The inhibition of the current by amantadine is calculated, and the IC50 value is determined by fitting the concentration-response data to a logistic equation.

Diagram: NMDA Receptor Antagonism Workflow

NMDA_Antagonism_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis Culture Culture Neurons Coverslip Plate on Coverslips Culture->Coverslip Recording Establish Whole-Cell Patch-Clamp Coverslip->Recording Baseline Record Baseline NMDA Current Recording->Baseline DrugApp Apply Amantadine Baseline->DrugApp PostDrug Record Post-Drug NMDA Current DrugApp->PostDrug Inhibition Calculate % Inhibition PostDrug->Inhibition IC50 Determine IC50 Inhibition->IC50 Dopamine_Release Amantadine Amantadine Presynaptic Presynaptic Dopaminergic Neuron Amantadine->Presynaptic Enhances Release DAT Dopamine Transporter (DAT) Amantadine->DAT Inhibits Reuptake Vesicle Dopamine Vesicle Dopamine Dopamine Vesicle->Dopamine Exocytosis Dopamine->DAT Reuptake D2R D2 Receptor Dopamine->D2R Postsynaptic Postsynaptic Neuron D2R->Postsynaptic M2_Channel_Blockade cluster_virus Influenza A Virus M2 M2 Proton Channel Pore ViralRNA Viral RNA M2->ViralRNA Facilitates Uncoating Amantadine Amantadine Amantadine->M2:p1 Blocks Channel Protons H+ Protons->M2:p1 Enters Virus

References

Amantadine Hydrochloride Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of amantadine hydrochloride combination therapy across various therapeutic areas. Supported by experimental data, this document delves into the efficacy and methodologies of amantadine combinations against monotherapy or alternative treatments.

This compound, a drug with a multifaceted pharmacological profile, has demonstrated clinical utility beyond its initial indication as an antiviral agent for influenza A. Its mechanisms of action, which include NMDA receptor antagonism and modulation of dopamine signaling, have prompted investigations into its efficacy in a range of neurological disorders. This guide synthesizes findings from key clinical studies to assess the superiority of amantadine in combination with other therapeutic agents for influenza, Parkinson's disease, traumatic brain injury, and multiple sclerosis-related fatigue.

Efficacy in Influenza A: Triple Combination Antiviral Drug (TCAD) Therapy

In the treatment of influenza A, particularly in the context of antiviral resistance, a triple combination of amantadine, oseltamivir, and ribavirin (TCAD) has been investigated for its synergistic effects.

Quantitative Data Comparison: TCAD vs. Oseltamivir Monotherapy
Outcome MeasureTCAD (Amantadine, Oseltamivir, Ribavirin)Oseltamivir MonotherapyStudy PopulationReference
Viral Shedding at Day 3 40.0% of participants with detectable virus50.0% of participants with detectable virusAdults with influenza at increased risk of complications[1][2][3]
Experimental Protocol: Phase 2 Multicenter, Double-Blind, Randomized Trial
  • Objective: To compare the efficacy of a combination of oseltamivir, amantadine, and ribavirin versus oseltamivir monotherapy in treating influenza.

  • Participants: 633 adults with influenza at increased risk for complications were enrolled across 50 sites.

  • Intervention: Participants were randomly assigned (1:1) to receive either the combination therapy (oseltamivir 75 mg, amantadine 100 mg, and ribavirin 600 mg) or oseltamivir monotherapy (75 mg) with matching placebos, both administered orally twice daily for 5 days.

  • Primary Endpoint: The percentage of participants with detectable virus by PCR in a nasopharyngeal swab at day 3.

  • Follow-up: Participants were followed for 28 days.[1][2][3]

Advancements in Parkinson's Disease Management: Amantadine as an Adjunct to Levodopa

Amantadine is frequently used as an add-on therapy to levodopa in Parkinson's disease to manage motor complications such as dyskinesia and "off" episodes.

Quantitative Data Comparison: Amantadine DR/ER Add-on Therapy
Outcome MeasureAmantadine DR/ER Add-on to LevodopaPlacebo Add-on to LevodopaStudy PopulationReference
Mean Reduction in "Off" Time per Day (at 12 weeks) 1.0 hourNot reportedPatients with Parkinson's disease and "off" episodes[4]
Mean Reduction in "Off" Time per Day (at 12 weeks, baseline ≥2.5 hours/day) 1.2 hoursNot reportedSubgroup of patients with ≥2.5 hours of "off" time at baseline[4]
Change in MDS-UPDRS Part IV Total Score (at 100 weeks) -1.4 (from baseline)Not applicable (open-label extension)Patients with Parkinson's disease and dyskinesia[5]
Experimental Protocol: Phase 3 Open-Label Extension Trial (EASE LID 2)
  • Objective: To evaluate the long-term safety, tolerability, and efficacy of amantadine delayed-release/extended-release (DR/ER) capsules in patients with Parkinson's disease and levodopa-induced dyskinesia.

  • Participants: 223 patients who had completed prior double-blind trials.

  • Intervention: All participants received Gocovri® (amantadine DR/ER) 274 mg once daily at bedtime.

  • Primary Outcome: Long-term safety and tolerability.

  • Efficacy Measures: Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part IV (Motor Complications) scores and patient-reported "off" time.

  • Duration: 2 years.[4][5]

Emerging Applications in Traumatic Brain Injury (TBI)

Amantadine is being investigated for its potential to accelerate functional recovery in patients with severe traumatic brain injury. Recent studies have also explored its use in combination with other neuroprotective agents.

Quantitative Data Comparison: Amantadine in TBI Recovery
Treatment GroupPrimary Outcome MeasureResultStudy PopulationReference
Amantadine vs. Placebo Rate of functional recovery (Disability Rating Scale - DRS)Significantly faster recovery in the amantadine group during the 4-week treatment period (difference in slope, 0.24 points per week; P=0.007).184 patients in a vegetative or minimally conscious state 4 to 16 weeks after TBI.[6][7]
Amantadine + Cerebrolysin Conscious state in patients with prolonged disturbed consciousnessAdditive effect on improving the conscious state, particularly in patients in a prolonged vegetative state.Retrospective case-control study.[8][9]
Cerebrolysin Monotherapy Glasgow Outcome Scale (GOS)Increased GOS scores.56 patients with TBI in an observational cohort study.[10][11][12]
Experimental Protocol: Placebo-Controlled Trial of Amantadine for Severe TBI
  • Objective: To determine if this compound improves functional recovery from vegetative and minimally conscious states after TBI.

  • Participants: 184 patients who were in a vegetative or minimally conscious state 4 to 16 weeks post-TBI and receiving inpatient rehabilitation.

  • Intervention: Patients were randomized to receive either amantadine (200-400 mg/day) or a placebo for 4 weeks. The initial dosage was 100mg twice daily for 2 weeks, with potential increases based on DRS score improvement.

  • Primary Outcome: Rate of functional recovery measured by the Disability Rating Scale (DRS).

  • Follow-up: A 2-week washout period followed the treatment phase.[6][7]

Investigating Combination Therapy for Multiple Sclerosis-Related Fatigue

Fatigue is a prevalent and debilitating symptom of multiple sclerosis (MS). Research is ongoing to evaluate the efficacy of amantadine in combination with other therapeutic modalities.

Experimental Protocol: Amantadine and/or Transcranial Magnetic Stimulation (FETEM Trial)
  • Objective: To investigate the effect of 6 weeks of amantadine and/or transcranial magnetic stimulation (TMS) on fatigue in MS.

  • Design: A national, multicenter, phase 3, randomized, double-blind, cross-over, placebo-controlled, and sham-controlled clinical trial.

  • Participants: Adult patients with relapsing-remitting MS, an Expanded Disability Status Scale (EDSS) score of 1.5–4.5, and a Fatigue Severity Scale (FSS) score >4.

  • Intervention: Participants will be randomized to one of four sequences, each consisting of four 6-week treatment periods with amantadine, TMS, a combination of both, or placebo/sham, separated by 12-18 week washout periods.

  • Primary Outcome: Change in the Modified Fatigue Impact Scale (MFIS) score.[13][14][15][16]

Note: As of the latest update, the FETEM trial is in progress, and results on the efficacy of the combination therapy are not yet available. A separate trial (TRIUMPHANT-MS) comparing amantadine, modafinil, and methylphenidate monotherapies to placebo found no significant improvement in MS-related fatigue for any of the active treatments compared to placebo.[17][18][19]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound stem from its interactions with multiple molecular targets. The following diagrams illustrate key signaling pathways and the proposed mechanisms of action.

Amantadine_Dopamine_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amantadine Amantadine DAT Dopamine Transporter (DAT) Amantadine->DAT Inhibits Reuptake Dopamine_Release Dopamine Release Amantadine->Dopamine_Release Promotes Dopamine_Vesicle Dopamine Vesicles Dopamine_Vesicle->Dopamine_Release Dopamine Dopamine DAT->Dopamine Reuptake Dopamine_Release->Dopamine Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction

Amantadine's effect on dopaminergic neurotransmission.

Amantadine_NMDA_Receptor cluster_receptor NMDA Receptor Extracellular Extracellular Space Membrane Cell Membrane Intracellular Intracellular Space NMDA_Channel Ion Channel Calcium_Influx Ca2+ Influx NMDA_Channel->Calcium_Influx Prevents Amantadine Amantadine Amantadine->NMDA_Channel Blocks Glutamate_Binding Glutamate Binding Site Glutamate_Binding->NMDA_Channel Opens Glycine_Binding Glycine Binding Site Glycine_Binding->NMDA_Channel Opens Glutamate Glutamate Glutamate->Glutamate_Binding Glycine Glycine Glycine->Glycine_Binding

Amantadine's antagonistic action on the NMDA receptor.

Amantadine_Influenza_M2 cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome (Acidic) Viral_Envelope Viral Envelope M2_Protein M2 Proton Channel Viral_Core Viral Core M2_Protein->Viral_Core Acidification Uncoating Viral Uncoating M2_Protein->Uncoating Inhibits Viral_Core->Uncoating Leads to Protons H+ Protons->M2_Protein Influx Amantadine Amantadine Amantadine->M2_Protein Blocks

References

Comparative analysis of different amantadine hydrochloride salt forms

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Amantadine Salt Forms: Hydrochloride vs. Sulfate

For researchers and pharmaceutical development professionals, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step in the drug development process. The choice of salt can significantly influence the physicochemical and pharmacokinetic properties of the drug, impacting its efficacy, stability, and manufacturability. This guide provides a comparative analysis of the two most common salt forms of the antiviral and anti-Parkinsonian drug, amantadine: amantadine hydrochloride and amantadine sulfate.

Physicochemical Properties

The hydrochloride and sulfate salts of amantadine exhibit distinct physicochemical properties that are crucial for formulation development. This compound is the more extensively characterized salt form.

PropertyThis compoundAmantadine Sulfate
Molecular Formula C₁₀H₁₇N · HCl(C₁₀H₁₇N)₂ · H₂SO₄
Molecular Weight 187.71 g/mol 400.6 g/mol [1]
Appearance White or nearly white crystalline powder[2]White fine crystalline powder[3]
Melting Point >300 °C (decomposes)Approximately 300 °C[3]
Aqueous Solubility Freely soluble in water (50 mg/mL)[4]< 2% (20 g/L or 20 mg/mL) at 20°C[5]
Solubility in other solvents Soluble in ethanol and chloroform; practically insoluble in ether[2]Information not readily available
Stability Stable in light, heat, and air[6]Stable under recommended storage conditions[5]
pH (aqueous solution) 3.0 - 5.5 (for a 1 in 5 solution)[6]4.9 (100 g/L solution at 20°C)[7]

Pharmacokinetic and Clinical Considerations

While detailed comparative pharmacokinetic data are limited, some studies and clinical observations provide insights into the differences between the two salt forms.

A notable distinction lies in their therapeutic application in specific patient populations. It has been suggested that amantadine sulfate may be administered in higher doses than this compound due to a different pharmacokinetic profile, potentially leading to greater efficacy in certain conditions.

One comparative clinical study evaluated the efficacy of this compound versus amantadine sulfate in treating patients with chronic Hepatitis C. The study concluded that both salt forms showed a significant reduction in liver transaminases with no significant difference in the reduction of HCV RNA viral load, suggesting comparable clinical efficacy in this specific indication[8][9].

Experimental Protocols

Below are detailed methodologies for key experiments to characterize and compare the salt forms of amantadine.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • Amantadine salt (hydrochloride or sulfate)

  • Purified water (or other relevant solvent)

  • Temperature-controlled shaker/incubator

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable analytical instrument for quantification

  • pH meter

Procedure:

  • Add an excess amount of the amantadine salt to a known volume of the solvent in a sealed container.

  • Place the container in a temperature-controlled shaker set to a specific temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • After equilibration, stop the agitation and allow the suspension to settle.

  • Separate the solid and liquid phases by centrifugation.

  • Carefully withdraw a sample from the supernatant.

  • Dilute the sample as necessary and analyze the concentration of the dissolved amantadine salt using a validated analytical method (e.g., HPLC-UV).

  • Measure the pH of the saturated solution.

  • Perform the experiment in triplicate to ensure reproducibility.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of the salt forms.

Materials:

  • Amantadine salt (hydrochloride or sulfate)

  • DSC instrument

  • Aluminum or hermetically sealed sample pans

  • Analytical balance

Procedure:

  • Calibrate the DSC instrument for temperature and heat flow.

  • Accurately weigh a small amount of the amantadine salt (typically 1-5 mg) into a sample pan.

  • Seal the pan. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.

  • Record the heat flow as a function of temperature.

  • The melting point is determined as the onset or peak of the melting endotherm on the resulting thermogram.

Stability Indicating Assay by High-Performance Liquid Chromatography (HPLC)

This protocol is used to assess the stability of the amantadine salt forms under various stress conditions.

Materials:

  • Amantadine salt (hydrochloride or sulfate)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of buffer and organic solvent)

  • Forced degradation equipment (e.g., oven, UV light chamber, acid/base solutions, oxidizing agent)

Procedure:

  • Develop and validate an HPLC method that can separate amantadine from its potential degradation products.

  • Prepare solutions of the amantadine salt and subject them to stress conditions, including:

    • Acidic and basic hydrolysis: Treat with HCl and NaOH solutions.

    • Oxidation: Treat with hydrogen peroxide.

    • Thermal stress: Expose the solid or solution to elevated temperatures.

    • Photolytic stress: Expose the solid or solution to UV light.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

  • Analyze the samples by HPLC to determine the amount of undegraded amantadine and to detect any degradation products.

  • The stability of the salt form is determined by the rate and extent of degradation under each stress condition.

Visualizations

Mechanism of Action: NMDA Receptor Antagonism

Amantadine's therapeutic effect in Parkinson's disease is, in part, attributed to its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This helps to modulate glutamatergic neurotransmission.

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Opens Channel Excitotoxicity Neuronal Excitotoxicity Ca_ion->Excitotoxicity Leads to Amantadine Amantadine Amantadine->NMDAR Blocks

Caption: Amantadine blocks the NMDA receptor, reducing excessive calcium influx and neuronal excitotoxicity.

Experimental Workflow for Salt Form Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of different amantadine salt forms.

Salt_Characterization_Workflow start Obtain Amantadine Salt Forms visual Visual Inspection (Appearance, Color) start->visual solubility Solubility Studies (Aqueous & Organic) visual->solubility thermal Thermal Analysis (DSC/TGA) visual->thermal stability Forced Degradation (Stability Assessment) visual->stability hygroscopicity Hygroscopicity Testing visual->hygroscopicity data_analysis Data Analysis & Comparison solubility->data_analysis thermal->data_analysis stability->data_analysis hygroscopicity->data_analysis report Generate Comparison Report data_analysis->report

Caption: A streamlined workflow for the comparative physicochemical characterization of amantadine salt forms.

References

Validating Biomarkers for Amantadine Hydrochloride Treatment Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of amantadine hydrochloride and its alternatives in the treatment of Parkinson's Disease-related levodopa-induced dyskinesia and cognitive deficits following Traumatic Brain Injury. We delve into potential biomarkers for predicting treatment response, present supporting experimental data, and provide detailed methodologies for key experiments.

Section 1: this compound in Parkinson's Disease

This compound is a widely used treatment for levodopa-induced dyskinesia (LID) in patients with Parkinson's disease. Its mechanism of action is multifaceted, primarily involving the modulation of dopaminergic and glutamatergic neurotransmitter systems.[1][2]

Comparative Efficacy of Amantadine and Alternatives

The primary alternative to amantadine for managing LID is Deep Brain Stimulation (DBS). While both treatments have shown efficacy, their mechanisms and patient suitability differ. Amantadine can also be used as an adjunct therapy in patients who have undergone DBS.[3][4][5]

TreatmentMechanism of ActionEfficacy in Reducing DyskinesiaKey Considerations
This compound Weak, non-competitive NMDA receptor antagonist; enhances dopamine release and inhibits reuptake.[1][2][6]Significant reduction in dyskinesia severity (e.g., 27% reduction in Unified Dyskinesia Rating Scale (UDysRS) from baseline).[7]Generally well-tolerated; potential side effects include hallucinations and peripheral edema.[8]
Deep Brain Stimulation (DBS) Delivers electrical impulses to specific brain regions (e.g., subthalamic nucleus or globus pallidus internus), modulating abnormal neural activity.[5][9][10][11]Can lead to a significant reduction in dyskinesia (up to 60%) and allows for a reduction in dopaminergic medication.[3]Invasive surgical procedure; suitable for patients with advanced Parkinson's who still respond to levodopa.[12]
Potential Biomarker: Dopamine Transporter (DAT) Imaging

Dopamine Transporter Single-Photon Emission Computed Tomography (DAT-SPECT), commercially known as DaTscan™, is an imaging technique used to assess the integrity of the nigrostriatal dopaminergic pathway.[2][13] While not yet established as a direct predictor of amantadine response, it serves as a valuable biomarker for evaluating the underlying dopaminergic degeneration in Parkinson's disease. Further research is needed to correlate DAT imaging findings with treatment outcomes for both amantadine and DBS.

Experimental Protocol: Dopamine Transporter SPECT (DaTscan™)

Objective: To visualize and quantify dopamine transporter availability in the striatum.

Materials:

  • 123I-ioflupane (DaTscan™) radiotracer

  • Thyroid-blocking agent (e.g., potassium iodide oral solution or potassium perchlorate)

  • SPECT or SPECT/CT scanner with a low-energy, high-resolution collimator

  • Image processing software for semiquantitative analysis

Procedure:

  • Patient Preparation:

    • Administer a thyroid-blocking agent (e.g., 100 mg potassium iodide) orally at least one hour before the radiotracer injection to minimize thyroid uptake of free radioiodine.[14]

    • Confirm the patient has not taken any interfering medications that bind to the dopamine transporter with high affinity.[14]

  • Radiotracer Administration:

    • Administer a slow intravenous injection of 111–185 MBq (3–5 mCi) of 123I-ioflupane over at least 20 seconds.[1][15]

    • Follow the injection with a saline flush.[15]

  • Image Acquisition:

    • Begin SPECT imaging 3 to 6 hours after the injection.[1][14]

    • Position the patient supine with their head in a cushioned head holder to minimize movement.

    • Acquire images over 360 degrees with a minimum of 120 views.[1]

    • Set the energy window to 159 keV ±10%.[1]

  • Image Processing and Analysis:

    • Reconstruct the acquired projection data into transverse, sagittal, and coronal slices.

    • Perform visual assessment of the images, looking for the characteristic "comma" or "crescent" shape of normal striatal uptake, or a "period" shape indicating significant putamenal signal loss in Parkinsonian syndromes.

    • For semiquantitative analysis, calculate the striatal binding ratio (SBR) by comparing the activity in the striatum to a reference region with low DAT concentration (e.g., the occipital cortex) using the formula: SBR = (Mean counts in striatal ROI - Mean counts in background ROI) / Mean counts in background ROI[15]

Workflow for DAT-SPECT Imaging in Parkinson's Disease

cluster_pre_imaging Pre-Imaging cluster_imaging Imaging cluster_post_imaging Post-Imaging Analysis Patient_Prep Patient Preparation (Thyroid Blockade) Radiotracer_Admin Radiotracer Administration (123I-ioflupane IV) Patient_Prep->Radiotracer_Admin Wait Waiting Period (3-6 hours) Radiotracer_Admin->Wait SPECT_Acquisition SPECT Image Acquisition Wait->SPECT_Acquisition Image_Recon Image Reconstruction SPECT_Acquisition->Image_Recon Visual_Analysis Visual Analysis Image_Recon->Visual_Analysis Quant_Analysis Quantitative Analysis (SBR) Image_Recon->Quant_Analysis

Caption: Workflow for Dopamine Transporter (DAT) SPECT Imaging.

Section 2: this compound in Traumatic Brain Injury

Amantadine is also used off-label to promote recovery of consciousness and improve cognitive function in patients with traumatic brain injury (TBI).[16][17] Its neuroprotective and neuro-restorative effects are thought to be mediated through its action on NMDA receptors and dopaminergic pathways.[16]

Comparative Efficacy of Amantadine and Alternatives

Alternatives to amantadine for TBI-related cognitive deficits include the psychostimulant methylphenidate and non-invasive brain stimulation techniques like repetitive transcranial magnetic stimulation (rTMS).

TreatmentMechanism of ActionEfficacy in Improving Cognitive FunctionKey Considerations
This compound NMDA receptor antagonist and dopamine agonist.[16]May accelerate the pace of functional recovery in patients with severe TBI.[17]Efficacy in chronic TBI is less clear; some studies show no significant improvement in cognition.[17]
Methylphenidate Blocks the reuptake of dopamine and norepinephrine, increasing their synaptic concentrations.[14][18]Can improve attention, processing speed, and executive function.[14][19]Response can be variable; may be more effective in patients with a hypodopaminergic state.[18]
Repetitive Transcranial Magnetic Stimulation (rTMS) Modulates cortical excitability and neural activity through electromagnetic induction.[20]May improve depressive symptoms and pain after TBI; evidence for cognitive improvement is still emerging.[21][22]Non-invasive; optimal stimulation parameters and cortical targets are still under investigation.[23]

A study on the co-administration of amantadine and methylphenidate in patients with blunt TBI showed a significantly higher Glasgow Outcome Scale Extended (GOSE) score in the treatment group compared to the control group at 6 months post-discharge, suggesting a potential synergistic effect.[12]

Potential Biomarker: Serum Neurofilament Light Chain (NfL)

Neurofilament light chain (NfL), a structural protein of neurons, is released into the cerebrospinal fluid and blood following axonal injury.[24] Elevated serum NfL levels are a promising biomarker for the diagnosis, severity assessment, and prognosis of TBI.[25] While not yet validated as a specific predictor of amantadine response, monitoring serum NfL levels could provide an objective measure of treatment efficacy in reducing ongoing axonal damage.

Experimental Protocol: Serum Neurofilament Light (NfL) ELISA

Objective: To quantify the concentration of NfL in serum samples.

Materials:

  • NF-light® Serum ELISA kit (e.g., from UmanDiagnostics) or similar validated assay

  • Microplate reader capable of measuring absorbance at 450 nm

  • Calibrators, controls, and patient serum samples

  • Wash buffer, substrate, and stop solution (typically included in the kit)

Procedure:

  • Sample and Reagent Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Reconstitute lyophilized calibrators and controls as per the kit instructions.[26]

    • Prepare a standard curve by performing serial dilutions of the reconstituted calibrator.[26]

  • Assay Procedure:

    • Pipette calibrators, controls, and patient samples into the appropriate wells of the antibody-coated microplate.

    • Incubate the plate according to the manufacturer's instructions to allow NfL to bind to the capture antibody.

    • Wash the plate multiple times with wash buffer to remove unbound substances.

    • Add the detection antibody and incubate to form an antibody-antigen-antibody sandwich.

    • Wash the plate again to remove unbound detection antibody.

    • Add the substrate solution and incubate to allow for color development, which is proportional to the amount of bound NfL.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations.

    • Determine the concentration of NfL in the patient samples by interpolating their absorbance values from the standard curve.

    • The quantification interval is typically between 1 pg/mL and 25 pg/mL; samples with higher concentrations should be diluted and re-analyzed.[26]

Workflow for Serum NfL ELISA in TBI

cluster_preparation Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Sample_Prep Sample and Reagent Preparation Standard_Curve Standard Curve Preparation Sample_Prep->Standard_Curve Incubation1 Incubation with Samples, Calibrators, and Controls Standard_Curve->Incubation1 Washing1 Washing Incubation1->Washing1 Incubation2 Incubation with Detection Antibody Washing1->Incubation2 Washing2 Washing Incubation2->Washing2 Substrate_Add Substrate Addition and Color Development Washing2->Substrate_Add Stop_Reaction Stop Reaction Substrate_Add->Stop_Reaction Read_Absorbance Read Absorbance (450 nm) Stop_Reaction->Read_Absorbance Calculate_Conc Calculate NfL Concentration Read_Absorbance->Calculate_Conc

Caption: Workflow for Serum Neurofilament Light (NfL) ELISA.

Section 3: Signaling Pathways

Amantadine's therapeutic effects are attributed to its interaction with multiple signaling pathways. Understanding these pathways is crucial for identifying potential biomarkers and developing novel therapeutic strategies.

Amantadine's Multifaceted Mechanism of Action

Amantadine's primary mechanisms of action include:

  • Dopaminergic Modulation: It enhances the release of dopamine from presynaptic terminals and inhibits its reuptake, thereby increasing dopaminergic signaling in the brain.[1][2]

  • NMDA Receptor Antagonism: It acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which can help to reduce glutamate-induced excitotoxicity.[1][2][27]

  • Sigma-1 Receptor Agonism: Amantadine is an agonist of the sigma-1 receptor, a molecular chaperone that plays a role in neuroprotection and the modulation of various neurotransmitter systems.[12][15][28][29]

cluster_dopaminergic Dopaminergic Synapse cluster_glutamatergic Glutamatergic Synapse cluster_sigma1 Intracellular Signaling Amantadine Amantadine Dopamine_Release Dopamine Release Amantadine->Dopamine_Release enhances Dopamine_Reuptake Dopamine Reuptake Amantadine->Dopamine_Reuptake inhibits NMDA_Receptor NMDA Receptor Amantadine->NMDA_Receptor antagonizes Sigma1_Receptor Sigma-1 Receptor Amantadine->Sigma1_Receptor activates Dopaminergic_Signaling Increased Dopaminergic Signaling Dopamine_Release->Dopaminergic_Signaling Dopamine_Reuptake->Dopaminergic_Signaling inhibition Excitotoxicity Reduced Excitotoxicity NMDA_Receptor->Excitotoxicity antagonism Neuroprotection Neuroprotection Sigma1_Receptor->Neuroprotection agonism

References

The Synergistic Alliance: Evaluating Amantadine in Combination Therapy for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic effects of amantadine when used with other antiparkinsonian drugs. Drawing on robust clinical and preclinical data, we delve into the enhanced efficacy of combination therapies, particularly in managing motor complications associated with long-term levodopa use.

Amantadine, initially an antiviral agent, has carved a significant niche in the therapeutic landscape of Parkinson's disease (PD).[1] Its unique mechanism of action, primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, sets it apart from traditional dopaminergic treatments.[2][3] This glutamatergic modulation is believed to be the cornerstone of its success in mitigating levodopa-induced dyskinesias (LID) and motor fluctuations, a common and debilitating consequence of long-term levodopa therapy.[4][5] This guide synthesizes findings from key studies to offer a clear comparison of amantadine's performance in combination regimens.

Quantitative Efficacy of Amantadine Combination Therapy

Clinical trials have consistently demonstrated the benefits of adding amantadine to a stable levodopa regimen in patients with advanced PD experiencing motor complications. The following tables summarize the quantitative outcomes from several key studies.

Table 1: Amantadine for Levodopa-Induced Dyskinesia
Study/AnalysisDrug CombinationKey Efficacy OutcomeResult
Verhagen Metman et al. (1998)[2][4]Amantadine + Levodopa vs. Placebo + Levodopa60% reduction in dyskinesia severity (p=0.001)Amantadine significantly reduced dyskinesia without compromising the antiparkinsonian effect of levodopa.
Del Dotto et al. (2001)[3]Intravenous Amantadine (200mg) + Levodopa vs. Placebo + Levodopa50% improvement in levodopa-induced dyskinesiasConfirmed the acute antidyskinetic effect of amantadine.
Meta-analysis (Zhang et al., 2017)[6]Amantadine + Levodopa vs. Placebo + LevodopaSignificant improvement in UPDRS Part IV (Dyskinesia) scores (SMD = -0.98, p < 0.00001) and Dyskinesia Rating Scale (DRS) scores (SMD = -1.32, p < 0.00001)Pooled data from 11 RCTs involving 356 patients confirmed amantadine's efficacy in reducing dyskinesia.
Meta-analysis (Sá Borges et al., 2022)[7]Oral Amantadine + Levodopa vs. Placebo + LevodopaSignificant reduction in dyskinesia as measured by DRS (SMD = -1.32) and (MDS-)UPDRS IV (SMD = -0.95)Analysis of 14 RCTs showed similar efficacy across different amantadine formulations (Immediate Release and Delayed/Extended Release).
Table 2: Amantadine for Motor Fluctuations ("OFF" Time)
Study/AnalysisDrug CombinationKey Efficacy OutcomeResult
Post-hoc analysis of Phase 3 trials (Elmer et al., 2021)[8]Amantadine DR/ER + Levodopa vs. Placebo + Levodopa2.9-hour increase in "ON" time without troublesome dyskinesia per day (p=0.002)Amantadine DR/ER significantly reduced both troublesome dyskinesia and "OFF" time.
Meta-analysis (Sá Borges et al., 2022)[7]Oral Amantadine + Levodopa vs. Placebo + LevodopaSignificant reduction in "OFF" time (MD = -0.66 hours)The effect was most notable with Immediate Release (MD = -0.75 hours) and Delayed/Extended-Release formulations (MD = -0.96 hours).

Experimental Protocols

The following outlines the methodologies employed in key clinical trials evaluating the synergistic effects of amantadine.

Double-Blind, Placebo-Controlled, Crossover Study (Verhagen Metman et al., 1998)[2][4]
  • Objective: To determine the effects of amantadine on levodopa-associated dyskinesias and motor fluctuations.

  • Participants: Eighteen patients with advanced Parkinson's disease.

  • Methodology:

    • Patients participated in a double-blind, placebo-controlled, crossover study with two 3-week treatment arms (amantadine or placebo).

    • At the end of each treatment period, parkinsonian and dyskinesia scores were assessed during a steady-state intravenous levodopa infusion.

    • Motor fluctuations and dyskinesias were also documented through patient-kept diaries and Unified Parkinson's Disease Rating Scale (UPDRS) interviews.

  • Outcome Measures: Dyskinesia severity, parkinsonian scores (UPDRS), and patient-reported "ON" and "OFF" times.

Acute Intravenous Amantadine Infusion Study (Del Dotto et al., 2001)[3]
  • Objective: To evaluate the acute effect of intravenous amantadine on levodopa-induced dyskinesias.

  • Participants: Nine PD patients with motor fluctuations and severe peak-of-dose dyskinesias.

  • Methodology:

    • On two different days, patients received their first morning levodopa dose followed by a 2-hour intravenous infusion of either amantadine (200 mg) or a placebo.

    • Parkinsonian symptoms and dyskinesias were assessed every 15 minutes during the infusion and for 3 hours afterward.

  • Outcome Measures: Unified Parkinson's Disease Rating Scale (UPDRS, motor examination), tapping test, and a modified Abnormal Involuntary Movement Scale (AIMS).

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental designs, the following diagrams are provided.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Synaptic_Cleft_Pre Dopamine->Synaptic_Cleft_Pre Release Synaptic_Cleft_Post Synaptic_Cleft_Pre->Synaptic_Cleft_Post Dopamine D1_Receptor D1 Receptor Downstream_Signaling Motor Control D1_Receptor->Downstream_Signaling Activates NMDA_Receptor NMDA Receptor Excitatory_Signaling Excitotoxicity (in excess) NMDA_Receptor->Excitatory_Signaling Activates Glutamate Glutamate Glutamate->NMDA_Receptor Amantadine Amantadine Amantadine->NMDA_Receptor Blocks Synaptic_Cleft_Post->D1_Receptor

Caption: Amantadine's mechanism in modulating neuronal signaling pathways.

Experimental_Workflow cluster_screening Screening & Baseline cluster_intervention Intervention (Crossover Design) cluster_assessment Outcome Assessment Patient_Recruitment Recruit PD Patients with Motor Complications Baseline_Assessment Baseline UPDRS, Dyskinesia Scales, Patient Diaries Patient_Recruitment->Baseline_Assessment Randomization Randomize to Treatment Sequence Baseline_Assessment->Randomization Treatment_A Treatment Period 1 (Amantadine or Placebo) Randomization->Treatment_A Washout Washout Period Treatment_A->Washout Endpoint_Assessment_1 Post-Treatment 1 Assessment Treatment_A->Endpoint_Assessment_1 Treatment_B Treatment Period 2 (Crossover to other treatment) Washout->Treatment_B Endpoint_Assessment_2 Post-Treatment 2 Assessment Treatment_B->Endpoint_Assessment_2 Endpoint_Assessment_1->Washout Data_Analysis Compare Outcomes between Amantadine and Placebo Endpoint_Assessment_2->Data_Analysis

Caption: A typical crossover experimental design for clinical trials.

Preclinical Evidence of Synergy

Animal models of Parkinson's disease have also provided strong evidence for the synergistic effects of amantadine. A study by Bibb et al. (2011) in 6-hydroxydopamine-lesioned rats and MPTP-lesioned nonhuman primates demonstrated that subthreshold doses of amantadine in combination with topiramate, an AMPA receptor antagonist, had a synergistic effect in reducing dyskinesia without worsening motor performance.[9] This preclinical work further supports the concept of targeting glutamatergic pathways to manage levodopa-induced motor complications.

Conclusion

The collective evidence from clinical trials and preclinical studies strongly supports the synergistic efficacy of amantadine when used as an adjunct to levodopa and other antiparkinsonian medications. Its primary benefit lies in the significant reduction of levodopa-induced dyskinesia and motor fluctuations, thereby improving the quality of "ON" time for patients with Parkinson's disease. The unique NMDA receptor antagonist mechanism of amantadine offers a complementary therapeutic strategy to traditional dopaminergic treatments. Future research may further elucidate the long-term benefits and optimal timing for the introduction of amantadine in the course of Parkinson's disease management.

References

Safety Operating Guide

Proper Disposal Procedures for Amantadine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of Amantadine Hydrochloride are critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a substance with significant health and environmental hazards, it requires meticulous handling from acquisition to disposal. This guide provides essential safety information, operational plans, and step-by-step procedures for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance. Understanding its associated risks is the first step toward safe handling and disposal.

Hazard CategoryDescription of HazardAssociated Risks & Precautions
Human Health Harmful if swallowed[1][2][3], causes severe skin burns and eye damage[2][3], and is suspected of damaging fertility or the unborn child.[1][2][3]Avoid all personal contact, including inhalation.[4] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and protective clothing.[4]
Environmental Harmful to aquatic life with long-lasting effects.[2][3][5] Classified as Water Hazard Class 2 (hazardous for water).[3]Do not allow the product to enter drains, groundwater, or water courses.[3][5][6] All waste must be contained and disposed of through approved channels.
Physical/Chemical Combustible solid.[4] Fine dust may form an explosive mixture with air, which can be ignited by a spark or flame.[2][4]Avoid generating dust.[4] Keep away from heat, ignition sources, and strong oxidizing agents.[2][4] Combustion can release toxic fumes like hydrogen chloride, phosgene, and nitrogen oxides.[4]

Core Principles of this compound Waste Management

  • Regulatory Compliance : All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[4][7] These regulations may differ by jurisdiction.[4]

  • Waste Segregation : Keep this compound waste separate from other waste streams. It should be collected in designated, clearly labeled, and sealed containers.

  • Environmental Protection : Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2][3] Prevent any release into the environment.[2]

Step-by-Step Disposal Procedures

The correct disposal procedure depends on the form of the waste.

Disposal of Unused or Expired this compound

Expired, unwanted, or non-returnable this compound must be disposed of as hazardous chemical waste.

  • Step 1: Segregation and Labeling : Clearly label the original container as "Waste: this compound" or with other institution-approved labels. Segregate it from active chemical inventory.[8]

  • Step 2: Consultation : Contact your institution's Environmental Health & Safety (EHS) department. They will provide specific instructions and may arrange for disposal through a certified hazardous waste contractor or a reverse distributor.[8]

  • Step 3: Documentation : Maintain a detailed log of all substances designated for disposal, including quantities and dates.

Disposal of Contaminated Laboratory Materials

This category includes items like gloves, bench paper, pipette tips, and labware that have come into direct contact with this compound.

  • Step 1: Collection : Place all contaminated solid waste into a designated, leak-proof hazardous waste container. This container should be clearly labeled "this compound Contaminated Waste."

  • Step 2: Aqueous Waste : Collect all contaminated liquids and wash water for treatment and disposal.[4] Do not allow wash water from cleaning equipment to enter drains.[4]

  • Step 3: Pickup : Once the container is full, seal it and request a pickup from your institution's EHS or hazardous waste management group.

Management of Empty Containers

Empty containers may retain residual dust that can be explosive.[4]

  • Step 1: Decontamination : If possible and safe, rinse the empty container three times with a suitable solvent (e.g., water). Collect the rinsate as hazardous aqueous waste.

  • Step 2: Render Unusable : Puncture or otherwise render the container unusable to prevent reuse.[4]

  • Step 3: Disposal : Dispose of the rinsed, unusable container according to institutional policy, which may allow for disposal in regular trash or require it to be handled as hazardous waste. Do not cut, grind, or weld near empty containers.[4]

Experimental Protocol: Preparation and Use of a 10 mM this compound Stock Solution

This protocol outlines a common laboratory procedure that generates this compound waste, providing a practical context for applying the disposal procedures.

Objective: To prepare a sterile 10 mM stock solution of this compound for use in a cell culture assay.

Materials:

  • This compound powder (CAS No. 665-66-7)

  • Sterile cell culture grade water

  • Sterile 15 mL conical tube

  • Calibrated analytical balance

  • Weighing paper

  • Spatula

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Personal Protective Equipment (lab coat, safety glasses, nitrile gloves)

Procedure:

  • Pre-computation : Calculate the mass of this compound needed. (Molecular Weight = 187.71 g/mol ). For 10 mL of a 10 mM solution, 18.77 mg is required.

  • Don PPE : Put on a lab coat, safety glasses, and double gloves.

  • Weighing : In a chemical fume hood, carefully weigh 18.77 mg of this compound powder onto weighing paper.

    • Waste Generation: Any spilled powder and the used weighing paper are contaminated solid waste.

  • Solubilization : Carefully transfer the powder to the sterile 15 mL conical tube. Add 10 mL of sterile water. Cap the tube securely.

  • Mixing : Vortex the solution until all powder is completely dissolved.

  • Sterilization : Draw the solution into a sterile syringe. Attach the 0.22 µm syringe filter and dispense the solution into a new, sterile, and clearly labeled conical tube.

    • Waste Generation: The used syringe, filter, and original conical tube are contaminated solid waste.

  • Application : Use the sterile stock solution to treat cells in culture plates as per the specific experimental design.

    • Waste Generation: Pipette tips used to handle the solution are contaminated solid waste. The cell culture media containing this compound is contaminated aqueous waste. Used culture plates are contaminated solid waste.

  • Storage : Store the remaining stock solution at the recommended temperature, clearly labeled with the chemical name, concentration, and date of preparation.

  • Cleanup : Wipe down the work area with an appropriate cleaning agent. Dispose of all contaminated materials, including gloves, as hazardous waste according to the procedures outlined above.

Spill Management Protocol

Immediate and correct response to a spill is crucial for safety.

Minor Spills (Solid Powder)
  • Alert Personnel : Inform others in the immediate area.

  • Secure Area : Restrict access to the spill area.

  • Don PPE : Wear a dust respirator, protective clothing, gloves, and safety glasses.[4]

  • Cleanup : Use dry cleanup procedures; avoid generating dust.[4] Gently dampen the powder with water to prevent it from becoming airborne before sweeping.[4] Alternatively, use a vacuum cleaner fitted with a HEPA filter.[4]

  • Collect Waste : Place all contaminated materials and cleanup debris into a labeled hazardous waste container.[4]

Major Spills
  • Evacuate : Immediately evacuate the area.

  • Alert : Advise personnel in the vicinity and activate your facility's emergency response system (e.g., call EHS or emergency responders).[4]

  • Isolate : Close doors to the affected area to contain fumes or dust.

  • Await Response : Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of emergency responders.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of waste generated from laboratory activities involving this compound.

AmantadineHCl_Disposal_Workflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_streams Waste Streams & Collection cluster_disposal Final Disposal Pathway Generate Activity involving Amantadine HCl WasteType What is the waste type? Generate->WasteType Unused Unused / Expired Product WasteType->Unused Unused Product ContaminatedSolid Contaminated Solids (Gloves, Tips, Labware) WasteType->ContaminatedSolid Solid Material ContaminatedLiquid Contaminated Liquids (Aqueous Waste, Rinsate) WasteType->ContaminatedLiquid Liquid / Solution EmptyContainer Empty Container WasteType->EmptyContainer Empty Container Spill Spill Debris WasteType->Spill Spill HW_Contractor Licensed Hazardous Waste Contractor Unused->HW_Contractor Segregate & Label for Pickup ContaminatedSolid->HW_Contractor Collect in Labeled Bin ContaminatedLiquid->HW_Contractor Collect in Labeled Carboy EmptyContainer->HW_Contractor Triple Rinse, Puncture, Consult EHS Spill->HW_Contractor Collect in Sealed Container

References

Standard Operating Procedure: Safe Handling of Amantadine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Amantadine Hydrochloride. Adherence to these procedural guidelines is critical to minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is a pharmaceutical compound that requires careful handling due to its potential health hazards. It is classified as causing severe skin burns and eye damage, is harmful if swallowed, and is suspected of damaging fertility or the unborn child.[1][2] It may also cause drowsiness or dizziness and is harmful to aquatic life with long-lasting effects.[1]

Summary of GHS Hazard Classifications:

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[1][2]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[1][2]
Specific Target Organ ToxicityCategory 3H336: May cause drowsiness or dizziness[1]
Hazardous to the Aquatic EnvironmentChronic 3H412: Harmful to aquatic life with long lasting effects[1][2]

Occupational Exposure Limits:

Organization/AuthorityExposure Limit
MOEHSOccupational Exposure Band 2 (0.1-1 mg/m³)[3]
OSHA / NIOSH / ACGIHNot Established[4][5][6]

Engineering Controls

Engineering controls are the primary method for minimizing exposure.

  • Ventilation: Always handle this compound powder in a well-ventilated area.[3] Use a certified chemical fume hood or a containment system with local exhaust ventilation (LEV) to control dust and vapors at the source.[2][3]

  • Safety Equipment: Emergency eyewash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The required level of protection varies depending on the task.

PPE Requirements by Task:

TaskMinimum PPE Requirement
Weighing and Handling Powder Eyes/Face: Chemical safety goggles and a face shield. Gloves: Two pairs of nitrile rubber gloves. Body: Lab coat and disposable sleeves. Respiratory: A NIOSH-approved respirator with a P3 filter for dust/aerosols.[3]
Preparing Solutions Eyes/Face: Chemical safety goggles. Gloves: Chemically compatible gloves (e.g., Nitrile rubber).[2][3] Body: Lab coat. Respiratory: Not required if performed in a certified chemical fume hood.
Handling Oral Solutions Eyes/Face: Safety glasses with side shields.[4] Gloves: Nitrile gloves are recommended to avoid skin contact.[5] Body: Lab coat. Respiratory: Not required under normal use.[5]

Procedural Guide for Safe Handling

A. Preparation:

  • Read and fully understand the Safety Data Sheet (SDS) before beginning work.[3][7]

  • Designate a specific area for handling this compound.

  • Ensure all necessary engineering controls are functioning correctly.

  • Assemble all required materials and PPE before handling the compound.

  • Ground and bond containers and receiving equipment when transferring powder to prevent static electricity.[3]

B. Handling Operations:

  • Don the appropriate PPE as specified in the table above.

  • Handle the compound within a chemical fume hood or other containment device to minimize dust generation.[3]

  • Avoid all personal contact, including inhalation of dust and direct contact with skin and eyes.[2][3][8]

  • Do not eat, drink, or smoke in the designated handling area.[2][3]

  • Keep the container tightly closed when not in use.[3]

C. Post-Handling & Decontamination:

  • Thoroughly wash hands and any exposed skin with soap and water after handling, before breaks, and at the end of the workday.[1][3]

  • Decontaminate all surfaces and equipment after use.

  • Remove and wash contaminated clothing before reuse.[3] Contaminated work clothing should not be allowed out of the workplace.[2]

Emergency and Spill Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 20 minutes.[4] Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. If the person is conscious, provide plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

  • Small Spills (Powder): Carefully sweep or shovel the material into a suitable, labeled container for disposal, minimizing dust generation.[3]

  • Large Spills: Evacuate the area. Alert emergency responders. Wear appropriate PPE, including respiratory protection, during cleanup.[6]

Waste Disposal Plan

All this compound waste is considered hazardous and must be disposed of correctly.

  • Segregation: Collect all waste, including contaminated PPE, spill cleanup materials, and empty containers, in a clearly labeled, sealed container.

  • Labeling: Label the waste container as "Hazardous Waste: this compound."

  • Storage: Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[3]

  • Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with all federal, state, and local regulations.[1][3][8] Do not release into the environment.[3]

Operational Workflow Diagram

AmantadineHandlingWorkflow prep 1. Preparation - Review SDS - Verify Controls - Don PPE handling 2. Handling - Use Fume Hood - Avoid Dust/Contact - Keep Container Closed prep->handling decon 3. Decontamination - Clean Surfaces - Wash Hands - Doff PPE handling->decon spill Emergency Spill Procedure handling->spill If Spill Occurs disposal 4. Waste Disposal - Segregate Waste - Label Container - Dispose via EHS decon->disposal spill->decon Post-Cleanup

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.